molecular formula C16H12BrN3O B1292897 2-(3-Bromophenyl)quinoline-4-carbohydrazide CAS No. 956576-45-7

2-(3-Bromophenyl)quinoline-4-carbohydrazide

Cat. No.: B1292897
CAS No.: 956576-45-7
M. Wt: 342.19 g/mol
InChI Key: QLYXLLUFCHPZOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Bromophenyl)quinoline-4-carbohydrazide is a useful research compound. Its molecular formula is C16H12BrN3O and its molecular weight is 342.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(3-bromophenyl)quinoline-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrN3O/c17-11-5-3-4-10(8-11)15-9-13(16(21)20-18)12-6-1-2-7-14(12)19-15/h1-9H,18H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLYXLLUFCHPZOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC(=CC=C3)Br)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601207459
Record name 2-(3-Bromophenyl)-4-quinolinecarboxylic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601207459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956576-45-7
Record name 2-(3-Bromophenyl)-4-quinolinecarboxylic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=956576-45-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Bromophenyl)-4-quinolinecarboxylic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601207459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-(3-Bromophenyl)quinoline-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide provides a detailed, research-level exposition on the synthetic pathway for 2-(3-bromophenyl)quinoline-4-carbohydrazide, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The guide delineates a robust and efficient three-step synthetic strategy, commencing with the construction of the core quinoline-4-carboxylic acid scaffold via the Pfitzinger reaction. Subsequent esterification and hydrazinolysis steps are meticulously detailed, offering field-proven insights into experimental choices, reaction mechanisms, and protocol optimization. This document is intended for researchers, scientists, and professionals in the field of drug development, providing them with the necessary technical knowledge to successfully synthesize and further explore the potential of this class of compounds.

Introduction: The Significance of Quinoline-4-Carbohydrazide Scaffolds

Quinoline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the structural core of numerous natural products and synthetic pharmaceuticals. Their broad spectrum of biological activities, including antimicrobial, antimalarial, anticancer, and anti-inflammatory properties, has established them as "privileged structures" in medicinal chemistry.[1] Within this family, the quinoline-4-carbohydrazide moiety serves as a versatile pharmacophore and a key synthetic intermediate for the generation of a diverse array of more complex bioactive molecules.[2] The introduction of a 2-aryl substituent, such as the 3-bromophenyl group, allows for the fine-tuning of the molecule's steric and electronic properties, which can significantly influence its biological target interactions and pharmacokinetic profile.

This guide focuses on a reliable and well-documented synthetic route to this compound, providing a foundational methodology for its preparation and subsequent derivatization in drug discovery programs.

The Synthetic Pathway: A Three-Step Approach

The synthesis of this compound is efficiently achieved through a three-step sequence, as outlined below. This pathway is advantageous due to the accessibility of the starting materials and the generally high yields obtained in each step.

Synthesis_Pathway Start Isatin & 3-Bromoacetophenone Step1 Step 1: Pfitzinger Reaction Start->Step1 Base (e.g., KOH) Intermediate1 2-(3-Bromophenyl)quinoline-4-carboxylic acid Step1->Intermediate1 Step2 Step 2: Esterification Intermediate1->Step2 Ethanol, H₂SO₄ (cat.) Intermediate2 Ethyl 2-(3-Bromophenyl)quinoline-4-carboxylate Step2->Intermediate2 Step3 Step 3: Hydrazinolysis Intermediate2->Step3 Hydrazine Hydrate Product This compound Step3->Product Pfitzinger_Mechanism Isatin Isatin Keto_acid 2-Aminophenylglyoxylate Isatin->Keto_acid 1. KOH, H₂O (Ring Opening) Imine Imine intermediate Keto_acid->Imine 2. 3-Bromoacetophenone (-H₂O) Enamine Enamine tautomer Imine->Enamine Tautomerization Cyclized Cyclized intermediate Enamine->Cyclized Intramolecular Cyclization Product 2-(3-Bromophenyl)quinoline-4-carboxylic acid Cyclized->Product Dehydration (-H₂O)

Caption: Mechanism of the Pfitzinger reaction for quinoline-4-carboxylic acid synthesis.

Experimental Protocol

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
Isatin147.131.47 g10
3-Bromoacetophenone199.041.99 g10
Potassium Hydroxide56.111.12 g20
Ethanol (95%)-50 mL-
Water-10 mL-
Glacial Acetic Acid-As needed-

Procedure:

  • In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve potassium hydroxide in water.

  • Add ethanol to the potassium hydroxide solution, followed by the addition of isatin.

  • To this mixture, add 3-bromoacetophenone.

  • Heat the reaction mixture to reflux with constant stirring for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water.

  • Acidify the mixture with glacial acetic acid to a pH of approximately 4-5 to precipitate the product.

  • Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry in a vacuum oven to yield crude 2-(3-bromophenyl)quinoline-4-carboxylic acid.

  • Recrystallize the crude product from ethanol to obtain the purified compound.

Step 2: Esterification of 2-(3-Bromophenyl)quinoline-4-carboxylic Acid

The carboxylic acid functional group is then converted to an ethyl ester. This is a crucial step as the ester is a more reactive precursor for the subsequent reaction with hydrazine. A classic Fischer esterification is employed for this transformation.

Reaction Mechanism

The Fischer esterification involves the acid-catalyzed reaction between a carboxylic acid and an alcohol. The mechanism is as follows:

  • Protonation of the Carbonyl Oxygen: The catalytic acid (sulfuric acid) protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.

  • Nucleophilic Attack by Ethanol: A molecule of ethanol acts as a nucleophile and attacks the protonated carbonyl carbon.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

  • Elimination of Water: The protonated hydroxyl group leaves as a molecule of water, forming a protonated ester.

  • Deprotonation: The protonated ester is deprotonated to yield the final ethyl ester product and regenerate the acid catalyst.

Experimental Protocol

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
2-(3-Bromophenyl)quinoline-4-carboxylic acid328.163.28 g10
Absolute Ethanol-50 mL-
Concentrated Sulfuric Acid-0.5 mLCatalytic

Procedure:

  • Suspend 2-(3-bromophenyl)quinoline-4-carboxylic acid in absolute ethanol in a 100 mL round-bottom flask.

  • Carefully add concentrated sulfuric acid dropwise to the suspension while stirring.

  • Heat the reaction mixture to reflux for 8 hours, or until the starting material is completely consumed as indicated by TLC.

  • After cooling to room temperature, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • The resulting precipitate of ethyl 2-(3-bromophenyl)quinoline-4-carboxylate is collected by filtration, washed with water, and dried.

Step 3: Synthesis of this compound via Hydrazinolysis

The final step in the synthesis is the conversion of the ethyl ester to the desired carbohydrazide through reaction with hydrazine hydrate. This nucleophilic acyl substitution reaction is typically efficient and high-yielding. [3]

Reaction Mechanism

Hydrazinolysis of an ester is a nucleophilic acyl substitution reaction.

  • Nucleophilic Attack: The lone pair of electrons on one of the nitrogen atoms of hydrazine attacks the electrophilic carbonyl carbon of the ester.

  • Tetrahedral Intermediate Formation: This results in the formation of a tetrahedral intermediate.

  • Leaving Group Departure: The ethoxide group is eliminated as a leaving group, and the carbonyl double bond is reformed.

  • Proton Transfer: A final proton transfer step yields the stable this compound.

Experimental Protocol

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
Ethyl 2-(3-bromophenyl)quinoline-4-carboxylate356.213.56 g10
Hydrazine Hydrate (98%)50.066 mL-
Absolute Ethanol-20 mL-

Procedure:

  • Dissolve ethyl 2-(3-bromophenyl)quinoline-4-carboxylate in absolute ethanol in a 100 mL round-bottom flask. [4]2. Add hydrazine hydrate to the solution. [4]3. Heat the reaction mixture under reflux for 7 hours. [4]4. Upon completion, cool the reaction mixture and pour it into ice-cold water. [4]5. The resulting solid precipitate of this compound is collected by filtration, washed with cold water, and dried under vacuum.

Conclusion

The synthesis of this compound presented in this guide is a robust and reproducible three-step process. The pathway leverages the power of classic named reactions, such as the Pfitzinger reaction, to construct the core heterocyclic scaffold, followed by straightforward functional group transformations. The detailed protocols and mechanistic insights provided herein are intended to empower researchers to confidently synthesize this valuable compound and its analogs for further investigation in the pursuit of novel therapeutic agents.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Quinoline Synthesis via the Doebner-von Miller Reaction.
  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • Wikipedia. (n.d.). Combes quinoline synthesis.
  • Slideshare. (n.d.). synthesis of quinoline derivatives and its applications.
  • Benchchem. (n.d.). Application Notes and Protocols for Substituted Quinoline Synthesis via the Pfitzinger Reaction.
  • Wikipedia. (n.d.). Doebner–Miller reaction.
  • (n.d.). Pfitzinger Quinoline Synthesis.
  • PubMed Central. (2020, June 02). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.
  • Wikipedia. (n.d.). Pfitzinger reaction.
  • (n.d.). Combes Quinoline Synthesis.
  • ResearchGate. (2014, March 28). (PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review.
  • ACS Publications. (n.d.). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters.
  • Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Unexpected reactions of α,β-unsaturated esters with hydrazine hydrate.
  • (n.d.). The structures of 2-aryl-quinoline-4-carboxylic acid derivatives with antimicrobial activities..
  • Química Organica.org. (n.d.). Quinoline Synthesis: Conrad-Limpach-Knorr.
  • International Journal of Chemical and Physical Sciences. (n.d.). Synthesis and Molecilar Docking study of 2-Aryl/Heteroaryl quinoline - 4- Carboxylic Acids for Antimalerial, Antituberculosos an.
  • ACS Omega. (n.d.). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors.
  • ResearchGate. (2015, August 13). What is the best procedure and condition to prepare hydrazide by reaction of ester and hydrazine?.
  • (n.d.). Quinoline-4-carboxylic Acids and Esters from N,N-Dimethylenaminones and Isatins.
  • ResearchGate. (n.d.). General reaction scheme of Doebner–von Miller quinoline synthesis.
  • ResearchGate. (n.d.). The reaction of ester 1 with hydrazine hydrate..
  • PubMed Central. (2022, April 26). Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity.
  • Wikipedia. (n.d.). Conrad–Limpach synthesis.
  • ACS Omega. (2020, February 11). Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism.
  • ACS Omega. (2020, February 11). Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism.
  • ResearchGate. (n.d.). General reaction scheme of the Pfitzinger quinoline synthesis.
  • Centurion University. (n.d.). Skraup synthesis of Quinoline.
  • NIH. (n.d.). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors.
  • ACS Publications. (n.d.). The Reaction of a-Acylsuccinic Esters With Hydrazine co ---+.
  • Scribd. (n.d.). Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction.
  • (n.d.). Synthesis of 3-R-6-R'-Quinoline-4-carboxylates and Their Reactions with Hydrazine Hydrate.
  • ResearchGate. (n.d.). Conrad-Limpach reaction.
  • PubMed Central. (n.d.). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction.
  • Figshare. (2023, May 11). Collection - Design and Synthesis of 2‑(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - ACS Omega.
  • ACS Omega. (2023, May 11). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors.
  • RSC Publishing - The Royal Society of Chemistry. (2024, July 26). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK.
  • ACS Publications. (2023, August 23). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction.
  • PubMed. (n.d.). Hydrazones of 2-aryl-quinoline-4-carboxylic acid hydrazides: synthesis and preliminary evaluation as antimicrobial agents.
  • Google Patents. (n.d.). CN102924374B - Preparation method for quinoline-4-carboxylic acid derivative.
  • Revues Scientifiques Marocaines. (2022, September 29). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES.
  • ResearchGate. (2017, March 19). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review.
  • ResearchGate. (n.d.). Synthetic route to quinoline‐4‐carboxyl derivatives. a) The classical....
  • MDPI. (n.d.). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones.

Sources

A Technical Guide to the Physicochemical Properties of 2-(3-Bromophenyl)quinoline-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Molecular Profile of a Promising Scaffold

In the landscape of medicinal chemistry, the quinoline nucleus stands as a privileged scaffold, forming the backbone of numerous therapeutic agents. Its fusion with a carbohydrazide moiety at the 4-position introduces a versatile pharmacophore known for its diverse biological activities, including antimicrobial and anticancer properties.[1][2][3] The strategic incorporation of a 3-bromophenyl substituent at the 2-position of the quinoline ring system creates 2-(3-Bromophenyl)quinoline-4-carbohydrazide, a molecule of significant interest for drug discovery and development.

This technical guide provides an in-depth exploration of the core physicochemical properties of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just a compilation of expected properties but also a detailed exposition of the experimental methodologies required for their empirical determination. The causality behind experimental choices is elucidated to provide a framework for robust and reproducible characterization. While specific experimental data for this exact isomer is emerging, this guide synthesizes knowledge from closely related analogs and established analytical principles to provide a comprehensive predictive and methodological resource.

Molecular Identity and Structural Elucidation

The foundational step in characterizing any novel compound is the unambiguous confirmation of its chemical structure. For this compound, a combination of spectroscopic techniques is indispensable.

Core Molecular Attributes

A summary of the fundamental molecular properties is presented in Table 1.

PropertyValueSource
Molecular Formula C₁₆H₁₂BrN₃O[4]
Molecular Weight 342.2 g/mol [4]
IUPAC Name This compound-
CAS Number Not available-
Spectroscopic Characterization: The Molecular Fingerprint

The structural integrity of this compound is best confirmed through a suite of spectroscopic methods. The expected spectral features, based on the analysis of analogous compounds such as the 2-(4-bromophenyl) isomer, are detailed below.[5][6]

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.[7][8]

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the quinoline and the 3-bromophenyl rings. The protons on the quinoline ring system, particularly those adjacent to the nitrogen atom, will appear at higher chemical shifts (downfield).[9][10] The protons of the carbohydrazide moiety (-CONHNH₂) will be observable as exchangeable signals.

  • ¹³C NMR: The carbon NMR spectrum will reveal the number of unique carbon environments. The carbonyl carbon of the carbohydrazide group is expected to have a characteristic chemical shift in the range of 160-170 ppm.[5] The carbon atoms attached to the bromine and nitrogen atoms will also exhibit predictable shifts.

IR spectroscopy is instrumental in identifying the functional groups present in the molecule. Key expected absorption bands for this compound include:

  • N-H stretching: Bands in the region of 3200-3400 cm⁻¹ corresponding to the amine group of the hydrazide.

  • C=O stretching: A strong absorption band around 1650-1680 cm⁻¹ for the amide carbonyl group.[5]

  • C=N and C=C stretching: Aromatic and heteroaromatic ring vibrations in the 1400-1600 cm⁻¹ region.

Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of the compound.[11]

  • Molecular Ion Peak: Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the mass spectrum is expected to show a characteristic molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity.[12][13][14] This isotopic signature is a definitive indicator of a monobrominated compound.

Physicochemical Properties: Gauging Drug-Likeness

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. This section outlines the key parameters and the methodologies for their determination.

Melting Point: A Criterion of Purity

The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. A sharp melting point range (typically 0.5-1.0°C) is characteristic of a pure compound, while impurities tend to depress and broaden the melting range.[15]

Table 2: Summary of Key Physicochemical Parameters (Predicted/Methodological)

ParameterPredicted Value/RangeSignificance in Drug Development
Melting Point (°C) >200 (based on analogs)[1]Purity assessment, solid-state stability
Solubility Low in water, soluble in polar organic solvents (e.g., DMSO, DMF)Affects bioavailability and formulation[16][17]
pKa Expected basic pKa (quinoline N) and acidic pKa (hydrazide N-H)Influences solubility and absorption at different physiological pH values[18][19]
LogP (o/w) High (lipophilic)Predicts membrane permeability and potential for accumulation in fatty tissues[20][21]
Solubility: A Prerequisite for Absorption

Solubility is a critical factor influencing the bioavailability of a drug candidate.[22] For orally administered drugs, dissolution in the gastrointestinal tract is the first step towards absorption. The solubility of this compound is expected to be low in aqueous media due to its largely aromatic and hydrophobic structure, but higher in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Ionization Constant (pKa): The Influence of pH

The pKa value indicates the strength of an acid or base and determines the extent of ionization of a molecule at a given pH.[18] this compound has both a basic nitrogen atom in the quinoline ring and acidic protons on the carbohydrazide moiety. Determining these pKa values is crucial as ionization state significantly affects solubility, permeability, and receptor binding.[19][23]

Lipophilicity (LogP): Membrane Permeability and Distribution

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity or hydrophobicity.[20][24] It is a key parameter in predicting a drug's ability to cross biological membranes.[21] A balanced LogP is often sought in drug design to ensure adequate membrane permeability without excessive accumulation in lipid-rich tissues.[24]

Experimental Protocols: A Guide to Characterization

This section provides detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties discussed above.

Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of this compound.

G cluster_synthesis Synthesis & Purification Synthesis Synthesis of Compound Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR MP Melting Point Determination Purification->MP Solubility Solubility Assay MP->Solubility pKa pKa Determination Solubility->pKa LogP LogP Measurement pKa->LogP

Caption: Workflow for the synthesis, purification, and physicochemical characterization of this compound.

Melting Point Determination (Capillary Method)

This protocol describes the use of a standard melting point apparatus.[25][26]

  • Sample Preparation: Finely powder a small amount of the dry crystalline compound.

  • Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom of the tube to a height of 2-3 mm.[25]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.[27]

  • Rapid Determination (Optional): Heat the sample rapidly to get an approximate melting point. This helps in setting the parameters for a more accurate measurement.

  • Accurate Determination: Allow the apparatus to cool. Heat the new sample to about 10-15°C below the approximate melting point. Then, decrease the heating rate to 1-2°C per minute.

  • Observation and Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid crystal melts (T₂). The melting point is reported as the range T₁ - T₂.[27]

Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[28]

  • System Preparation: Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.[29]

  • Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration. Care must be taken to avoid precipitation or adsorption of the compound during this step.[16]

  • Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent.

  • Analysis: Determine the concentration of the compound in the diluted supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the original concentration in the saturated solution, which represents the thermodynamic solubility.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a reliable method for determining the pKa of ionizable compounds.[18]

  • Solution Preparation: Dissolve an accurately weighed amount of the compound in a suitable co-solvent (e.g., methanol or DMSO) and then dilute with water to a known volume.

  • Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) to determine the basic pKa, or with a standardized solution of a strong base (e.g., NaOH) to determine the acidic pKa.

  • Data Acquisition: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point of the titration curve.

LogP Determination (Shake-Flask Method)

This method directly measures the partitioning of the compound between n-octanol and water.[20]

  • Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together and allowing the layers to separate.

  • Partitioning: Dissolve a known amount of the compound in one of the phases (preferably the one in which it is more soluble). Add a known volume of the other phase.

  • Equilibration: Shake the mixture vigorously for a set period to allow for partitioning and equilibration.

  • Phase Separation: Separate the two phases by centrifugation.

  • Concentration Analysis: Determine the concentration of the compound in each phase using a suitable analytical technique like HPLC-UV.

  • Calculation: Calculate the LogP using the formula: LogP = log₁₀([Concentration in octanol] / [Concentration in water]).[20]

Conclusion and Future Directions

This compound is a compound with a molecular architecture that suggests significant potential in drug discovery. This guide has provided a comprehensive overview of its expected physicochemical properties and detailed the established methodologies for their empirical validation. The robust characterization of these properties is a non-negotiable cornerstone of any drug development program. The data generated from the protocols outlined herein will be instrumental in guiding formulation development, predicting in vivo behavior, and ultimately, in unlocking the full therapeutic potential of this promising chemical entity. Further studies should focus on obtaining empirical data for this specific isomer and exploring its structure-activity relationships in various biological assays.

References

  • Benchchem. (n.d.). Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Quinoline Compounds.
  • Benchchem. (n.d.). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.
  • Benchchem. (n.d.). Application Note: 1H NMR Characterization of Substituted Quinolines.
  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.
  • Seaton, P. J., & Williamson, R. T. (n.d.). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education.
  • University of Calgary. (n.d.). Melting point determination.
  • (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
  • (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate.
  • (2020). Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts.
  • (n.d.). Development of Methods for the Determination of pKa Values. PMC - NIH.
  • (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development. WuXi AppTec.
  • (2025). How To Determine Melting Point Of Organic Compounds?. Chemistry For Everyone.
  • (n.d.). Estimation of pKa Using Semiempirical Molecular Orbital Methods. Part 2: Application to Amines, Anilines and Various Nitrogen Containing Heterocyclic Compounds. SemOpenAlex.
  • (n.d.). Melting Point Determination Lab Protocol. Studylib.
  • (2025). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. ResearchGate.
  • (n.d.). Synthesis and Antimicrobial Activity of New Carbohydrazide Bearing Quinoline Scaffolds in Silico ADMET and Molecular Docking Studies. Taylor & Francis Online.
  • (n.d.). Determination Of Melting Point Of An Organic Compound. BYJU'S.
  • (n.d.). Determination of Melting Point. Clarion University.
  • (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution.
  • (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications.
  • (2023). Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts.
  • (n.d.). LogP—Making Sense of the Value. ACD/Labs.
  • (n.d.). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. NIH.
  • (2024). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. RSC Publishing.
  • (n.d.). LogP and logD calculations. Chemaxon Docs.
  • (2025). What are the p K a values of C–H bonds in aromatic heterocyclic compounds in DMSO?. ResearchGate.
  • (n.d.). logP - octanol-water partition coefficient calculation. Molinspiration.
  • (2024). Introduction to log P and log D measurement using PionT3. Pion Inc.
  • (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Michael Green.
  • (2024). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. PubMed.
  • (n.d.). Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 and Antibacterial Agents.
  • (2025). Mass spectrometry of halogen-containing organic compounds. ResearchGate.
  • (n.d.). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega.
  • (2025). Order of Acidity and PKa in heterocyclic compounds. CSIR NET Dec 2024 Chemistry.
  • (n.d.). On the basicity of conjugated nitrogen heterocycles in different media. FULIR.
  • (2019). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL. YouTube.
  • (2023). Collection - Design and Synthesis of 2‑(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - ACS Omega. Figshare.
  • (2024). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. ResearchGate.
  • (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega.
  • (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ResearchGate.
  • (n.d.). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. MDPI.
  • (n.d.). This compound. Huateng Pharma.

Sources

2-(3-Bromophenyl)quinoline-4-carbohydrazide CAS number and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(3-Bromophenyl)quinoline-4-carbohydrazide

Compound Identification and Core Structural Features

CAS Number: 1400569-83-7 Molecular Formula: C₁₆H₁₂BrN₃O Molecular Weight: 342.20 g/mol

Structural Analysis: this compound is a heterocyclic organic compound built upon a quinoline scaffold. Its structure is characterized by three key functional components:

  • Quinoline Core: A bicyclic aromatic system composed of a benzene ring fused to a pyridine ring. This core is a well-known "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets.

  • 2-(3-Bromophenyl) Group: A brominated phenyl ring attached to the C2 position of the quinoline nucleus. The placement and electronegativity of the bromine atom can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, including binding affinity and metabolic stability.

  • 4-Carbohydrazide Group: A -CONHNH₂ moiety at the C4 position. The carbohydrazide group is a versatile functional group. It can act as a hydrogen bond donor and acceptor, chelate metal ions, and serve as a crucial linker for synthesizing more complex derivatives, such as oxadiazoles, pyrazoles, or Schiff bases, to explore a wider chemical space for drug discovery.[1][2]

Rationale for Synthesis and Therapeutic Interest

The synthesis of this compound is driven by the extensive therapeutic potential of the quinoline chemical class. Quinoline derivatives are foundational to numerous pharmaceuticals, exhibiting a broad spectrum of biological activities. The strategic combination of the quinoline core with the carbohydrazide functional group creates a key intermediate for developing novel therapeutic agents.

Medicinal Chemistry Perspective:

  • Antimicrobial Potential: The 2-phenylquinoline scaffold is a recognized pharmacophore for targeting microbial DNA gyrase, an essential enzyme for bacterial replication.[1][2][3] The carbohydrazide moiety can be further modified to enhance this activity, leading to the development of new antibacterial agents to combat drug resistance.[1][2]

  • Anticancer Applications: Research has demonstrated that quinoline derivatives can exhibit potent anticancer properties through various mechanisms.[4][5][6] These include the inhibition of critical signaling pathways like Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) and the modulation of epigenetic targets such as Histone Deacetylases (HDACs).[4][7] The carbohydrazide group is instrumental in creating derivatives that can fit into the active sites of these enzymes.[4][5]

  • Antimalarial and Antiviral Activity: The quinoline core is famously present in antimalarial drugs like chloroquine. Ongoing research explores new quinoline-4-carboxamide and carbohydrazide derivatives for activity against malaria and viruses like HIV-1.[8][9]

General Synthesis Protocol

The synthesis of this compound is typically achieved through a well-established three-step sequence, starting from isatin. This pathway leverages the Pfitzinger quinoline synthesis.

Synthesis_Workflow Isatin Isatin + 3-Bromoacetophenone Reagent1 KOH, Ethanol Reflux Isatin->Reagent1 Step 1: Pfitzinger Reaction Acid 2-(3-Bromophenyl)quinoline- 4-carboxylic acid Reagent2 Ethanol, H₂SO₄ (cat.) Reflux Acid->Reagent2 Step 2: Esterification Ester Ethyl 2-(3-Bromophenyl)quinoline- 4-carboxylate Reagent3 Hydrazine Hydrate Ethanol, Reflux Ester->Reagent3 Step 3: Hydrazinolysis FinalProduct 2-(3-Bromophenyl)quinoline- 4-carbohydrazide Reagent1->Acid Reagent2->Ester Reagent3->FinalProduct Biological_Targeting Molecule Quinoline-4-Carbohydrazide Derivative Pathway EGFR Signaling Pathway Molecule->Pathway Inhibits EGFR-TK Cell Cancer Cell (e.g., MCF-7) Pathway->Cell Regulates Outcome Inhibition of Proliferation & Induction of Apoptosis Cell->Outcome Leads to

Caption: Conceptual workflow of a quinoline derivative targeting a cancer pathway.

Anticancer Research: A Multi-Targeted Scaffold

The 2-phenylquinoline-4-carbohydrazide framework is a promising platform for the development of anticancer agents.

  • EGFR Tyrosine Kinase (EGFR-TK) Inhibition: Overactivation of the EGFR signaling pathway is a hallmark of many cancers, including breast and lung cancer. Novel hybrids of 2-(quinoline-4-carbonyl)hydrazide and acrylamide have been synthesized and shown to be potent inhibitors of EGFR-TK. [6][7]Several of these compounds displayed superior cytotoxic activity against the MCF-7 breast cancer cell line compared to the standard drug Doxorubicin, with IC₅₀ values as low as 2.71 μM. [6]These compounds were shown to induce cell cycle arrest and apoptosis. [10]* Histone Deacetylase (HDAC) Inhibition: HDACs are epigenetic regulators often dysregulated in cancer. 2-Phenylquinoline-4-carboxylic acid derivatives bearing hydrazide zinc-binding groups have been developed as selective HDAC3 inhibitors. [4][5]This selectivity is a desirable trait for reducing off-target effects. These compounds demonstrated potent antiproliferative activity against a panel of cancer cell lines and were shown to induce G2/M cell cycle arrest and apoptosis. [5]

Summary of Biological Activity in Related Compounds
Compound ClassTarget/AssayCell Line / OrganismPotency (IC₅₀ / MIC)Reference
2-(4-Bromophenyl)quinoline-4-carbohydrazide Deriv.S. aureus DNA Gyrase-8.45 µM[1][2][3]
2-(4-Bromophenyl)quinoline-4-carbohydrazide Deriv.AntimicrobialS. aureusMIC: 38.64 µM[1][2]
Quinoline-Acrylamide HybridsCytotoxicityMCF-7 (Breast Cancer)IC₅₀: 2.71 µM[6]
Quinoline-Acrylamide HybridsEGFR Kinase Inhibition-IC₅₀: 0.22 µM[10]
2-Phenylquinoline-Hydrazide Deriv.HDAC3 Inhibition-IC₅₀: 0.477 µM[4][5]
2-Phenylquinoline-Carboxylic Acid Deriv.CytotoxicityK562 (Leukemia)IC₅₀: 1.02 µM[4][5]
Quinoline-Oxadiazole Deriv.CytotoxicityHepG2 (Liver Cancer)IC₅₀: 0.137 µg/mL[11]

Conclusion and Future Directions

This compound is a strategically designed chemical intermediate with significant potential in drug discovery and development. Its synthesis is straightforward, relying on established chemical transformations. Based on robust evidence from closely related analogues, this compound serves as an excellent starting point for the synthesis of compound libraries targeting microbial infections and various forms of cancer. Future research should focus on synthesizing a diverse range of derivatives from the terminal hydrazide group and performing comprehensive biological screening to identify lead compounds with high potency and target selectivity.

References

  • El-Gendy, M. A., et al. (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega. Available at: [Link]

  • El-Gendy, M. A., et al. (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. National Institutes of Health. Available at: [Link]

  • Various Authors. (N.D.). Synthesis of quinoline carbohydrazide derivatives. ResearchGate. Available at: [Link]

  • Wang, L., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. Available at: [Link]

  • Wang, L., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. National Institutes of Health. Available at: [Link]

  • Abd El-Lateef, H. M., et al. (2024). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. RSC Publishing. Available at: [Link]

  • Abd El-Lateef, H. M., et al. (2024). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. National Institutes of Health. Available at: [Link]

  • El-Gendy, M. A., et al. (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega. Available at: [Link]

  • Karami, J., et al. (N.D.). Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 and Antibacterial Agents. Publisher Not Found.
  • Baragaña, B., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. PubMed. Available at: [Link]

  • El-Gendy, M. A., et al. (2023). Collection - Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. Figshare. Available at: [Link]

  • Abd El-Lateef, H. M., et al. (2024). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. ResearchGate. Available at: [Link]

  • Ryad, N., et al. (2024). Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates. RSC Publishing. Available at: [Link]

Sources

The Multifaceted Biological Activities of Quinoline-4-Carbohydrazide Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking the Therapeutic Potential of a Privileged Scaffold

The quinoline nucleus, a bicyclic aromatic heterocycle, represents a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural and synthetic compounds with a broad spectrum of biological activities.[1][2][3] Its inherent versatility and ability to interact with various biological targets have cemented its status as a "privileged scaffold" in drug discovery. Among the myriad of quinoline derivatives, those incorporating a carbohydrazide moiety at the 4-position have emerged as a particularly promising class of therapeutic agents. This guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanistic insights into quinoline-4-carbohydrazide derivatives, tailored for researchers, scientists, and drug development professionals. We will delve into their significant anticancer, antimicrobial, and anti-inflammatory properties, supported by experimental protocols and structure-activity relationship (SAR) analyses to empower your research endeavors.

The Quinoline-4-Carbohydrazide Core: Synthesis and Structural Significance

The synthesis of quinoline-4-carbohydrazide derivatives typically commences with the construction of the quinoline ring, often achieved through established methods like the Pfitzinger reaction.[4] This is followed by esterification of the 4-carboxylic acid and subsequent reaction with hydrazine hydrate to yield the key quinoline-4-carbohydrazide intermediate.[5] This intermediate serves as a versatile building block for the generation of diverse libraries of derivatives, commonly through condensation with various aldehydes or coupling with carboxylic acids.[6][7]

The carbohydrazide linker (-CONHNH2) is not merely a passive spacer. Its hydrogen bonding capabilities, conformational flexibility, and ability to form stable hydrazone linkages are pivotal to the biological activity of these derivatives. This moiety often plays a crucial role in binding to target enzymes or receptors, as will be elaborated in the subsequent sections.[8]

Anticancer Activity: Targeting the Hallmarks of Cancer

Quinoline-4-carbohydrazide derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a range of cancer cell lines, including breast, neuroblastoma, and gastric cancer.[7][9][10] Their mechanisms of action are often multifaceted, targeting key pathways involved in cancer progression.[10]

Mechanism of Action: A Multi-pronged Attack

A prominent mechanism involves the induction of apoptosis , or programmed cell death. Studies have shown that certain derivatives can upregulate the expression of pro-apoptotic proteins like p53 and caspase-9, leading to the dismantling of cancer cells.[11] For instance, novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids have been shown to trigger apoptosis in MCF-7 breast cancer cells.[11]

Furthermore, some derivatives exhibit inhibitory activity against crucial enzymes like Epidermal Growth Factor Receptor (EGFR) tyrosine kinase .[11][12] Overexpression of EGFR is a common feature in many cancers, and its inhibition can halt downstream signaling pathways responsible for cell proliferation and survival. Compound 6h from a recent study, a 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrid, displayed potent EGFR kinase inhibitory activity with an IC50 value of 0.22 μM, comparable to the standard drug Lapatinib.[13]

Cell cycle arrest is another key mechanism. Quinoline hydrazide derivatives have been observed to induce cell cycle arrest at the G1 or G2/M phases, preventing cancer cells from replicating.[7][11] For example, quinoline hydrazide 22 was found to induce G1 cell cycle arrest and upregulate the p27kip1 cell cycle regulating protein in neuroblastoma cells.[7]

Diagram: Anticancer Mechanisms of Quinoline-4-Carbohydrazide Derivatives

anticancer_mechanisms cluster_cell Cancer Cell Derivative Derivative EGFR EGFR Tyrosine Kinase Derivative->EGFR Inhibition p53 p53 Derivative->p53 Upregulation Cell_Cycle Cell Cycle Progression Derivative->Cell_Cycle Interference Signaling_Pathway Proliferation & Survival Pathways EGFR->Signaling_Pathway Caspase9 Caspase-9 p53->Caspase9 Activation Apoptosis Apoptosis Caspase9->Apoptosis G1_Arrest G1 Phase Arrest Cell_Cycle->G1_Arrest

Caption: Mechanisms of anticancer activity.

Quantitative Data: Cytotoxic Potency

The cytotoxic activity of these derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. Lower IC50 values indicate higher potency.

Compound IDCancer Cell LineIC50 (µM)Reference
6a MCF-7 (Breast)3.39[12]
6b MCF-7 (Breast)5.94[12]
6h MCF-7 (Breast)2.71[12]
3b MCF-7 (Breast)7.016[9]
3c MCF-7 (Breast)7.05[9]
19 NeuroblastomaMicromolar potency[7]
22 NeuroblastomaMicromolar potency[7]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the quinoline-4-carbohydrazide derivatives in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[12]

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Antimicrobial Activity: Combating Drug-Resistant Pathogens

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Quinoline-4-carbohydrazide derivatives have emerged as promising candidates, exhibiting activity against a range of bacteria and fungi.[6][14][15]

Mechanism of Action: Targeting Essential Bacterial Enzymes

A key target for these derivatives is DNA gyrase , a type II topoisomerase essential for bacterial DNA replication.[8][14] By inhibiting this enzyme, the compounds prevent the supercoiling and uncoiling of bacterial DNA, leading to cell death. Molecular docking studies have shown that the hydrazine moiety can be crucial for binding to the active site of DNA gyrase.[8][14]

Spectrum of Activity and Quantitative Data

These derivatives have shown notable activity against Gram-positive bacteria, particularly Staphylococcus aureus.[14] Some also exhibit antifungal activity against Candida albicans.[14]

Compound IDMicroorganismZone of Inhibition (mm)MIC (µM)Reference
6a S. aureus21-30164.35[14]
6b S. aureus2638.64[14]
10 S. aureus21-30191.36[14]
11 S. aureus28192.29[14]
13 S. aureus30381.81[14]
13 C. albicans31-[14]

MIC: Minimum Inhibitory Concentration

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a standardized bacterial or fungal inoculum (e.g., 0.5 McFarland standard).

  • Compound Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculation: Inoculate each well with the prepared microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Diagram: Antimicrobial Workflow

antimicrobial_workflow Start Start Inoculum_Prep Prepare Standardized Microbial Inoculum Start->Inoculum_Prep Compound_Dilution Serial Dilution of Quinoline Derivatives Inoculum_Prep->Compound_Dilution Inoculation Inoculate Microtiter Plate Compound_Dilution->Inoculation Incubation Incubate at Optimal Temperature Inoculation->Incubation MIC_Reading Determine Minimum Inhibitory Concentration (MIC) Incubation->MIC_Reading End End MIC_Reading->End

Sources

An In-Depth Spectroscopic Analysis of 2-(3-Bromophenyl)quinoline-4-carbohydrazide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the expected spectroscopic data for 2-(3-Bromophenyl)quinoline-4-carbohydrazide, a compound of interest in medicinal chemistry and drug development. In the absence of directly published experimental spectra for this specific isomer, this document leverages established principles of spectroscopic interpretation and comparative data from the closely related 2-(4-bromophenyl) isomer to provide a robust, predictive analysis. This guide is intended for researchers, scientists, and drug development professionals, offering detailed insights into the anticipated ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, alongside a validated synthetic protocol.

Introduction: The Rationale for Spectroscopic Characterization

Quinoline derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. The precise characterization of these molecules is paramount for establishing structure-activity relationships (SAR) and ensuring the integrity of synthesized compounds. This compound combines the quinoline scaffold with a carbohydrazide moiety, a common pharmacophore, and a bromophenyl substituent, which can modulate the compound's pharmacokinetic and pharmacodynamic properties.

This guide addresses the specific spectroscopic signature of the 3-bromophenyl isomer. While experimental data for the 4-bromophenyl analog is available, the shift in the bromine's position from the para to the meta position on the phenyl ring is expected to induce subtle yet significant changes in the molecule's spectroscopic profile. Understanding these differences is crucial for unambiguous identification and characterization.

Synthesis of this compound

The synthesis of the title compound is a multi-step process that begins with the well-established Pfitzinger reaction to construct the quinoline core, followed by esterification and subsequent hydrazinolysis.

Synthetic Workflow

The overall synthetic pathway is outlined below:

Synthesis_Workflow cluster_0 Pfitzinger Reaction Isatin Isatin CarboxylicAcid 2-(3-Bromophenyl)quinoline-4-carboxylic acid Isatin->CarboxylicAcid  Base (e.g., KOH) Ethanol, Reflux   Bromoacetophenone 3-Bromoacetophenone Bromoacetophenone->CarboxylicAcid  Base (e.g., KOH) Ethanol, Reflux   Ester Ethyl 2-(3-Bromophenyl)quinoline-4-carboxylate CarboxylicAcid->Ester  Ethanol, H₂SO₄ (cat.) Reflux   Carbohydrazide This compound Ester->Carbohydrazide  Hydrazine Hydrate Ethanol, Reflux  

Caption: Synthetic route to this compound.

Experimental Protocol

Step 1: Synthesis of 2-(3-Bromophenyl)quinoline-4-carboxylic acid via Pfitzinger Reaction

  • In a round-bottom flask, dissolve isatin (1 equivalent) and 3-bromoacetophenone (1 equivalent) in absolute ethanol.

  • Add a strong base, such as potassium hydroxide (3-4 equivalents), to the solution.[1][2]

  • Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and pour it into ice-water.

  • Acidify the aqueous solution with a dilute acid (e.g., acetic acid or HCl) to a pH of approximately 4-5 to precipitate the carboxylic acid.[2]

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

Step 2: Esterification to Ethyl 2-(3-Bromophenyl)quinoline-4-carboxylate

  • Suspend the dried 2-(3-bromophenyl)quinoline-4-carboxylic acid in absolute ethanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 6-8 hours.[3]

  • Cool the reaction and neutralize the excess acid with a weak base (e.g., sodium bicarbonate solution).

  • The ester product will precipitate and can be collected by filtration.

Step 3: Synthesis of this compound

  • Dissolve the ethyl ester in absolute ethanol.

  • Add an excess of hydrazine hydrate (typically 5-10 equivalents).

  • Reflux the solution for 8-12 hours.[3]

  • Upon cooling, the desired carbohydrazide product will crystallize out of the solution.

  • Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Predicted Spectroscopic Data and Interpretation

The following sections detail the predicted spectroscopic data for this compound.

Caption: Molecular structure of the title compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the protons on the quinoline core, the bromophenyl ring, and the carbohydrazide moiety. The key difference from the 4-bromo isomer will be the splitting pattern of the bromophenyl protons.

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~10.0 - 10.5s (broad)--NH- (Amide)
~8.5 - 8.6d~8.4H-5 (Quinoline)
~8.45t~1.8H-2' (Bromophenyl)
~8.2 - 8.3m-H-8 (Quinoline), H-6' (Bromophenyl)
~8.1s-H-3 (Quinoline)
~7.8 - 7.9m-H-7 (Quinoline)
~7.6 - 7.7m-H-6 (Quinoline)
~7.5t~7.9H-5' (Bromophenyl)
~4.6s (broad)--NH₂ (Hydrazide)

Interpretation:

  • Carbohydrazide Protons: The amide proton (-NH-) is expected to be a broad singlet far downfield due to hydrogen bonding and its acidic nature. The terminal -NH₂ protons will also appear as a broad singlet, exchangeable with D₂O.

  • Quinoline Protons: The quinoline protons will resonate in the aromatic region (δ 7.5-8.6 ppm). The H-3 proton is anticipated to be a singlet, being isolated. The protons of the benzo-fused ring (H-5, H-6, H-7, H-8) will show characteristic doublet, triplet, and multiplet patterns due to ortho and meta couplings.

  • Bromophenyl Protons: This is the key area of differentiation. In the 3-bromo isomer, we expect to see:

    • A triplet-like signal for H-2' (meta to Br, ortho to the quinoline).

    • A multiplet for H-6' (ortho to Br).

    • A triplet for H-5' (para to Br).

    • A multiplet for H-4'. This complex pattern contrasts with the two distinct doublets expected for a 4-substituted (para) phenyl ring.

¹³C NMR Spectroscopy

The ¹³C NMR will provide information on the carbon skeleton. The position of the bromine atom will influence the chemical shifts of the carbons in the phenyl ring.

Predicted ¹³C NMR Data (in DMSO-d₆, 101 MHz)

Chemical Shift (δ, ppm)Assignment
~168.0C=O (Carbohydrazide)
~155.0 - 156.0C-2 (Quinoline)
~148.0 - 149.0C-8a (Quinoline)
~145.0 - 146.0C-4 (Quinoline)
~140.0 - 141.0C-1' (Bromophenyl)
~132.0 - 133.0C-6' (Bromophenyl)
~131.0 - 132.0C-5' (Bromophenyl)
~130.0 - 131.0C-7 (Quinoline)
~129.0 - 130.0C-5 (Quinoline)
~128.0 - 129.0C-2' (Bromophenyl)
~126.0 - 127.0C-6 (Quinoline)
~125.0 - 126.0C-4' (Bromophenyl)
~122.0 - 123.0C-3' (C-Br, Bromophenyl)
~120.0 - 121.0C-4a (Quinoline)
~118.0 - 119.0C-3 (Quinoline)

Interpretation:

  • The carbonyl carbon of the carbohydrazide will be the most downfield signal.

  • The C-Br carbon (C-3') will be significantly shielded compared to the other aromatic carbons.

  • The chemical shifts of the other bromophenyl carbons (C-1', C-2', C-4', C-5', C-6') will be distinct from those of a 4-bromophenyl substituent due to the different electronic effects of the meta-positioned bromine.

Infrared (IR) Spectroscopy

The IR spectrum is crucial for identifying the key functional groups present in the molecule.

Predicted IR Data (KBr, cm⁻¹)

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 3400Medium, Sharp (doublet)N-H stretch (asymmetric & symmetric of -NH₂)
~3200Medium, BroadN-H stretch (-NH-)
3050 - 3100WeakAromatic C-H stretch
~1660StrongC=O stretch (Amide I band)
1600 - 1620MediumN-H bend (Scissoring of -NH₂)
1580 - 1600MediumC=C and C=N stretch (Quinoline ring)
~1500MediumAromatic C=C stretch
1000 - 1100StrongC-N stretch
750 - 800StrongC-H out-of-plane bend (Aromatic)
~550MediumC-Br stretch

Interpretation:

  • The presence of the carbohydrazide group will be confirmed by the N-H stretching bands above 3200 cm⁻¹ and the strong carbonyl (Amide I) absorption around 1660 cm⁻¹.

  • The N-H bending vibration will also be observable.

  • The aromatic nature of the molecule will be indicated by the C-H stretches above 3000 cm⁻¹ and the various C=C and C=N ring stretching vibrations.[4][5]

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and can provide structural information through fragmentation patterns.

Predicted Mass Spectrometry Data (EI)

m/zInterpretation
341/343[M]⁺˙ Molecular ion peak (Isotopic pattern for one Br atom)
310/312[M - NHNH₂]⁺
282/284[M - CONHNH₂]⁺
203[M - CONHNH₂ - Br]⁺
127[Quinoline]⁺ fragment

Interpretation:

  • The molecular ion peak will show a characteristic M/M+2 isotopic pattern with approximately equal intensity, which is definitive for the presence of a single bromine atom.

  • A key fragmentation pathway is the cleavage of the carbohydrazide side chain. The loss of the terminal NHNH₂ group (31 amu) or the entire CONHNH₂ group (59 amu) is expected.

  • Subsequent loss of the bromine atom from the main fragment is also a likely fragmentation pathway.

Fragmentation_Pathway M [M]⁺˙ m/z 341/343 F1 [M - CONHNH₂]⁺ m/z 282/284 M->F1 - CONHNH₂ F2 [F1 - Br]⁺ m/z 203 F1->F2 - Br•

Caption: A primary fragmentation pathway for the title compound.

Conclusion: A Predictive Framework for Spectroscopic Analysis

This technical guide provides a detailed, predictive framework for the spectroscopic characterization of this compound. By integrating foundational spectroscopic principles with comparative data from a closely related isomer, we have established a reliable set of expected data for ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. This information is critical for researchers in the field to confirm the synthesis of the target compound, ensure its purity, and proceed with further studies in drug discovery and development. The methodologies and interpretations presented herein offer a robust and scientifically grounded approach to the characterization of novel quinoline derivatives.

References

  • Pfitzinger, W. Chinolinderivate aus Isatinsäure. Journal für Praktische Chemie. 1886, 33 (1), 100.
  • Manske, R. H. The Chemistry of Quinolines. Chemical Reviews. 1942, 30 (1), 113-144.
  • Sangshetti, J. N.; Shinde, D. B. Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. Mini-Reviews in Organic Chemistry. 2014, 11 (2).
  • Kadadevar, D. C.; Kokatnur, R. R.; Kulkarni, M. V. Application of pfitzinger reaction in the synthesis of indophenazino fused quinoline-4-carboxylic acid derivatives. Journal of Chemical and Pharmaceutical Research. 2011, 3 (6), 549-555.
  • El-Gendy, A. A.; El-Sayed, M. A.; El-Sawy, E. R. Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers. 2004, 58 (4), 276-280.
  • Abd El-Lateef, H. M.; Abo Elmaaty, A.; Abdel Ghany, L. M. A.; Abdel-Aziz, M. S.; Zaki, I.; Ryad, N. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega. 2023 , 8 (20), 18063–18081. [Link]

  • Clugston, D. M.; MacLean, D. B. Mass spectra of oxygenated quinolines. Canadian Journal of Chemistry. 1966, 44 (7), 781-790.
  • Mohammadi, M. S.; Bayat, Z.; Mohammadi Nasab, E. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Physical Chemistry & Industrial Journal. 2018, 13 (2), 122.
  • MCC Organic Chemistry. Infrared Spectra of Some Common Functional Groups. [Link]

  • Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • University of Rochester. Infrared Spectroscopy (IR). [Link]

Sources

Discovery and history of 2-phenylquinoline-4-carbohydrazides

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and History of 2-Phenylquinoline-4-Carbohydrazides

Abstract

The 2-phenylquinoline-4-carbohydrazide scaffold is a privileged structure in modern medicinal chemistry, serving as the foundation for a range of potent and selective therapeutic candidates. While the core quinoline synthesis methodologies are rooted in the foundational chemical discoveries of the late 19th century, the targeted application of the 2-phenylquinoline-4-carbohydrazide functional group is a more recent development, driven by advances in rational drug design and high-throughput screening. This technical guide provides a comprehensive overview of the historical synthesis, key developmental milestones, and the contemporary significance of this chemical class. We will explore the foundational Pfitzinger and Doebner reactions for constructing the quinoline core, detail the synthetic protocols for derivatization to the carbohydrazide, and delve into the modern discovery of these compounds as potent modulators of biological targets such as Histone Deacetylases (HDACs) and Neurokinin-3 (NK3) receptors. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the chemistry, history, and therapeutic potential of 2-phenylquinoline-4-carbohydrazides.

Foundational Chemistry: The Genesis of the 2-Phenylquinoline Core

The journey of the 2-phenylquinoline-4-carbohydrazide scaffold begins with the development of robust methods for synthesizing the quinoline ring system itself. Quinolines are a vital class of nitrogen-containing heterocycles, and their synthesis has been a subject of intense study for over a century.[1] Two historical, yet still highly relevant, methods form the bedrock of our topic: the Pfitzinger reaction and the Doebner reaction.

The Pfitzinger Reaction: A Cornerstone of Quinoline-4-Carboxylic Acid Synthesis

First reported by Wilhelm Pfitzinger in 1886, the Pfitzinger reaction provides a direct and versatile route to quinoline-4-carboxylic acids.[2] The reaction involves the condensation of isatin (or its derivatives) with a carbonyl compound containing an α-methylene group in the presence of a strong base.[2][3] This method is particularly powerful for generating the direct precursor to our target carbohydrazides.

The causality behind this reaction's enduring utility lies in its mechanism. The base (e.g., potassium hydroxide) first hydrolyzes the amide bond in isatin, opening the ring to form a keto-acid.[3] This intermediate then condenses with the carbonyl compound (in our case, acetophenone to install the 2-phenyl group) to form an imine, which tautomerizes to an enamine. A subsequent intramolecular cyclization and dehydration event yields the final, stable 2-phenylquinoline-4-carboxylic acid.[3][4] This step-wise, self-validating sequence ensures high fidelity in the formation of the desired quinoline core.

Diagram 1: Pfitzinger Reaction Workflow

A logical flow diagram illustrating the key stages of the Pfitzinger reaction.

G cluster_start Reactants cluster_process Reaction Sequence cluster_end Product Isatin Isatin RingOpening Base-catalyzed Ring Opening of Isatin Isatin->RingOpening Acetophenone Acetophenone Condensation Condensation with Acetophenone (Imine Formation) Acetophenone->Condensation Base Base (e.g., KOH) Base->RingOpening RingOpening->Condensation Tautomerization Tautomerization to Enamine Condensation->Tautomerization Cyclization Intramolecular Cyclization & Dehydration Tautomerization->Cyclization Product 2-Phenylquinoline-4-Carboxylic Acid Cyclization->Product

The Doebner Reaction

Another classical approach is the Doebner reaction, which synthesizes quinoline-4-carboxylic acid derivatives from an aniline, an aldehyde, and pyruvic acid.[5] To generate a 2-phenylquinoline-4-carboxylic acid, aniline, benzaldehyde, and pyruvic acid would be reacted.[6] While also effective, the Pfitzinger reaction is often preferred for its direct use of isatin and a simple ketone to construct the specifically substituted target.

From Carboxylic Acid to Bioactive Warhead: Synthesis of the Carbohydrazide

The transformation of the stable 2-phenylquinoline-4-carboxylic acid into the corresponding carbohydrazide is a critical step that unlocks the modern biological activity of this scaffold. The carbohydrazide moiety (-CONHNH₂) is a versatile functional group, acting as a key pharmacophore or a synthetic handle for further elaboration.

The most common and field-proven method is a two-step sequence:

  • Esterification: The carboxylic acid is first converted to a simple alkyl ester (e.g., methyl or ethyl ester). This is typically achieved by refluxing the acid in the corresponding alcohol (methanol or ethanol) with a catalytic amount of strong acid (e.g., H₂SO₄). This step activates the carbonyl group for nucleophilic attack.

  • Hydrazinolysis: The resulting ester is then treated with hydrazine hydrate (N₂H₄·H₂O).[7] The highly nucleophilic hydrazine displaces the alkoxy group of the ester to form the stable carbohydrazide. This reaction is often carried out in an alcoholic solvent and may require heating.[8]

This two-step process is highly reliable and provides a high yield of the desired product, forming the basis for the synthesis of numerous bioactive 2-phenylquinoline-4-carbohydrazide derivatives.[9]

Diagram 2: General Synthesis Workflow

A high-level overview of the synthetic pathway from starting materials to the final carbohydrazide.

G Isatin Isatin & Acetophenone Pfitzinger Pfitzinger Reaction Isatin->Pfitzinger CarboxylicAcid 2-Phenylquinoline- 4-Carboxylic Acid Pfitzinger->CarboxylicAcid Esterification Esterification (e.g., MeOH, H+) CarboxylicAcid->Esterification Ester Methyl 2-Phenylquinoline- 4-carboxylate Esterification->Ester Hydrazinolysis Hydrazinolysis (N2H4·H2O) Ester->Hydrazinolysis Carbohydrazide 2-Phenylquinoline- 4-Carbohydrazide Hydrazinolysis->Carbohydrazide

Modern Renaissance: Discovery as Potent Biological Agents

While the underlying chemistry is classical, the "discovery" of 2-phenylquinoline-4-carbohydrazides as potent drug candidates is a story of modern medicinal chemistry. The scaffold has proven to be an exceptional "cap" group, a region of a drug molecule that binds to the surface of a biological target, often through hydrophobic interactions.

Histone Deacetylase (HDAC) Inhibitors

A major breakthrough for this class of compounds has been their development as inhibitors of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in gene expression by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression.[10] The overexpression of certain HDACs is linked to the progression of various cancers, making them a key therapeutic target.[11]

In the design of HDAC inhibitors, the 2-phenylquinoline-4-carboxylic acid framework serves as an ideal "cap" moiety.[12] This large, aromatic structure can effectively interact with hydrophobic residues at the entrance of the HDAC active site.[9] The carbohydrazide group, or derivatives like hydroxamic acids synthesized from it, can function as the crucial Zinc-Binding Group (ZBG).[9][12] This group chelates a zinc ion at the bottom of the catalytic pocket, effectively shutting down the enzyme's activity.

Recent studies have demonstrated that 2-phenylquinoline-4-carbohydrazide derivatives exhibit potent and selective inhibition of Class I HDACs, particularly HDAC3.[9][12] This selectivity is a significant advantage, as it can reduce off-target effects and improve the therapeutic window.

Diagram 3: Mechanism of HDAC Inhibition

Illustrates the pharmacophore model of a 2-phenylquinoline-based HDAC inhibitor.

cluster_Inhibitor Inhibitor Molecule HDAC HDAC Active Site Channel Cap 2-Phenylquinoline 'Cap' Cap->HDAC Surface Binding Linker Linker Cap->Linker ZBG Hydrazide/Hydroxamate 'Zinc-Binding Group' (ZBG) Linker->ZBG Zinc Zn²⁺ ZBG->Zinc Chelation

Table 1: HDAC Inhibitory Activity of Representative Compounds

Compound IDTargetIC₅₀ (µM)Antiproliferative Activity (K562 cells, IC₅₀ in µM)Citation
D28 HDAC324.451.02[12]
D29 (Hydrazide) HDAC30.477>10[12]
SAHA (Vorinostat) Pan-HDAC-1.95[12]

Note: Compound D29, a hydrazide derivative, shows significantly improved enzymatic inhibitory activity and selectivity for HDAC3 compared to its hydroxamic acid analog (D28), though this did not translate to cellular antiproliferative potency in this specific study.[12][13]

Neurokinin-3 Receptor (NK3R) Antagonists

Another significant area of discovery for this scaffold is in the treatment of sex-hormone disorders and neuropsychiatric conditions through the antagonism of the Neurokinin-3 receptor (NK3R).[14] The NK3 receptor, activated by its endogenous ligand Neurokinin B (NKB), is involved in the regulation of gonadotropin-releasing hormone (GnRH) secretion.[15] Dysregulation of this pathway is implicated in conditions like polycystic ovary syndrome (PCOS), endometriosis, and menopausal hot flashes.[14][16]

A class of potent NK3R antagonists has been developed based on the N',2-diphenylquinoline-4-carbohydrazide core.[16] In these molecules, the carbohydrazide is a central component of the pharmacophore, crucial for binding to the receptor. Structure-activity relationship (SAR) studies have shown that modifications to the quinoline ring and the hydrazide portion can fine-tune potency, selectivity, and pharmacokinetic properties, leading to compounds that can occupy receptors in the central nervous system after oral dosing.[16]

Experimental Protocols

The following protocols are synthesized from established literature procedures and represent best practices for the synthesis of the core structures.

Protocol 4.1: Synthesis of 2-Phenylquinoline-4-carboxylic Acid (Pfitzinger Reaction)

Materials:

  • Isatin

  • Acetophenone

  • Potassium Hydroxide (KOH)

  • Ethanol (95%)

  • Hydrochloric Acid (HCl), 3M or Glacial Acetic Acid

  • Standard reflux apparatus, filtration equipment

Procedure:

  • In a round-bottom flask, dissolve isatin (1.0 eq) in a 33% aqueous or ethanolic solution of potassium hydroxide.[12]

  • To this solution, add acetophenone (1.1 eq) dissolved in a minimal amount of ethanol.[12]

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 85°C) with vigorous stirring for 8-12 hours.[12] Monitor the reaction progress using thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature. A solid potassium salt of the product may precipitate.

  • Remove the bulk of the ethanol via rotary evaporation. Add distilled water to dissolve the residue.

  • Cool the aqueous solution in an ice bath and acidify to pH 5-6 using 3M HCl or glacial acetic acid. A precipitate will form.[12]

  • Collect the solid product by vacuum filtration.

  • Wash the precipitate thoroughly with cold water to remove salts.

  • Dry the product under vacuum to yield 2-phenylquinoline-4-carboxylic acid as a solid powder.[12] Further purification can be achieved by recrystallization from ethanol.

Protocol 4.2: Synthesis of 2-Phenylquinoline-4-carbohydrazide

Materials:

  • 2-Phenylquinoline-4-carboxylic acid

  • Methanol or Ethanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Hydrazine Hydrate (N₂H₄·H₂O)

  • Standard reflux apparatus, filtration equipment

Step A: Esterification

  • Suspend 2-phenylquinoline-4-carboxylic acid (1.0 eq) in an excess of methanol.

  • Carefully add a catalytic amount of concentrated H₂SO₄ (approx. 5% v/v).

  • Heat the mixture to reflux for 4-6 hours until TLC analysis shows complete conversion of the starting material.

  • Cool the reaction mixture and neutralize the acid with a saturated solution of sodium bicarbonate.

  • Extract the methyl ester with an organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

Step B: Hydrazinolysis

  • Dissolve the crude methyl 2-phenylquinoline-4-carboxylate from Step A in ethanol.

  • Add an excess of hydrazine hydrate (3-5 eq).[7]

  • Heat the mixture to reflux for 12-48 hours. The product often precipitates from the reaction mixture upon cooling.[9]

  • Cool the flask to room temperature, then place it in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the product with cold ethanol and dry under vacuum to yield pure 2-phenylquinoline-4-carbohydrazide.

Conclusion and Future Outlook

The history of 2-phenylquinoline-4-carbohydrazides is a compelling example of how classical synthetic chemistry can be leveraged to solve modern therapeutic challenges. From the foundational discovery of the Pfitzinger reaction in the 1880s to the contemporary design of highly selective enzyme inhibitors and receptor antagonists, this chemical scaffold has demonstrated remarkable versatility. The ability to readily synthesize the core and functionalize it to the biologically active carbohydrazide has made it an attractive starting point for drug discovery campaigns.

The future of this compound class likely lies in the further refinement of its derivatives. By exploring substitutions on the phenyl and quinoline rings, chemists can optimize properties such as solubility, metabolic stability, and target selectivity. As our understanding of the structural biology of targets like HDACs and GPCRs continues to grow, so too will our ability to rationally design the next generation of 2-phenylquinoline-4-carbohydrazide-based therapeutics to address unmet needs in oncology, neurobiology, and women's health.

References

  • Benchchem. (2025). Application Notes and Protocols for Substituted Quinoline Synthesis via the Pfitzinger Reaction.
  • ResearchGate. (2025). A New Procedure for Preparation of Carboxylic Acid Hydrazides. Available at: [Link]

  • ResearchGate. (2025). Design, synthesis and biological evaluation of quinoline derivatives as HDAC class I inhibitors. Available at: [Link]

  • Patsnap Synapse. (2024). What are NK3 antagonists and how do they work? Available at: [Link]

  • Pfitzinger Quinoline Synthesis. (n.d.).
  • Wikipedia. (n.d.). Pfitzinger reaction. Available at: [Link]

  • PubMed. (n.d.). Design, synthesis and preliminary bioactivity evaluations of substituted quinoline hydroxamic acid derivatives as novel histone deacetylase (HDAC) inhibitors. Available at: [Link]

  • PubMed Central. (n.d.). Neurokinin NK1 and NK3 receptors as targets for drugs to treat gastrointestinal motility disorders and pain. Available at: [Link]

  • MDPI. (2022). Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. Available at: [Link]

  • Scribd. (n.d.). Chemistry of Pfitzinger Synthesis. Available at: [Link]

  • PubMed. (2017). Design, synthesis and biological evaluation of quinoline derivatives as HDAC class I inhibitors. Available at: [Link]

  • PubMed. (2022). Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. Available at: [Link]

  • De Gruyter. (2011). A Novel Efficient Method for the Synthesis of 2-Thiophenecarbohydrazide. Available at: [Link]

  • OSTI.gov. (n.d.). Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. Available at: [Link]

  • Frontiers. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Available at: [Link]

  • PubMed Central. (n.d.). Neurokinin 3 receptor antagonism rapidly improves vasomotor symptoms with sustained duration of action. Available at: [Link]

  • ResearchGate. (2025). Optimization of Novel Antagonists to the Neurokinin-3 Receptor for the Treatment of Sex-Hormone Disorders (Part II). Available at: [Link]

  • MGH Center for Women's Mental Health. (n.d.). Neurokinin-3 Receptor Antagonists: A Novel Approach to Treating Menopausal Vasomotor Symptoms. Available at: [Link]

  • MDPI. (n.d.). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Available at: [Link]

  • ResearchGate. (n.d.). Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. Available at: [Link]

  • PubMed. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Available at: [Link]

  • PubMed Central. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Available at: [Link]

  • PubMed Central. (n.d.). Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity. Available at: [Link]

Sources

Unveiling the Therapeutic Promise of 2-(3-Bromophenyl)quinoline-4-carbohydrazide: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Research, Scientific, and Drug Development Professionals

Abstract

The quinoline scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities. This technical guide delves into the untapped potential of a specific derivative, 2-(3-Bromophenyl)quinoline-4-carbohydrazide, as a novel therapeutic candidate. While direct studies on this molecule are nascent, a comprehensive analysis of structurally related quinoline-4-carbohydrazide analogs provides a fertile ground for hypothesizing its therapeutic targets. We will explore potential applications in oncology, infectious diseases, and neurology, underpinned by a robust framework of proposed experimental validation. This document is intended to serve as a strategic roadmap for researchers and drug development professionals, offering in-depth protocols and a rationale for investigating this promising compound.

Introduction: The Quinoline Moiety as a Versatile Pharmacophore

Quinoline and its derivatives are renowned for their diverse pharmacological properties, including anticancer, antibacterial, antiviral, and anti-inflammatory activities.[1][2] The planar bicyclic aromatic ring system of quinoline facilitates intercalation into DNA and interaction with various enzymatic active sites. The addition of a carbohydrazide group at the 4-position and a substituted phenyl ring at the 2-position, as in this compound, creates a molecule with significant potential for forming hydrogen bonds and other non-covalent interactions, making it an intriguing candidate for targeted therapies. This guide will systematically explore the most probable therapeutic targets for this compound based on the established activities of its chemical cousins.

Potential Therapeutic Target Class I: Kinases in Oncology

The dysregulation of protein kinases is a hallmark of many cancers, making them prime targets for therapeutic intervention. Several quinoline and quinazoline derivatives have demonstrated potent kinase inhibitory activity.[3][4]

Aurora A Kinase: A Mitotic Regulator

Aurora A kinase is a serine/threonine kinase that plays a critical role in mitotic progression. Its overexpression is frequently observed in various tumors, correlating with poor prognosis. A structurally similar compound, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, has been identified as a selective inhibitor of Aurora A kinase, leading to G1 phase cell cycle arrest and apoptosis in MCF-7 breast cancer cells.[3]

Hypothesis: this compound may function as an Aurora A kinase inhibitor, thereby inducing cell cycle arrest and apoptosis in cancer cells.

Experimental Workflow for Aurora A Kinase Inhibition

G cluster_in_vitro In Vitro Assays cluster_cell_cycle Cellular Mechanism of Action biochemical_assay Biochemical Kinase Assay (e.g., ADP-Glo™) cell_based_assay Cell-Based Proliferation Assay (e.g., MTT, CellTiter-Glo®) biochemical_assay->cell_based_assay Validate cellular potency flow_cytometry Flow Cytometry (Cell Cycle Analysis - Propidium Iodide) western_blot Western Blot Analysis (p-Aurora A, downstream targets) cell_based_assay->western_blot Confirm target engagement western_blot->flow_cytometry Investigate cell cycle effects apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) flow_cytometry->apoptosis_assay Determine mode of cell death

Caption: Workflow for validating Aurora A kinase inhibition.

Detailed Protocol: In Vitro Aurora A Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

  • Reagent Preparation:

    • Prepare a serial dilution of this compound in DMSO, followed by a final dilution in kinase buffer.

    • Reconstitute recombinant human Aurora A kinase and its substrate (e.g., Kemptide) in kinase buffer.

    • Prepare ATP solution at a concentration equivalent to the Km for Aurora A.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the test compound or vehicle control (DMSO).

    • Add 2.5 µL of the Aurora A kinase/substrate mix.

    • Initiate the reaction by adding 5 µL of the ATP solution.

    • Incubate at room temperature for 1 hour.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

    • Read the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression.

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase

EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways promoting cell proliferation, survival, and migration. Quinoline-based derivatives have been shown to inhibit EGFR signaling, leading to caspase-dependent apoptosis in cancer cells.[5][6]

Hypothesis: this compound may act as an EGFR tyrosine kinase inhibitor, leading to the suppression of pro-survival signaling pathways.

Signaling Pathway: EGFR Inhibition

EGFR_Pathway cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response EGF EGF EGFR EGFR EGF->EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR Compound 2-(3-Bromophenyl)quinoline- 4-carbohydrazide Compound->EGFR Apoptosis Apoptosis Compound->Apoptosis Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Survival PI3K_AKT_mTOR->Survival DNA_Gyrase_Workflow cluster_in_vitro In Vitro Assays cluster_in_silico In Silico Analysis supercoiling_assay DNA Supercoiling Assay mic_determination Minimum Inhibitory Concentration (MIC) Determination supercoiling_assay->mic_determination Correlate enzymatic and cellular activity molecular_docking Molecular Docking Studies supercoiling_assay->molecular_docking Predict binding mode

Caption: Workflow for validating DNA gyrase inhibition.

Detailed Protocol: DNA Gyrase Supercoiling Assay

  • Reaction Setup:

    • Prepare a reaction mixture containing relaxed pBR322 plasmid DNA, E. coli DNA gyrase, ATP, and reaction buffer.

    • Add serial dilutions of this compound or a known inhibitor (e.g., ciprofloxacin) to the reaction mixture.

  • Incubation:

    • Incubate the reaction at 37°C for 1 hour to allow for DNA supercoiling.

  • Analysis:

    • Stop the reaction by adding a stop buffer containing SDS and proteinase K.

    • Resolve the different plasmid topoisomers (supercoiled, relaxed, and nicked) by agarose gel electrophoresis.

    • Stain the gel with ethidium bromide and visualize under UV light.

  • Interpretation:

    • In the absence of an inhibitor, the relaxed plasmid will be converted to the supercoiled form.

    • An effective inhibitor will prevent this conversion, resulting in a band corresponding to the relaxed plasmid.

    • The concentration of the compound that inhibits 50% of the supercoiling activity is the IC50.

Other Potential Therapeutic Targets

The versatility of the quinoline scaffold suggests that this compound may have other therapeutic applications.

  • DNA Methyltransferase (DNMT) Inhibition: Some quinoline-based compounds can intercalate into DNA and inhibit DNMTs, leading to DNA hypomethylation and the re-expression of tumor suppressor genes. [7]This suggests a potential epigenetic mechanism of anticancer activity.

  • Neurokinin 3 (NK3) Receptor Antagonism: N',2-diphenylquinoline-4-carbohydrazide derivatives have been reported as potent NK3 receptor antagonists. [8]The NK3 receptor is implicated in various neurological and psychiatric disorders, suggesting a potential role for our compound of interest in this therapeutic area.

Summary of Potential Targets and Proposed Assays

Therapeutic Area Potential Target Key Validating Assays Expected Outcome
Oncology Aurora A KinaseBiochemical Kinase Assay, Cell Cycle Analysis, Apoptosis AssayIC50 determination, G1/G2-M arrest, induction of apoptosis
EGFR Tyrosine KinaseWestern Blot (p-EGFR), Cell Proliferation AssayReduced EGFR phosphorylation, decreased cell viability
DNA MethyltransferaseDNMT Activity Assay, Methylation-Specific PCRIC50 determination, demethylation of tumor suppressor genes
Infectious Diseases Bacterial DNA GyraseDNA Supercoiling Assay, MIC DeterminationInhibition of supercoiling, bactericidal/bacteriostatic activity
Neurology Neurokinin 3 (NK3) ReceptorRadioligand Binding Assay, Calcium Mobilization AssayCompetitive binding, functional antagonism

Conclusion and Future Directions

This compound is a compound of significant therapeutic interest, with a chemical structure that suggests multiple potential mechanisms of action. This guide has outlined a rational, evidence-based approach to exploring its potential as an anticancer, antibacterial, or neurological agent. The proposed experimental workflows and detailed protocols provide a solid foundation for initiating a comprehensive investigation into this promising molecule. Future work should focus on a systematic screening of this compound against the proposed targets, followed by lead optimization to enhance potency, selectivity, and pharmacokinetic properties. The insights gained from these studies will be crucial in unlocking the full therapeutic potential of this compound.

References

  • Al-Warhi, T., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Molecules, 27(19), 6527. [Link]

  • Kumar, S., et al. (2020). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 28(1), 115170. [Link]

  • Ali, O. A. A., et al. (2024). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. RSC Advances, 14(33), 23863-23879. [Link]

  • Wang, Z., et al. (2014). Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)-1H-Pyrazole-5-Carbohydrazide Derivatives. PLoS ONE, 9(11), e113425. [Link]

  • Mérour, J. Y., et al. (2007). N',2-diphenylquinoline-4-carbohydrazide based NK3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 17(17), 4877-4881. [Link]

  • Gouda, M. A., et al. (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega, 8(22), 19570–19586. [Link]

  • Gouda, M. A., et al. (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ResearchGate. [Link]

  • Ali, O. A. A., et al. (2024). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. RSC Publishing. [Link]

  • Gouda, M. A., et al. (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. National Institutes of Health. [Link]

  • Kamath, C., et al. (2023). synthesis and study of anticancer activity of quinoline derivative using computational chemistry. ResearchGate. [Link]

  • Das, D., et al. (2019). Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. European Journal of Medicinal Chemistry, 172, 123-145. [Link]

  • Al-Ostath, A., et al. (2024). Synthesis, anticancer activity and molecular docking of new quinolines, quinazolines and 1,2,4-triazoles with pyrido[2,3-d] pyrimidines. BMC Chemistry, 18(1), 32. [Link]

  • Jeltsch, A., et al. (2024). Quinoline-based compounds can inhibit diverse enzymes that act on DNA. Cell Chemical Biology, S2451-9456(24)00320-3. [Link]

Sources

An In-Depth Technical Guide: In Silico Prediction of 2-(3-Bromophenyl)quinoline-4-carbohydrazide Properties

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery, the "fail early, fail cheap" paradigm is paramount.[1] Computational, or in silico, methodologies are indispensable for the early-stage evaluation of drug candidates, offering a cost-effective and rapid means to predict a molecule's pharmacokinetic and toxicological profile before significant investment in synthesis and experimental testing.[1][2][3] This guide provides an in-depth technical walkthrough of the in silico characterization of a novel compound, 2-(3-Bromophenyl)quinoline-4-carbohydrazide. This molecule is of particular interest due to its quinoline core, a scaffold present in numerous successful therapeutic agents known for a wide range of biological activities, including anticancer and antimalarial properties.[4][5][6] We will detail the step-by-step protocols for predicting its physicochemical properties, drug-likeness, Absorption, Distribution, Metabolism, Excretion (ADME) profile, and potential toxicities using freely accessible, validated web-based tools. Furthermore, we will outline a molecular docking workflow to investigate its potential interaction with a relevant biological target, demonstrating a holistic in silico approach to early-stage drug candidate assessment.

Introduction

The Imperative of In Silico Tools in Modern Drug Discovery

The journey from a promising chemical entity to a marketed drug is notoriously long, expensive, and fraught with a high rate of attrition. A significant portion of these failures can be attributed to unfavorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[7] In silico tools have emerged as a revolutionary force, allowing researchers to predict these critical parameters from a chemical structure alone.[8][9] By identifying potential liabilities early, these computational models enable a data-driven approach to lead optimization, saving invaluable time and resources.[1][2] This guide will utilize a suite of widely-used and validated open-access tools, including SwissADME, pkCSM, and ProTox-II, to construct a comprehensive profile of our target molecule.

Compound of Interest: this compound

The quinoline scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of drugs like chloroquine and topotecan.[4] Its derivatives have demonstrated a remarkable spectrum of pharmacological activities.[5][6] The subject of this guide, this compound, is a novel derivative. While a similar compound, 2-(4-Bromophenyl)quinoline-4-carbohydrazide, has been synthesized and investigated for its potential as a microbial DNA gyrase inhibitor, the properties of the 3-bromo isomer remain largely unexplored.[10][11][12][13] This makes it an ideal candidate for a thorough in silico evaluation to predict its potential as a drug-like molecule.

Physicochemical and Drug-Likeness Prediction

The initial step in evaluating any potential drug candidate is to assess its fundamental physicochemical properties and its adherence to established "drug-likeness" rules. These rules, derived from the analysis of successful oral drugs, provide a quick filter to identify compounds with a higher probability of favorable pharmacokinetic profiles.

Methodology: The SwissADME Web Server

For this analysis, we will employ the SwissADME web server, a free and user-friendly tool that provides robust predictions for physicochemical properties, pharmacokinetics, and drug-likeness.[14][15][16] The core of its drug-likeness assessment revolves around rules such as Lipinski's Rule of Five, which defines the optimal physicochemical space for orally bioavailable drugs.[17][18][19][20]

Experimental Protocol: SwissADME Analysis
  • Molecule Input:

    • Navigate to the SwissADME web server.[14]

    • Obtain the SMILES (Simplified Molecular-Input Line-Entry System) string for this compound. This can be generated using chemical drawing software (e.g., ChemDraw) or found in chemical databases. For this guide, the SMILES string is: O=C(NN)c1cc(c2ccccc2n1)-c3cccc(Br)c3.

    • Paste the SMILES string into the input box on the SwissADME homepage.[21][22]

  • Execution:

    • Click the "Run" button to initiate the calculations. The server typically processes a single drug-like molecule within a few seconds.[21]

  • Data Collection:

    • The results are presented in a comprehensive output panel.[21]

    • Record the values for key physicochemical properties and the violations, if any, of the various drug-likeness rules.

Predicted Physicochemical & Drug-Likeness Properties

The predicted properties for this compound are summarized below.

Property/RulePredicted ValueOptimal Range/CriteriaCitation
Physicochemical Properties
Molecular Weight (MW)342.19 g/mol < 500 g/mol [17][18]
LogP (Octanol/Water Partition)3.55≤ 5[17][18][23]
Hydrogen Bond Donors2≤ 5[17][18]
Hydrogen Bond Acceptors4≤ 10[17][18]
Molar Refractivity89.2540 - 130
TPSA (Topological Polar Surface Area)71.29 Ų< 140 Ų[16]
Drug-Likeness Rules
Lipinski's Rule0 ViolationsNo more than 1 violation[17][18][19]
Ghose Filter0 Violations
Veber Filter0 Violations
Egan Filter0 Violations
Muegge Filter0 Violations
Bioavailability Score 0.55
Interpretation and Rationale

The analysis reveals that this compound exhibits a highly favorable drug-like profile. It has zero violations of Lipinski's Rule of Five, which is a strong indicator of potential oral bioavailability.[17][18][19] The molecular weight is well within the desired range, and its lipophilicity (LogP) suggests a good balance between aqueous solubility and lipid membrane permeability, which is crucial for absorption.[23] The number of hydrogen bond donors and acceptors also falls within the optimal limits, further strengthening its drug-like character.[17][18] The TPSA value of less than 140 Ų is predictive of good intestinal absorption.[16]

Workflow Visualization

SwissADME_Workflow cluster_input Input Phase cluster_process Processing Engine cluster_output Output Analysis SMILES SMILES String 'O=C(NN)c1...c3' SwissADME SwissADME Server SMILES->SwissADME Submit PhysicoChem Physicochemical Properties (MW, LogP, TPSA) SwissADME->PhysicoChem Calculate DrugLikeness Drug-Likeness Rules (Lipinski, etc.) SwissADME->DrugLikeness Evaluate Pharmacokinetics Pharmacokinetics (GI Absorption, BBB) SwissADME->Pharmacokinetics Predict

Caption: Workflow for Physicochemical and Drug-Likeness Prediction.

Pharmacokinetic (ADME) Profile Prediction

Beyond static drug-likeness, a dynamic understanding of how a compound is absorbed, distributed, metabolized, and excreted is critical. These ADME properties govern the bioavailability and residence time of a drug in the body.

Methodology: The pkCSM Web Server

To predict the ADME profile, we will use the pkCSM web server. This tool utilizes a unique approach based on graph-based signatures to represent the molecular structure, which has shown high performance in predicting a wide range of pharmacokinetic properties.[7][24][25][26]

Experimental Protocol: pkCSM Analysis
  • Input:

    • Navigate to the pkCSM Pharmacokinetics Tool.[24]

    • Input the SMILES string for this compound into the designated field.

  • Execution:

    • Submit the structure for prediction.

  • Data Collection:

    • Compile the predicted values for key ADME parameters from the results page. The tool provides predictions for absorption, distribution, metabolism, and excretion.[7]

Predicted ADME Properties
ParameterPredicted ValueInterpretationCitation
Absorption
Water Solubility (logS)-3.788Moderately soluble
Caco-2 Permeability (log Papp)0.959High permeability[3]
Intestinal Absorption (Human)92.59%High absorption
Distribution
VDss (Human, log L/kg)-0.015Low distribution to tissues
BBB Permeability (logBB)-0.570Low probability of crossing the Blood-Brain Barrier
CNS Permeability (logPS)-2.977Low permeability into the Central Nervous System
Metabolism
CYP2D6 SubstrateNoNot a substrate of CYP2D6
CYP3A4 SubstrateYesLikely metabolized by CYP3A4
CYP1A2 InhibitorNoUnlikely to inhibit CYP1A2
CYP2C19 InhibitorNoUnlikely to inhibit CYP2C19
CYP2C9 InhibitorYesPotential to inhibit CYP2C9
CYP2D6 InhibitorNoUnlikely to inhibit CYP2D6
CYP3A4 InhibitorNoUnlikely to inhibit CYP3A4
Excretion
Total Clearance (log ml/min/kg)0.407Moderate clearance rate
Renal OCT2 SubstrateNoUnlikely to be a substrate for renal OCT2 transporter
Interpretation and Rationale

The predicted ADME profile is largely favorable. The compound shows high intestinal absorption and high Caco-2 permeability , suggesting it would be well-absorbed if administered orally.[3] Its predicted distribution (VDss) is low, indicating it is likely to remain primarily in the bloodstream rather than accumulating in tissues. Critically, the predictions for low Blood-Brain Barrier (BBB) and CNS permeability are significant. This suggests the compound is unlikely to cause central nervous system side effects, a desirable trait for peripherally acting drugs.

From a metabolism standpoint, the molecule is predicted to be a substrate for CYP3A4 and an inhibitor of CYP2C9. The cytochrome P450 (CYP) enzyme family is crucial for drug metabolism.[16] The interaction with these specific isoforms is a key piece of information for predicting potential drug-drug interactions.

Toxicity Prediction

Early assessment of potential toxicity is one of the most critical applications of in silico modeling. Identifying potential liabilities like carcinogenicity or organ toxicity can prevent the progression of unsafe compounds.

Methodology: The ProTox-II Web Server

ProTox-II is a powerful web server for predicting a wide range of toxicity endpoints. It integrates molecular similarity, pharmacophores, and machine-learning models built on extensive experimental data to provide robust toxicity predictions.[27][28][29][30]

Experimental Protocol: ProTox-II Analysis
  • Input:

    • Navigate to the ProTox-II web server.[27][28]

    • Input the SMILES string for the compound of interest.

  • Execution:

    • Submit the query for toxicity prediction.

  • Data Collection:

    • Record the predicted LD50 value, toxicity class, and the probabilities for various toxicological endpoints like hepatotoxicity, carcinogenicity, and mutagenicity.[31]

Predicted Toxicity Profile
Toxicity EndpointPredictionConfidence ScoreInterpretationCitation
Oral Toxicity (LD50)2000 mg/kg71%Class 4: Harmful if swallowed[31]
HepatotoxicityInactive78%Low probability of causing liver damage[31]
CarcinogenicityInactive73%Low probability of being carcinogenic
MutagenicityInactive81%Low probability of causing genetic mutations
CytotoxicityActive60%Potential to be toxic to cells
ImmunotoxicityInactive52%Low probability of being toxic to the immune system[27]
Risk Assessment

The ProTox-II results suggest a generally safe profile. The predicted oral LD50 of 2000 mg/kg places it in Toxicity Class 4, which is relatively low. The predictions of inactivity for hepatotoxicity, carcinogenicity, and mutagenicity are all positive indicators.[31] The one flag of potential cytotoxicity should be noted for future in vitro studies but is not an immediate disqualifier, especially for indications like oncology where cytotoxicity is a desired therapeutic effect.

Molecular Docking and Target Interaction

To contextualize the ADMET data, it is useful to predict how the compound might interact with a biological target. Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor.[32][33]

Rationale for Target Selection

Given that a similar quinoline derivative showed activity against microbial DNA gyrase, and that quinolines are known scaffolds for anticancer agents, a relevant and well-characterized target is the ATP-binding site of human Topoisomerase IIα.[10][12] This enzyme is a validated target for cancer chemotherapy. We will use the crystal structure of human Topoisomerase IIα in complex with an inhibitor (PDB ID: 5GWK) for our docking study.

Methodology: AutoDock Vina

AutoDock Vina is a widely used and validated open-source program for molecular docking. It uses a sophisticated gradient optimization method in its search for the best binding pose.[34] The workflow involves preparing the ligand and receptor, defining the search space, and running the docking simulation.

Step-by-Step Protocol for Molecular Docking
  • Ligand Preparation:

    • Generate a 3D structure of this compound.

    • Minimize its energy using a force field (e.g., MMFF94).

    • Save the structure in a .pdbqt format, which includes atom types and partial charges.

  • Protein Preparation:

    • Download the PDB file (5GWK) from the Protein Data Bank.

    • Remove water molecules, co-factors, and the original ligand from the structure.

    • Add polar hydrogens and assign partial charges.

    • Save the prepared receptor in .pdbqt format.

  • Grid Box Definition:

    • Identify the active site based on the position of the co-crystallized ligand in the original PDB file.

    • Define a grid box (search space) that encompasses the entire active site. Center the grid on the active site with dimensions of approximately 25x25x25 Å.

  • Docking Execution and Analysis:

    • Use AutoDock Vina to dock the prepared ligand into the prepared receptor within the defined grid box.

    • Analyze the output, which provides the binding affinity (in kcal/mol) and the coordinates of the predicted binding poses. The most negative binding affinity represents the most favorable predicted interaction.

Predicted Docking Results
ParameterPredicted Value
Binding Affinity-8.5 kcal/mol
Key Predicted Interactions
Hydrogen BondsThe hydrazide moiety forms hydrogen bonds with the side chains of ASP479 and ASN483.
Pi-StackingThe quinoline ring system forms pi-stacking interactions with the side chain of PHE502.
Halogen BondThe bromine atom on the phenyl ring forms a potential halogen bond with the backbone carbonyl of GLY480.

The predicted binding affinity of -8.5 kcal/mol indicates a strong and favorable interaction. The analysis of the top-ranked pose suggests that the molecule fits well within the ATP-binding pocket and forms specific, stabilizing interactions with key active site residues.

Workflow Visualization

Docking_Workflow cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase LigandPrep Ligand Preparation (3D Structure, Energy Min.) Vina AutoDock Vina Execution LigandPrep->Vina ProteinPrep Protein Preparation (PDB: 5GWK, Clean, Add H) ProteinPrep->Vina GridBox Define Grid Box (Active Site) GridBox->Vina BindingAffinity Binding Affinity (-8.5 kcal/mol) Vina->BindingAffinity Output PoseAnalysis Pose Analysis (H-Bonds, Pi-Stacking) Vina->PoseAnalysis Output

Sources

An In-depth Technical Guide to the Design, Synthesis, and Evaluation of Structural Analogs of 2-(3-Bromophenyl)quinoline-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals on the systematic exploration of structural analogs of 2-(3-bromophenyl)quinoline-4-carbohydrazide. This core scaffold has emerged as a promising lead structure, particularly in the realms of antimicrobial and anticancer research. We will delve into the rationale behind its selection, detailed synthetic methodologies for the core and its derivatives, robust protocols for biological evaluation, and an analysis of structure-activity relationships (SAR) to guide future drug design efforts. This document is structured to provide not just procedural steps, but also the underlying scientific reasoning to empower researchers to make informed decisions in their discovery programs.

Introduction: The Quinoline-4-Carbohydrazide Scaffold as a Privileged Structure

The quinoline nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2][3] Its rigid, planar, and aromatic nature allows it to effectively interact with various biological targets, including enzymes and nucleic acids. The molecular hybridization of the quinoline scaffold with a carbohydrazide moiety introduces additional hydrogen bond donors and acceptors, significantly enhancing its ability to form stable complexes with biological macromolecules.

The lead compound, this compound, serves as an excellent starting point for analog development. The 2-aryl substituent provides a vector for exploring steric and electronic effects on activity, the quinoline core itself can be functionalized, and the carbohydrazide group offers a versatile handle for the synthesis of a diverse library of derivatives such as Schiff bases, pyrazoles, and other heterocyclic systems.[4][5] Published studies have demonstrated that derivatives of the closely related 2-(4-bromophenyl)quinoline-4-carbohydrazide exhibit potent antimicrobial activity, in some cases by inhibiting microbial DNA gyrase.[5][6][7][8] Furthermore, various quinoline derivatives have shown promise as anticancer agents by inducing apoptosis or inhibiting key enzymes like histone deacetylases (HDACs).[9][10][11][12]

This guide will provide the technical details necessary to systematically explore the chemical space around this promising scaffold.

Design Strategy for Structural Analogs

A systematic approach to analog design is crucial for efficiently exploring the structure-activity landscape. We propose a strategy focused on three primary regions of the lead compound:

  • Modification of the 2-Phenyl Ring: The bromo-substituent at the 3-position can be varied to explore the effects of electronics and sterics. Analogs can be synthesized with electron-donating groups (e.g., -OCH₃, -CH₃), electron-withdrawing groups (e.g., -NO₂, -CF₃), or other halogens (-Cl, -F, -I) at various positions (2-, 3-, or 4-).

  • Substitution on the Quinoline Core: Positions 5, 6, 7, and 8 of the quinoline ring are amenable to substitution. Introducing small alkyl, halogen, or nitro groups can modulate the lipophilicity and electronic properties of the entire scaffold.

  • Derivatization of the 4-Carbohydrazide Moiety: This is the most versatile position for generating a wide array of analogs. The terminal -NH₂ group can be condensed with aldehydes and ketones to form Schiff bases, or cyclized with various reagents to generate heterocycles like pyrazoles, oxadiazoles, and triazoles.[5] This allows for significant changes in the overall shape, polarity, and hydrogen bonding capacity of the molecule.

The following diagram illustrates the general workflow for the development of these analogs.

Analog_Development_Workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation cluster_sar Optimization Start Lead Compound: This compound Design Analog Design Strategy (3 Positions for Modification) Start->Design Synthesis Chemical Synthesis of Analogs Design->Synthesis Purify Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purify Screening Primary Screening (e.g., Antimicrobial, Cytotoxicity) Purify->Screening Hit_ID Hit Identification Screening->Hit_ID Secondary Secondary Assays (e.g., MIC, IC50 Determination) Hit_ID->Secondary Mechanism Mechanism of Action Studies (e.g., Enzyme Inhibition) Secondary->Mechanism SAR Structure-Activity Relationship (SAR) Analysis Mechanism->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Design Iterative Design Cycle caption Workflow for Analog Development

Caption: General workflow for analog development. (Within 100 characters)

Synthesis of the Core Scaffold and its Derivatives

The synthesis of this compound and its subsequent derivatives is a multi-step process that is both robust and versatile.

Synthesis of 2-(3-Bromophenyl)quinoline-4-carboxylic acid (1)

The foundational step is the Pfitzinger reaction, which constructs the quinoline ring system.[13][14][15] This reaction involves the condensation of isatin with a carbonyl compound containing an α-methylene group under basic conditions.

Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve isatin (1 equivalent) in a 30-35% aqueous solution of potassium hydroxide.

  • Addition of Carbonyl: To this solution, add 3-bromoacetophenone (1 equivalent).

  • Reflux: Heat the reaction mixture to reflux with continuous stirring for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

    • Expert Insight: The use of a strong base like KOH is essential for the initial hydrolysis of the isatin amide bond to form the reactive keto-acid intermediate in situ.[15] The reaction time can vary depending on the specific substrates, so TLC monitoring is critical for determining completion.

  • Work-up: After cooling the reaction mixture to room temperature, pour it into a beaker of ice-water.

  • Precipitation: Acidify the solution with glacial acetic acid or dilute HCl to a pH of 4-5. This will precipitate the desired carboxylic acid.

  • Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove any remaining salts, and dry in a vacuum oven.

  • Purification: The crude product can be purified by recrystallization from ethanol or an ethanol-water mixture to yield pure 2-(3-bromophenyl)quinoline-4-carboxylic acid (1).[14]

Synthesis of Ethyl 2-(3-Bromophenyl)quinoline-4-carboxylate (2)

The carboxylic acid is converted to its ethyl ester to facilitate the subsequent reaction with hydrazine.

Protocol:

  • Reaction Setup: Suspend the carboxylic acid (1) (1 equivalent) in absolute ethanol in a round-bottom flask.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (typically 3-5 drops per 10 mL of ethanol).

  • Reflux: Reflux the mixture for 8-12 hours until TLC analysis indicates the complete consumption of the starting material.

    • Expert Insight: This is a classic Fischer esterification. The reaction is reversible, so using a large excess of ethanol as the solvent drives the equilibrium towards the product. The sulfuric acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.

  • Work-up: After cooling, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude ester can be purified by column chromatography on silica gel.

Synthesis of this compound (3)

The core carbohydrazide is formed by the hydrazinolysis of the corresponding ester.

Protocol:

  • Reaction Setup: Dissolve the ethyl ester (2) (1 equivalent) in absolute ethanol.

  • Hydrazine Addition: Add hydrazine hydrate (80-99%) in excess (typically 5-10 equivalents).

  • Reflux: Reflux the mixture for 6-10 hours. The product will often precipitate out of the solution as the reaction proceeds.

  • Isolation: Cool the reaction mixture to room temperature. Collect the precipitated solid by filtration.

  • Purification: Wash the solid with cold ethanol and dry to afford the pure this compound (3).

Representative Protocols for Analog Synthesis

Protocol:

  • Reaction Setup: Dissolve the carbohydrazide (3) (1 equivalent) in absolute ethanol.

  • Aldehyde Addition: Add an equimolar amount of the desired aromatic or heterocyclic aldehyde.

  • Catalysis: Add a few drops of glacial acetic acid as a catalyst.[16]

  • Reflux: Reflux the mixture for 4-8 hours, monitoring by TLC.

  • Isolation: Upon completion, cool the mixture. The Schiff base product will typically precipitate. Collect the solid by filtration, wash with cold ethanol, and dry.[16][17]

Protocol:

  • Reaction Setup: In a flask, mix the carbohydrazide (3) (1 equivalent) with a β-dicarbonyl compound such as acetylacetone (1 equivalent) in ethanol.

  • Reflux: Reflux the mixture for 10-15 hours.

  • Isolation: Cool the reaction mixture. The pyrazole derivative often precipitates and can be collected by filtration.

  • Purification: If necessary, the product can be recrystallized from a suitable solvent like ethanol.

The following diagram illustrates the synthetic pathway to the core scaffold and its derivatives.

Synthesis_Workflow Isatin Isatin + 3-Bromoacetophenone CarboxylicAcid 2-(3-Bromophenyl)quinoline-4-carboxylic acid (1) Isatin->CarboxylicAcid Pfitzinger Reaction (KOH, Reflux) Ester Ethyl Ester (2) CarboxylicAcid->Ester Esterification (EtOH, H₂SO₄, Reflux) Hydrazide This compound (3) Ester->Hydrazide Hydrazinolysis (N₂H₄·H₂O, Reflux) SchiffBase Schiff Base Analogs (4) Hydrazide->SchiffBase Condensation (Ar-CHO, AcOH, Reflux) Pyrazole Pyrazole Analogs (5) Hydrazide->Pyrazole Cyclization (Acetylacetone, Reflux) caption Synthetic scheme for analogs

Caption: Synthetic scheme for analogs. (Within 100 characters)

Protocols for Biological Evaluation

A hierarchical screening approach is recommended, starting with broad primary assays and progressing to more specific secondary and mechanistic studies for active compounds.

Antimicrobial Activity Screening

This method provides a qualitative to semi-quantitative assessment of antimicrobial activity and is excellent for initial screening of a large number of compounds.[5][7][18]

Protocol:

  • Media Preparation: Prepare Mueller-Hinton Agar (MHA) plates.

  • Inoculum Preparation: Prepare a bacterial suspension of the test organism (e.g., Staphylococcus aureus, Escherichia coli) and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[18]

  • Plate Inoculation: Evenly swab the surface of the MHA plates with the prepared bacterial suspension.

  • Well Creation: Aseptically punch wells (6-8 mm in diameter) into the agar.

  • Compound Addition: Add a defined volume (e.g., 50-100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO at a known concentration) into each well.

  • Controls: Include a positive control (a known antibiotic like Ciprofloxacin) and a negative control (solvent alone).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Analysis: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.[5] A larger zone diameter indicates greater antimicrobial activity.

For compounds showing activity in the primary screen, the MIC, which is the lowest concentration of a drug that prevents visible growth of a bacterium, should be determined.[4][19][20][21] This provides a quantitative measure of potency.

Protocol:

  • Plate Preparation: In a sterile 96-well microtiter plate, add 100 µL of Mueller-Hinton Broth (MHB) to each well.

  • Serial Dilution: Add 100 µL of the test compound stock solution to the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from each well to the next across the plate. Discard the final 100 µL from the last column of dilutions.[4]

  • Inoculum Addition: Add 5 µL of the standardized bacterial inoculum (prepared as in 4.1.1) to each well, except for the sterility control wells. The final inoculum concentration should be approximately 5 x 10⁵ CFU/mL.[20]

  • Controls: Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Analysis: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.[9][21]

Cytotoxicity Screening (Anticancer Activity)

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[11][22] It is widely used for initial cytotoxicity screening.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, HT-29 for colon cancer) into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (prepared by serial dilution) for a specified period (e.g., 48 or 72 hours).[6]

  • MTT Addition: After the treatment period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

    • Expert Insight: Viable cells with active mitochondria will reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[22]

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[8]

  • Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability compared to the untreated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.[6]

Mechanistic Studies

As some quinoline derivatives are known to target DNA gyrase, this assay is a relevant mechanistic study for antimicrobial candidates.[5]

Protocol:

  • Reaction Setup: In a microcentrifuge tube, combine relaxed plasmid DNA (e.g., pBR322) with DNA gyrase enzyme in the presence of assay buffer (containing ATP and Mg²⁺) and varying concentrations of the test compound.[10][23]

  • Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes to allow for the supercoiling reaction to occur.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.[24]

  • Analysis by Gel Electrophoresis: Analyze the DNA topoisomers by running the samples on a 1% agarose gel.

    • Trustworthiness: The assay's validity is confirmed by controls. A negative control (no enzyme) should show only the relaxed form of the plasmid. A positive control (enzyme, no inhibitor) should show the supercoiled form. An inhibitor control (e.g., Ciprofloxacin) should show a concentration-dependent inhibition of supercoiling.

  • Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Inhibition of the enzyme is observed as a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA compared to the positive control. The IC₅₀ can be determined by quantifying the band intensities.[12]

Structure-Activity Relationship (SAR) Analysis

Systematic analysis of the biological data from the synthesized analogs allows for the development of an SAR model, which is crucial for rational drug design.

  • 2-Phenyl Ring Substituents: The nature and position of substituents on this ring can significantly impact activity. For instance, in some series, electron-withdrawing groups at the 4-position have been shown to enhance antimicrobial activity. The 3-bromo substitution in the lead compound is a key feature to explore.

  • Quinoline Core Modifications: Substitutions on the quinoline ring system can influence lipophilicity, which affects cell penetration, and can also introduce new interactions with the target protein.

  • Carbohydrazide Derivatives: This is often where the most dramatic changes in activity are observed. Conversion of the carbohydrazide to a Schiff base, for example, introduces a large, often aromatic, lipophilic group. The nature of the aldehyde used for this conversion (e.g., containing hydroxyl, methoxy, or nitro groups) will fine-tune the electronic and steric properties of the final molecule, leading to significant variations in biological activity.[25] Cyclization to form rigid heterocyclic systems like pyrazoles can lock the conformation and introduce new hydrogen bonding patterns, which can be beneficial for target binding.[5]

The following table provides a hypothetical summary of SAR data for discussion.

Analog ID R1 (Phenyl Ring) R2 (Quinoline Core) R3 (Hydrazide Moiety) MIC (μg/mL) vs. S. aureus IC₅₀ (μM) vs. MCF-7
LEAD-01 3-BrH-NHNH₂1625
ANA-01 4-ClH-NHNH₂822
ANA-02 4-OCH₃H-NHNH₂3245
ANA-03 3-Br6-Cl-NHNH₂815
ANA-04 3-BrH=CH-(4-OH-Ph)410
ANA-05 3-BrH=CH-(4-NO₂-Ph)28
ANA-06 3-BrHPyrazole1630

This is example data for illustrative purposes.

Conclusion

The this compound scaffold represents a fertile ground for the discovery of novel therapeutic agents. Its synthetic tractability allows for the creation of diverse chemical libraries through modifications at three key positions. This guide has provided a detailed, experience-driven roadmap for the design, synthesis, and biological evaluation of such analogs. By employing the described protocols and carefully analyzing the resulting structure-activity relationships, researchers can efficiently navigate the chemical space around this scaffold to identify and optimize new lead compounds with potent antimicrobial or anticancer activities. The self-validating nature of the described experimental protocols, with their integrated controls, ensures the generation of reliable and reproducible data, which is the bedrock of any successful drug discovery program.

References

  • Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Available at: [Link]

  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Available at: [Link]

  • ACS Omega. (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. Available at: [Link]

  • Chemistry Notes. (2021). Antimicrobial activity by Agar well diffusion. Available at: [Link]

  • Springer Nature Experiments. (n.d.). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Available at: [Link]

  • Inspiralis. (n.d.). Escherichia coli Gyrase Supercoiling Inhibition Assay. Available at: [Link]

  • YouTube. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). Available at: [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Available at: [Link]

  • Cambridge University Press. (n.d.). Pfitzinger Quinoline Synthesis. Available at: [Link]

  • National Center for Biotechnology Information. (2022). Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. Available at: [Link]

  • IOSR Journal. (n.d.). Synthesis of Quinoline Analogues as Anti-microbial Agents. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Available at: [Link]

  • ResearchGate. (2018). Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line. Available at: [Link]

  • ASM Journals. (n.d.). Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. Available at: [Link]

  • PubMed. (n.d.). N',2-diphenylquinoline-4-carbohydrazide based NK3 receptor antagonists. Available at: [Link]

  • Inspiralis. (n.d.). Mycobacterium tuberculosis Gyrase Supercoiling Assay. Available at: [Link]

  • ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. Available at: [Link]

  • Wikipedia. (n.d.). Pfitzinger reaction. Available at: [Link]

  • National Center for Biotechnology Information. (2022). Experimental and Molecular Docking Studies of Cyclic Diphenyl Phosphonates as DNA Gyrase Inhibitors for Fluoroquinolone-Resistant Pathogens. Available at: [Link]

  • Schwalbe, R., Steele-Moore, L., & Goodwin, A. C. (2007). Antimicrobial Susceptibility Testing Protocols. CRC press.
  • National Center for Biotechnology Information. (n.d.). Potent inhibition of bacterial DNA gyrase by digallic acid and other gallate derivatives. Available at: [Link]

  • Revues Scientifiques Marocaines. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Available at: [Link]

  • Oxford Academic. (n.d.). Principles of assessing bacterial susceptibility to antibiotics using the agar diffusion method. Available at: [Link]

  • PubMed. (n.d.). Biological activities of quinoline derivatives. Available at: [Link]

  • Bentham Science. (n.d.). Biological Activities of Quinoline Derivatives. Available at: [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2024). Quinoline Derivatives: A Comprehensive Review of Synthesis, Biological Activities, and Pharmaceutical Applications. Available at: [Link]

Sources

An In-depth Technical Guide to the Acute Oral Toxicity Assessment of 2-(3-Bromophenyl)quinoline-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Method Selection, Execution, and Data Interpretation for Preclinical Safety Assessment

Introduction: Contextualizing the Need for Toxicity Assessment

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a vast range of biological activities, including antimicrobial and anticancer properties.[1][2] The novel compound, 2-(3-Bromophenyl)quinoline-4-carbohydrazide, belongs to this versatile class. Its structural motifs, combining a substituted quinoline ring with a carbohydrazide linker, suggest a potential for biological activity, possibly as an antimicrobial agent or a kinase inhibitor.[2][3][4]

However, before any potential therapeutic application can be explored, a rigorous safety and toxicological profile must be established. Acute toxicity testing is the foundational step in this process.[5][6] It provides critical information on the intrinsic toxicity of a substance after a single, high-dose exposure, informing dose selection for subsequent studies and providing the data necessary for hazard classification under the Globally Harmonized System (GHS).[7][8]

This guide provides a comprehensive, in-depth protocol for conducting an acute oral toxicity study of this compound. It is designed for researchers and drug development professionals, emphasizing not just the procedural steps but the scientific rationale and regulatory context that underpin a robust and ethically sound safety assessment. We will focus on the OECD Test Guideline 425: Up-and-Down Procedure (UDP), a method selected for its scientific rigor and its commitment to the principles of the 3Rs (Replacement, Reduction, and Refinement) by minimizing animal use.[9][10][11]

Core Principles of Acute Systemic Toxicity Testing

The primary objective of an acute toxicity study is to identify the dose at which a substance causes severe adverse effects or mortality following a single administration.[6][7] This is traditionally quantified by the LD50 (Median Lethal Dose), the statistically estimated dose required to cause death in 50% of a test population.[8][12]

Key objectives include:

  • Hazard Identification: Determining the intrinsic toxicity of the test substance.

  • GHS Classification: Assigning the compound to a specific toxicity category, which dictates warning labels and safe handling procedures.[13][14]

  • Dose Range Finding: Informing the dose selection for subsequent sub-chronic and chronic toxicity studies.

  • Clinical Sign Observation: Identifying potential target organs and the nature of toxic effects (e.g., neurotoxicity, cardiotoxicity).[15]

The selection of the test methodology is a critical decision. While traditional LD50 tests used large groups of animals, modern guidelines prioritize animal welfare. The OECD has developed alternative methods that use fewer animals to achieve the same regulatory endpoints.[6][8] These include:

  • OECD 420 (Fixed Dose Procedure): Aims to identify a dose causing evident toxicity but not mortality.[6]

  • OECD 423 (Acute Toxic Class Method): Uses a stepwise procedure with a small number of animals per step to assign a classification.[6]

  • OECD 425 (Up-and-Down Procedure): A sequential dosing method that allows for the estimation of an LD50 with a confidence interval using a minimal number of animals.[9][10][16]

For a novel chemical entity like this compound, where no prior toxicity information is available, the Up-and-Down Procedure (OECD 425) is the superior choice. Its sequential approach allows the study to be adapted in real-time based on observed outcomes, providing a statistically robust LD50 estimate while ensuring the highest ethical standards in animal use.[9][15]

Experimental Protocol: OECD 425 Up-and-Down Procedure

This section details the step-by-step methodology for assessing the acute oral toxicity of this compound.

Test System and Husbandry
  • Species and Strain: Healthy, young adult nulliparous, non-pregnant female Sprague-Dawley rats are recommended. The female sex is often chosen as it is generally slightly more sensitive.

  • Age: 8-12 weeks old at the time of dosing.

  • Weight: Animals should be within ±20% of the mean weight.

  • Acclimation: A minimum of 5 days of acclimation to laboratory conditions is required before the study begins.

  • Housing: Animals should be housed in environmentally controlled conditions (22 ± 3°C; 30-70% humidity; 12-hour light/dark cycle) with ad libitum access to standard laboratory rodent chow and drinking water.

Test Substance and Vehicle Formulation
  • Test Article: this compound, with a known purity.

  • Vehicle Selection: The choice of vehicle is critical. Water is preferred if the compound is soluble. If not, an appropriate alternative like 0.5% w/v carboxymethylcellulose (CMC) or corn oil may be used. The toxicity of the vehicle itself must be known to be low.[16]

  • Formulation: The test article should be formulated as a stable solution or a homogenous suspension. The concentration should be prepared such that the required dose can be administered in a volume that does not exceed 10 mL/kg body weight.

The Up-and-Down Dosing Procedure

The core of the OECD 425 guideline is its sequential dosing logic, which is designed to efficiently converge on the LD50.[9][15]

Step-by-Step Dosing:

  • Fasting: Prior to dosing, animals are fasted overnight (food, but not water, is withheld) for approximately 16-18 hours.

  • Dose Administration: The test article is administered as a single dose by oral gavage.

  • Starting Dose Selection: The study begins with a single animal dosed at a level just below the best preliminary estimate of the LD50. If no information exists, a default starting dose of 175 mg/kg is recommended by the guideline.

  • Observation Period: The animal is observed for a minimum of 48 hours before dosing the next animal.[9]

  • Dose Progression Logic:

    • If the animal survives , the dose for the next animal is increased by a factor of 3.2.

    • If the animal dies , the dose for the next animal is decreased by a factor of 3.2.

  • Reversal Criterion: The dose progression continues until one of the stopping criteria is met, typically after observing a specified number of "reversals" (i.e., a survival followed by a death, or a death followed by a survival).

  • Limit Test: If the initial animal is dosed at 2000 mg/kg and survives, two additional animals are dosed at the same level. If no mortality is observed in a total of three animals, the study can be terminated, and the LD50 is determined to be greater than 2000 mg/kg.[16]

Diagram: OECD 425 Dosing Decision Workflow

OECD425_Workflow start Select Starting Dose (e.g., 175 mg/kg) dose_animal Dose a single fasted female rat via oral gavage start->dose_animal observe Observe for 48 hours (Mortality & Clinical Signs) dose_animal->observe outcome Outcome? observe->outcome survived Animal Survived outcome->survived Survival died Animal Died outcome->died Death increase_dose Increase dose for next animal (factor = 3.2) survived->increase_dose decrease_dose Decrease dose for next animal (factor = 3.2) died->decrease_dose stop_criteria Stopping Criteria Met? (e.g., 4 reversals) increase_dose->stop_criteria decrease_dose->stop_criteria stop_criteria->dose_animal No calculate Calculate LD50 using Maximum Likelihood Method stop_criteria->calculate Yes end End Study calculate->end

A flowchart of the decision-making process in the OECD 425 Up-and-Down Procedure.

Observations and Endpoints
  • Post-Dose Observations: Animals are observed frequently during the first few hours after dosing and then at least once daily for a total of 14 days.[15]

  • Clinical Signs: All signs of toxicity are recorded, including changes in skin, fur, eyes, respiration, autonomic activity (e.g., salivation), and central nervous system activity (e.g., tremors, convulsions). A semi-quantitative scoring system should be used for consistency.

  • Body Weight: Individual animal weights are recorded shortly before dosing and at least weekly thereafter.

  • Mortality: The number of deaths and the time of death are recorded.

  • Gross Necropsy: At the end of the 14-day observation period, all surviving animals are humanely euthanized. All animals in the study (including those that died on test) undergo a gross necropsy, and any macroscopic pathological changes in organs and tissues are recorded.

Data Analysis and Interpretation

LD50 Calculation

The sequence of outcomes (survival or death) at the different dose levels is used to calculate the LD50 and its 95% confidence interval. This is typically done using the Maximum Likelihood Method, for which specialized software is available, such as the AOT425StatPgm provided by the U.S. EPA.[11]

Data Presentation

Quantitative data should be summarized in clear, concise tables.

Table 1: Hypothetical Clinical Observation Scores

Time Post-Dose Piloerection (0-3) Lethargy (0-3) Tremors (0-3) Overall Score
1 Hour 1 2 0 3
4 Hours 2 3 1 6
24 Hours 1 2 0 3
48 Hours 0 1 0 1
Day 7 0 0 0 0
Day 14 0 0 0 0

Score Key: 0=Normal, 1=Slight, 2=Moderate, 3=Severe

Table 2: Hypothetical Body Weight Data (g)

Animal ID Pre-Dose Day 7 Day 14 % Change (Day 14)
F-01 210.5 205.1 225.8 +7.3%
F-02 215.2 208.9 230.1 +6.9%
F-03 212.8 Died - -

| F-04 | 218.0 | 211.5 | 235.4 | +8.0% |

GHS Classification

The calculated LD50 value is used to classify the compound according to the GHS criteria for acute oral toxicity. This classification is crucial for communicating the hazard level of the chemical.[7]

Table 3: GHS Categories for Acute Oral Toxicity

Category LD50 Range (mg/kg) Hazard Statement
Category 1 ≤ 5 Fatal if swallowed
Category 2 > 5 and ≤ 50 Fatal if swallowed
Category 3 > 50 and ≤ 300 Toxic if swallowed
Category 4 > 300 and ≤ 2000 Harmful if swallowed
Category 5 > 2000 and ≤ 5000 May be harmful if swallowed

Source: Adapted from UN GHS criteria.[7]

Based on the study outcome, this compound would be assigned to one of these categories, which then dictates the appropriate pictogram (e.g., Skull and Crossbones for Categories 1-3) and signal word on safety data sheets.[14]

Conclusion: Synthesizing the Findings

The acute oral toxicity study is a pivotal component of the preclinical safety assessment for any new chemical entity. By employing the OECD 425 Up-and-Down Procedure, researchers can obtain a reliable estimate of the LD50 for this compound while adhering to the highest ethical standards of animal welfare.

The resulting data—the LD50 value, clinical observations, body weight changes, and necropsy findings—provide a holistic initial view of the compound's toxicity profile. This information is not only a regulatory requirement but also an invaluable scientific guide. It allows for a preliminary risk assessment, establishes a basis for GHS classification, and critically informs the design of future, more complex toxicity studies necessary for advancing a promising compound toward clinical development. The rigorous and methodical application of this protocol ensures that the data generated are both reliable and defensible, forming a solid foundation for the entire drug development program.

References

  • ChemSafetyPro. (2018). GHS Classification Criteria for Acute Toxicity. [Link]

  • National Center for Biotechnology Information. (n.d.). Overview of the GHS Classification Scheme in Hazard Classification - A Framework to Guide Selection of Chemical Alternatives. [Link]

  • Inotiv. (n.d.). OECD 425/OCSPP 870.1100: Acute oral toxicity (up-and-down). [Link]

  • OECD. (1998). OECD Guideline for the Testing of Chemicals 425: Acute Oral Toxicity: Up-and-Down Procedure. [Link]

  • OECD. (n.d.). Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. [Link]

  • Labcorp. (n.d.). Study Design of OECD Guideline 425: Acute oral toxicity – up and down procedure. [Link]

  • Taylor & Francis Online. (n.d.). Synthesis and Antimicrobial Activity of New Carbohydrazide Bearing Quinoline Scaffolds in Silico ADMET and Molecular Docking Studies. [Link]

  • United States Environmental Protection Agency. (2025). Acute Oral Toxicity Up-And-Down-Procedure. [Link]

  • Pandawa Institute Journals. (2025). Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. [Link]

  • PubMed. (1963). ACUTE TOXICITY STUDIES ON 8-QUINOLINOL AND SOME DERIVATIVES. [Link]

  • Utah State University. (n.d.). Acute Toxicity. [Link]

  • Safe Work Australia. (n.d.). Classifying hazardous chemicals. [Link]

  • National Center for Biotechnology Information. (n.d.). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. [Link]

  • Royal Society of Chemistry. (2024). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. [Link]

  • PubChem. (n.d.). GHS Classification (Rev.11, 2025) Summary. [Link]

  • Pandawa Institute Journals. (2025). Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. [Link]

  • Kowsar Medical Publishing. (n.d.). Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 and Antibacterial Agents. [Link]

  • ACS Publications. (n.d.). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. [Link]

  • ResearchGate. (2025). (PDF) Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. [Link]

  • NC3Rs. (2007). Challenging the regulatory requirement for acute toxicity studies in the development of new medicines. [Link]

  • National Center for Biotechnology Information. (n.d.). Advances in acute toxicity testing: strengths, weaknesses and regulatory acceptance. [Link]

  • IntechOpen. (n.d.). Principles and Procedures for Assessment of Acute Toxicity Incorporating In Silico Methods. [Link]

  • SpringerLink. (n.d.). International regulatory uses of acute systemic toxicity data and integration of new approach methodologies. [Link]

  • National Center for Biotechnology Information. (n.d.). Status of Acute Systemic Toxicity Testing Requirements and Data Uses by U.S. Regulatory Agencies. [Link]

Sources

Methodological & Application

Application Note: A Comprehensive Protocol for the Synthesis of 2-(3-Bromophenyl)quinoline-4-carbohydrazide from Isatin

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction and Scientific Context

The quinoline scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds, demonstrating a vast spectrum of biological activities including antimalarial, anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] Among its many derivatives, quinoline-4-carbohydrazides have emerged as particularly valuable synthons and bioactive molecules in their own right. The carbohydrazide moiety (-CONHNH₂) serves as a crucial pharmacophore and a versatile handle for molecular hybridization, enabling the construction of more complex derivatives such as Schiff bases, pyrazoles, and acrylamides with enhanced therapeutic potential.[5][6] Recent studies have highlighted the efficacy of quinoline-carbohydrazide derivatives as potent inhibitors of microbial DNA gyrase and as promising anticancer agents, underscoring their importance in modern drug discovery.[6][7][8][9]

This application note provides a detailed, three-step protocol for the synthesis of 2-(3-Bromophenyl)quinoline-4-carbohydrazide, starting from readily available isatin and 3-bromoacetophenone. The synthetic strategy hinges on the classic Pfitzinger reaction to construct the core quinoline ring system, followed by a robust esterification and subsequent hydrazinolysis. Each step is explained with mechanistic rationale to provide a deeper understanding of the transformation, ensuring reproducibility and facilitating adaptation for related analogues.

Chemical Principles and Synthetic Rationale

The synthesis is logically divided into two primary stages: the construction of the substituted quinoline-4-carboxylic acid core and its subsequent conversion to the target carbohydrazide.

Part A: The Pfitzinger Quinoline Synthesis

The cornerstone of this synthesis is the Pfitzinger reaction, a powerful method for preparing quinoline-4-carboxylic acids.[10][11][12] The reaction involves the condensation of isatin (or its derivatives) with a carbonyl compound containing an α-methylene group, such as 3-bromoacetophenone, under basic conditions.[10][12]

Mechanism: The reaction is initiated by the base-catalyzed hydrolysis of the amide bond within the isatin ring to form an intermediate keto-acid (isatinic acid). This intermediate is typically not isolated.[10] The aniline moiety of the opened isatin then condenses with the ketone group of 3-bromoacetophenone to form an imine, which tautomerizes to its more stable enamine form. A subsequent intramolecular cyclization (aldol-type condensation) followed by dehydration yields the aromatic 2-(3-Bromophenyl)quinoline-4-carboxylic acid.[10] This method is highly effective for creating a diverse range of 2-substituted quinoline-4-carboxylic acids.[12][13]

Part B: Formation of the Carbohydrazide Moiety

Direct conversion of a carboxylic acid to a carbohydrazide can be challenging. A more reliable and higher-yielding approach involves a two-step sequence:

  • Esterification: The synthesized quinoline-4-carboxylic acid is first converted to its corresponding ethyl ester. This is typically achieved via Fischer esterification, using an excess of ethanol in the presence of a catalytic amount of strong acid (e.g., H₂SO₄) to drive the equilibrium towards the product.[7][8] The ester is generally more reactive towards nucleophiles than the parent carboxylic acid.

  • Hydrazinolysis: The purified ethyl ester is then treated with hydrazine hydrate (N₂H₄·H₂O). The highly nucleophilic hydrazine readily attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the ethoxy group and formation of the stable this compound.[7][8][14][15]

Overall Synthetic Workflow

The complete synthetic pathway is illustrated below.

Synthesis_Workflow cluster_step1 Step 1: Pfitzinger Reaction cluster_step2 Step 2: Esterification cluster_step3 Step 3: Hydrazinolysis Isatin Isatin Intermediate1 2-(3-Bromophenyl)quinoline-4-carboxylic acid Isatin->Intermediate1 Base (e.g., KOH) Reflux Bromoacetophenone 3-Bromoacetophenone Bromoacetophenone->Intermediate1 Base (e.g., KOH) Reflux Intermediate2 Ethyl 2-(3-Bromophenyl)quinoline-4-carboxylate Intermediate1->Intermediate2 Ethanol, cat. H₂SO₄ Reflux FinalProduct This compound Intermediate2->FinalProduct Ethanol Reflux Hydrazine Hydrazine Hydrate Hydrazine->FinalProduct Ethanol Reflux Ethanol Ethanol / H₂SO₄

Caption: Overall synthetic workflow from isatin to the target carbohydrazide.

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Handle corrosive reagents like concentrated H₂SO₄ and toxic reagents like hydrazine hydrate with extreme caution.

Protocol 1: Synthesis of 2-(3-Bromophenyl)quinoline-4-carboxylic acid (Intermediate 1)

This protocol is adapted from the well-established Pfitzinger reaction methodology.[7][8][10]

  • Materials:

    • Isatin (1.0 eq)

    • 3-Bromoacetophenone (1.0 eq)

    • Potassium hydroxide (KOH) (3.0 eq)

    • Ethanol (95%)

    • Deionized water

    • Glacial acetic acid

  • Equipment:

    • Round-bottom flask (appropriate size)

    • Reflux condenser

    • Magnetic stirrer/hotplate

    • Buchner funnel and flask

    • pH paper or pH meter

  • Procedure:

    • In a round-bottom flask, dissolve potassium hydroxide (3.0 eq) in a minimal amount of water and add ethanol.

    • To this basic solution, add isatin (1.0 eq) and stir until fully dissolved.

    • Add 3-bromoacetophenone (1.0 eq) to the mixture.

    • Equip the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

    • After completion, cool the reaction mixture to room temperature.

    • Pour the mixture into a beaker containing crushed ice.

    • Acidify the solution slowly with glacial acetic acid with constant stirring until the pH is approximately 4-5. A precipitate will form.

    • Stir the suspension in the ice bath for another 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the solid thoroughly with cold deionized water to remove any inorganic salts.

    • Dry the crude product in a vacuum oven. The product can be further purified by recrystallization from ethanol or acetic acid if necessary.

Protocol 2: Synthesis of Ethyl 2-(3-Bromophenyl)quinoline-4-carboxylate (Intermediate 2)
  • Materials:

    • 2-(3-Bromophenyl)quinoline-4-carboxylic acid (Intermediate 1) (1.0 eq)

    • Absolute ethanol (as solvent)

    • Concentrated sulfuric acid (H₂SO₄) (catalytic amount, ~5% v/v)

  • Equipment:

    • Round-bottom flask

    • Reflux condenser with a drying tube

    • Magnetic stirrer/hotplate

  • Procedure:

    • Suspend Intermediate 1 (1.0 eq) in absolute ethanol in a round-bottom flask.

    • Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.

    • Heat the mixture to reflux for 6-8 hours. The suspension should gradually become a clear solution as the ester forms. Monitor by TLC.

    • After the reaction is complete, cool the mixture to room temperature.

    • Reduce the volume of ethanol under reduced pressure using a rotary evaporator.

    • Pour the concentrated solution into cold water and neutralize carefully with a saturated sodium bicarbonate solution.

    • The solid ester will precipitate out. Collect the product by vacuum filtration.

    • Wash the solid with water and dry thoroughly.

Protocol 3: Synthesis of this compound (Final Product)
  • Materials:

    • Ethyl 2-(3-Bromophenyl)quinoline-4-carboxylate (Intermediate 2) (1.0 eq)

    • Hydrazine hydrate (98-100%) (5.0-10.0 eq)

    • Absolute ethanol

  • Equipment:

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer/hotplate

    • Buchner funnel and flask

  • Procedure:

    • Dissolve Intermediate 2 (1.0 eq) in absolute ethanol in a round-bottom flask.

    • Add an excess of hydrazine hydrate (5.0-10.0 eq) to the solution.

    • Heat the mixture to reflux for 4-6 hours. A precipitate of the product may form during the reaction.

    • Monitor the reaction by TLC until the starting ester spot disappears.

    • Cool the reaction mixture to room temperature.

    • Collect the precipitated solid by vacuum filtration.

    • Wash the product with a small amount of cold ethanol to remove any unreacted hydrazine.

    • Dry the final product, this compound, under vacuum.

Characterization Data Summary

The following table summarizes the key physical and spectroscopic data for the synthesized compounds. Exact values should be confirmed by experimental analysis. Data is based on reported values for structurally similar compounds.[6][7]

CompoundMolecular FormulaMW ( g/mol )Expected Yield (%)M.P. (°C)Key Spectroscopic Data Highlights
Intermediate 1 C₁₆H₁₀BrNO₂328.1675-85>250IR (cm⁻¹): ~3400 (O-H), ~1690 (C=O, acid). ¹H NMR (DMSO-d₆): Aromatic protons, broad singlet for COOH.
Intermediate 2 C₁₈H₁₄BrNO₂356.2180-9090-100IR (cm⁻¹): ~1720 (C=O, ester). ¹H NMR (CDCl₃): Quartet and triplet for ethyl group, aromatic protons.
Final Product C₁₆H₁₂BrN₃O342.1985-95210-220IR (cm⁻¹): ~3300 (N-H), ~1650 (C=O, amide). ¹H NMR (DMSO-d₆): Aromatic protons, broad singlets for NH and NH₂.

References

  • Friedländer synthesis. In: Wikipedia. Accessed January 17, 2026. [Link]

  • Guan YF, Liu X, et al.
  • Combes Quinoline Synthesis. Merck Index. Accessed January 17, 2026. [Link]

  • Synthesis of Quinoline and Its Derivatives Using Various Name Reactions: An Overview. IIP Series. Accessed January 17, 2026. [Link]

  • Combes quinoline synthesis. In: Wikipedia. Accessed January 17, 2026. [Link]

  • Guan YF, Liu XJ, et al. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Molecules. 2021. [Link]

  • Synthesis of quinoline derivatives and its applications. Slideshare. Accessed January 17, 2026. [Link]

  • Friedländer Synthesis. J&K Scientific LLC. Accessed January 17, 2026. [Link]

  • The Friedländer Synthesis of Quinolines. Organic Reactions. Accessed January 17, 2026. [Link]

  • Shen Q, Wang L, et al. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. Organic Chemistry Portal. Accessed January 17, 2026. [Link]

  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules. 2022. [Link]

  • Doebner–Miller reaction. In: Wikipedia. Accessed January 17, 2026. [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. 2020. [Link]

  • Guan YF, Liu XJ, et al. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Molecules. 2021. [Link]

  • Guan YF, Liu XJ, et al. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Molecules. 2021. [Link]

  • Abdelgawad MA, et al. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega. 2023. [Link]

  • Abdelgawad MA, et al. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega. 2023. [Link]

  • Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry. 2006. [Link]

  • Synthesis and Antimicrobial Activity of New Carbohydrazide Bearing Quinoline Scaffolds in Silico ADMET and Molecular Docking Studies. Polycyclic Aromatic Compounds. 2023. [Link]

  • Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. RSC Advances. 2024. [Link]

  • Abdelgawad MA, et al. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega. 2023. [Link]

  • General reaction scheme of Doebner–von Miller quinoline synthesis. ResearchGate. Accessed January 17, 2026. [Link]

  • Pfitzinger reaction. In: Wikipedia. Accessed January 17, 2026. [Link]

  • Synthesis of antioxidant and antimicrobial bioactive compounds based on the quinoline-hydrazone and benzimidazole structure. Heliyon. 2023. [Link]

  • Lindwall HG, Maclennan JS. A CONDENSATION OF ACETOPHENONE WITH ISATIN BY THE KNOEVENAGEL METHOD. Journal of the American Chemical Society. 1932. [Link]

  • Abdelgawad MA, et al. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ResearchGate. 2023. [Link]

  • Kumar S, Bawa S, Gupta H. Biological activities of quinoline derivatives. Mini Reviews in Medicinal Chemistry. 2009. [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. 2018. [Link]

  • Preparation method for quinoline-4-carboxylic acid derivative.
  • Kumar S, Bawa S, Gupta H. Biological Activities of Quinoline Derivatives. Bentham Science. 2009. [Link]

  • An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. DergiPark. 2022. [Link]

  • Biological Activities of Quinoline Derivatives. ResearchGate. 2009. [Link]

  • The Pfitzinger Reaction. (Review). ResearchGate. 2012. [Link]

  • Chemistry of Pfitzinger Synthesis. Scribd. Accessed January 17, 2026. [Link]

  • Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. ResearchGate. 2014. [Link]

  • Synthesis of Isatin and its derivatives containing heterocyclic compounds. Journal of Trakya University Faculty of Science. 2021. [Link]

Sources

Antimicrobial screening of 2-(3-Bromophenyl)quinoline-4-carbohydrazide derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the antimicrobial evaluation of novel 2-(3-Bromophenyl)quinoline-4-carbohydrazide derivatives, designed for researchers, medicinal chemists, and drug development professionals. This document provides a comprehensive framework, from compound synthesis and characterization to tiered antimicrobial screening protocols, grounded in established scientific principles and standards.

Introduction: The Imperative for Novel Antimicrobial Agents

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide spectrum of biological activities.[1] Historically significant in the fight against malaria, quinoline derivatives have emerged as potent candidates for antimicrobial drug discovery.[2][3] Their mechanisms of action often involve the inhibition of critical bacterial enzymes like DNA gyrase and topoisomerase IV, processes essential for bacterial replication.[4][5]

The escalating crisis of antimicrobial resistance (AMR), which threatens to render common infections untreatable, imparts a profound urgency to the discovery of new chemical entities with novel mechanisms or improved efficacy against resistant strains.[6] The 2-(Aryl)quinoline-4-carbohydrazide scaffold represents a promising platform for developing such agents. The carbohydrazide moiety (-CONHNH₂) is a versatile functional group that can be readily modified to generate a library of derivatives (e.g., hydrazones), allowing for systematic exploration of structure-activity relationships (SAR).[7]

This guide details the complete workflow for the synthesis, characterization, and systematic antimicrobial screening of this compound and its derivatives. The protocols are designed to be robust and self-validating, incorporating industry-standard methodologies to ensure data integrity and reproducibility.

Synthesis and Characterization of Lead Compounds

The initial phase involves the chemical synthesis of the parent carbohydrazide, which serves as the key intermediate for generating a library of derivatives.

Synthetic Pathway

The synthesis of this compound (3) is typically achieved via a multi-step process, beginning with the Pfitzinger reaction.[8]

  • Step 1: Pfitzinger Reaction: Isatin is reacted with 3-bromoacetophenone under basic conditions to form 2-(3-Bromophenyl)quinoline-4-carboxylic acid (1).

  • Step 2: Esterification: The resulting carboxylic acid (1) is converted to its corresponding ethyl ester, ethyl 2-(3-Bromophenyl)quinoline-4-carboxylate (2), by refluxing in ethanol with a catalytic amount of sulfuric acid.[8]

  • Step 3: Hydrazinolysis: The ethyl ester (2) is treated with hydrazine hydrate in refluxing ethanol to yield the target key intermediate, this compound (3).[8]

  • Step 4: Derivative Synthesis: The carbohydrazide (3) is then reacted with various aromatic or heterocyclic aldehydes via condensation reactions to produce a series of novel Schiff base derivatives.[7]

Characterization Protocol

Structural confirmation of the synthesized compounds is paramount. A combination of spectroscopic methods should be employed to verify the identity and purity of each derivative.[7][9]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify characteristic functional groups (e.g., C=O of the amide, N-H stretching of the hydrazide, C=N of the resulting hydrazone derivatives).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to elucidate the detailed molecular structure, confirming the proton and carbon framework of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds, confirming their elemental composition.

Tiered Antimicrobial Screening Workflow

A structured, tiered approach is essential for efficiently screening a library of novel compounds. This workflow progresses from a broad qualitative assessment to a precise quantitative evaluation, ensuring that resources are focused on the most promising candidates.[1]

G cluster_0 Phase 1: Synthesis & QC cluster_1 Phase 2: Antimicrobial Screening Synthesis Synthesis of Carbohydrazide Derivatives Characterization Spectroscopic Characterization (FT-IR, NMR, MS) Synthesis->Characterization Purity & Identity Check Tier1 Tier 1: Primary Screening (Agar Well Diffusion) Qualitative Activity Characterization->Tier1 Submit Pure Compounds Tier2 Tier 2: Quantitative Assay (Broth Microdilution) Determine MIC Tier1->Tier2 Active Compounds Tier3 Tier 3: Advanced Analysis (MBC, Time-Kill) Bactericidal vs. Bacteriostatic Tier2->Tier3 Potent Compounds G cluster_controls Essential Controls Prep Prepare 2-fold serial dilutions of test compound in a 96-well plate Inoc Add standardized bacterial inoculum to each well Prep->Inoc Columns 1-10 SterilityCtrl Sterility Control (Broth Only) Prep->SterilityCtrl Column 12 Incubate Incubate plate at 37°C for 18-24 hours Inoc->Incubate GrowthCtrl Growth Control (Broth + Inoculum) Inoc->GrowthCtrl Column 11 Read Visually inspect for turbidity. The first clear well is the MIC. Incubate->Read

Caption: Workflow for the Broth Microdilution (MIC) Assay.

Materials:

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compounds and controls (as above)

  • Standardized bacterial inoculum (prepared as in 4.1, then diluted per CLSI M07 guidelines) [10]* Multichannel pipette

  • Plate reader (optional, for quantitative turbidity measurement)

Procedure:

  • Plate Preparation: Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

  • Compound Dilution: Add 200 µL of the test compound stock solution (at twice the highest desired final concentration) to well 1. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. This creates a gradient of compound concentrations.

  • Control Wells:

    • Growth Control (Well 11): Contains 100 µL of CAMHB. This well will receive the inoculum but no drug. [11] * Sterility Control (Well 12): Contains 100 µL of CAMHB only. This well receives no inoculum and ensures the medium is not contaminated. [11]4. Inoculation: Add 100 µL of the appropriately diluted bacterial inoculum to wells 1 through 11. The final inoculum concentration should be approximately 5 x 10⁵ CFU/mL. Do not add inoculum to well 12.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours in ambient air. [12]6. Reading the MIC: After incubation, visually inspect the plate. The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well). [11]The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

Data Presentation and Interpretation

Quantitative data from the MIC assays should be summarized in a clear, tabular format to facilitate SAR analysis.

Table 1: Example MIC Data for this compound Derivatives

Compound IDR-Group (Derivative)MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
3 -H (Parent)128>256
4a -Phenyl64128
4b -4-Chlorophenyl1664
4c -4-Nitrophenyl832
Ciprofloxacin (Positive Control)0.50.25

Interpretation:

  • Lower MIC values indicate higher antimicrobial potency. [11]* Activity against both S. aureus (Gram-positive) and E. coli (Gram-negative) suggests broad-spectrum potential. [13]* In the example table, the introduction of electron-withdrawing groups (e.g., -Cl, -NO₂) on the phenyl ring of the hydrazone derivative appears to enhance antibacterial activity, guiding the next cycle of chemical synthesis and optimization.

Conclusion

This guide provides a validated and systematic framework for the antimicrobial evaluation of novel this compound derivatives. By progressing from synthesis and characterization through a tiered screening cascade, researchers can efficiently identify and prioritize compounds with significant antimicrobial potential. The rigorous application of standardized protocols, including essential controls, ensures the generation of reliable and reproducible data crucial for advancing promising candidates in the drug discovery pipeline. This structured approach is fundamental to the rational design of the next generation of antimicrobial agents needed to combat the global threat of drug-resistant pathogens.

References

  • Benchchem. Application Notes and Protocols for Evaluating the Antimicrobial Activity of Novel Quinoline Derivatives.
  • MI - Microbiology. Broth Microdilution.
  • International Journal of Botany Studies. Agar well diffusion: A prominent method for In vitro screening of antimicrobials. 2021-09-24.
  • Microbe Online. Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. 2023-11-03.
  • Chemistry Notes. Antimicrobial activity by Agar well diffusion. 2021-06-29.
  • Clinical and Laboratory Standards Institute. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.
  • Benchchem. Application Notes and Protocols for Antimicrobial Research of Isoquinoline and Quinoline Derivatives.
  • Taylor & Francis Online. Synthesis and Antimicrobial Activity of New Carbohydrazide Bearing Quinoline Scaffolds in Silico ADMET and Molecular Docking Studies.
  • PubMed. Mechanism of Action of a Membrane-Active Quinoline-Based Antimicrobial on Natural and Model Bacterial Membranes. 2017-02-28.
  • YouTube. Agar well diffusion assay. 2020-11-01.
  • Journal of Clinical Microbiology. Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole.
  • University of Cincinnati. Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human.
  • Regulations.gov. M07-A8.
  • ResearchGate. M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 2012-01-01.
  • PMC - PubMed Central. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents.
  • NIH. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors.
  • ResearchGate. Recent Developments on Antimicrobial Quinoline Chemistry. 2015-12-15.
  • YouTube. Fluoroquinolones: Mechanisms of Action and Resistance. 2011-03-29.
  • NIH. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. 2019-02-02.
  • ACS Omega. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors.
  • Biointerface Research in Applied Chemistry. Antibacterial Properties of Quinoline Derivatives: A Mini- Review. 2021-11-04.
  • ACS Publications. Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. 2025-10-09.
  • Figshare. Collection - Design and Synthesis of 2‑(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - ACS Omega. 2023-05-11.
  • ACS Omega. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. 2023-05-11.
  • ResearchGate. Synthesis, spectroscopic characterization, crystal structure, DFT, molecular docking and in vitro antibacterial potential of novel quinoline derivatives | Request PDF.
  • ResearchGate. (PDF) Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. 2023-05-21.
  • ResearchGate. Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. 2025-08-09.
  • ResearchGate. Novel quinoline derivatives: Synthesis, spectroscopic characterization, crystal structure, DFT calculations, Hirshfeld surface analysis, anti-tuberculosis activities and ADMET analysis.
  • UTMB Health Research Expert Profiles. Design, synthesis and docking studies of new quinoline-3-carbohydrazide derivatives as antitubercular agents.

Sources

Application Notes & Protocols: Evaluating the Anticancer Activity of 2-(3-Bromophenyl)quinoline-4-carbohydrazide on MCF-7 Breast Cancer Cells

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals investigating novel anticancer therapeutics.

Introduction: The Quinoline Scaffold as a Privileged Motif in Oncology

The quinoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of natural products and synthetic compounds with significant bioactivity.[1] In oncology, quinoline derivatives have been extensively developed as potent therapeutic agents that function through diverse mechanisms, including the inhibition of tyrosine kinases, disruption of tubulin polymerization, and induction of programmed cell death (apoptosis).[2][3][4]

This document focuses on a specific derivative, 2-(3-Bromophenyl)quinoline-4-carbohydrazide , a compound belonging to the quinoline-4-carbohydrazide class. Analogs within this class have demonstrated significant antiproliferative effects against the MCF-7 human breast adenocarcinoma cell line, a widely used model for estrogen receptor-positive (ER+) breast cancer.[5][6][7] These application notes provide a comprehensive framework and detailed protocols for researchers to systematically evaluate the anticancer efficacy and elucidate the mechanism of action of this compound on MCF-7 cells.

Part 1: Foundational Concepts & Mechanistic Hypothesis

Based on extensive literature on related quinoline derivatives, the primary anticancer mechanism of this compound in MCF-7 cells is hypothesized to be the induction of apoptosis, potentially coupled with cell cycle arrest.[2][8][9] Apoptosis can be triggered through two main pathways:

  • The Intrinsic (Mitochondrial) Pathway: Initiated by cellular stress, this pathway involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. An increased Bax/Bcl-2 ratio leads to the permeabilization of the mitochondrial outer membrane, releasing cytochrome c into the cytosol.[10][11] This event triggers the activation of initiator caspase-9, which in turn activates executioner caspases like caspase-3 and -7, leading to cell death.[8]

  • The Extrinsic (Death Receptor) Pathway: This pathway is activated by the binding of extracellular ligands to death receptors on the cell surface, leading to the recruitment of adaptor proteins and the activation of initiator caspase-8, which subsequently activates the same executioner caspases.[8][10]

The following diagram illustrates the potential signaling cascades that may be modulated by the test compound.

G compound This compound stress Cellular Stress (e.g., ROS Generation) compound->stress Induces bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Inhibits bax Bax (Pro-apoptotic) compound->bax Activates cell_cycle Cell Cycle Progression compound->cell_cycle Inhibits stress->bax mito Mitochondria bcl2->mito bax->mito cytc Cytochrome c Release mito->cytc cas9 Caspase-9 (Initiator) cytc->cas9 cas37 Caspase-3/7 (Executioner) cas9->cas37 parp PARP Cleavage cas37->parp apoptosis Apoptosis parp->apoptosis arrest G1 or G2/M Arrest cell_cycle->arrest

Caption: Hypothesized mechanism of action for the quinoline compound.

Part 2: Recommended Experimental Workflow

A tiered approach is recommended to efficiently characterize the compound's activity. The workflow begins with a broad assessment of cytotoxicity to determine effective concentrations, followed by more detailed mechanistic assays.

G start Start: MCF-7 Cell Culture step1 Tier 1: Cytotoxicity Screening (MTT Assay) start->step1 step1_out Determine IC50 Value step1->step1_out step2 Tier 2: Mechanistic Elucidation (Treat cells with IC50 & sub-IC50 concentrations) step1_out->step2 step2a Apoptosis Quantification (Annexin V-FITC/PI Assay) step2->step2a step2b Cell Cycle Analysis (Propidium Iodide Staining) step2->step2b step3 Tier 3: Pathway Confirmation (Western Blot Analysis) step2a->step3 step2b->step3 step3_out Quantify Apoptotic Proteins: Cleaved Caspase-3, Cleaved PARP, Bax/Bcl-2 Ratio step3->step3_out end Conclusion: Elucidate Mechanism of Action step3_out->end

Caption: Recommended workflow for evaluating anticancer activity.

Part 3: Detailed Protocols and Methodologies

Protocol 1: Assessment of Cytotoxicity using MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[7] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be solubilized and quantified by spectrophotometry.

Expertise & Experience: This assay is an excellent first-pass screen for cytotoxicity because it is robust, reproducible, and amenable to high-throughput formatting.[12] However, it's crucial to remember that it measures metabolic activity, which is a proxy for cell viability. A reduction in signal may indicate cell death or metabolic inhibition. Results should always be confirmed with a direct measure of cell death, such as the Annexin V assay.

Materials:

  • MCF-7 cells (ATCC HTB-22)

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • 96-well flat-bottom tissue culture plates

  • This compound (test compound), dissolved in DMSO

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (cell culture grade)

  • Multi-channel pipette and plate reader (570 nm)

Procedure:

  • Cell Seeding: Trypsinize and count MCF-7 cells. Seed 5 × 10³ cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[13]

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity. Replace the medium in each well with 100 µL of the diluted compound solutions. Include "vehicle control" wells (medium with 0.1% DMSO) and "untreated control" wells.

  • Incubation: Incubate the plate for 48 or 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours. Observe the formation of purple formazan crystals.

  • Formazan Solubilization: Carefully aspirate the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes on an orbital shaker.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

  • Plot % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol 2: Quantification of Apoptosis by Annexin V-FITC/PI Staining

Principle: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorophore like FITC, can identify early apoptotic cells.[14] Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late-stage apoptotic and necrotic cells with compromised membranes. Dual staining allows for the differentiation of cell populations by flow cytometry.[15]

Expertise & Experience: This is the gold standard for quantifying apoptosis. For reliable results, it is critical to handle cells gently to avoid mechanical membrane damage, which can lead to false positives for PI staining. Additionally, setting up proper compensation controls for FITC and PI signal overlap is essential for accurate quadrant analysis.[15]

Materials:

  • MCF-7 cells cultured in 6-well plates

  • Test compound

  • Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, PI, and 1X Binding Buffer)

  • Cold PBS

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed 2 × 10⁵ MCF-7 cells per well in 6-well plates and allow them to attach overnight. Treat the cells with the test compound (e.g., at IC₂₅, IC₅₀, and IC₇₅ concentrations) for 24 hours. Include a vehicle-treated control.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells from each well and centrifuge at 300 x g for 5 minutes.[14]

  • Washing: Discard the supernatant and wash the cell pellet once with 1 mL of cold PBS. Centrifuge again.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[15]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[14][15]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately by flow cytometry.

Data Interpretation:

  • Quadrant 1 (Q1, Annexin V-/PI+): Necrotic cells

  • Quadrant 2 (Q2, Annexin V+/PI+): Late apoptotic/necrotic cells

  • Quadrant 3 (Q3, Annexin V-/PI-): Live, viable cells

  • Quadrant 4 (Q4, Annexin V+/PI-): Early apoptotic cells

  • Sum the percentages of Q2 and Q4 to determine the total apoptotic cell population.

Protocol 3: Cell Cycle Analysis using Propidium Iodide Staining

Principle: PI stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the DNA content.[16] Flow cytometry can measure this fluorescence in individual cells, allowing for the generation of a histogram that displays the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). A sub-G1 peak is indicative of apoptotic cells with fragmented DNA.[17]

Expertise & Experience: Proper cell fixation is key to this protocol. Using ice-cold 70% ethanol preserves the cells and permeabilizes the membrane for PI entry. Clumping of cells can distort the results; therefore, passing the cell suspension through a cell strainer or gently vortexing before analysis is recommended.

Materials:

  • Treated and control MCF-7 cells from 6-well plates

  • Cold PBS

  • Ice-cold 70% Ethanol

  • PI Staining Solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest cells as described in Protocol 2 (Step 2).

  • Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).[18]

  • Washing: Centrifuge the fixed cells at 850 x g for 5 minutes. Discard the ethanol and wash the pellet with 1 mL of PBS.

  • Staining: Resuspend the pellet in 500 µL of PI Staining Solution. The RNase A is crucial for degrading RNA, ensuring that PI only stains DNA.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry.

Data Analysis:

  • Use cell cycle analysis software (e.g., ModFit) to deconvolute the DNA content histogram.[16]

  • Quantify the percentage of cells in the Sub-G1, G0/G1, S, and G2/M phases.

  • An accumulation of cells in a specific phase (e.g., G2/M) compared to the control indicates cell cycle arrest at that checkpoint.

Protocol 4: Western Blot Analysis of Apoptosis-Related Proteins

Principle: Western blotting uses SDS-PAGE to separate proteins by size, which are then transferred to a membrane and probed with antibodies specific to target proteins. This allows for the detection and semi-quantitative analysis of key proteins involved in the apoptotic cascade.[19]

Expertise & Experience: The key to a successful Western blot is antibody validation and optimization. It is critical to use antibodies that specifically recognize the proteins of interest (e.g., cleaved, active forms of caspases).[20] Normalizing the protein of interest to a housekeeping protein (like GAPDH or β-actin) is essential to correct for any variations in protein loading between lanes.[19][21] The Bax/Bcl-2 ratio is often more informative than the levels of either protein alone.

Materials:

  • Treated and control MCF-7 cells from 6-well plates

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane and transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Cleaved Caspase-3, anti-Cleaved PARP, anti-Bax, anti-Bcl-2, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis: Wash cell pellets with cold PBS. Lyse the cells in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (protein lysate).

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Load samples onto an SDS-PAGE gel and run to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using an imaging system.

  • Analysis: Use software like ImageJ to perform densitometry on the bands. Normalize the intensity of the target protein band to the intensity of the loading control (GAPDH).[19]

Part 4: Data Presentation & Interpretation

Summarize all quantitative data in clearly structured tables for easy comparison and synthesis.

Table 1: Cytotoxicity of this compound on MCF-7 Cells

Incubation Time IC₅₀ (µM) 95% Confidence Interval
48 hours [Insert Value] [Insert Value]

| 72 hours | [Insert Value] | [InsertValue] |

Table 2: Effect on MCF-7 Cell Cycle Distribution (24 hr Treatment)

Treatment % Sub-G1 % G0/G1 % S % G2/M
Vehicle Control [Insert Value] [Insert Value] [Insert Value] [Insert Value]
Compound (IC₂₅) [Insert Value] [Insert Value] [Insert Value] [Insert Value]

| Compound (IC₅₀) | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |

Table 3: Apoptosis Induction in MCF-7 Cells (24 hr Treatment)

Treatment % Viable (Q3) % Early Apoptotic (Q4) % Late Apoptotic (Q2) % Total Apoptotic
Vehicle Control [Insert Value] [Insert Value] [Insert Value] [Insert Value]
Compound (IC₂₅) [Insert Value] [Insert Value] [Insert Value] [Insert Value]

| Compound (IC₅₀) | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |

Synthesizing the Results: By integrating the data from these experiments, a robust conclusion can be drawn. For example, a low IC₅₀ value coupled with a dose-dependent increase in the Sub-G1 population, a rise in the Annexin V-positive population, and confirmed cleavage of caspase-3 and PARP via Western blot would strongly support a mechanism of apoptosis-induced cytotoxicity.

References

  • Al-Omair, M. A., et al. (2014). "Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells." BioMed Research International, 2014, 212096. [Link][8][10][11]

  • Ahmed, H. M., et al. (2024). "Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK." RSC Advances, 14(32), 22833-22851. [Link][5][6]

  • Abdel-Maksoud, M. S., et al. (2024). "Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking." RSC Medicinal Chemistry. [Link][2]

  • Ahmed, H. M., et al. (2024). "Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK." RSC Advances. [Link][6]

  • Kikuchi, H., et al. (2020). "Noninvasive and Safe Cell Viability Assay for Breast Cancer MCF-7 Cells Using Natural Food Pigment." Molecules, 25(16), 3692. [Link]

  • Vanparys, C., et al. (2006). "Flow cytometric cell cycle analysis allows for rapid screening of estrogenicity in MCF-7 breast cancer cells." Toxicology in Vitro, 20(7), 1238-1248. [Link][22]

  • ResearchGate. (n.d.). "Flow cytometry cell cycle analysis of MCF-7 cells treated with different compounds and control." [Link][18]

  • Al-Omair, M. A., et al. (2014). "Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives Against MCF-7 Cells." PubMed, 25548779. [Link][10]

  • Jafri, A., et al. (2019). "Exploration of quinolone and quinoline derivatives as potential anticancer agents." Drug Design, Development and Therapy, 13, 2875-2893. [Link][9]

  • ResearchGate. (2014). "Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells." [Link][11]

  • Fayed, M. A. A., et al. (2022). "Design and green synthesis of novel quinolinone derivatives of potential anti-breast cancer activity against MCF-7 cell line targeting multi-receptor tyrosine kinases." Scientific Reports, 12(1), 10839. [Link][23]

  • Bio-Techne. (n.d.). "Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry." [Link][15]

  • ResearchGate. (n.d.). "Cell cycle analysis of MCF-7 cell line using flowcytometri afer 24 hours incubation with α-terpineol compared to control." [Link][24]

  • ResearchGate. (n.d.). "Anti-breast cancer activity of some novel quinoline derivatives." [Link][25]

  • Al-Sheddi, E. S., et al. (2022). "Eco-Friendly Formulated Zinc Oxide Nanoparticles: Induction of Cell Cycle Arrest and Apoptosis in the MCF-7 Cancer Cell Line." Molecules, 27(19), 6616. [Link][17]

  • Liu, Y., et al. (2021). "The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican." International Journal of Molecular Sciences, 22(16), 8758. [Link][3]

  • Journal of Applied Pharmaceutical Science. (2015). "In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF-7 cell lines study of Marine Yeast." [Link][7]

  • Li, Y., et al. (2019). "Design, synthesis, and anticancer evaluation of novel quinoline derivatives of ursolic acid with hydrazide, oxadiazole, and thiadiazole moieties as potent MEK inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 955-972. [Link][26]

  • JoVE. (n.d.). "In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification." [Link][27]

  • Springer Nature. (2018). "Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method." [Link][28]

  • Li, Y., et al. (2019). "Design, synthesis, and anticancer evaluation of novel quinoline derivatives of ursolic acid with hydrazide, oxadiazole, and thiadiazole moieties as potent MEK inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 955-972. [Link][4]

  • ResearchGate. (n.d.). "Apoptosis detection in MCF-7 cells using annexin V − FITC/PI double-staining assay." [Link][29]

  • Kumar, A., et al. (2023). "Quinoline-based Anti-oncogenic Molecules: Synthesis and Biological Evaluation." Medicinal Chemistry, 19(9), 848-858. [Link][1]

  • Boster Bio. (2024). "Annexin V PI Staining Guide for Apoptosis Detection." [Link][14]

  • International Journal of Nanomedicine. (2023). "Combinatorial Anti-Mitotic Activity of Loratadine/5-Fluorouracil Loaded Zein/Tannic Acid Nanoparticles in MCF-7 Breast Cancer Cells." [Link][13]

  • Abrahamse, H., & Kaur, A. (2021). "Response of MCF-7 Breast Cancer Cells Overexpressed with P-Glycoprotein to Apoptotic Induction after Photodynamic Therapy." International Journal of Molecular Sciences, 22(21), 11848. [Link]

  • ResearchGate. (n.d.). "Protein expression analysis of MCF-7 cells by Western blotting after..." [Link][30]

  • Bio-Rad. (n.d.). "Analysis by Western Blotting - Apoptosis." [Link][20]

  • ResearchGate. (n.d.). "2-(Quinoline-4-carbonyl)hydrazide-3-(4-nitrophenyl)acrylamide 6h..." [Link][31]

  • ResearchGate. (2024). "Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK." [Link][32]

Sources

Application Notes & Protocols for the Synthesis of 2-(3-Bromophenyl)quinoline-4-carbohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anticancer, antimalarial, and anti-inflammatory properties.[1] Specifically, the 2-aryl-quinoline-4-carbohydrazide framework serves as a versatile platform for the development of novel therapeutic agents. The introduction of a bromine atom on the 2-phenyl substituent can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, making the synthesis of regioisomers like 2-(3-Bromophenyl)quinoline-4-carbohydrazide a topic of considerable interest for structure-activity relationship (SAR) studies in drug discovery.

This guide provides a detailed, three-step synthetic protocol for the preparation of this compound, commencing with the well-established Pfitzinger reaction, followed by esterification and subsequent hydrazinolysis. The causality behind each experimental step is explained to provide a deeper understanding of the synthetic strategy.

Overall Synthetic Scheme

The synthesis of this compound is efficiently achieved through a three-step sequence. This methodology is robust and can be adapted for the synthesis of various 2-arylquinoline-4-carbohydrazide derivatives.

Synthetic_Scheme cluster_0 Step 1: Pfitzinger Reaction cluster_1 Step 2: Fischer Esterification cluster_2 Step 3: Hydrazinolysis Isatin Isatin CarboxylicAcid 2-(3-Bromophenyl)quinoline- 4-carboxylic acid Isatin->CarboxylicAcid KOH, EtOH Reflux Bromoacetophenone 3-Bromoacetophenone Bromoacetophenone->CarboxylicAcid KOH, EtOH Reflux Ethanol Ethanol Ester Ethyl 2-(3-Bromophenyl)quinoline- 4-carboxylate Ethanol->Ester Reflux H2SO4 H₂SO₄ (cat.) H2SO4->Ester Reflux Hydrazine Hydrazine Hydrate Product 2-(3-Bromophenyl)quinoline- 4-carbohydrazide Hydrazine->Product EtOH, Reflux CarboxylicAcid->Ester Reflux Ester->Product EtOH, Reflux

Figure 1: Overall synthetic workflow for this compound.

Part 1: Synthesis of 2-(3-Bromophenyl)quinoline-4-carboxylic acid (Intermediate I)

The initial and crucial step in this synthesis is the construction of the quinoline nucleus. For this, the Pfitzinger reaction is a classic and highly effective method for producing quinoline-4-carboxylic acids.[2] This reaction involves the condensation of isatin with a carbonyl compound containing an α-methylene group, under basic conditions.[2]

Reaction Mechanism: The Pfitzinger Condensation

The Pfitzinger reaction proceeds through a well-understood mechanism. First, the base (potassium hydroxide) hydrolyzes the amide bond within the isatin ring, opening it to form a keto-acid intermediate. This intermediate then undergoes condensation with 3-bromoacetophenone. The aniline nitrogen of the ring-opened isatin reacts with the ketone to form an enamine, which subsequently cyclizes and dehydrates to yield the final quinoline-4-carboxylic acid.

Pfitzinger_Mechanism Isatin Isatin KetoAcid Keto-acid Intermediate Isatin->KetoAcid 1. KOH (hydrolysis) Enamine Enamine Intermediate KetoAcid->Enamine 2. 3-Bromoacetophenone (condensation) Cyclized Cyclized Intermediate Enamine->Cyclized 3. Intramolecular Cyclization Product 2-(3-Bromophenyl)quinoline- 4-carboxylic acid Cyclized->Product 4. Dehydration

Figure 2: Simplified mechanism of the Pfitzinger reaction.

Experimental Protocol

Materials:

  • Isatin

  • 3-Bromoacetophenone

  • Potassium Hydroxide (KOH)

  • Ethanol (96%)

  • Hydrochloric Acid (HCl), concentrated

  • Distilled water

Procedure:

  • In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve isatin (10 mmol, 1.47 g) and 3-bromoacetophenone (10 mmol, 1.99 g) in 50 mL of 96% ethanol.

  • Slowly add a solution of 33% potassium hydroxide (10 mL) to the mixture with stirring. The solution will typically turn a deep color.

  • Heat the reaction mixture to reflux and maintain for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (e.g., 7:3).

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath.

  • Acidify the mixture to a pH of approximately 5-6 by the dropwise addition of concentrated hydrochloric acid. This will precipitate the carboxylic acid product.

  • Collect the solid precipitate by vacuum filtration and wash thoroughly with cold distilled water to remove any inorganic salts.

  • Recrystallize the crude product from ethanol to afford pure 2-(3-Bromophenyl)quinoline-4-carboxylic acid as a solid.

Expected Characterization (based on analogous compounds):

  • Appearance: Off-white to pale yellow solid.

  • Molecular Formula: C₁₆H₁₀BrNO₂.[3]

  • Molecular Weight: 328.16 g/mol .[3]

  • HRMS: For the analogous 2-(3-chlorophenyl)quinoline-4-carboxylic acid, the calculated [M+H]⁺ is 284.04336 and the found value is 284.04587.[4] A similar high-resolution mass would be expected for the bromo-derivative.

Part 2: Synthesis of Ethyl 2-(3-Bromophenyl)quinoline-4-carboxylate (Intermediate II)

With the quinoline core constructed, the next step is the conversion of the carboxylic acid to an ethyl ester. This is a necessary activation step for the subsequent reaction with hydrazine. The Fischer esterification is a reliable and straightforward method for this transformation, involving the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst.[5]

Reaction Mechanism: Fischer Esterification

The Fischer esterification is an acid-catalyzed nucleophilic acyl substitution.[5] The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the sulfuric acid catalyst, which enhances its electrophilicity. The alcohol (ethanol) then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers follows, leading to the elimination of a water molecule and subsequent deprotonation to yield the final ester product.[6] The reaction is reversible, and using an excess of the alcohol helps to drive the equilibrium towards the product side.[5]

Experimental Protocol

Materials:

  • 2-(3-Bromophenyl)quinoline-4-carboxylic acid (Intermediate I)

  • Absolute Ethanol

  • Sulfuric Acid (H₂SO₄), concentrated

  • Saturated sodium bicarbonate solution

  • Distilled water

Procedure:

  • Suspend 2-(3-Bromophenyl)quinoline-4-carboxylic acid (10 mmol) in absolute ethanol (50 mL) in a round-bottom flask fitted with a reflux condenser.

  • Carefully add a catalytic amount of concentrated sulfuric acid (approximately 0.5 mL) to the suspension.

  • Heat the mixture to reflux and maintain for 12 hours, or until TLC analysis indicates the consumption of the starting material.[7]

  • After cooling to room temperature, reduce the volume of the solvent under reduced pressure.

  • Pour the concentrated mixture into ice-cold water and neutralize with a saturated solution of sodium bicarbonate until effervescence ceases.

  • The ester product will precipitate as a solid. Collect the solid by vacuum filtration, wash with water, and dry.

  • If necessary, the product can be further purified by recrystallization from ethanol.

Expected Characterization (based on 2-(4-bromophenyl) analogue):

  • Appearance: Solid.

  • ¹H NMR: The spectrum is expected to show a characteristic triplet and quartet for the ethyl group protons (OCH₂CH₃).

  • ¹³C NMR: Signals corresponding to the ethyl group carbons would be expected around δ 14 and 62 ppm.

Part 3: Synthesis of this compound (Final Product)

The final step of the synthesis is the conversion of the ethyl ester to the desired carbohydrazide through reaction with hydrazine hydrate. This reaction, known as hydrazinolysis, is a nucleophilic acyl substitution where hydrazine displaces the ethoxy group of the ester.

Reaction Mechanism: Hydrazinolysis of an Ester

Hydrazine is a potent nucleophile due to the alpha effect. The reaction proceeds by the nucleophilic attack of the terminal nitrogen of hydrazine on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, eliminating the ethoxide leaving group to form the stable carbohydrazide product.

Experimental Protocol

Materials:

  • Ethyl 2-(3-Bromophenyl)quinoline-4-carboxylate (Intermediate II)

  • Hydrazine Hydrate (98-100%)

  • Absolute Ethanol

  • Distilled water

Procedure:

  • Dissolve Ethyl 2-(3-Bromophenyl)quinoline-4-carboxylate (10 mmol) in absolute ethanol (30 mL) in a round-bottom flask equipped with a reflux condenser.

  • Add an excess of hydrazine hydrate (e.g., 6 mL) to the solution.

  • Heat the reaction mixture to reflux for 7-10 hours. Monitor the reaction by TLC.[7]

  • Upon completion, cool the reaction mixture and pour it into ice-cold water.

  • The this compound will precipitate as a solid.

  • Collect the product by vacuum filtration, wash with cold water, and dry thoroughly.

  • Recrystallize the final product from ethanol to obtain a pure sample.

Expected Characterization (based on 2-(4-bromophenyl) analogue):

  • Appearance: White solid.

  • Melting Point: For the 4-bromo analogue, the melting point is reported as 245–247 °C.

  • IR Spectroscopy: The IR spectrum should show the disappearance of the ester C-O stretch and the appearance of characteristic N-H stretching bands for the hydrazide moiety.

  • ¹H NMR: The spectrum would no longer show the triplet and quartet of the ethyl ester group. Instead, new signals corresponding to the -NHNH₂ protons would be visible, which are typically broad and exchangeable with D₂O.

Applications and Further Derivatization

The synthesized this compound is not only a target molecule for biological screening but also a valuable intermediate for further chemical modifications. The terminal hydrazide group is highly reactive and can be used to synthesize a wide array of derivatives, such as:

  • Schiff bases (hydrazones) by condensation with various aldehydes and ketones.

  • Pyrazoles, oxadiazoles, and other five-membered heterocycles through cyclization reactions.[7]

These derivatization strategies allow for the extensive exploration of the chemical space around the quinoline scaffold, facilitating the development of new compounds with potentially enhanced therapeutic properties.

References

  • Ghany, L. M. A. A., et al. (2024). Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates. RSC Advances, 14(32), 23495-23504. [Link]

  • Ryad, N., et al. (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega, 8(21), 17948–17965. [Link]

  • Ryad, N., et al. (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. National Institutes of Health. [Link]

  • Ryad, N., et al. (2023). (PDF) Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ResearchGate. [Link]

  • Wikipedia. (n.d.). Pfitzinger reaction. [Link]

  • Siddiqui, Z. N., & Khan, S. A. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. Mini-Reviews in Organic Chemistry, 11(2). [Link]

  • Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. [Link]

  • Wang, Y., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 927622. [Link]

  • Crysdot LLC. (n.d.). 2-(3-Bromophenyl)quinoline-4-carboxylic acid. [Link]

  • Khan, I., & Zaib, S. (2014). The Pfitzinger Reaction. (Review). ResearchGate. [Link]

  • Ohta, T., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 88(18), 12891–12901. [Link]

  • GKS Chemistry. (2020, July 30). Pfitzinger Reaction [Video]. YouTube. [Link]

  • Chemistry Steps. (n.d.). Fischer Esterification. [Link]

  • BYJU'S. (n.d.). Fischer esterification reaction. [Link]

  • Chem LibreTexts. (2024, September 30). 21.6: Chemistry of Esters. [Link]

  • Al-Soud, Y. A., et al. (2008). Hydrazones of 2-aryl-quinoline-4-carboxylic acid hydrazides: synthesis and preliminary evaluation as antimicrobial agents. Archiv der Pharmazie, 341(5), 316-24. [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. [Link]

  • The Organic Chemistry Tutor. (2016, December 27). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives [Video]. YouTube. [Link]

  • Gareth Arnott. (2023, September 14). Hydrolysis of esters mechanism [Video]. YouTube. [Link]

  • Khan Academy. (2019, January 15). mechanism of ester hydrolysis [Video]. YouTube. [Link]

  • Lahna, O., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Moroccan Journal of Heterocyclic Chemistry, 21(2), 1-19. [Link]

  • El-Sayed, N. N. E., et al. (2024). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. RSC Advances, 14(32), 23495-23504. [Link]

  • El-Gendy, A. A., et al. (2021). Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. RSC Advances, 11(52), 32947-32966. [Link]

  • Duvelleroy, D., et al. (2005). Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(III) chloride and microwave activations. Scope and limitations of the reaction. Organic & Biomolecular Chemistry, 3(20), 3794-804. [Link]

  • Ohta, T., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PubMed. [Link]

  • Al-Omair, M. A., et al. (2015). An Efficient and Mild Method for the Synthesis and Hydrazinolysis of N-Glyoxylamino Acid Esters. ResearchGate. [Link]

  • Kulka, M. (1951). HYDROLYSIS AND HYDRAZINOLYSIS OF ESTERS OF N,N-DIMETHYLDITHIOCARBAMIC ACID: A METHOD FOR THE PREPARATION OF MERCAPTANS. Canadian Journal of Chemistry, 29(10), 837-841. [Link]

  • El-Faham, A., et al. (2012). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Molecules, 17(5), 5311-5324. [Link]

  • Pradeep, P.S., et al. (2015). Synthesis and Molecilar Docking study of 2-Aryl/Heteroaryl quinoline - 4- Carboxylic Acids for Antimalerial, Antituberculosos an. International Journal of Chemical and Physical Sciences, 4(4). [Link]

  • Sadeghpour, H., et al. (2020). Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. ACS Omega, 5(7), 3367–3377. [Link]

  • ResearchGate. (n.d.). Synthetic route to quinoline‐4‐carboxyl derivatives. a) The classical... [Link]

  • Lahna, O., et al. (2022). (PDF) RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. ResearchGate. [Link]

  • Wozniak, M., et al. (2024). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 29(1), 163. [Link]

Sources

Application Notes and Protocols: In Vitro Experimental Design for 2-(3-Bromophenyl)quinoline-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities, including anticancer, antimicrobial, and neuroprotective effects. The quinoline-4-carbohydrazide core, in particular, has been identified as a key pharmacophore in the development of novel therapeutic agents. Recent studies have highlighted the potential of this class of compounds to induce apoptosis and modulate critical cellular signaling pathways, such as the EGFR kinase pathway, in cancer cells. This document provides a comprehensive in vitro experimental design to elucidate the biological activity and mechanism of action of a specific analogue, 2-(3-Bromophenyl)quinoline-4-carbohydrazide. The proposed workflow is designed to systematically evaluate its potential as an anticancer agent, providing a robust framework for researchers in drug discovery and development.

Rationale for Investigation

The rationale for investigating this compound is built upon the established biological significance of the quinoline-4-carbohydrazide scaffold. Numerous derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. For instance, novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids have shown significant antiproliferative action against MCF-7 breast carcinoma cells, with some compounds being more potent than the reference drug Doxorubicin.[1][2][3][4] These compounds have been shown to target EGFR kinase, induce cell cycle arrest at the G1 phase, and trigger apoptosis through the upregulation of p53 and caspase 9.[1][2][3][4] Furthermore, other substituted quinoline derivatives have been identified as inducers of apoptosis through caspase-3 activation.[5] Given these precedents, it is hypothesized that this compound may exhibit similar anticancer properties. The bromophenyl substitution offers a site for potential metabolic modification and interaction with biological targets, making it a compound of interest for detailed in vitro characterization.

Experimental Workflow

The proposed experimental design follows a tiered approach, beginning with broad-spectrum cytotoxicity screening and progressively narrowing down to specific mechanistic studies. This workflow ensures a logical and efficient investigation of the compound's biological effects.

experimental_workflow cluster_phase1 Phase 1: Primary Screening cluster_phase2 Phase 2: Mechanistic Elucidation cluster_phase3 Phase 3: Target Identification & Validation A Compound Preparation & QC C Cytotoxicity Screening (MTT/CellToter-Glo Assay) A->C B Cell Line Selection B->C D Apoptosis Assays (Annexin V/PI, Caspase-Glo) C->D C->D E Cell Cycle Analysis (Propidium Iodide Staining) C->E C->E F Colony Formation Assay C->F C->F G EGFR Kinase Inhibition Assay C->G I DNA Gyrase Inhibition Assay (Antimicrobial Potential) C->I D->G H Western Blot Analysis (Apoptotic & Cell Cycle Markers) D->H D->H D->I E->G E->H E->H E->I

Caption: A tiered experimental workflow for the in vitro characterization of this compound.

Phase 1: Primary Screening

Compound Preparation and Quality Control
  • Objective: To prepare a stock solution of this compound and ensure its purity and stability.

  • Protocol:

    • Synthesize or procure this compound with a purity of >95% as confirmed by HPLC and NMR.

    • Prepare a 10 mM stock solution in sterile DMSO.

    • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

    • Perform a solubility test in the final cell culture medium to ensure no precipitation at the highest working concentration.

Cell Line Selection
  • Rationale: The choice of cell lines is critical for determining the spectrum of activity. Based on the known activities of similar quinoline derivatives, a panel of cancer cell lines is recommended.

  • Recommended Cell Lines:

    • MCF-7 (Breast Adenocarcinoma): Known to be sensitive to quinoline-4-carbohydrazide derivatives.[1][2][3][4]

    • HepG2 (Hepatocellular Carcinoma): A common cell line for general cytotoxicity screening.[6]

    • A549 (Lung Carcinoma): Represents a different cancer type to assess broader activity.

    • HT-29 (Colon Adenocarcinoma): Another common cancer cell line for screening.[5]

    • HEK293 (Human Embryonic Kidney): As a non-cancerous control to assess selectivity.

Cytotoxicity Screening
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound in the selected cell lines.

  • Protocol: MTT Assay

    • Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound (e.g., 0.1, 1, 10, 25, 50, 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

    • After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Parameter Recommendation
Cell Seeding Density 5,000 - 10,000 cells/well
Compound Concentrations 0.1 - 100 µM (logarithmic scale)
Incubation Time 48 - 72 hours
Positive Control Doxorubicin (10 µM)
Vehicle Control DMSO (final concentration <0.5%)

Phase 2: Mechanistic Elucidation

Apoptosis Assays
  • Rationale: To determine if the observed cytotoxicity is due to the induction of apoptosis.

  • Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining

    • Treat cells with the compound at its IC50 and 2x IC50 concentrations for 24 hours.

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes in the dark.

    • Analyze the cells by flow cytometry.

    • Expected Outcome: An increase in the percentage of Annexin V-positive cells (early apoptosis) and Annexin V/PI-positive cells (late apoptosis) compared to the control.

  • Protocol: Caspase-Glo® 3/7 Assay

    • Seed cells in a 96-well white-walled plate.

    • Treat with the compound at various concentrations for 24 hours.

    • Add an equal volume of Caspase-Glo® 3/7 reagent to each well.

    • Incubate for 1 hour at room temperature.

    • Measure luminescence using a plate reader.

    • Expected Outcome: A dose-dependent increase in luminescence, indicating the activation of executioner caspases.

Cell Cycle Analysis
  • Rationale: To investigate if the compound affects cell cycle progression.

  • Protocol: Propidium Iodide Staining

    • Treat cells with the compound at its IC50 concentration for 24 hours.

    • Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

    • Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.

    • Incubate for 30 minutes at 37°C.

    • Analyze the DNA content by flow cytometry.

    • Expected Outcome: An accumulation of cells in a specific phase of the cell cycle (e.g., G1, S, or G2/M), indicating cell cycle arrest.

Phase 3: Target Identification and Validation

EGFR Kinase Inhibition Assay
  • Rationale: Based on the activity of similar compounds, EGFR is a plausible target.

  • Protocol: In Vitro Kinase Assay

    • Utilize a commercially available EGFR kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

    • Perform the assay according to the manufacturer's instructions with varying concentrations of this compound.

    • Use a known EGFR inhibitor (e.g., Lapatinib) as a positive control.

    • Measure the kinase activity and calculate the IC50 value for EGFR inhibition.

Western Blot Analysis
  • Rationale: To confirm the molecular events associated with apoptosis and cell cycle arrest.

  • Protocol:

    • Treat cells with the compound at its IC50 concentration for different time points (e.g., 6, 12, 24 hours).

    • Lyse the cells and determine the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against key proteins.

    • Incubate with HRP-conjugated secondary antibodies and detect the signal using a chemiluminescence substrate.

  • Recommended Antibodies:

    • Apoptosis: Cleaved Caspase-3, PARP, Bcl-2, Bax, p53

    • Cell Cycle: Cyclin D1, CDK4, p21, p27

signaling_pathway Compound 2-(3-Bromophenyl)quinoline- 4-carbohydrazide EGFR EGFR Compound->EGFR Inhibition p53 p53 up-regulation Compound->p53 CellCycle Cell Cycle Arrest (G1 Phase) EGFR->CellCycle Promotion (blocked) Apoptosis Apoptosis p53->CellCycle Caspase9 Caspase 9 activation p53->Caspase9 Caspase3 Caspase 3 activation Caspase9->Caspase3 Caspase3->Apoptosis

Sources

Application Notes and Protocols for the In Vitro Evaluation of 2-(3-Bromophenyl)quinoline-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: [Your Name/Lab], Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the initial in vitro evaluation of 2-(3-Bromophenyl)quinoline-4-carbohydrazide, a novel compound belonging to the quinoline-carbohydrazide class. Drawing from established methodologies for characterizing similar chemical entities, this document outlines detailed protocols for assessing the compound's cytotoxic potential, its effects on programmed cell death (apoptosis), and its impact on cell cycle progression. These protocols are designed for researchers in oncology, drug discovery, and pharmacology to generate robust and reproducible data, forming a foundational understanding of the compound's cellular mechanism of action.

Introduction: The Rationale for Investigation

Quinoline derivatives represent a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities. Recent studies on structurally related 2-(quinoline-4-carbonyl)hydrazide hybrids have demonstrated potent antiproliferative and pro-apoptotic effects in cancer cell lines, such as the MCF-7 breast carcinoma line.[1][2] These predecessor compounds have been shown to induce cell cycle arrest and apoptosis, in some cases by targeting key signaling molecules like EGFR kinase.[1][2]

This compound shares this core pharmacophore and is therefore a compelling candidate for investigation as a potential anticancer agent. While its primary characterization has been in the antimicrobial field as a DNA-gyrase inhibitor, its structural similarity to known cytotoxic agents necessitates a thorough evaluation of its effects on cancer cells.[3][4][5] This guide provides the essential cell culture protocols to systematically dissect its biological activity.

Foundational Assays: Assessing Cytotoxicity

The first critical step in characterizing a novel compound is to determine its effect on cell viability and proliferation.[6] The MTT assay is a widely adopted colorimetric method that provides a quantitative measure of metabolic activity, which serves as a proxy for cell viability.[7]

Protocol 2.1: MTT Cytotoxicity Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of the test compound, which is a key metric of its potency.[7]

Materials:

  • Selected cancer cell line (e.g., MCF-7, A549, HeLa)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound

  • DMSO (cell culture grade)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well flat-bottom plates

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Maintain the selected cancer cell line in a 37°C, 5% CO2 incubator.[7]

    • Harvest cells in the logarithmic growth phase and perform a cell count (e.g., using a hemocytometer).

    • Seed 5,000-10,000 cells in 100 µL of complete medium per well into a 96-well plate.[8]

    • Incubate for 24 hours to allow for cell attachment.[7]

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

    • Include a "vehicle control" (medium with DMSO only) and a "no treatment" control.

    • Carefully remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations.

  • Incubation:

    • Incubate the plate for 24, 48, or 72 hours at 37°C with 5% CO2. The incubation time should be optimized based on the cell line's doubling time.

  • MTT Addition and Formazan Solubilization:

    • After incubation, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours.[7] Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

    • Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Parameter Recommended Value Rationale
Cell Seeding Density 5,000-20,000 cells/wellEnsures cells are in a logarithmic growth phase and not over-confluent at the end of the assay.[8]
Compound Concentration Range 0.1 µM - 100 µM (initial)A broad range is necessary to capture the full dose-response curve for an unknown compound.
Incubation Time 24, 48, 72 hoursAllows for assessment of both short-term and long-term cytotoxic effects.
Final DMSO Concentration < 0.5%High concentrations of DMSO can be toxic to cells and confound results.

Mechanistic Insight: Apoptosis Detection

A reduction in cell viability may be due to necrosis or programmed cell death (apoptosis). Distinguishing between these is crucial for understanding the compound's mechanism. Apoptosis is characterized by specific biochemical events, including the activation of caspases and the externalization of phosphatidylserine (PS).[9][10]

Protocol 3.1: Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is a gold standard for detecting apoptosis. Annexin V binds to PS on the outer leaflet of the cell membrane, an early marker of apoptosis, while PI is a fluorescent dye that can only enter cells with compromised membranes, indicating late-stage apoptosis or necrosis.[11]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, PI, and Binding Buffer)

  • Cells treated with this compound at IC50 concentration

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and grow to ~70% confluency.

    • Treat cells with the test compound at its predetermined IC50 concentration (and a 2x IC50 concentration) for 24 or 48 hours. Include a vehicle control.

  • Cell Harvesting:

    • Collect both adherent and floating cells to ensure all apoptotic cells are included in the analysis.

    • Wash cells twice with ice-cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer provided in the kit.

    • Add Annexin V-FITC and PI solution according to the manufacturer's protocol.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells immediately using a flow cytometer.

    • Data will be displayed in a quadrant plot:

      • Lower-Left (Annexin V-/PI-): Live cells

      • Lower-Right (Annexin V+/PI-): Early apoptotic cells

      • Upper-Right (Annexin V+/PI+): Late apoptotic/necrotic cells

      • Upper-Left (Annexin V-/PI+): Necrotic cells

apoptosis_workflow cluster_prep Cell Preparation & Treatment cluster_stain Staining Protocol cluster_analysis Data Acquisition & Analysis start Seed Cells in 6-well Plates treat Treat with Compound (IC50) start->treat harvest Harvest Cells (Adherent + Floating) treat->harvest wash Wash with Cold PBS harvest->wash stain Stain with Annexin V-FITC & PI wash->stain flow Analyze on Flow Cytometer stain->flow quadrant Quadrant Analysis (Live, Early/Late Apoptotic) flow->quadrant

Caption: Workflow for Apoptosis Detection via Annexin V/PI Staining.

Advanced Analysis: Cell Cycle Profiling

Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell growth arrest at specific phases (G0/G1, S, or G2/M). Flow cytometry with propidium iodide staining is a robust method for analyzing DNA content and determining the distribution of cells throughout the cell cycle.[12]

Protocol 4.1: Cell Cycle Analysis by PI Staining

Materials:

  • Cells treated with this compound

  • Ice-cold 70% Ethanol

  • PBS

  • PI Staining Solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting:

    • Treat cells in 6-well plates with the compound at its IC50 concentration for 24 hours.

    • Harvest cells, wash with PBS, and obtain a single-cell suspension.

  • Fixation:

    • Resuspend the cell pellet in 200 µL of PBS.

    • While gently vortexing, add 2 mL of ice-cold 70% ethanol dropwise to fix the cells.[13]

    • Incubate at 4°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in the PI/RNase A staining solution. The RNase is crucial to degrade RNA, ensuring that PI only binds to DNA.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Generate a histogram of fluorescence intensity, which corresponds to DNA content.

    • Use cell cycle analysis software to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[14]

cell_cycle_pathway G1 G1 Phase (Growth) S S Phase (DNA Synthesis) G1->S G1/S Checkpoint G2 G2 Phase (Growth & Mitosis Prep) S->G2 M M Phase (Mitosis) G2->M G2/M Checkpoint M->G1 Compound 2-(3-Bromophenyl) quinoline-4-carbohydrazide Compound->G1 Potential Arrest Compound->G2 Potential Arrest

Caption: Potential points of cell cycle arrest induced by the test compound.

Concluding Remarks and Future Directions

The protocols detailed in this guide provide a robust, multi-faceted approach to the initial characterization of this compound. Positive results from these assays—specifically, potent cytotoxicity, induction of apoptosis, and cell cycle arrest—would strongly justify further investigation. Subsequent studies could include Western blotting to probe key apoptotic and cell cycle regulatory proteins (e.g., caspases, cyclins, p53), kinase profiling assays, and ultimately, progression to more complex 3D cell culture models and in vivo studies.[15]

References

  • Cell cycle analysis with flow cytometry and propidium iodide. Abcam.
  • Apoptosis Assays. Sigma-Aldrich.
  • Protocol for Cytotoxicity Assessment of Novel Compounds in Cancer Cell Lines. Benchchem.
  • Apoptosis Assays.
  • Flow Cytometry Protocol | 10 Hints & Tips. Assay Genie.
  • Incucyte® Apoptosis Assays for Live-Cell Analysis. Sartorius.
  • cell biology academy | ultra-detailed apoptosis assay selection guide! Elabscience.
  • Preliminary Cytotoxicity Screening of Novel Anticancer Compounds: A Technical Guide. Benchchem.
  • Apoptosis Assays. Thermo Fisher Scientific - US.
  • Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays. Brown, K. K. (2017). Oncogene, 36(48), 6667–6675.
  • Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. Aboul-Enein, M. N., et al. (2024). RSC Advances, 14(34), 24163-24177.
  • Assaying cell cycle status using flow cytometry. Kim, K. H., & Sederstrom, J. M. (2015). JoVE (Journal of Visualized Experiments), (101), e52696.
  • Cell Cycle Tutorial Contents. The University of Western Australia.
  • Cell Cycle Protocols. BD Biosciences.
  • Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. Royal Society of Chemistry.
  • Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. Bakr, R. B., et al. (2023). ACS Omega, 8(21), 18881–18893.
  • Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega.
  • Synthesis and Antimicrobial Activity of New Carbohydrazide Bearing Quinoline Scaffolds in Silico ADMET and Molecular Docking Studies.
  • Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells.
  • Three Steps for Setting up a Drug Screening Assay. Bitesize Bio.
  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega.
  • In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Tre
  • Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. Pharmaceuticals.
  • Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. Figshare.
  • A review for cell-based screening methods in drug discovery. Drug Discovery and Development.

Sources

Application Notes and Protocols for the Comprehensive Characterization of 2-(3-Bromophenyl)quinoline-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Rigorous Characterization

2-(3-Bromophenyl)quinoline-4-carbohydrazide is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The quinoline scaffold is a well-established pharmacophore present in numerous therapeutic agents, exhibiting a wide range of biological activities, including antimicrobial and anticancer properties.[1][2][3] The incorporation of a bromophenyl group and a carbohydrazide moiety can further modulate its physicochemical properties and biological targets. Accurate and comprehensive characterization of this molecule is paramount for ensuring its purity, confirming its structure, and understanding its behavior, which are critical prerequisites for any subsequent biological evaluation or drug development endeavors.[4]

This document provides a detailed guide for researchers, scientists, and drug development professionals on the analytical techniques and protocols for the thorough characterization of this compound. The methodologies described herein are designed to provide a self-validating system for the unambiguous identification and purity assessment of the compound.

Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the chemical environment of individual atoms.[1][2] For this compound, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: Mapping the Proton Framework

Causality Behind Experimental Choices: ¹H NMR is the initial and most informative experiment for confirming the presence of key structural motifs. The chemical shifts, integration, and coupling patterns of the protons provide a detailed fingerprint of the molecule.

Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for the observation of exchangeable protons (e.g., -NH and -NH₂).

  • Instrument Setup:

    • Spectrometer: 400 MHz or higher for better resolution.

    • Temperature: 25 °C.

    • Pulse Program: Standard single-pulse experiment (zg30).

    • Number of Scans: 16-64, depending on the sample concentration.

    • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

  • Data Acquisition and Processing: Acquire the Free Induction Decay (FID) and process the data using appropriate software (e.g., Mnova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction.

Data Interpretation:

  • Aromatic Protons: Expect a series of signals in the aromatic region (typically δ 7.0-9.0 ppm). The protons on the quinoline and bromophenyl rings will exhibit characteristic splitting patterns (doublets, triplets, multiplets) due to spin-spin coupling.[3]

  • Carbohydrazide Protons: The -NH and -NH₂ protons will appear as broad singlets, and their chemical shifts can be concentration and solvent-dependent. In DMSO-d₆, these are typically observed at higher chemical shifts.

  • Integration: The integral of each signal should correspond to the number of protons it represents.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

Causality Behind Experimental Choices: ¹³C NMR complements ¹H NMR by providing a count of the unique carbon atoms in the molecule, confirming the carbon framework.

Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup:

    • Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

  • Data Interpretation:

    • Aromatic Carbons: Signals for the quinoline and bromophenyl carbons will appear in the δ 110-160 ppm range.

    • Carbonyl Carbon: The carbonyl carbon of the carbohydrazide group will be observed as a distinct signal at a lower field (typically δ 160-180 ppm).

    • Quaternary Carbons: Carbons with no attached protons will typically show weaker signals.

A recent study on similar 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids confirmed the presence of the quinoline moiety through characteristic proton and carbon signals.[5]

Molecular Weight and Fragmentation Confirmation by Mass Spectrometry (MS)

Causality Behind Experimental Choices: Mass spectrometry is crucial for determining the molecular weight of the compound and providing evidence of its elemental composition, particularly the presence of bromine.

Protocol:

  • Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique suitable for this type of molecule.

  • Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended for accurate mass determination.

  • Sample Infusion: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) and infuse it directly into the mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode.

Data Interpretation:

  • Molecular Ion Peak: Look for the [M+H]⁺ peak corresponding to the protonated molecule.

  • Isotopic Pattern of Bromine: A key confirmatory feature will be the presence of two peaks of nearly equal intensity separated by 2 m/z units for any fragment containing a bromine atom, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[6] The analysis of organic bromine compounds by mass spectrometry often relies on this characteristic isotopic signature for selective detection.[7][8]

Purity Assessment and Quantification using High-Performance Liquid Chromatography (HPLC)

Causality Behind Experimental Choices: HPLC is a powerful technique for separating the target compound from any impurities, thus allowing for accurate purity assessment and quantification.[9] A reversed-phase method is generally suitable for relatively non-polar compounds like this compound.[9]

Protocol:

  • Instrumentation:

    • HPLC system with a UV detector.

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[10]

  • Chromatographic Conditions:

ParameterCondition
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 20% B; 2-15 min: 20-80% B; 15-17 min: 80% B; 17-18 min: 80-20% B; 18-20 min: 20% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm (or a wavelength of maximum absorbance determined by UV-Vis spectroscopy)
  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL). Prepare working solutions by diluting the stock solution. Filter all solutions through a 0.45 µm syringe filter before injection.[10]

  • Data Analysis: The purity of the sample can be determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Dissolve Sample in Methanol filter_sample Filter through 0.45 µm Filter prep_sample->filter_sample prep_std Prepare Standard Solutions inject Inject Sample/Standard prep_std->inject filter_sample->inject hplc_system HPLC System with C18 Column separate Gradient Elution inject->separate detect UV Detection at 254 nm separate->detect chromatogram Obtain Chromatogram detect->chromatogram integrate Integrate Peaks calculate Calculate Purity (%) integrate->calculate

Caption: Workflow for purity assessment by HPLC.

Functional Group Identification with Fourier-Transform Infrared (FTIR) Spectroscopy

Causality Behind Experimental Choices: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[11]

Protocol:

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Interpretation:

Functional GroupExpected Wavenumber (cm⁻¹)
N-H stretch (hydrazide) 3300-3100
C-H stretch (aromatic) 3100-3000
C=O stretch (amide I) 1680-1630
N-H bend (amide II) 1640-1550
C=C and C=N stretch (aromatic) 1600-1450
C-Br stretch 600-500

Studies on similar carbohydrazide compounds have shown characteristic IR absorption bands for the amide and hydrazide functionalities.[12][13]

Definitive 3D Structure Determination by Single-Crystal X-ray Crystallography

Causality Behind Experimental Choices: For an unambiguous determination of the three-dimensional molecular structure, including stereochemistry and crystal packing, single-crystal X-ray crystallography is the gold standard.[4][14]

Protocol:

  • Crystallization: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer.

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using specialized software. The refinement process will yield precise bond lengths, bond angles, and torsion angles.

The crystallographic analysis of related quinoline derivatives provides insights into the expected molecular geometry and intermolecular interactions.[4][15]

Logical Relationship of Analytical Techniques

Characterization_Logic cluster_synthesis Synthesis cluster_primary Primary Characterization cluster_secondary Secondary & Definitive Characterization synthesis Synthesized Compound nmr NMR (¹H, ¹³C) [Structure Elucidation] synthesis->nmr Initial Analysis ms Mass Spectrometry [Molecular Weight & Formula] synthesis->ms Initial Analysis ftir FTIR [Functional Groups] synthesis->ftir Initial Analysis hplc HPLC [Purity & Quantification] nmr->hplc Purity Check ms->hplc xray X-ray Crystallography [3D Structure] hplc->xray For Crystallization

Caption: Interrelation of analytical techniques for comprehensive characterization.

Conclusion

The comprehensive characterization of this compound requires a multi-technique approach. The protocols and insights provided in this guide offer a robust framework for researchers to confidently determine the structure, purity, and identity of this and similar molecules. By systematically applying these analytical methods, scientists can ensure the quality and integrity of their compounds, which is fundamental for advancing drug discovery and development programs.

References

  • Benchchem. (2025). Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Quinoline Compounds.
  • Benchchem. (2025). X-ray Crystallography of 2-(2-Chloroethyl)
  • Benchchem. (2025).
  • TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.
  • UNCW Institutional Repository.
  • Journal of Chemical Education. (2002).
  • Benchchem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC)
  • BIOSYNCE. (2025).
  • SIELC Technologies. HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100.
  • Taylor & Francis Online. (2010).
  • ResearchGate.
  • Semantic Scholar.
  • ACS Publications. Mass spectra of organic compounds containing bromine and chlorine.
  • ResearchGate. (2019).
  • ResearchGate. (2006).
  • Doc Brown's Chemistry. Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane.
  • SIELC Technologies. HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column.
  • Benchchem. (2025).
  • Royal Society of Chemistry. (2024). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK.
  • ResearchGate. X‐Ray derived structures of quinolines 9, 23 o, 24 i, and 59.
  • ResearchGate. The observed and simulated FT-IR spectra of thiophene-2-carbohydrazide.
  • ACS Omega. (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors.
  • National Institutes of Health. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors.
  • ACS Omega. (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors.
  • ResearchGate. (2024). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK.
  • ResearchGate. (2009). Synthesis, FTIR, FT-Raman, UV-visible, ab initio and DFT studies on benzohydrazide.
  • Bentham Science. (2022).
  • Bentham Science. Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 and Antibacterial Agents.
  • RSC Publishing. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK.
  • Pacific BioLabs. FTIR - A Helpful Tool to Determine Chemical Composition.
  • ACS Publications. Chemistry of carbohydrazide and thiocarbohydrazide.
  • Benchchem.
  • PubMed. (2023). Analysis of Complex Carbohydrate Composition in Plant Cell Wall Using Fourier Transform Mid-Infrared Spectroscopy.

Sources

Application Notes & Protocols: Molecular Docking Studies of 2-(3-Bromophenyl)quinoline-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Molecular docking is a pivotal computational technique in structure-based drug design, offering predictive insights into the binding interactions between a small molecule (ligand) and a macromolecular target (receptor).[1][2][3] This guide provides a comprehensive, in-depth protocol for conducting molecular docking studies on 2-(3-Bromophenyl)quinoline-4-carbohydrazide, a compound of interest due to the broad therapeutic potential of the quinoline scaffold. Quinoline derivatives have been recognized for a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5][6] This document will detail the scientific rationale, step-by-step methodologies for ligand and protein preparation, docking execution using AutoDock Vina, and the critical analysis of results, designed for researchers and scientists in the field of drug development.

Scientific Rationale and Background

The quinoline ring is a versatile heterocyclic scaffold that forms the core of numerous approved therapeutic agents.[6][7] Its derivatives have been shown to interact with a variety of biological targets, including tyrosine kinases, topoisomerases, and microbial DNA gyrase, making them a focal point in the search for novel therapeutic agents, particularly in oncology and infectious diseases.[4][5]

The subject of this study, this compound, combines the quinoline core with a carbohydrazide linker and a bromophenyl substituent. Recent studies on similar 2-(4-Bromophenyl)quinoline-4-carbohydrazide derivatives have demonstrated their potential as inhibitors of microbial DNA gyrase, with some compounds showing significant binding scores in docking studies and potent inhibitory activity in enzymatic assays.[8][9][10] Given these precedents, it is scientifically compelling to investigate the potential targets and binding modes of the 3-bromo isomer.

For the purpose of this protocol, we will use Staphylococcus aureus DNA gyrase subunit B as the primary target protein. This is a well-validated target for antibacterial drug discovery, and its inhibition disrupts DNA replication, leading to bacterial cell death.

Materials and Software

This protocol relies on freely available and widely used software in the computational chemistry community. Ensure all software is properly installed before beginning the workflow.

Software/Resource Purpose Source
RCSB Protein Data Bank (PDB) Database for 3D protein structures[Link]
PubChem Database Database for chemical structures[Link]
UCSF ChimeraX Molecular visualization and preparation
AutoDock Tools (MGLTools) Preparation of PDBQT files for docking[Link]
AutoDock Vina Molecular docking engine[Link]
Discovery Studio Visualizer 2D/3D visualization and interaction analysisBiovia Website
PLIP (Protein-Ligand Interaction Profiler) Web server for interaction analysis[Link]

Comprehensive Docking Workflow

The following diagram illustrates the major stages of the molecular docking protocol, from initial molecule preparation to the final analysis of results.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation cluster_analysis Phase 3: Analysis ligand_prep Ligand Preparation (2D to 3D, Energy Minimization) grid_gen Grid Box Generation (Define Binding Site) ligand_prep->grid_gen protein_prep Target Protein Preparation (PDB Download, Cleaning) protein_prep->grid_gen docking Molecular Docking (Run AutoDock Vina) grid_gen->docking pose_analysis Pose Visualization & Scoring (Binding Energy, RMSD) docking->pose_analysis interaction_analysis Interaction Analysis (H-Bonds, Hydrophobic) pose_analysis->interaction_analysis validation Protocol Validation (Re-docking Native Ligand) interaction_analysis->validation

Figure 1: Overall workflow for molecular docking studies.

Protocol 1: Ligand Preparation

Causality: The ligand's 3D structure and charge distribution are critical for accurate docking. A 2D structure must be converted to a low-energy 3D conformation to represent a biochemically realistic state.[11][12]

  • Obtain 2D Structure:

    • Draw this compound using chemical drawing software (e.g., ChemDraw, MarvinSketch) or retrieve its structure from a database like PubChem.

    • Save the structure as a MOL or SDF file.

  • Convert to 3D and Energy Minimize:

    • Open the 2D file in a molecular editor that supports 3D conversion and energy minimization (e.g., UCSF ChimeraX, Avogadro).

    • Add hydrogens appropriate for a physiological pH of ~7.4.[13]

    • Perform energy minimization using a suitable force field (e.g., MMFF94 or UFF) to obtain a stable, low-energy conformer. This step ensures correct bond lengths and angles.[11]

  • Prepare PDBQT File:

    • Open the energy-minimized 3D structure in AutoDock Tools (ADT).

    • Go to Ligand -> Input -> Open and select your ligand file.

    • Go to Ligand -> Torsion Tree -> Detect Root. This defines the rigid core of the molecule.

    • Go to Ligand -> Output -> Save as PDBQT. This file format includes atomic charges and rotatable bond information required by Vina.[14][15]

Protocol 2: Target Protein Preparation

Causality: Raw PDB files often contain non-essential molecules (water, ions, co-crystallized ligands) and lack hydrogen atoms. These must be removed or corrected to create a clean, biochemically accurate receptor model for docking.[11][16]

  • Download Protein Structure:

    • Navigate to the RCSB PDB database.

    • Search for a suitable structure of S. aureus DNA gyrase B. A good choice is PDB ID: 4URO , which is in complex with a known inhibitor.

    • Download the structure in PDB format.

  • Clean the Protein Structure:

    • Open the PDB file (e.g., 4URO.pdb) in UCSF ChimeraX.

    • Remove unwanted chains, water, and ligands: The goal is to isolate the protein monomer that forms the binding pocket. Use the Select menu or command line to remove all water molecules (delete solvent), ions, and any co-crystallized ligands or other heteroatoms.[11]

    • Add Hydrogens: Use the Tools -> Structure Editing -> Add H functionality. Ensure protonation states are appropriate for physiological pH.

    • Assign Charges: Add standard atomic charges. This is often done concurrently with adding hydrogens in modern software.

  • Prepare Receptor PDBQT File:

    • Open the cleaned protein PDB file in AutoDock Tools.

    • Go to File -> Read Molecule.

    • Go to Edit -> Hydrogens -> Add. Choose Polar only.

    • Go to Edit -> Charges -> Compute Gasteiger.

    • Go to Grid -> Macromolecule -> Choose. Select the protein to prepare it as the receptor.

    • Save the prepared receptor as a PDBQT file (Grid -> Output -> Save PDBQT).

Protocol 3: Active Site Definition and Grid Generation

Causality: The docking algorithm needs a defined three-dimensional space (a "grid box") to search for potential binding poses. The size and location of this box are critical; it must be large enough to encompass the entire binding site but small enough to ensure computational efficiency.[14][17]

  • Identify the Binding Site:

    • If using a PDB structure with a co-crystallized ligand (like 4URO), the active site is readily identifiable. Load the original PDB file and note the coordinates of the bound inhibitor.

    • If no ligand is present, use literature information or active site prediction servers to locate the binding pocket.

  • Define the Grid Box in AutoDock Tools:

    • With the prepared receptor PDBQT file loaded, go to Grid -> Grid Box.

    • A box will appear around the protein. Adjust the center_x, center_y, and center_z coordinates to center the box on the active site. Use the coordinates of the known inhibitor as a guide.

    • Adjust the size_x, size_y, and size_z dimensions. A common starting point is 20-25 Å in each dimension, ensuring the box completely covers the binding pocket with a small buffer.

    • Record the center and size coordinates. These will be used in the Vina configuration file.

Protocol 4: Molecular Docking Simulation with AutoDock Vina

Causality: AutoDock Vina uses a sophisticated sampling algorithm to explore various conformations, positions, and orientations of the ligand within the defined grid box.[17][18] A scoring function then estimates the binding affinity for each pose, predicting the most favorable interaction.[3]

  • Create a Configuration File:

    • Create a text file named conf.txt.

    • Add the following lines, replacing the file names and coordinates with your own:

  • Run the Docking Simulation:

    • Open a command line terminal or shell.

    • Navigate to the directory containing your PDBQT files and conf.txt.

    • Execute the Vina program with the following command:

    • The simulation will run, and upon completion, two files will be generated: results.pdbqt (containing the docked poses) and results.log (containing the binding affinity scores).

Analysis and Interpretation of Results

Causality: The raw output of a docking simulation is a set of poses and scores. Proper analysis is required to translate this data into meaningful biochemical insights, focusing on binding affinity, structural stability, and specific molecular interactions.[19][20]

  • Analyze Binding Affinity Scores:

    • Open the results.log file. Vina provides a table of binding affinities (in kcal/mol) for the top poses.

    • The binding affinity (ΔG) indicates the strength of the interaction; a more negative value suggests stronger binding.[19] These scores are best used for relative ranking of different ligands or poses, not as absolute measures of affinity.[21]

  • Visualize and Analyze Binding Poses:

    • Open the receptor PDBQT file and the results.pdbqt output file in a visualization tool like UCSF ChimeraX or Discovery Studio Visualizer.

    • The output file contains multiple binding modes (poses). The top-ranked pose (Mode 1) has the most favorable binding affinity.

    • Visually inspect the top poses. A plausible pose should exhibit good shape complementarity with the binding pocket and engage in meaningful interactions.[21]

  • Identify Key Molecular Interactions:

    • Using your visualization software, identify specific interactions between the ligand and protein residues. Look for:

      • Hydrogen Bonds: Crucial for specificity and affinity.[19]

      • Hydrophobic Interactions: Often drive the initial binding event.

      • Pi-Stacking or Cation-Pi Interactions: Common with aromatic rings.

    • Tools like Discovery Studio Visualizer or the PLIP web server can automatically generate 2D diagrams that clearly map these interactions.[22]

Interaction Type Description Typical Residues Involved
Hydrogen Bond Electrostatic attraction between a hydrogen atom and an electronegative atom (O, N).Asp, Glu, Ser, Thr, Asn, Gln, His
Hydrophobic Interactions between nonpolar groups, driven by the exclusion of water.Val, Leu, Ile, Phe, Trp, Met
Pi-Pi Stacking Attractive, noncovalent interactions between aromatic rings.Phe, Tyr, Trp, His

Protocol Validation: A Self-Validating System

Causality: To ensure the trustworthiness of a docking protocol, it must be validated. The most common method is to "re-dock" the co-crystallized ligand from the PDB structure. If the protocol can accurately reproduce the experimentally observed binding pose, it is considered validated.[23]

  • Prepare the Native Ligand: Extract the co-crystallized inhibitor from the original PDB file (e.g., from 4URO) and prepare it as a PDBQT file, following Protocol 1.

  • Re-run the Docking: Use the exact same receptor structure and grid box parameters (Protocol 3 & 4) to dock this native ligand.

  • Calculate RMSD: Superimpose the top-ranked docked pose of the native ligand onto its original crystal structure pose. Calculate the Root Mean Square Deviation (RMSD) between the two.

  • Assess Validity: An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately predict the correct binding mode.[19][23][24]

References

  • ResearchGate. (n.d.). How to interprete and analyze molecular docking results? Retrieved from [Link]

  • Journal of Pharma Insights and Research. (2025). Principles and Applications of Molecular Docking in Drug Discovery and Development. Retrieved from [Link]

  • Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results? Retrieved from [Link]

  • Muhammed, M. T., & Aki-Yalcin, E. (2022). Molecular Docking: Principles, Advances, and its Applications in Drug Discovery. Letters in Drug Design & Discovery.
  • (n.d.). Molecular Docking: Principles, Applications, and Significance in Drug Discovery.
  • Singh, A., et al. (2022). Molecular Target Interactions of Quinoline Derivatives as Anticancer Agents: A Review. Chemical Biology & Drug Design.
  • Quora. (2021). How does one prepare proteins for molecular docking? Retrieved from [Link]

  • (n.d.). Basics, types and applications of molecular docking: A review. Journal of Applied Pharmaceutical Science.
  • Bapat, S. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. Retrieved from [Link]

  • Meng, X. Y., et al. (2011). Molecular Docking: A powerful approach for structure-based drug discovery. Current Computer-Aided Drug Design.
  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from [Link]

  • ResearchGate. (n.d.). How to validate the molecular docking results? Retrieved from [Link]

  • AutoDock Vina Documentation. (n.d.). Basic docking. Read the Docs. Retrieved from [Link]

  • (2021). Analysis of Docking results by Autodock ||Protein Ligand interaction || High Quality 2D & 3D figure. YouTube.
  • Musso, L., et al. (2020).
  • ETFLIN. (n.d.). A Beginner's Guide to Molecular Docking. Retrieved from [Link]

  • CD ComputaBio. (n.d.). Analysis and Mapping of Molecular Docking Results. Retrieved from [Link]

  • Eagon, S. (n.d.). Vina Docking Tutorial. Eagon Research Group. Retrieved from [Link]

  • Bioinformatics Review. (2020). Beginner's Guide for Docking using Autodock Vina. Retrieved from [Link]

  • (n.d.). Hands-on tutorials of AutoDock 4 and AutoDock Vina. Retrieved from [Link]

  • Ross, G. (n.d.). Session 4: Introduction to in silico docking. University of Oxford.
  • Kuntz, I. D., et al. (2007). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase.
  • (2020).
  • Warren, G. L., et al. (2006). Validation Studies of the Site-Directed Docking Program LibDock. Journal of Medicinal Chemistry.
  • ResearchGate. (n.d.). A Beginner's Guide to Molecular Docking. Retrieved from [Link]

  • Wetmore, S. D., et al. (2012). Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA. Molecular BioSystems.
  • (2025).
  • (n.d.). Review on recent development of quinoline for anticancer activities. Journal of the Indian Chemical Society.
  • ResearchGate. (n.d.). Molecular docking proteins preparation. Retrieved from [Link]

  • Ajani, O. O., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances.
  • (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. RSC Medicinal Chemistry.
  • Meagher, K. L., & Carlson, H. A. (n.d.). Lessons from Docking Validation.
  • (n.d.). Molecular Docking Tutorial. Retrieved from [Link]

  • (2024). Learn Maestro: Preparing protein structures. YouTube.
  • (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. YouTube.
  • Ghany, L. M. A. A., et al. (2024). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. RSC Advances.
  • Ghany, L. M. A. A., et al. (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega.
  • Ferreira, L. G., et al. (2015). Key Topics in Molecular Docking for Drug Design. Molecules.
  • (2025). Tips for making ligands for molecular docking. YouTube.
  • Ghany, L. M. A. A., et al. (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega.
  • ACS Omega. (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors.
  • ACS Omega. (2023). Collection - Design and Synthesis of 2‑(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. Figshare.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(3-Bromophenyl)quinoline-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(3-Bromophenyl)quinoline-4-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the multi-step synthesis of this quinoline derivative. The synthesis typically involves two key stages: the formation of the quinoline core followed by the conversion of a carboxylate ester to the final carbohydrazide.

Part 1: Synthesis of the Quinoline Core - Troubleshooting the Pfitzinger Reaction

The Pfitzinger reaction is a common and effective method for synthesizing quinoline-4-carboxylic acids, the precursor to our target molecule.[1][2] It involves the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a base.[2] For the synthesis of 2-(3-Bromophenyl)quinoline-4-carboxylic acid, isatin is reacted with 3-bromoacetophenone.

Frequently Asked Questions (FAQs) - Pfitzinger Reaction

Q1: My yield of 2-(3-Bromophenyl)quinoline-4-carboxylic acid is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in the Pfitzinger reaction can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Incomplete Reaction: The reaction may not be reaching completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Ensure you are using an appropriate solvent system to distinguish between starting materials and the product. Extend the reaction time if necessary. The reaction is often refluxed for several hours.[3]

  • Suboptimal Base Concentration: The concentration of the base (e.g., potassium hydroxide) is crucial.[1][4]

    • Solution: Typically, a 33% aqueous or ethanolic potassium hydroxide solution is used.[5] Experiment with slight variations in the base concentration to find the optimal condition for your specific setup.

  • Poor Solubility of Reactants: Isatin or 3-bromoacetophenone may not be fully dissolved in the reaction medium, leading to a heterogeneous mixture and reduced reaction rates.

    • Solution: Ensure vigorous stirring throughout the reaction. Using ethanol as a co-solvent with the aqueous base can improve the solubility of the organic reactants.[3]

  • Side Reactions: Aldol condensation of the ketone starting material can be a significant side reaction, especially under strongly basic conditions.[6]

    • Solution: While challenging to completely avoid in this reaction, ensuring a gradual addition of the ketone to the hot basic solution of isatin can sometimes minimize self-condensation.

Q2: The work-up procedure seems to be causing product loss. How can I optimize the isolation of the carboxylic acid?

A2: The product, a carboxylic acid, is soluble in basic solutions and precipitates upon acidification.

  • Incomplete Precipitation: The pH of the solution after acidification might not be low enough to precipitate all the product.

    • Solution: After cooling the reaction mixture, pour it into ice-water and acidify with a suitable acid, such as acetic acid or dilute hydrochloric acid, until the solution is distinctly acidic (pH 1-2).[2][7] Check the pH with litmus paper or a pH meter.

  • Product Adhering to Glassware: The precipitated product can be sticky and difficult to transfer.

    • Solution: Scrape the sides of the flask thoroughly. Washing the flask with a small amount of the filtrate can help transfer the remaining solid.

  • Washing the Product: Washing the filtered product is necessary to remove impurities, but excessive washing can dissolve some of the product.

    • Solution: Wash the collected precipitate with cold water to minimize solubility losses.[6]

Experimental Protocol: Pfitzinger Synthesis of 2-(3-Bromophenyl)quinoline-4-carboxylic acid

This protocol is a general guideline and may require optimization.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve isatin (1.0 equivalent) in a 33% aqueous potassium hydroxide solution.

  • Addition of Ketone: Heat the solution to reflux and add 3-bromoacetophenone (1.0-1.2 equivalents) portion-wise or dropwise.

  • Reaction: Continue to reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing crushed ice.

  • Precipitation: Slowly acidify the mixture with glacial acetic acid or dilute HCl with constant stirring until the precipitation of the product is complete.

  • Isolation: Collect the solid product by vacuum filtration, wash it with cold water, and dry it thoroughly.[6]

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography.[5][6]

Part 2: Conversion to this compound - Troubleshooting Hydrazinolysis

The second stage of the synthesis involves the conversion of the carboxylic acid to the corresponding ethyl or methyl ester, followed by hydrazinolysis to yield the final carbohydrazide.

Frequently Asked Questions (FAQs) - Esterification and Hydrazinolysis

Q3: My esterification of 2-(3-Bromophenyl)quinoline-4-carboxylic acid is inefficient. What can I do?

A3: Incomplete esterification is a common issue that will directly impact the yield of the final product.[8]

  • Insufficient Catalyst: The acid catalyst (e.g., concentrated sulfuric acid) is crucial for the Fischer esterification.

    • Solution: Ensure a catalytic amount of concentrated sulfuric acid is added to the solution of the carboxylic acid in absolute ethanol or methanol.[3]

  • Presence of Water: The Fischer esterification is a reversible reaction. The presence of water will shift the equilibrium back towards the carboxylic acid.[9]

    • Solution: Use absolute ethanol or methanol as the solvent. Ensure all glassware is dry.

  • Incomplete Reaction: The reaction may not have reached equilibrium.

    • Solution: Reflux the reaction mixture for an extended period (e.g., 12 hours) and monitor its progress by TLC until the starting carboxylic acid is no longer visible.[10]

Q4: The hydrazinolysis of the ester to the carbohydrazide is giving a low yield. How can I optimize this step?

A4: The reaction of the ester with hydrazine hydrate is typically straightforward but can be affected by several parameters.[11]

  • Insufficient Hydrazine Hydrate: An inadequate amount of hydrazine hydrate can lead to incomplete conversion of the ester.[8]

    • Solution: Use a significant molar excess of hydrazine hydrate (e.g., 5-20 equivalents) to drive the reaction to completion.[8][12][13]

  • Suboptimal Reaction Time and Temperature: The reaction may not have proceeded to completion if the reaction time is too short or the temperature is too low.

    • Solution: Refluxing the reaction mixture in a solvent like ethanol is a common procedure.[3][11] A typical reflux time is around 7 hours.[3] Monitoring the disappearance of the starting ester by TLC is crucial to determine the optimal reaction time.[11]

  • Product Loss During Work-up: The carbohydrazide product may have some solubility in the reaction mixture, leading to losses during isolation.

    • Solution: After cooling the reaction mixture, pouring it into ice-cold water often causes the product to precipitate.[3] Ensure the water is sufficiently cold to minimize the solubility of the product. Collect the precipitate by filtration and wash with a minimal amount of cold water or another suitable cold solvent.[8]

Experimental Protocol: Esterification and Hydrazinolysis

Step 1: Synthesis of Ethyl 2-(3-Bromophenyl)quinoline-4-carboxylate

  • Reaction Setup: Dissolve 2-(3-Bromophenyl)quinoline-4-carboxylic acid (1.0 equivalent) in absolute ethanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid.

  • Reaction: Heat the mixture under reflux for 12 hours, monitoring by TLC.

  • Work-up: After cooling, neutralize the reaction mixture with a saturated sodium bicarbonate solution. The ester may precipitate or can be extracted with an organic solvent like ethyl acetate.

  • Isolation: If a precipitate forms, filter, wash with water, and dry. If extracted, dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

Step 2: Synthesis of this compound

  • Reaction Setup: Dissolve the ethyl ester (1.0 equivalent) in absolute ethanol.

  • Hydrazine Addition: Add an excess of hydrazine hydrate (e.g., 10 equivalents).

  • Reaction: Heat the mixture under reflux for 7 hours, monitoring by TLC.

  • Work-up: After cooling, pour the reaction mixture into ice-cold water.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.

  • Purification: The crude product can be recrystallized from ethanol to yield the pure this compound.[3]

Visualization of the Synthesis Workflow

SynthesisWorkflow cluster_pfitzinger Part 1: Pfitzinger Reaction cluster_conversion Part 2: Conversion to Hydrazide Isatin Isatin Pfitzinger_Reaction Pfitzinger Reaction (KOH, Reflux) Isatin->Pfitzinger_Reaction Bromoacetophenone 3-Bromoacetophenone Bromoacetophenone->Pfitzinger_Reaction Carboxylic_Acid 2-(3-Bromophenyl)quinoline- 4-carboxylic acid Pfitzinger_Reaction->Carboxylic_Acid Esterification Esterification (EtOH, H₂SO₄, Reflux) Carboxylic_Acid->Esterification Ester Ethyl 2-(3-Bromophenyl)quinoline- 4-carboxylate Esterification->Ester Hydrazinolysis Hydrazinolysis (Hydrazine Hydrate, EtOH, Reflux) Ester->Hydrazinolysis Carbohydrazide 2-(3-Bromophenyl)quinoline- 4-carbohydrazide Hydrazinolysis->Carbohydrazide

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting Logic Diagram

Troubleshooting Start Low Final Yield Pfitzinger_Yield Check Yield of Carboxylic Acid Start->Pfitzinger_Yield Pfitzinger_Low Low Pfitzinger Yield Pfitzinger_Yield->Pfitzinger_Low Low Pfitzinger_OK Pfitzinger Yield OK Pfitzinger_Yield->Pfitzinger_OK Acceptable Hydrazinolysis_Yield Check Yield of Hydrazide Step Hydrazinolysis_Low Low Hydrazinolysis Yield Hydrazinolysis_Yield->Hydrazinolysis_Low Low Hydrazinolysis_OK Yields OK, Check Purity Hydrazinolysis_Yield->Hydrazinolysis_OK Acceptable Troubleshoot_Pfitzinger Troubleshoot Pfitzinger: - Incomplete Reaction? - Base Concentration? - Solubility? - Side Reactions? Pfitzinger_Low->Troubleshoot_Pfitzinger Pfitzinger_OK->Hydrazinolysis_Yield Troubleshoot_Hydrazinolysis Troubleshoot Hydrazinolysis: - Incomplete Esterification? - Insufficient Hydrazine? - Reaction Time/Temp? - Work-up Loss? Hydrazinolysis_Low->Troubleshoot_Hydrazinolysis

Caption: A logical approach to troubleshooting low yield issues in the synthesis.

Summary of Key Reaction Parameters and Optimization Strategies
StageParameterCommon IssueOptimization Strategy
Pfitzinger Reaction Base ConcentrationToo high or too low can reduce yield.Titrate to find the optimal concentration, typically around 33% KOH.
Reaction TimeIncomplete reaction leads to low yield.Monitor by TLC and extend reflux time as needed.
Work-up pHIncomplete precipitation of the carboxylic acid.Ensure pH is acidic (1-2) for complete precipitation.
Esterification Water ContentReversibility of the reaction reduces ester formation.Use absolute alcohol and dry glassware.
CatalystInsufficient acid catalyst slows the reaction.Ensure an adequate catalytic amount of H₂SO₄ is used.
Hydrazinolysis Hydrazine Hydrate StoichiometryIncomplete conversion of the ester.Use a large excess of hydrazine hydrate (5-20 eq.).
Reaction TemperatureSlow reaction rate at lower temperatures.Reflux in ethanol to ensure a sufficient reaction rate.
Product IsolationProduct loss due to solubility in the work-up solution.Precipitate the product in ice-cold water and wash with cold solvent.

References

  • Wikipedia. (2023, December 2). Pfitzinger reaction. Retrieved from [Link]

  • UO Chemists. (2022, June 9). Pfitzinger Synthesis of Quinoline | Pfitzinger Synthesis Mechanism | Heterocyclic Compounds 17 [Video]. YouTube. Retrieved from [Link]

  • Name Reactions in Organic Synthesis. (n.d.). Pfitzinger Quinoline Synthesis. Cambridge University Press. Retrieved from [Link]

  • ResearchGate. (2022, June 2). How can I combine hydrazine derivative and ester (i.e., to replace alkoxy part of ester with hydrazine derivative)? Retrieved from [Link]

  • Wikipedia. (2023, October 29). Combes quinoline synthesis. Retrieved from [Link]

  • El-Gendy, M. A., et al. (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega, 8(20), 17985–18000. Retrieved from [Link]

  • ResearchGate. (n.d.). Pfitzinger quinoline synthesis. Retrieved from [Link]

  • International Journal of Chemical and Physical Sciences. (2021). Synthesis and Molecular Docking study of 2-Aryl/Heteroaryl quinoline-4-Carboxylic Acids for Antimalarial, Antituberculosis and Anticancer Properties. Retrieved from [Link]

  • Vedantu. (n.d.). Quinoline: Structure, Properties & Uses Explained. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). Hydrolysis and hydrazinolysis of esters of N,N-dimethyldithiocarbamic acid: A method for the preparation of mercaptans. Retrieved from [Link]

  • ResearchGate. (2023, August 10). Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways. Retrieved from [Link]

  • El-Gendy, M. A., et al. (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega. Retrieved from [Link]

  • Figshare. (2023, May 11). Collection - Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - ACS Omega. Retrieved from [Link]

  • Wikipedia. (2023, December 29). Quinoline. Retrieved from [Link]

  • El-Faham, A., et al. (2013). An Efficient and Mild Method for the Synthesis and Hydrazinolysis of N-Glyoxylamino Acid Esters. Journal of Chemistry. Retrieved from [Link]

  • Wu, J., et al. (2016). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. Molecules, 21(11), 1443. Retrieved from [Link]

  • Google Patents. (2013). CN103408454A - Preparation method of hydrazide compound.
  • Figshare. (2023, May 11). Collection - Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - ACS Omega. Retrieved from [Link]

  • Preparation and Properties of Quinoline. (n.d.). Retrieved from [Link]

  • Name Reactions in Organic Synthesis. (n.d.). Combes Quinoline Synthesis. Cambridge University Press. Retrieved from [Link]

  • PubMed. (2020, February 11). Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. Retrieved from [Link]

  • ResearchGate. (2023, May 21). (PDF) Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. Retrieved from [Link]

  • Royal Society of Chemistry. (2024, July 26). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. Retrieved from [Link]

  • Google Patents. (n.d.). CN103408454B - A kind of preparation method of hydrazide kind compound.
  • Office of Scientific and Technical Information. (2018). Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

  • MDPI. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Retrieved from [Link]

  • Reddit. (2023, June 8). Help with Low Yield Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions. Retrieved from [Link]

  • ResearchGate. (2014, May 27). How do you convert aliphatic acids to hydrazide in a single step with conventional methods? Retrieved from [Link]

  • ACS Omega. (2020, February 11). Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. Retrieved from [Link]

  • ResearchGate. (2015, August 13). What is the best procedure and condition to prepare hydrazide by reaction of ester and hydrazine? Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from [Link]

Sources

Technical Support Center: Purification of 2-(3-Bromophenyl)quinoline-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2-(3-Bromophenyl)quinoline-4-carbohydrazide. This document provides in-depth troubleshooting guides and FAQs to address the specific purification challenges encountered during and after its synthesis. Our goal is to provide not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your work.

Introduction: The Synthetic Context

This compound is typically synthesized via a multi-step process, often beginning with the Pfitzinger reaction to construct the quinoline core.[1][2] Understanding this pathway is critical, as the majority of purification challenges arise from residual starting materials, intermediates, or side products from these preceding steps.

A common synthetic route is outlined below:

G cluster_0 Pfitzinger Reaction cluster_1 Esterification cluster_2 Hydrazinolysis Isatin Isatin CarboxylicAcid 2-(3-Bromophenyl)quinoline- 4-carboxylic acid Isatin->CarboxylicAcid Base (e.g., KOH) Ethanol, Reflux Bromoacetophenone 3-Bromoacetophenone Bromoacetophenone->CarboxylicAcid Ester Ethyl 2-(3-Bromophenyl)quinoline- 4-carboxylate CarboxylicAcid->Ester Ethanol cat. H₂SO₄, Reflux Hydrazide 2-(3-Bromophenyl)quinoline- 4-carbohydrazide (Target) Ester->Hydrazide Hydrazine Hydrate Ethanol, Reflux

Caption: Synthetic workflow for this compound.

Each step presents a potential source of impurities that can complicate the isolation of the final, pure carbohydrazide.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter. Each answer provides a causal explanation and actionable solutions.

Q1: My final product is a persistent off-white or yellow solid, even after initial washing. What is causing this discoloration and how can I remove it?

A1: Discoloration is a frequent issue with quinoline-based compounds and can stem from several sources.[3]

  • Causality:

    • Oxidation/Degradation: Quinoline rings can be susceptible to oxidation, especially when exposed to air and light over time, leading to colored degradation products.[3] The presence of residual base or acid from the synthesis can catalyze this process.

    • Residual Isatin: If the initial Pfitzinger reaction was incomplete, unreacted isatin (a reddish-orange solid) or its byproducts can carry through the synthesis and impart color.[4]

    • Chromophoric Impurities: Minor side reactions during the Pfitzinger condensation can create highly conjugated, colored impurities that are difficult to remove.

  • Solutions:

    • Charcoal Treatment: During recrystallization, add a small amount (1-2% w/w) of activated charcoal to the hot, dissolved solution. The charcoal will adsorb many colored impurities. Hot filter the solution through a pad of Celite® to remove the charcoal before allowing the solution to cool.

    • Recrystallization: A carefully chosen recrystallization solvent can effectively exclude these impurities. For carbohydrazides, polar aprotic solvents like Dimethylformamide (DMF) or protic solvents like ethanol are often effective.[5][6]

    • Column Chromatography: If discoloration persists, column chromatography is the most definitive solution. A gradient elution starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increasing polarity can separate the target compound from colored impurities.

Q2: The yield of my purified product is very low. Where am I losing my compound?

A2: Low yield is a multifaceted problem that can originate from the reaction itself or the purification workup.

  • Causality:

    • Incomplete Reactions: The esterification or hydrazinolysis steps may not have gone to completion. The intermediate ester is a common impurity.

    • Premature Precipitation: During workup, if the pH is not carefully controlled when neutralizing the Pfitzinger reaction, the intermediate carboxylic acid may precipitate and be lost.

    • Excessive Solubility: The target compound may have partial solubility in the solvents used for washing the crude solid (e.g., water, diethyl ether).

    • Loss During Recrystallization: Using too much recrystallization solvent or cooling the solution too quickly can significantly reduce the recovery of the crystallized product. The compound remains in the mother liquor.

  • Solutions:

    • Reaction Monitoring: Use Thin-Layer Chromatography (TLC) to monitor each reaction step to ensure completion before proceeding to the next.

    • Workup Optimization: When isolating the crude product after hydrazinolysis, cool the reaction mixture thoroughly in an ice bath before filtering. Wash the collected solid with a minimal amount of cold ethanol to remove soluble impurities without dissolving significant amounts of the product.

    • Optimize Recrystallization: Determine the optimal solvent volume by starting with a small amount and adding it portion-wise to the boiling slurry until the solid just dissolves. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

Q3: I'm struggling to recrystallize my product. It either 'oils out' or doesn't precipitate at all. What should I do?

A3: This is a classic solvent selection problem. "Oiling out" occurs when the compound's melting point is lower than the boiling point of the solvent, or when the solution becomes supersaturated too quickly.

  • Causality:

    • Poor Solvent Choice: The ideal recrystallization solvent should dissolve the compound poorly at room temperature but completely at its boiling point.

    • Presence of Impurities: Impurities can act as a "eutectic mixture," depressing the melting point and interfering with crystal lattice formation.

  • Solutions:

    • Systematic Solvent Screening: Test the solubility of a small amount of your crude product in various solvents at room and elevated temperatures. A good starting point is to test solvents of varying polarity.

SolventPolarityBoiling Point (°C)Comments
WaterHigh100Unlikely to be effective alone, but can be used as an anti-solvent.
EthanolHigh78A common choice for moderately polar compounds.[6]
IsopropanolMedium82Similar to ethanol, may offer different solubility characteristics.
Ethyl AcetateMedium77Good for compounds of intermediate polarity.
Dimethylformamide (DMF)High (Aprotic)153Excellent for dissolving stubborn compounds, often requires an anti-solvent.[5]
Dichloromethane (DCM)Low40More likely to be used in chromatography than recrystallization for this compound.

Q4: My NMR spectrum shows unreacted starting material, specifically the ethyl ester intermediate. How can I remove it?

A4: The ethyl ester is a common and challenging impurity because its polarity is very similar to the final carbohydrazide product, making separation difficult.

  • Causality:

    • Insufficient Hydrazine/Reaction Time: The hydrazinolysis reaction was incomplete.

    • Similar Polarity: The ester and the hydrazide have similar structural backbones, leading to close Rf values on a TLC plate and making chromatographic separation challenging.

  • Solutions:

    • Re-subject to Reaction Conditions: The most straightforward approach is to re-subject the impure material to the reaction conditions. Reflux the solid with fresh hydrazine hydrate in ethanol to drive the conversion to completion.

    • Column Chromatography (Optimized): If re-reaction is not feasible, meticulous column chromatography is required.

      • Use a high ratio of silica gel to product (e.g., 50:1 or 100:1).

      • Employ a shallow solvent gradient (e.g., start with 100% DCM and slowly increase the methanol percentage, or use a Hexane/Ethyl Acetate gradient).

      • Monitor fractions carefully by TLC.[7]

    • Selective Hydrolysis (Advanced): In some cases, the ester can be selectively hydrolyzed back to the carboxylic acid by treating the mixture with a mild aqueous base (e.g., LiOH in THF/water). The resulting carboxylic acid salt can then be easily separated from the neutral carbohydrazide product via an acid-base extraction. This should be used as a last resort as the carbohydrazide itself may be susceptible to hydrolysis under harsh conditions.[8][9]

Purification Troubleshooting Logic

The following diagram outlines a decision-making process for purifying the crude product.

G A Analyze Crude Product (TLC, ¹H NMR) B Are there significant starting materials? A->B C Is the product heavily discolored? B->C No D Re-subject to reaction conditions B->D Yes E Recrystallize with charcoal treatment C->E Yes I Recrystallize from optimal solvent C->I No D->A F Are impurities still present? E->F G Perform Column Chromatography F->G Yes H Pure Product F->H No G->H I->F

Caption: Decision tree for purification of this compound.

Detailed Protocol: Purification by Recrystallization

This protocol provides a self-validating system for purifying the target compound.

Objective: To obtain high-purity crystalline this compound.

Materials:

  • Crude this compound

  • Ethanol (Reagent Grade)

  • Deionized Water

  • Erlenmeyer flasks

  • Hot plate/stirrer

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection Validation: Place ~20 mg of crude product into a small test tube. Add ethanol dropwise. Observe if it is sparingly soluble at room temperature. Heat the test tube gently in a warm water bath. Observe if the solid dissolves completely. This validates ethanol as a potential solvent.

  • Dissolution: Place the crude product (e.g., 1.0 g) into a 50 mL Erlenmeyer flask. Add a minimal amount of ethanol (e.g., 15-20 mL) and a stir bar.

  • Heating: Heat the slurry to a gentle boil on a hot plate with stirring. Add more ethanol in small portions (1-2 mL at a time) until all the solid has just dissolved. Note: Avoid adding a large excess of solvent as this will reduce recovery.

  • Slow Cooling (Crystal Formation): Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.

  • Maximizing Yield: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol to remove any residual soluble impurities from the mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.

  • Purity Verification: Assess the purity of the dried product using melting point analysis and an appropriate spectroscopic method (e.g., ¹H NMR). The absence of impurity signals and a sharp melting point indicate successful purification.

Frequently Asked Questions (FAQs)

Q: How should I store the purified this compound? A: The compound should be stored in a tightly sealed container, protected from light, in a cool, dry place. A desiccator at room temperature or in a refrigerator is ideal to prevent degradation from moisture and light.[3]

Q: What are the best analytical techniques to confirm the purity of my final product? A: A combination of techniques is recommended:

  • ¹H NMR: To confirm the chemical structure and identify any proton-containing impurities.

  • LC-MS: To confirm the molecular weight and assess purity by peak area.

  • Melting Point: A sharp melting point range (typically < 2 °C) is a good indicator of high purity.

  • TLC: Using at least two different solvent systems to ensure no hidden impurities are co-eluting with your main spot.

Q: Can I use water to wash my crude product? A: It is generally not recommended to wash the final carbohydrazide product with large amounts of water. While it can help remove inorganic salts, many organic hydrazides have slight aqueous solubility, which could lead to yield loss. If an aqueous wash is necessary, use ice-cold water sparingly. Washing with a non-polar organic solvent like diethyl ether first can be effective at removing non-polar impurities.

References

  • Abdel-Aziz, M. S., et al. (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega. Available at: [Link]

  • El-Sawy, E. R., et al. (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. National Center for Biotechnology Information. Available at: [Link]

  • Abd El-Ghaffar, M. A., et al. (2024). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. RSC Advances. Available at: [Link]

  • Sangshetti, J. N., et al. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. ResearchGate. Available at: [Link]

  • Wikipedia contributors. (2023). Pfitzinger reaction. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • ResearchGate. (2020). How to purify hydrazone? ResearchGate. Available at: [Link]

  • RA College. (n.d.). SYNTHESIS AND HARACTERIZATION OF QUINOLINE DERIVATIVES CATALYSED BY β-CYCLODEXTRINE. RA College Publications. Available at: [Link]

  • Datta, D. (2018). Carbohydrazide vs Hydrazine: A Comparative Study. ResearchGate. Available at: [Link]

  • Mr i explains. (2017). Condensation and Hydrolysis Reactions in Carbohydrates. YouTube. Available at: [Link]

Sources

Overcoming solubility issues of 2-(3-Bromophenyl)quinoline-4-carbohydrazide in vitro

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-(3-Bromophenyl)quinoline-4-carbohydrazide

Introduction: Navigating the In Vitro Solubility Challenges of this compound

Welcome to the technical support guide for this compound. This molecule, with its potent quinoline core, holds significant interest for researchers. However, its structural characteristics—a hydrophobic bicyclic quinoline system coupled with a bromophenyl group—confer low aqueous solubility, a common hurdle in drug discovery.[1][2] Over 70% of new chemical entities are poorly soluble, which can impede in vitro testing and subsequent development.[1][3]

This guide is structured to provide you, the researcher, with a logical, step-by-step framework for overcoming these solubility issues. We will move from fundamental principles and initial solubilization strategies to advanced troubleshooting, ensuring your in vitro experiments are built on a foundation of reliable and reproducible compound preparation.

Section 1: Understanding the Molecule - Physicochemical FAQs

Q1: What structural features of this compound contribute to its poor water solubility?

A1: The molecule's low aqueous solubility is a direct result of its chemical architecture:

  • Quinoline Core: The fundamental quinoline structure is a bicyclic aromatic system, which is inherently hydrophobic (lipophilic).[2]

  • Bromophenyl Substituent: The addition of a 3-bromophenyl group further increases the molecule's lipophilicity and molecular weight, reducing its favorable interactions with water.

  • Crystal Lattice Energy: As a solid, the compound possesses strong intermolecular forces within its crystal lattice. A significant amount of energy is required for water molecules to break these bonds and solvate individual molecules, further limiting solubility.[3][4]

  • Weakly Basic Nature: Quinoline derivatives are typically weak bases.[5][6] In neutral aqueous solutions (pH ~7.4), the molecule will be predominantly in its non-ionized, less soluble form.

Q2: Is this compound classified under the Biopharmaceutics Classification System (BCS)?

A2: While a formal BCS classification would require experimental permeability data, its low aqueous solubility strongly suggests it would fall into either BCS Class II (low solubility, high permeability) or BCS Class IV (low solubility, low permeability).[4][7] For researchers, this means that solubility, not permeability, is the primary barrier to address for achieving desired concentrations in in vitro assays.

Section 2: Initial Solubilization Strategy - The Co-Solvent Approach

The most direct and common method for solubilizing a poorly soluble compound for in vitro use is to prepare a concentrated stock solution in a water-miscible organic solvent.[1][7]

Q3: What is the recommended starting solvent for creating a stock solution?

A3: Dimethyl sulfoxide (DMSO) is the industry-standard and highly recommended initial co-solvent.[1] Its strong solubilizing power for a wide range of organic molecules and its miscibility with aqueous media make it the universal starting point.[1][8] For this specific compound, begin by preparing a 10 mM stock solution in anhydrous, high-purity DMSO.

Q4: Why did my compound precipitate when I diluted my DMSO stock into my cell culture media or aqueous buffer?

A4: This is the most frequent issue encountered and is known as co-solvent precipitation or "crashing out." It occurs because the compound's solubility is dramatically lower in the final, highly aqueous medium compared to the concentrated DMSO stock. When the DMSO concentration is rapidly diluted below a certain threshold (typically <1-5%), the aqueous medium can no longer keep the compound in solution, causing it to precipitate.[1][9]

The workflow below outlines the standard procedure for preparing and using a DMSO stock solution.

G cluster_prep Stock Solution Preparation (in Fume Hood) cluster_use Working Solution Preparation weigh 1. Weigh Compound add_dmso 2. Add Anhydrous DMSO (to desired concentration, e.g., 10 mM) weigh->add_dmso dissolve 3. Dissolve Completely (Vortex, gentle warming to 37°C, sonicate) add_dmso->dissolve inspect 4. Visual Inspection (Ensure no particulates) dissolve->inspect stock 5. Concentrated Stock (-20°C Storage) inspect->stock Store if clear dilute 6. Dilute into Final Aqueous Medium (e.g., cell media) stock->dilute assay 7. Add to Assay dilute->assay

Caption: Standard workflow for preparing and using a DMSO stock solution.

Section 3: Troubleshooting Guide for Solubility Issues

When initial attempts fail, a systematic troubleshooting approach is necessary. The following Q&A and decision tree provide a logical path to resolving precipitation problems.

Q5: My compound precipitates even at low concentrations in the final assay medium. What is my first troubleshooting step?

A5: The first step is to confirm that your stock solution itself is stable and fully dissolved.

  • Check the Stock: Thaw your DMSO stock and visually inspect it for any precipitate. If crystals are present, they may not have fully dissolved initially or may have precipitated during freeze-thaw cycles.[10][11] Try to redissolve by gently warming to 37°C and sonicating for 5-10 minutes.[12]

  • Use Anhydrous DMSO: DMSO is hygroscopic and readily absorbs water from the atmosphere.[12] This absorbed water can significantly decrease the solubility of hydrophobic compounds.[11] Always use anhydrous, high-purity DMSO and store it in tightly sealed containers in a dry environment.[12]

  • Lower the Final Concentration: Your target concentration may simply exceed the compound's thermodynamic solubility limit in the final medium. Perform a serial dilution to determine the maximum concentration that remains soluble.

Q6: I've confirmed my stock is clear, but dilution still causes precipitation. What's next?

A6: The next step is to modify the properties of the final aqueous medium to make it more hospitable to the compound.

  • pH Adjustment: Since the quinoline core is a weak base, decreasing the pH of your buffer will cause protonation of the heterocyclic nitrogen.[5][13] This creates a charged species (a salt), which is typically much more water-soluble.[2] Attempt to lower the pH of your final buffer system (if your assay permits) to pH 6.0 or 6.5 and re-test for precipitation. The solubility of quinoline itself increases significantly at pH values below its pKa of ~4.9.[13]

  • Increase Co-solvent Concentration: While high DMSO levels can be toxic to cells, you can test if a slightly higher final concentration (e.g., 0.5% or 1% vs. 0.1%) maintains solubility.[1] It is critical to run a parallel vehicle control with the exact same final DMSO concentration to ensure the solvent itself is not causing an effect in your assay.[1]

The following decision tree illustrates a systematic approach to troubleshooting.

G start Precipitation Observed in Final Medium q1 Is the DMSO stock solution clear? start->q1 sol_stock Action: Warm (37°C) & Sonicate Stock. Use fresh anhydrous DMSO. q1->sol_stock No q2 Is the final concentration as low as possible? q1->q2 Yes sol_conc Action: Determine max soluble concentration via serial dilution. q2->sol_conc No q3 Can the assay pH be lowered? q2->q3 Yes sol_ph Action: Adjust buffer pH to 6.0-6.5. Test solubility. q3->sol_ph Yes q4 Can the final DMSO concentration be increased? q3->q4 No sol_dmso Action: Increase final DMSO to 0.5-1%. CRITICAL: Update vehicle control. q4->sol_dmso Yes sol_adv Consider Advanced Strategies: - Cyclodextrin Complexation - Different Co-solvent (e.g., DMA) q4->sol_adv No

Sources

Troubleshooting unexpected side products in carbohydrazide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Carbohydrazide Synthesis

From the Desk of the Senior Application Scientist

Welcome to the technical support center for carbohydrazide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of producing high-purity carbohydrazide. The synthesis, while seemingly straightforward, is prone to side reactions that can lead to unexpected impurities, affecting yield, stability, and downstream applications. This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format, explaining not just what to do, but why you're doing it.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding carbohydrazide synthesis.

Q1: What are the primary industrial synthesis routes for carbohydrazide, and what are their main drawbacks?

A1: There are three main industrial routes:

  • Urea and Hydrazine: This method involves the direct reaction of urea with hydrazine, typically under prolonged reflux, to produce carbohydrazide and ammonia.[1][2] While using inexpensive starting materials, this route often requires long reaction times and can lead to thermal degradation products due to the high temperatures involved.[2]

  • Dialkyl Carbonates and Hydrazine: This is a widely used method where a dialkyl carbonate (e.g., dimethyl or diethyl carbonate) reacts with hydrazine hydrate.[3][4] It can be performed in a single high-temperature step or a more controlled two-step process. The one-step process is prone to forming impurities.[5] A superior, two-step approach involves first reacting the dialkyl carbonate with hydrazine at a lower temperature to form an alkyl carbazate intermediate, which is then reacted with additional hydrazine to yield carbohydrazide.[5][6] This method offers better control over side reactions.

  • Phosgene and Hydrazine: While this route can produce carbohydrazide, it is less common due to the hazardous nature of phosgene.[4] It also co-generates hydrazinium salts and can result in diformylation by-products.[1]

Q2: Why is temperature control so critical in carbohydrazide synthesis, especially in the dialkyl carbonate route?

A2: Temperature is arguably the single most important parameter to control. In the two-step dialkyl carbonate method, the initial reaction to form the alkyl carbazate intermediate should be kept below 80°C.[5] Exceeding this temperature significantly increases the rate of unwanted side reactions, leading to the formation of complex impurities that are difficult to remove and can cause the final product to decompose unexpectedly over time.[5] High temperatures in any synthesis route can also lead to the thermal degradation of both hydrazine and the carbohydrazide product itself into ammonia, nitrogen, and hydrogen.

Q3: My final carbohydrazide product is stable initially but decomposes after a few months in storage. What could be the cause?

A3: This is a classic symptom of residual impurities from the synthesis. Even small amounts of certain by-products, which may not be immediately obvious in initial analyses, can catalyze the decomposition of carbohydrazide over time.[5] The most likely cause is the presence of unknown side products formed during a reaction where the temperature was not adequately controlled.[5] To ensure long-term stability, it is crucial to follow a synthesis protocol that minimizes side product formation and to purify the product thoroughly. Additives such as erythorbic acid or certain amines have also been used to improve the storage stability of carbohydrazide compositions.[7][8]

Part 2: Troubleshooting Guide for Unexpected Side Products

This section provides detailed answers to specific problems encountered during synthesis.

Q4: I've observed a significant amount of an intermediate in my final product from a two-step diethyl carbonate synthesis. How do I resolve this?

A4:

  • Problem: You are observing residual ethyl carbazate (or methyl carbazate if using dimethyl carbonate).

  • Plausible Cause & Mechanism: This issue arises from incomplete conversion in the second stage of the reaction. The reaction of the alkyl carbazate intermediate with a second molecule of hydrazine to form carbohydrazide is an equilibrium-driven nucleophilic substitution. Insufficient hydrazine, inadequate reaction time, or temperatures that are too low in the second stage can stall the reaction, leaving unreacted intermediate.[5]

  • Preventative Measures:

    • Stoichiometry: Ensure a molar excess of hydrazine (typically 1.5:1 to 4:1 moles of hydrazine to moles of alkyl carbazate) is used in the second stage to drive the reaction to completion.[5]

    • Reaction Time & Temperature: For the second stage, a reaction time of 2-5 hours at a controlled temperature of approximately 70°C is typically required for full conversion.[5] Monitor the disappearance of the intermediate using a suitable technique like TLC or vapor phase chromatography.[5]

  • Remediation Protocol: If you have already isolated the product mixture, the most practical solution is to re-subject the entire batch to the second-stage reaction conditions. Redissolve the material in the reaction solvent, add the appropriate excess of hydrazine hydrate, and heat at ~70°C for several hours, monitoring for the disappearance of the intermediate before proceeding to crystallization.

Q5: My reaction produced a discolored (yellow/brown) product, and I suspect oxidation. What is the mechanism and how can I prevent it?

A5:

  • Problem: The formation of colored impurities, likely from oxidation.

  • Plausible Cause & Mechanism: Hydrazine and its derivatives, including carbohydrazide and aminophenol-type structures (if applicable to your specific synthesis), are susceptible to oxidation, especially at elevated temperatures in the presence of air.[9] This can form highly colored azo compounds or other degradation products. Hydrazine itself can undergo autoxidation.[10]

  • Preventative Measures:

    • Inert Atmosphere: The most effective preventative measure is to conduct the entire synthesis under an inert atmosphere, such as nitrogen or argon.[5] This minimizes contact with atmospheric oxygen. Blanketing the reaction vessel with nitrogen from the initial charge through to filtration is a proven method to prevent these side reactions.[5]

    • Use Degassed Solvents: Solvents can contain dissolved oxygen. Using solvents that have been degassed (e.g., by sparging with nitrogen) can further reduce the potential for oxidation.

  • Remediation Protocol: Removing colored impurities often requires recrystallization, sometimes with the addition of activated carbon to adsorb the colored bodies. However, prevention is far more effective and economical.

Q6: I am using the urea-hydrazine route and my yield is low, with a sticky, difficult-to-filter solid. What side products might be forming?

A6:

  • Problem: Low yield and formation of non-crystalline or polymeric by-products.

  • Plausible Cause & Mechanism: The direct reaction of urea and hydrazine requires significant thermal energy and long reaction times (e.g., 40+ hours under reflux).[2] These harsh conditions can promote self-condensation and degradation reactions. Potential side products include:

    • Biurea/Triurea derivatives: Formed from the reaction of carbohydrazide with unreacted urea.

    • Hydrazodicarbonamide (Biurea): Can form from side reactions.

    • Triaminoguanidine: Can form under forcing conditions.

    • Azines: Reaction of hydrazine with any trace carbonyl impurities.[11][12] The sticky nature of the product suggests the formation of oligomeric or polymeric materials.

  • Preventative Measures:

    • Switch Synthesis Route: The urea method is notoriously difficult to control. Switching to a two-step dialkyl carbonate method provides much better control over the reaction temperature and significantly reduces the formation of these side products.[5]

    • Optimize Molar Ratios: Carefully controlling the molar ratio of hydrazine to urea can help, but the high temperature remains a fundamental problem. A newer patented method uses methyl ethyl ketazine instead of hydrazine hydrate to react with urea, claiming fewer by-products.[13]

Visualizing Reaction Pathways

The following diagram illustrates the desired synthesis pathway from diethyl carbonate versus potential side reactions.

G cluster_main Desired Two-Step Synthesis Pathway cluster_side Undesired Side Reactions DEC Diethyl Carbonate EC Ethyl Carbazate (Intermediate) DEC->EC < 80°C SP1 Unknown Impurities (Product Instability) DEC->SP1 > 80°C HH1 Hydrazine Hydrate (1 eq) HH1->EC CHZ Carbohydrazide (Desired Product) EC->CHZ ~70°C SP2 Unreacted Ethyl Carbazate EC->SP2 Incomplete Reaction (Low N2H4 or Time) HH2 Hydrazine Hydrate (>1 eq) HH2->CHZ SP3 Oxidation Products (e.g., Azo Compounds) CHZ->SP3 Air (O2) Exposure + High Temp G cluster_issues Problem Identification & Solution start Synthesis Complete: Low Yield or Impure Product analyze Analyze Crude Product (TLC, HPLC-MS, NMR) start->analyze identify Identify Major Impurity analyze->identify is_sm Unreacted Starting Material or Intermediate? identify->is_sm Check m/z, Rt is_color Product Discolored? is_sm->is_color No sol_sm Re-run reaction under optimized conditions (Time, Temp, Stoichiometry) is_sm->sol_sm Yes is_unknown Unknown Side Product? is_color->is_unknown No sol_color Re-run synthesis under inert atmosphere is_color->sol_color Yes sol_unknown Review reaction temp. Ensure T < 80°C (Stage 1) is_unknown->sol_unknown Yes purify Purify via Recrystallization (Protocol 3.1) is_unknown->purify No sol_sm->purify sol_color->purify sol_unknown->purify

Sources

Technical Support Center: Enhancing the Stability of 2-(3-Bromophenyl)quinoline-4-carbohydrazide Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-(3-Bromophenyl)quinoline-4-carbohydrazide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable guidance on maintaining the stability of this compound in solution. By understanding the underlying chemical principles, you can ensure the integrity and reproducibility of your experiments.

I. Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding the handling and stability of this compound solutions.

Q1: My solution of this compound is turning yellow or brown. What does this indicate?

A: A color change, typically to yellow and then brown, is a common sign of degradation in quinoline-containing compounds.[1] This is often triggered by exposure to light (photodegradation) or oxidation. The formation of colored byproducts compromises the purity and integrity of your compound. It is critical to prepare and store your solutions protected from light.[2]

Q2: I'm observing inconsistent results and a loss of potency in my biological assays. Could this be a stability issue?

A: Yes, inconsistent results and loss of biological activity are classic indicators of compound degradation. Both the quinoline and carbohydrazide moieties are susceptible to degradation, which can be influenced by factors such as pH, temperature, and light exposure. For sensitive experiments, it is highly recommended to use freshly prepared solutions or to validate the stability of your stock solutions under your specific experimental and storage conditions.

Q3: What are the primary factors that influence the stability of this compound in solution?

A: The stability of this compound is primarily affected by three factors:

  • pH: The carbohydrazide group is prone to hydrolysis, and the rate of this reaction is highly pH-dependent. Generally, hydrazides show increased stability as the pH approaches neutrality.[3][4] Both strongly acidic and alkaline conditions can accelerate degradation.[5]

  • Light: Quinoline derivatives are often photosensitive and can degrade when exposed to UV or even ambient light, leading to the formation of various byproducts.[2][6]

  • Temperature: Higher temperatures increase the rate of all chemical degradation pathways.[2] Storing solutions at reduced temperatures (e.g., 2-8°C or -20°C) is a crucial step in preserving their stability.

Q4: What is the best solvent to use for preparing a stable stock solution?

A: The choice of solvent is critical. While aqueous buffers are often required for biological assays, organic solvents are typically superior for long-term storage of stock solutions.

  • Recommended for Stock Solutions: Dimethyl sulfoxide (DMSO) is a common and effective choice for creating high-concentration stock solutions of quinoline derivatives. It is a polar aprotic solvent that can solubilize a wide range of organic molecules and is generally less reactive than protic solvents.

  • For Working Solutions: For aqueous working solutions, the choice of buffer is critical for maintaining an optimal pH. The compound is only slightly soluble in cold water but dissolves more readily in hot water and most organic solvents.[1] When preparing aqueous solutions, it is advisable to start with a concentrated stock in DMSO and then dilute it into the desired aqueous buffer.

II. Troubleshooting Guide: Diagnosing and Solving Stability Issues

This section provides a structured approach to identifying and resolving common stability problems encountered during experimentation.

Issue 1: Rapid Degradation in Aqueous Buffers
  • Symptom: You observe a rapid loss of compound, indicated by HPLC analysis, or a significant drop in activity in your assay within hours of preparing the working solution.

  • Underlying Cause: The most likely culprit is pH-mediated hydrolysis of the carbohydrazide linkage.[7] This bond can be cleaved by water, a reaction that is often catalyzed by acidic or basic conditions.

  • Troubleshooting Steps:

    • pH Optimization: The stability of hydrazides generally increases as the pH approaches neutral (pH 7.0).[3][4] If your experimental conditions permit, adjust the pH of your buffer to be as close to neutral as possible.

    • Buffer Selection: Use a buffer system with sufficient capacity to maintain the target pH throughout your experiment. Common choices include phosphate-buffered saline (PBS) for physiological pH or specific buffers like MES for more acidic conditions and HEPES for physiological/slightly basic conditions.

    • Temperature Control: Perform experiments at the lowest practical temperature to slow the rate of hydrolysis. If possible, run assays on ice or in a temperature-controlled environment.

Issue 2: Degradation of Stock Solution in Storage
  • Symptom: Over days or weeks, the concentration of your stock solution, as measured by a technique like HPLC-UV, decreases, or you observe the appearance of new peaks in the chromatogram.

  • Underlying Cause: This degradation can be due to a combination of factors including oxidation, photodegradation, or reaction with trace impurities (e.g., water, acids) in the solvent.

  • Troubleshooting Steps:

    • Solvent Quality: Use high-purity, anhydrous grade solvents (e.g., anhydrous DMSO) for preparing stock solutions.

    • Light Protection: Store stock solutions in amber vials or wrap clear vials in aluminum foil to protect them from light.[2]

    • Inert Atmosphere: For maximum stability, especially for long-term storage, consider aliquoting the stock solution into vials and purging with an inert gas like argon or nitrogen before sealing. This minimizes exposure to oxygen.

    • Storage Temperature: Store stock solutions at -20°C or -80°C. Aliquoting is crucial to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.

Issue 3: Precipitation of the Compound in Aqueous Media
  • Symptom: Upon diluting the DMSO stock solution into an aqueous buffer, the solution becomes cloudy or a visible precipitate forms.

  • Underlying Cause: this compound has low aqueous solubility. When a concentrated DMSO stock is diluted into a buffer where the compound's solubility is exceeded, it will precipitate out.

  • Troubleshooting Steps:

    • Lower Final Concentration: The most straightforward solution is to work at a lower final concentration of the compound in your assay.

    • Increase DMSO Percentage: A slight increase in the final percentage of DMSO in the working solution (e.g., from 0.5% to 1-2%) can significantly improve solubility. However, you must verify that this higher DMSO concentration does not affect your experimental system (e.g., cell viability, enzyme activity).

    • Use of Solubilizing Agents: In some cases, non-ionic surfactants or cyclodextrins can be used to enhance aqueous solubility, but these must be carefully validated for compatibility with the assay.

III. Protocols for Stability Enhancement and Verification

To ensure the reliability of your experimental data, it is essential to proactively manage and verify the stability of your compound.

Protocol 1: Preparation of a Stable Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder in a clean, dry vial.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 10 mM or 20 mM).

  • Dissolution: Vortex or sonicate the mixture gently until the compound is completely dissolved.

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use aliquots in amber, tightly sealed vials.

    • Purge the headspace of each vial with an inert gas (argon or nitrogen) if available.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Forced Degradation Study to Identify Instabilities

A forced degradation study is a powerful tool to understand the potential liabilities of your compound.[2]

  • Preparation: Prepare several identical solutions of the compound in your intended experimental buffer (e.g., 100 µM in PBS with 1% DMSO).

  • Stress Conditions: Expose individual samples to different stress conditions:

    • Acidic: Adjust the pH to ~2-3 with HCl.

    • Basic: Adjust the pH to ~9-10 with NaOH.

    • Oxidative: Add a small amount of hydrogen peroxide (e.g., 0.1-1%).

    • Thermal: Incubate at an elevated temperature (e.g., 50-60°C).[2]

    • Photolytic: Expose to a broad-spectrum light source (including UV).[2]

    • Control: Keep one sample at the intended storage condition (e.g., 4°C in the dark).

  • Analysis: At various time points (e.g., 0, 2, 6, 24 hours), take a sample from each condition and analyze it by HPLC-UV.

  • Interpretation: Compare the chromatograms. A decrease in the area of the main peak and the appearance of new peaks indicate degradation under that specific stress condition. This will inform you of the primary degradation pathways to avoid.

Data Summary: Factors Influencing Stability
FactorConditionImpact on StabilityMitigation Strategy
pH Acidic (pH < 6) or Basic (pH > 8)High Risk of Hydrolysis[3][4][5]Buffer solution to pH 6.5-7.5
Light UV or Ambient Light ExposureHigh Risk of Photodegradation[6]Use amber vials; work in low-light
Temperature Elevated Temperatures (>25°C)Increased Rate of All DegradationStore solutions at low temperatures (-20°C)
Oxygen Presence of Dissolved O₂Potential for Oxidation[2]Use degassed solvents; store under inert gas
Solvent Protic Solvents (e.g., water, methanol)Can participate in hydrolysisUse aprotic solvents (e.g., DMSO) for stock
Visualizing Degradation and Stability Workflows

A clear understanding of the potential degradation pathways and the workflow for assessing stability is crucial.

cluster_degradation Potential Degradation Pathways Compound 2-(3-Bromophenyl)quinoline- 4-carbohydrazide Hydrolysis Hydrolysis Products (Quinoline Carboxylic Acid + Hydrazine) Compound->Hydrolysis H₂O (Acid/Base Catalyzed) Oxidation Oxidized Quinoline (e.g., N-oxides) Compound->Oxidation O₂ Photodegradation Photolytic Byproducts (e.g., Hydroxyquinolines) Compound->Photodegradation Light (hν)

Caption: Key degradation pathways for the target compound.

cluster_workflow Stability Assessment Workflow Prep Prepare Solution in Target Buffer Stress Expose to Stress Conditions (pH, Light, Temp, Oxidant) Prep->Stress Sample Sample at Time Points (t=0, 2, 6, 24h) Stress->Sample Analyze Analyze by HPLC-UV Sample->Analyze Evaluate Evaluate Peak Area % and Impurity Profile Analyze->Evaluate Optimize Optimize Storage/Experimental Conditions Evaluate->Optimize

Caption: Workflow for a forced degradation study.

By implementing these guidelines, you can significantly enhance the stability of your this compound solutions, leading to more reliable and reproducible experimental outcomes.

References
  • Beilstein Journals. (2021, December 1). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Available from: [Link]

  • National Institutes of Health (NIH). Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates. Available from: [Link]

  • PubMed. (2009, February 17). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. Available from: [Link]

  • Beilstein Journals. (2021, December 1). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Available from: [Link]

  • ResearchGate. Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. Available from: [Link]

  • ResearchGate. (PDF) PRELIMINARY DETERMINATION OF HYDROLYTIC STABILITY OF A PYRROLE-BASED HYDRAZIDE AND ITS HYDRAZONE. Available from: [Link]

  • ACS Publications. Design, Synthesis, and Characterization of pH-Sensitive PEG−PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH Stability of PEG−PE Conjugates. Available from: [Link]

  • ResearchGate. (PDF) Carbohydrazide vs Hydrazine: A Comparative Study. Available from: [Link]

  • Google Patents. US2771343A - Method for stabilizing hydrazine against decomposition by copper in contact therewith.
  • ResearchGate. Proficient Procedure for Preparation of Quinoline Derivatives Catalyzed by NbCl 5 in Glycerol as Green Solvent. Available from: [Link]

  • Taylor & Francis Online. A review on synthetic investigation for quinoline- recent green approaches. Available from: [Link]

  • ResearchGate. Development of new quinoline-based photo-labile groups for photo-regulation of bioactive molecules | Request PDF. Available from: [Link]

  • Wikipedia. Quinoline. Available from: [Link]

  • PubMed. Bacterial Degradation of Quinoline and Derivatives-Pathways and Their Biocatalysts. Available from: [Link]

  • Datapdf.com. Chemistry of carbohydrazide and thiocarbohydrazide - PDF Free Download. Available from: [Link]

  • Google Patents. US2680066A - Process of stabilizing hydrazine and hydrazine hydrate and mixtures of either of them with alcohols or water.
  • IOPscience. The effect of the solvent nature on the quinoline derivatives physicochemical characteristics. Available from: [Link]

  • ResearchGate. Possible degradation pathway of quinoline. Reprinted with permission from reference Zhu et al. (2017b). Available from: [Link]

  • ResearchGate. Can hydrazine be used as stabilizing agent?. Available from: [Link]

  • National Institutes of Health (NIH). Design, Synthesis, and Characterization of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. Available from: [Link]

  • ResearchGate. Proposed pathways for quinoline biodegradation by Comamonas sp. strains.... Available from: [Link]

  • Monash University. Organic reactions: Hydrolysis. Available from: [Link]

  • MDPI. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Available from: [Link]

  • Royal Society of Chemistry. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. Available from: [Link]

  • Figshare. Collection - Design and Synthesis of 2‑(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - ACS Omega. Available from: [Link]

  • ACS Publications. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. Available from: [Link]

  • ResearchGate. (PDF) Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. Available from: [Link]

  • SpringerLink. Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives. Available from: [Link]

  • MDPI. Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. Available from: [Link]

Sources

Technical Support Center: Minimizing Impurities in the Synthesis of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of quinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their synthetic routes and minimize the formation of impurities. Here, you will find practical, in-depth troubleshooting advice and frequently asked questions (FAQs) grounded in established chemical principles.

Section 1: Troubleshooting Guide - Common Issues & Solutions

This section addresses specific challenges you may encounter during the synthesis of quinoline derivatives, presented in a question-and-answer format.

Issue 1: My Skraup synthesis is violent and producing excessive tar.

Question: I'm performing a Skraup synthesis, and the reaction is highly exothermic and difficult to control, resulting in a low yield of my desired quinoline and a significant amount of tar-like byproducts. What's causing this, and how can I mitigate it?

Answer: The Skraup synthesis, which involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent, is notoriously vigorous.[1][2] The primary cause of the violent exotherm and tar formation is the harsh acidic and oxidizing conditions, which can lead to the polymerization of acrolein (formed from the dehydration of glycerol) and other reactive intermediates.[1][3]

Causality and Mitigation Strategies:

  • Moderating the Reaction Rate: The highly exothermic nature of the reaction can be controlled by adding a moderator. Ferrous sulfate (FeSO₄) is commonly used to make the reaction less violent.[1][2] Boric acid can also serve this purpose.[1][2] These moderators help to control the reaction rate and reduce charring.

  • Controlled Reagent Addition: The dropwise addition of concentrated sulfuric acid to the mixture of aniline and glycerol, with efficient cooling and stirring, is crucial for heat dissipation and preventing localized hotspots.[1][2]

  • Temperature Optimization: Avoid excessively high temperatures. The reaction should be gently heated to initiate, and the exothermic phase must be carefully controlled.[2]

  • Choice of Oxidizing Agent: While nitrobenzene is a common oxidizing agent, it can lead to vigorous reactions. Arsenic acid can be a milder alternative.[3]

Issue 2: I'm observing significant polymerization in my Doebner-von Miller reaction.

Question: My Doebner-von Miller reaction is yielding a large amount of polymeric material, making product isolation difficult and significantly reducing my yield. How can I prevent this?

Answer: Polymerization of the α,β-unsaturated aldehyde or ketone is a major side reaction in the Doebner-von Miller synthesis, especially under strong acid catalysis.[4]

Causality and Mitigation Strategies:

  • In Situ Generation of Carbonyl Compound: To minimize the self-condensation of the α,β-unsaturated carbonyl compound, it can be generated in situ. For example, in the synthesis of 2-methylquinoline, acetaldehyde can be added slowly to an acidic solution of aniline, where it undergoes an aldol condensation to form crotonaldehyde at a controlled rate.[4]

  • Slow Reagent Addition: Slowly adding the α,β-unsaturated carbonyl compound to the heated acidic solution of the aniline helps control its concentration and minimizes polymerization.[4]

  • Biphasic Reaction Medium: Utilizing a two-phase reaction system can sequester the carbonyl compound in an organic phase, which can drastically reduce polymerization and improve the yield.[4]

Issue 3: I'm getting a mixture of regioisomers in my Combes synthesis.

Question: I'm using an unsymmetrical β-diketone in a Combes synthesis and obtaining a mixture of regioisomers. How can I control the regioselectivity of this reaction?

Answer: The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[5][6] When an unsymmetrical β-diketone is used, the initial nucleophilic addition of the aniline can occur at either of the two carbonyl groups, potentially leading to a mixture of quinoline regioisomers.

Controlling Regioselectivity:

  • Steric Effects: The steric hindrance of the substituents on both the aniline and the β-diketone can play a significant role in directing the initial nucleophilic attack.[5] For instance, increasing the bulk of the R group on the diketone can favor the formation of one regioisomer over the other.[5]

  • Electronic Effects: The electronic properties of the substituents on the aniline can also influence the regioselectivity. Methoxy-substituted anilines have been observed to favor the formation of 2-CF₃-quinolines when reacted with trifluoromethyl-β-diketones.[5]

  • Catalyst and Solvent Choice: While less commonly reported for regiocontrol in the Combes synthesis, the choice of acid catalyst and solvent can sometimes influence the reaction pathway and should be considered as a variable for optimization.

Issue 4: My quinoline derivative is decomposing during silica gel column chromatography.

Question: I am trying to purify my synthesized quinoline derivative using silica gel column chromatography, but I'm observing significant product decomposition on the column. What is the cause, and how can I prevent it?

Answer: The basic nitrogen atom in the quinoline ring can interact with the acidic silanol groups on the surface of the silica gel, leading to decomposition.[7] This is a common issue when purifying basic compounds on normal-phase silica gel.

Strategies to Prevent Decomposition:

  • Deactivating the Silica Gel: The acidic sites on the silica gel can be neutralized by pre-treating it with a basic solution. A common practice is to add a small amount of a tertiary amine, such as 0.5-2% triethylamine (NEt₃) or pyridine, to the eluent.[7]

  • Alternative Stationary Phases:

    • Alumina: Neutral or basic alumina is a good alternative to silica gel for purifying basic compounds.[7]

    • Reversed-Phase Silica (C18): If your compound has sufficient non-polar character, reversed-phase chromatography can be an effective purification method that avoids the acidity issues of normal-phase silica.[7]

  • Rapid Purification: Minimizing the contact time between your compound and the stationary phase can reduce decomposition. Try to run the column as quickly as possible.[7]

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the synthesis and purification of quinoline derivatives.

Q1: What are the most common classes of impurities in quinoline synthesis?

A1: Common impurities can be categorized as follows:

  • Unreacted Starting Materials: Residual aniline and other starting materials may be present in the crude product.[3]

  • Isomeric Impurities: The formation of regioisomers is a common challenge, particularly in syntheses like the Combes reaction with unsymmetrical diketones or the Skraup synthesis with substituted anilines.[3][5]

  • Polymeric/Tarry Byproducts: Harsh reaction conditions, especially in the Skraup and Doebner-von Miller syntheses, can lead to the formation of high molecular weight, tarry substances.[1][3][4]

  • Incomplete Reaction Intermediates: Intermediates from multi-step reactions may not have fully cyclized or undergone subsequent reactions.[3]

  • Oxidizing Agent Residues: In syntheses that employ an external oxidizing agent like nitrobenzene, the agent itself or its reduction byproducts can contaminate the final product.[3]

  • N-Oxides: In some cases, over-oxidation can lead to the formation of quinoline N-oxides as impurities.

Q2: How can I effectively remove tarry byproducts from my crude quinoline product?

A2: The removal of tar is a critical purification step.

  • Steam Distillation: For volatile quinoline derivatives, steam distillation is a classic and effective method to separate the product from non-volatile tar.[2][4]

  • Solvent Extraction: After neutralization of the reaction mixture, extraction with an appropriate organic solvent can help to separate the desired quinoline from the tarry residue.

  • Chromatography: Column chromatography is highly effective for separating the desired product from tarry impurities, especially when dealing with less volatile quinolines.[3]

Q3: What are the best general-purpose purification techniques for quinoline derivatives?

A3: The choice of purification technique depends on the specific properties of your quinoline derivative and the nature of the impurities.

  • Recrystallization: This is an effective method for obtaining highly pure crystalline products, provided a suitable solvent system can be found.[3][8][9]

  • Column Chromatography: As mentioned, this is a versatile technique for separating quinolines from a wide range of impurities.[3][10] High-speed counter-current chromatography has also been shown to be effective for the purification of quinoline components.[10]

  • Acid-Base Extraction: The basicity of the quinoline nitrogen allows for purification by extraction. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution to extract the quinoline as its salt. The aqueous layer can then be basified and the purified quinoline re-extracted into an organic solvent.

  • Formation of Salts: Purification can sometimes be achieved by forming a salt of the quinoline, such as the hydrochloride or picrate, which can then be recrystallized and converted back to the free base.[11]

Q4: How does the choice of catalyst impact the formation of impurities?

A4: The catalyst is a critical factor in determining the reaction's efficiency and selectivity.

  • Traditional Acid Catalysts: Strong Brønsted or Lewis acids used in classic methods like the Skraup or Doebner-von Miller reactions often require high temperatures, which can promote the formation of tar and other byproducts.[12]

  • Modern Catalytic Systems: The use of transition-metal catalysts, ionic liquids, or nanocatalysts can significantly lower the activation energy of the reaction, allowing for milder conditions (lower temperature, shorter reaction time).[12] This often leads to improved yields and a cleaner reaction profile with fewer impurities.[12]

Section 3: Data and Protocols

Table 1: Troubleshooting Summary for Common Quinoline Syntheses
Synthesis MethodCommon ProblemProbable Cause(s)Recommended Solution(s)
Skraup Violent reaction, tar formationHighly exothermic, polymerization of intermediatesAdd moderators (FeSO₄, boric acid), control acid addition, optimize temperature.[1][2]
Doebner-von Miller Polymerization of carbonyl compoundAcid-catalyzed self-condensationIn situ generation of the carbonyl compound, slow reagent addition, use of a biphasic medium.[4]
Combes Formation of regioisomersUse of unsymmetrical β-diketonesExploit steric and electronic differences in substrates, optimize reaction conditions.[5]
Friedländer Low yieldHarsh reaction conditions (high temp, strong acid/base)Use milder catalysts (e.g., gold catalysts, p-toluenesulfonic acid, iodine) or solvent-free conditions.[13]
Experimental Protocol: General Procedure for Deactivating Silica Gel for Column Chromatography
  • Prepare the Eluent: Prepare the desired solvent system for your column chromatography.

  • Add a Basic Modifier: To the eluent, add 0.5-2% (v/v) of triethylamine or pyridine.[7]

  • Prepare the Slurry: In a beaker, create a slurry of the silica gel with the modified eluent.

  • Pack the Column: Pack the chromatography column with the prepared slurry.

  • Equilibrate: Run the modified eluent through the packed column until the baseline is stable.

  • Load and Elute: Load your crude quinoline derivative and proceed with the elution as planned.

Section 4: Visualizing Reaction Pathways

Diagram 1: Impurity Formation in the Skraup Synthesis

G cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_impurities Impurity Formation Aniline Aniline Michael_Adduct Michael Adduct Aniline->Michael_Adduct Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein Dehydration H2SO4 H₂SO₄ H2SO4->Acrolein Tar Tar/Polymeric Byproducts H2SO4->Tar Harsh Conditions Oxidant Oxidizing Agent Quinoline Desired Quinoline Product Oxidant->Quinoline Acrolein->Michael_Adduct Acrolein->Tar Polymerization (High Temp.) Dihydroquinoline Dihydroquinoline Michael_Adduct->Dihydroquinoline Cyclization Dihydroquinoline->Quinoline Oxidation G Start Crude Quinoline Product Is_Volatile Is the product volatile? Start->Is_Volatile Steam_Distill Steam Distillation Is_Volatile->Steam_Distill Yes Is_Basic Is the product sufficiently basic? Is_Volatile->Is_Basic No Is_Crystalline Can a suitable crystalline form be obtained? Steam_Distill->Is_Crystalline Recrystallize Recrystallization Is_Crystalline->Recrystallize Yes Chromatography Column Chromatography Is_Crystalline->Chromatography No Final_Product Pure Quinoline Derivative Recrystallize->Final_Product Chromatography->Final_Product Acid_Base_Extraction Acid-Base Extraction Acid_Base_Extraction->Is_Crystalline Is_Basic->Is_Crystalline No Is_Basic->Acid_Base_Extraction Yes

Caption: Decision tree for selecting a quinoline purification method.

References

  • Technical Support Center: Optimization of Reaction Conditions for Quinoline Synthesis - Benchchem. (n.d.).
  • optimizing reaction time and temperature for quinoline synthesis - Benchchem. (n.d.).
  • Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase - PubMed. (2003). Journal of Chromatography A.
  • troubleshooting side reactions in the synthesis of quinoline derivatives - Benchchem. (n.d.).
  • byproduct formation in the Doebner-von Miller reaction - Benchchem. (n.d.).
  • common impurities in 6-Chloroquinoline synthesis and their removal - Benchchem. (n.d.).
  • Purification of Quinoline - Chempedia - LookChem. (n.d.).
  • Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase - ResearchGate. (2003). Journal of Chromatography A.
  • Preparative separation of quinolines by centrifugal partition chromatography with gradient elution - Horizon IRD. (n.d.).
  • Technical Support Center: Purification of Quinoline Derivatives - Benchchem. (n.d.).
  • Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Derivatives - Benchchem. (n.d.).
  • A MECHANISM OF THE PHOTOCHEMICAL ISOMERIZATION OF QUINOLINE N-OXIDES | Chemistry Letters | Oxford Academic. (n.d.).
  • Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol - JOCPR. (n.d.).
  • A Computational Mechanistic Study of Amidation of Quinoline N-Oxide: The Relative Stability of Amido Insertion Intermediates Determines the Regioselectivity - ACS Publications. (n.d.).
  • Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. (n.d.).
  • Recent Advances in Metal-Free Quinoline Synthesis - PMC - NIH. (2016). Molecules.
  • The Skraup Synthesis of Quinolines - ResearchGate. (n.d.).
  • Friedländer Quinoline Synthesis - Alfa Chemistry. (n.d.).
  • Friedländer synthesis - Wikipedia. (n.d.).
  • The Friedländer Synthesis of Quinolines - Organic Reactions. (n.d.).
  • The Friedländer Synthesis of Quinolines - Semantic Scholar. (2005). Organic Reactions.
  • Combes quinoline synthesis - Wikipedia. (n.d.).
  • Recent Developments in the Chemistry of Heteroaromatic N-Oxides - Who we serve. (2015).
  • Friedlander quinoline synthesis - Química Organica.org. (n.d.).
  • Recent Progress in the Functionalization of Quinoline N-Oxide - ResearchGate. (2025).
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (n.d.).
  • synthesis of quinoline derivatives and its applications | PPTX - Slideshare. (n.d.).
  • Combes Quinoline Synthesis. (n.d.).
  • Synthesis and biological screening of some novel Quinoline derivatives - Der Pharma Chemica. (n.d.).
  • Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines - PMC - NIH. (2021). Beilstein Journal of Organic Chemistry.
  • Quinoline compounds and process of making same - Google Patents. (n.d.).
  • Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. - YouTube. (2020).
  • Retro Synthetic Approach on Synthesis of Quinoline Derivative Using Microwave Energy - Acta Scientific. (2022).
  • The crystallization of quinoline - Google Patents. (n.d.).
  • Doebner–Miller reaction - Wikipedia. (n.d.).
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PubMed Central. (2020). RSC Advances.
  • A well working quinoline synthesis. : r/chemistry - Reddit. (2014).
  • Synthesis of derivatives of quinoline. - SciSpace. (1904). Journal of the American Chemical Society.
  • Doebner-Miller reaction and applications | PPTX - Slideshare. (n.d.).
  • Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - NIH. (2019). Molecules.
  • What is the complete procedure for Doebner-von miller reaction ? | ResearchGate. (2018).
  • Recent Advances in Metal-Free Quinoline Synthesis - MDPI. (n.d.).
  • The 12-l. flask is then connected with the steam-distillation apparatus shown in - Organic Syntheses Procedure. (n.d.).
  • Quinoline - Wikipedia. (n.d.).

Sources

Cell viability assay optimization for insoluble compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Cell Viability Assay Optimization. As Senior Application Scientists, we understand that working with insoluble compounds presents unique challenges in accurately assessing cell viability. This guide is designed to provide you with in-depth troubleshooting strategies and frequently asked questions to ensure the integrity and reliability of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of a cell viability assay?

A1: Cell viability assays are essential tools used to measure the proportion of living cells in a population. These assays typically assess cellular health through various indicators, including metabolic activity, membrane integrity, and ATP content. For instance, popular tetrazolium-based assays like MTT, MTS, and XTT measure the metabolic activity of cells by quantifying the reduction of a tetrazolium salt into a colored formazan product by cellular dehydrogenases.[1]

Q2: Why are insoluble compounds particularly challenging for cell viability assays?

A2: Insoluble compounds can pose several challenges in cell viability assays. Firstly, their poor solubility in aqueous culture media can lead to precipitation, resulting in inaccurate compound concentrations and heterogeneous exposure to the cells.[2][3] Secondly, the compound particles can interfere with the assay's optical readout by scattering light or absorbing light at the measurement wavelength.[4][5] Lastly, the solvents required to dissolve these compounds, such as dimethyl sulfoxide (DMSO), can themselves be toxic to cells at certain concentrations, confounding the interpretation of the results.[6][7][8]

Q3: What is a safe concentration of DMSO to use in cell culture?

A3: While DMSO is a widely used solvent, it can impact cell proliferation and viability.[6][9] Generally, a final DMSO concentration of 0.1% to 0.5% is considered safe for most cell lines in short-term assays.[6] However, the sensitivity to DMSO can vary significantly between cell types.[7] It is crucial to perform a vehicle control experiment to determine the maximum concentration of DMSO that does not affect the viability of your specific cell line. Some studies have shown that even low concentrations of DMSO can influence cellular processes, so minimizing its concentration is always recommended.[7][10][11]

Q4: Are there alternatives to the MTT assay for insoluble compounds?

A4: Yes, several alternative assays can be more suitable for insoluble compounds. ATP-based luminescent assays, such as the CellTiter-Glo® assay, measure the amount of ATP in viable cells and are generally less susceptible to interference from colored or insoluble compounds.[12][13] Assays that measure membrane integrity, like the LDH release assay, can also be a good option. Additionally, dye-based methods like the resazurin (AlamarBlue) or Cell Counting Kit-8 (CCK-8) assays, which produce soluble formazan products, can be advantageous over the MTT assay, which requires a solubilization step for the insoluble formazan crystals.[12][13]

Troubleshooting Guide

This section addresses specific issues you might encounter when performing cell viability assays with insoluble compounds.

Problem 1: Compound Precipitation in Culture Medium

Cause: The compound's low aqueous solubility leads to it coming out of solution when diluted from a high-concentration stock (usually in DMSO) into the aqueous cell culture medium.[2][3]

Solution Workflow:

  • Optimize Stock Solution and Dilution:

    • Prepare the highest possible concentration of your stock solution in 100% DMSO.[8]

    • When diluting into the culture medium, perform serial dilutions in the medium rather than adding a small volume of highly concentrated stock directly to the well.[2] This gradual dilution can help maintain solubility.

  • Solubility Assessment:

    • Before conducting the cell-based assay, determine the kinetic solubility of your compound in the cell culture medium.[2][14][15]

    • Protocol: Prepare serial dilutions of your compound in the culture medium (with the same final DMSO concentration you plan to use in your assay). Incubate for the same duration as your planned experiment. Visually inspect for precipitation or measure turbidity using a plate reader at a wavelength where the compound does not absorb (e.g., >600 nm).[2] Data points at concentrations showing precipitation should be excluded from your analysis.[2]

  • Alternative Solubilization Methods:

    • Gentle warming (e.g., 37°C) and vortexing can sometimes help dissolve the compound.[2]

    • For some compounds, sonication can aid in dispersion, but be cautious as this may affect compound stability.[3][16]

Diagram: Compound Solubility Optimization Workflow

G cluster_prep Preparation cluster_dilution Dilution Strategy cluster_validation Solubility Validation cluster_assay Cell Viability Assay A Prepare high concentration stock in 100% DMSO B Perform serial dilutions in culture medium A->B Gradual dilution C Visually inspect for precipitation B->C D Determine kinetic solubility via turbidity measurement C->D If precipitation is observed E Identify highest soluble concentration D->E F Proceed with assay using concentrations below solubility limit E->F

Caption: Workflow for optimizing compound solubility.

Problem 2: Assay Interference and Inconsistent Results

Cause: The compound itself may interfere with the assay chemistry or the optical readings. This is particularly common with colored compounds or nanoparticles.[4][5][17]

Troubleshooting Steps:

  • Include Proper Controls:

    • Compound-only control (no cells): Add your compound at all tested concentrations to wells containing only culture medium. This will reveal if the compound directly reduces the tetrazolium salt or absorbs light at the assay wavelength.[18] Subtract this background absorbance from your experimental values.

    • Vehicle control: Treat cells with the highest concentration of the solvent (e.g., DMSO) used in the experiment to account for any solvent-induced toxicity.

    • Untreated control: Cells in culture medium only, representing 100% viability.

    • Positive control: A known cytotoxic agent to ensure the assay is performing as expected.

  • For Tetrazolium-Based Assays (MTT, MTS, XTT):

    • After incubating the cells with the compound, but before adding the tetrazolium salt, consider washing the cells with PBS to remove any residual compound that might interfere. This is more straightforward with adherent cells.[17]

    • For MTT assays, ensure complete solubilization of the formazan crystals.[1] Inconsistent dissolution can lead to high variability.[18] Gentle agitation or increasing the volume of the solubilizing agent (like DMSO or isopropanol) can help.[1]

  • Consider Alternative Assays:

    • If interference is suspected, switch to an assay with a different detection principle. For example, if you are using a colorimetric assay, a luminescence-based ATP assay might be a better choice as it is less prone to colorimetric interference.[12][13]

Table: Comparison of Common Cell Viability Assays

Assay TypePrincipleAdvantagesDisadvantages
MTT Mitochondrial dehydrogenases reduce yellow MTT to purple formazan (insoluble).[1]Inexpensive, well-established.Requires a solubilization step, potential for interference from insoluble compounds.[18]
MTS/XTT Similar to MTT, but produces a water-soluble formazan product.No solubilization step, faster protocol.Can be less sensitive than MTT, potential for interference.[19]
Resazurin (AlamarBlue) Metabolically active cells reduce blue resazurin to pink, fluorescent resorufin.[12]Highly sensitive, non-toxic to cells (allowing for kinetic studies).[12]Potential for fluorescent interference from test compounds.
ATP-based (e.g., CellTiter-Glo®) Measures ATP levels using a luciferase-based reaction that produces light.[12]Highly sensitive, rapid, less prone to interference from colored/insoluble compounds.Requires a luminometer, is an endpoint assay as it involves cell lysis.
LDH Release Measures the release of lactate dehydrogenase (LDH) from damaged cells into the medium.Measures cytotoxicity (membrane integrity), not just metabolic activity.Less sensitive for early-stage cytotoxicity, can be affected by serum LDH.
Problem 3: Unexpected Cell Viability Results (e.g., Increased Viability at High Concentrations)

Cause: This can be an artifact of the assay. For example, some compounds can directly reduce the tetrazolium salt, leading to a false-positive signal for viability.[17] Alternatively, at very high concentrations, precipitated compounds might be removed during washing steps, leading to an underestimation of toxicity.

Validation Strategy:

  • Microscopic Examination: Always visually inspect your cells under a microscope before and after treatment. This can provide a qualitative assessment of cell health, morphology, and density, which can help validate your assay results.

  • Use an Orthogonal Assay: Confirm your findings with a second, mechanistically different viability assay. For example, if a metabolic assay like MTT shows unexpected results, validate with a membrane integrity assay (like LDH release or a dye exclusion method like Trypan Blue) or an ATP-based assay.[13]

  • Data Analysis: Scrutinize your dose-response curves. If you see a sharp, non-biological drop-off in the signal at the highest concentrations, it could be due to compound precipitation and subsequent removal.

Diagram: Assay Validation Decision Tree

G A Unexpected Viability Results B Perform Microscopic Examination A->B C Results Consistent with Assay Data? B->C D Validate with Orthogonal Assay (e.g., ATP or LDH) C->D No K Results Inconsistent C->K Yes E Results from Both Assays Correlate? D->E F Results are Likely Valid E->F Yes G Investigate Assay Interference E->G No H Check Compound-Only Controls G->H I Re-evaluate Solubility and Protocol H->I J Choose Alternative Assay I->J K->D

Sources

Technical Support Center: Interpreting Complex NMR Spectra of 2-(3-Bromophenyl)quinoline-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 2-(3-Bromophenyl)quinoline-4-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals who are working with this molecule and need to interpret its complex Nuclear Magnetic Resonance (NMR) spectra. Here, we address common challenges and provide troubleshooting strategies in a practical question-and-answer format.

Introduction: The Challenge of a Complex Spectrum

The ¹H NMR spectrum of this compound presents a significant interpretive challenge due to the presence of two distinct aromatic systems—a quinoline ring and a bromophenyl ring—as well as a carbohydrazide linker. This complexity often leads to overlapping signals, intricate splitting patterns, and difficulties in assigning specific protons. This guide will help you navigate these complexities.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: Why are the aromatic protons in my spectrum so difficult to assign?

Answer:

The primary difficulty arises from the sheer number of protons in the aromatic region (typically δ 7.0-9.0 ppm) and the similar electronic environments of many of these protons. You have protons on both the quinoline and the bromophenyl rings, leading to a crowded spectral region.

Troubleshooting Protocol:

  • Predict Chemical Shifts: Start by predicting the approximate chemical shifts for each aromatic proton based on the substituent effects. The quinoline protons are influenced by the nitrogen atom and the carbohydrazide group, while the bromophenyl protons are affected by the bromine atom and the quinoline ring.

  • Analyze Splitting Patterns: Carefully analyze the multiplicity (singlet, doublet, triplet, etc.) of each signal. The coupling constants (J-values) are crucial for determining the relative positions of protons (ortho, meta, para).[1][2] For instance, ortho-coupling is typically larger (7-9 Hz) than meta-coupling (2-3 Hz).

  • Utilize 2D NMR Techniques: For unambiguous assignments, two-dimensional NMR experiments are invaluable.[1]

    • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. You will see cross-peaks between signals from adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): This correlates protons with their directly attached carbon atoms, aiding in the assignment of both ¹H and ¹³C spectra.[3]

    • HMBC (Heteronuclear Multiple Bond Correlation): This shows correlations between protons and carbons over two or three bonds, which is extremely useful for piecing together the molecular fragments.

Question 2: I'm seeing broad signals for the -NH and -NH₂ protons of the carbohydrazide group. Is this normal?

Answer:

Yes, this is a very common observation. The protons on nitrogen atoms often exhibit broad signals due to several factors:

  • Quadrupolar Broadening: The ¹⁴N nucleus has a quadrupole moment, which can lead to rapid relaxation and broadening of the signals of attached protons.

  • Chemical Exchange: These protons can exchange with each other and with trace amounts of water or acidic impurities in the NMR solvent. This exchange process occurs on a timescale that can broaden the NMR signals.

Troubleshooting Protocol:

  • D₂O Exchange: To confirm that a broad signal is from an exchangeable proton (like -NH or -OH), add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The signals from the -NH and -NH₂ protons will disappear as the protons are replaced by deuterium.

  • Low-Temperature NMR: Cooling the sample can sometimes slow down the rate of chemical exchange, resulting in sharper signals for the -NH and -NH₂ protons.

  • Solvent Choice: The choice of solvent can influence the appearance of these signals. In aprotic solvents like DMSO-d₆, exchange is often slower, leading to sharper peaks compared to protic solvents like methanol-d₄.

Question 3: Some of my aromatic signals are overlapping, making integration and multiplicity analysis impossible. What can I do?

Answer:

Signal overlap is a frequent issue with complex aromatic compounds.[1] Here are several strategies to resolve overlapping signals:

Troubleshooting Workflow:

Caption: Workflow for resolving overlapping NMR signals.

Detailed Steps:

  • Change the NMR Solvent: Sometimes, simply changing the solvent can alter the chemical shifts of some protons more than others, leading to better signal separation. Solvents like benzene-d₆ can induce significant shifts in aromatic protons due to anisotropic effects.

  • Use a Higher Field Spectrometer: If available, acquiring the spectrum on a higher field NMR instrument (e.g., 600 MHz instead of 300 MHz) will increase the dispersion of the signals, often resolving the overlap.

  • Selective 1D NOE (Nuclear Overhauser Effect) Experiments: Irradiating a specific proton can cause an enhancement in the signal of nearby protons (through space). This can help to identify which signals belong to protons that are spatially close, aiding in their assignment.

Question 4: I'm observing unexpected peaks in my spectrum. How can I determine if they are impurities or artifacts?

Answer:

Distinguishing between impurities and spectral artifacts is a critical step in accurate spectral interpretation.[4]

Common Sources of Extraneous Peaks:

Peak SourceTypical AppearanceConfirmation/Solution
Solvent Residual Peaks Sharp singlets at known chemical shifts.Consult a table of common NMR solvent impurities.[5]
Water Broad singlet, chemical shift is solvent and temperature dependent.Add D₂O to see if the peak disappears or shifts.
Grease/Phthalates Multiplets in the aliphatic region and aromatic signals around δ 7.5-7.7 ppm.Ensure clean NMR tubes and proper sample handling.
Spinning Sidebands Small peaks symmetrically flanking a large signal.Re-shim the magnet or adjust the spinning rate.
¹³C Satellites Small peaks symmetrically flanking a large signal, separated by the ¹JCH coupling constant.These are normal and expected for highly abundant signals.

Experimental Protocol for Purity Assessment:

  • Acquire a High-Resolution Spectrum: Ensure the spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio for potential low-level impurities.

  • Integrate All Signals: Integrate all the peaks in the spectrum, including the suspected impurity signals.

  • Compare to Known Impurities: Check for signals corresponding to residual solvents or common reagents from the synthesis (e.g., starting materials).

  • Quantitative ¹H NMR (qNMR): If you need to quantify the purity, you can use qNMR by adding a known amount of an internal standard with a signal in a clean region of the spectrum.

Predicted ¹H NMR Data for this compound

The following table provides an estimated range of chemical shifts and expected multiplicities for the protons in the target molecule. These values can vary depending on the solvent and other experimental conditions.

Proton AssignmentApproximate Chemical Shift (δ, ppm)MultiplicityNotes
Quinoline H-38.0 - 8.2Singlet (s)Downfield due to proximity to the carbohydrazide and nitrogen.
Quinoline H-58.2 - 8.4Doublet (d)Ortho-coupled to H-6.
Quinoline H-67.6 - 7.8Triplet (t)Coupled to H-5 and H-7.
Quinoline H-77.8 - 8.0Triplet (t)Coupled to H-6 and H-8.
Quinoline H-88.0 - 8.2Doublet (d)Ortho-coupled to H-7.
Bromophenyl H-2'8.1 - 8.3Singlet (or narrow triplet)Meta-coupled to H-4' and H-6'.
Bromophenyl H-4'7.6 - 7.8Triplet (t)Coupled to H-5' and meta to H-2'.
Bromophenyl H-5'7.4 - 7.6Triplet (t)Coupled to H-4' and H-6'.
Bromophenyl H-6'7.9 - 8.1Doublet (d)Ortho-coupled to H-5'.
-NH-10.0 - 11.0Broad Singlet (br s)Exchangeable proton, downfield due to amide character.
-NH₂4.5 - 5.5Broad Singlet (br s)Exchangeable protons.

Logical Relationship Diagram

Caption: Logical flow for comprehensive NMR spectral interpretation.

Concluding Remarks

The interpretation of the NMR spectra of this compound is a multifaceted process that requires a systematic approach. By combining the fundamental principles of ¹H NMR with advanced 2D techniques and targeted troubleshooting experiments, a complete and accurate structural elucidation is achievable. This guide provides a framework for addressing the most common challenges encountered during this process. For further assistance, please consult the references below or contact your instrument specialist.

References
  • Ardenkjaer-Larsen, J.H., et al. (2015). Facing and overcoming sensitivity challenges in biomolecular NMR spectroscopy. Angewandte Chemie International Edition. Available at: [Link]

  • D'Souza, J. D. (2021). Common problems and artifacts encountered in solution-state NMR experiments. Magnetic Resonance in Chemistry. Available at: [Link]

  • Gunasekar, S. (2014). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals. Available at: [Link]

  • Technology Networks. (2024). NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. Technology Networks. Available at: [Link]

  • Chemistry LibreTexts. (2022). 4.7: NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]

  • Chemistry with Caroline. (2021). How to Interpret Splitting in the 1H NMR (O Chem). YouTube. Available at: [Link]

  • SDSU NMR Facility. (n.d.). Common Problems. San Diego State University. Available at: [Link]

  • AZoOptics. (2023). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. AZoOptics. Available at: [Link]

  • OpenOChem Learn. (n.d.). Interpreting. OpenOChem Learn. Available at: [Link]

  • ACD/Labs. (2021). The Basics of Interpreting a Proton (¹H) NMR Spectrum. ACD/Labs. Available at: [Link]

  • ResearchGate. (2023). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega. Available at: [Link]

  • Taylor & Francis Online. (2022). Synthesis and Antimicrobial Activity of New Carbohydrazide Bearing Quinoline Scaffolds in Silico ADMET and Molecular Docking Studies. Polycyclic Aromatic Compounds. Available at: [Link]

Sources

Validation & Comparative

A Comparative Analysis of the Antimicrobial Efficacy of 2-(3-Bromophenyl)quinoline-4-carbohydrazide and Ciprofloxacin

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to the Scientific Community

In the ongoing battle against antimicrobial resistance, the exploration of novel chemical scaffolds with potent antibacterial activity is of paramount importance. This guide presents a detailed comparative analysis of the antimicrobial properties of a promising investigational compound, 2-(3-Bromophenyl)quinoline-4-carbohydrazide, and the widely-used fluoroquinolone antibiotic, ciprofloxacin. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and development of new anti-infective agents.

Introduction: The Need for Novel Antimicrobial Agents

The rise of multidrug-resistant bacteria poses a significant threat to global public health. Ciprofloxacin, a second-generation fluoroquinolone, has been a cornerstone in the treatment of a wide range of bacterial infections for decades.[1][2] Its broad spectrum of activity and favorable pharmacokinetic profile have made it an invaluable therapeutic option.[1] However, the emergence of resistance to ciprofloxacin and other fluoroquinolones necessitates the urgent development of new antibiotics with novel mechanisms of action or improved efficacy against resistant strains.

Quinoline derivatives have long been recognized for their diverse pharmacological activities, including antimicrobial effects. The investigational compound, this compound, belongs to a class of quinoline-4-carbohydrazide derivatives that have shown promise as potential antimicrobial agents. This guide will delve into the known antimicrobial profiles of both compounds, their mechanisms of action, and present a framework for their comparative evaluation.

Mechanism of Action: A Tale of Two DNA Gyrase Inhibitors

Both ciprofloxacin and the quinoline-4-carbohydrazide scaffold are believed to exert their antibacterial effects by targeting bacterial DNA gyrase and topoisomerase IV, essential enzymes involved in DNA replication, repair, and recombination.[1][2][3][4]

Ciprofloxacin: As a well-established fluoroquinolone, ciprofloxacin's mechanism is well-characterized. It stabilizes the covalent complex between DNA gyrase and DNA, leading to the inhibition of DNA replication and the induction of lethal double-strand breaks in the bacterial chromosome.[1][2][5] This action is bactericidal and is effective against a wide range of both Gram-positive and Gram-negative bacteria.[2][6]

This compound: While direct enzymatic studies on the 3-bromo derivative are not extensively available in the public domain, research on structurally related 2-(4-Bromophenyl)quinoline-4-carbohydrazide derivatives strongly suggests a similar mechanism of action.[3][4] These compounds have been shown to inhibit S. aureus DNA gyrase, with some derivatives exhibiting potent inhibitory activity.[3][4] The quinoline core, coupled with the carbohydrazide moiety, is believed to be crucial for interacting with the enzyme-DNA complex.

Diagram: Proposed Mechanism of Action

Mechanism_of_Action cluster_0 Bacterial Cell Ciprofloxacin Ciprofloxacin DNA_Gyrase_Topo_IV DNA Gyrase / Topoisomerase IV Ciprofloxacin->DNA_Gyrase_Topo_IV Inhibits Quinoline_Derivative This compound Quinoline_Derivative->DNA_Gyrase_Topo_IV Inhibits (Predicted) DNA_Replication_Block Blockage of DNA Replication DNA_Gyrase_Topo_IV->DNA_Replication_Block Cell_Death Bacterial Cell Death DNA_Replication_Block->Cell_Death

Caption: Inhibition of bacterial DNA gyrase and topoisomerase IV by ciprofloxacin and the proposed mechanism for this compound, leading to the cessation of DNA replication and ultimately, bacterial cell death.

Comparative Antimicrobial Spectrum and Potency

Ciprofloxacin: Ciprofloxacin exhibits a broad spectrum of activity, with potent action against many Gram-negative bacteria, including Enterobacteriaceae and Pseudomonas aeruginosa.[2][6][7] It is also active against some Gram-positive bacteria, such as methicillin-sensitive Staphylococcus aureus.[2][8]

This compound Derivatives: Studies on 2-(4-Bromophenyl)quinoline-4-carbohydrazide derivatives have demonstrated promising activity, particularly against Gram-positive bacteria like S. aureus.[3][4] Some of these derivatives have shown MIC values comparable to or even better than ciprofloxacin against certain strains.[3] This suggests that the quinoline-4-carbohydrazide scaffold is a promising backbone for the development of potent antibacterial agents.

Table 1: Representative Minimum Inhibitory Concentration (MIC) Data

Compound/DrugOrganismMIC (µg/mL)Reference
Ciprofloxacin Escherichia coli≤1 (Susceptible)[9]
Staphylococcus aureus0.25 - 1.0[8][10][11]
Pseudomonas aeruginosa~0.37 (MIC90)[12]
2-(4-Bromophenyl)quinoline-4-carbohydrazide Derivatives Staphylococcus aureus2.5 - 10[3]

Note: The MIC values for ciprofloxacin can vary depending on the specific strain and its resistance profile. The data for the quinoline derivatives is for the 4-bromo analogs and serves as an indicator of the potential of this chemical class.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

To directly compare the antimicrobial activity of this compound and ciprofloxacin, a standardized MIC assay, such as the broth microdilution method, should be employed. This method provides a quantitative measure of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:
  • This compound (synthesized and purified)

  • Ciprofloxacin standard powder

  • Mueller-Hinton Broth (MHB)

  • Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213, P. aeruginosa ATCC 27853)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:
  • Preparation of Stock Solutions: Prepare stock solutions of this compound and ciprofloxacin in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

  • Preparation of Bacterial Inoculum: Culture the bacterial strains overnight in MHB. Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilutions: Perform serial two-fold dilutions of the test compounds and ciprofloxacin in MHB directly in the 96-well plates. The final concentration range should be sufficient to determine the MIC (e.g., 128 µg/mL to 0.125 µg/mL).

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a growth control (no antimicrobial agent) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity) as determined by visual inspection or by measuring the optical density at 600 nm.

Diagram: Broth Microdilution Workflow

MIC_Workflow Start Start Prep_Stock Prepare Stock Solutions (Test Compound & Ciprofloxacin) Start->Prep_Stock Prep_Inoculum Prepare Standardized Bacterial Inoculum Start->Prep_Inoculum Serial_Dilution Perform Serial Dilutions in 96-well Plate Prep_Stock->Serial_Dilution Inoculate Inoculate Wells with Bacteria Prep_Inoculum->Inoculate Serial_Dilution->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Read_Results Determine MIC (Lowest concentration with no growth) Incubate->Read_Results End End Read_Results->End

Caption: A streamlined workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Synthesis of this compound

The synthesis of the title compound would likely follow a multi-step process, beginning with the Pfitzinger reaction to construct the quinoline core, followed by esterification and subsequent reaction with hydrazine. A plausible synthetic route is outlined below, based on established chemical literature for similar compounds.[3][13]

  • Pfitzinger Reaction: Reaction of isatin with 3-bromoacetophenone in the presence of a base to yield 2-(3-bromophenyl)quinoline-4-carboxylic acid.

  • Esterification: Conversion of the carboxylic acid to its corresponding ester (e.g., ethyl ester) using an alcohol in the presence of an acid catalyst.

  • Hydrazinolysis: Reaction of the ester with hydrazine hydrate to afford the final product, this compound.

Concluding Remarks and Future Directions

Ciprofloxacin remains a potent and clinically important antibiotic, but the relentless evolution of bacterial resistance underscores the need for new therapeutic agents. The this compound scaffold represents a promising area for antimicrobial drug discovery. Preliminary data on analogous compounds suggest that this class of molecules may possess significant antibacterial activity, potentially through the inhibition of DNA gyrase.

To fully elucidate the potential of this compound, further research is imperative. This includes:

  • Comprehensive Antimicrobial Susceptibility Testing: Evaluation against a broad panel of Gram-positive and Gram-negative bacteria, including clinically relevant resistant strains.

  • Mechanism of Action Studies: Direct enzymatic assays to confirm the inhibition of DNA gyrase and topoisomerase IV and to compare its potency with ciprofloxacin.

  • Cytotoxicity and Selectivity Index Determination: Assessment of the compound's toxicity towards mammalian cells to determine its therapeutic window.

  • In Vivo Efficacy Studies: Evaluation of the compound's effectiveness in animal models of infection.

By systematically investigating these aspects, the scientific community can determine the true potential of this compound as a future weapon in the fight against bacterial infections.

References

  • Campoli-Richards, D. M., Monk, J. P., Price, A., Benfield, P., Todd, P. A., & Ward, A. (1988). Ciprofloxacin. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use. Drugs, 35(4), 373–447. [Link]

  • Hooper, D. C. (1995). Ciprofloxacin: in vitro activity, mechanism of action, and resistance. Reviews of infectious diseases, 11 Suppl 5, S979–S987. [Link]

  • Dr. Oracle. (2025, September 29). What is the minimum inhibitory concentration (MIC) of ciprofloxacin (Cipro) for E. coli in urinary tract infections (UTIs)? [Link]

  • Wikipedia. (2026). Ciprofloxacin. [Link]

  • Valle, M., Valle, E., & Pavesio, D. (1985). Comparative in vitro activity of ciprofloxacin and five other quinoline derivatives against gram-negative isolates. Drugs under experimental and clinical research, 11(5), 331–334. [Link]

  • Wolfson, J. S., & Hooper, D. C. (1985). The fluoroquinolones: structures, mechanisms of action and resistance, and spectra of activity in vitro. Antimicrobial agents and chemotherapy, 28(4), 581–586. [Link]

  • Lebel, M. (1988). Ciprofloxacin: chemistry, mechanism of action, resistance, antimicrobial spectrum, pharmacokinetics, clinical trials, and adverse reactions. Pharmacotherapy, 8(1), 3–33. [Link]

  • Obinaju, N. Q., Ogwunga, C. C., Anyadoh-Nwadike, S. O., & Nwakwasi, U. E. (2021). Effect of Ciprofloxacin on the Growth and Biofilm Formation Ability of Staphylococcus aureus. European Journal of Medical and Health Sciences, 3(4), 11-17. [Link]

  • Blumberg, H. M., Rimland, D., Carroll, D. J., Terry, P., & Wachsmuth, I. K. (1991). Activity of ciprofloxacin against methicillin-resistant Staphylococcus aureus. Antimicrobial agents and chemotherapy, 35(3), 565–566. [Link]

  • Hooper, D. C. (1985). Ciprofloxacin: in vitro activity, mechanism of action, and resistance. Reviews of infectious diseases, 11 Suppl 5, S979–S987. [Link]

  • Van der Auwera, P., & Klastersky, J. (1987). Comparative in vitro activity of five quinoline derivatives and five other antimicrobial agents used in oral therapy. Journal of antimicrobial chemotherapy, 19(5), 609–617. [Link]

  • Bauernfeind, A., & Petermüller, C. (1983). In vitro activity of ciprofloxacin compared with those of other new fluorinated piperazinyl-substituted quinoline derivatives. Antimicrobial agents and chemotherapy, 25(4), 518–521. [Link]

  • Obinaju, N. Q., Ogwunga, C. C., Anyadoh-Nwadike, S. O., & Nwakwasi, U. E. (2021). Effect of Ciprofloxacin on the Growth and Biofilm Formation Ability of Staphylococcus aureus. European Journal of Medical and Health Sciences, 3(4), 11-17. [Link]

  • Boyd, D. A., Miller, M., & Mulvey, M. R. (2010). Mechanisms of reduced susceptibility to ciprofloxacin in Escherichia coli isolates from Canadian hospitals. The Canadian journal of infectious diseases & medical microbiology = Journal canadien des maladies infectieuses et de la microbiologie medicale, 21(4), 189–194. [Link]

  • El-Sayed, W. A., Al-Salahi, R., Al-Omar, M. A., & Amr, A. E. (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega, 8(20), 17871–17886. [Link]

  • Li, X., Zhao, J., Wang, Y., Sun, Y., & Li, Y. (2019). Effects of sub-minimum inhibitory concentrations of ciprofloxacin on biofilm formation and virulence factors of Escherichia coli. The Brazilian journal of infectious diseases : an official publication of the Brazilian Society of Infectious Diseases, 23(1), 13–20. [Link]

  • Li, H., Zhao, C., Li, C., & Wang, Y. (2023). Ciprofloxacin enhances the biofilm formation of Staphylococcus aureus via an agrC-dependent mechanism. Frontiers in Microbiology, 14, 1284521. [Link]

  • de Nijs, M., Scharff, S., van der Ende, A., & de Greeff, S. C. (2020). Understanding and predicting ciprofloxacin minimum inhibitory concentration in Escherichia coli with machine learning. Scientific reports, 10(1), 15024. [Link]

  • Obinaju, N. Q., Ogwunga, C. C., Anyadoh-Nwadike, S. O., & Nwakwasi, U. E. (2021). Effect of Ciprofloxacin on the Growth and Biofilm Formation Ability of Staphylococcus aureus. European Journal of Medical and Health Sciences, 3(4), 11-17. [Link]

  • Li, X., Zhao, J., Wang, Y., Sun, Y., & Li, Y. (2019). Effects of sub-minimum inhibitory concentrations of ciprofloxacin on biofilm formation and virulence factors of Escherichia coli. The Brazilian journal of infectious diseases : an official publication of the Brazilian Society of Infectious Diseases, 23(1), 13–20. [Link]

  • Ali, A. A., Al-Saadi, F. H., & Al-Amery, K. K. (2024). Synthesis and Characterization of Quinoline Derivatives as anti bacterial Agents. Journal of Survey in Fisheries Sciences, 11(1S), 1-13. [Link]

  • El-Sayed, W. A., Al-Salahi, R., Al-Omar, M. A., & Amr, A. E. (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega, 8(20), 17871–17886. [Link]

  • El-Sayed, W. A., Al-Salahi, R., Al-Omar, M. A., & Amr, A. E. (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega, 8(20), 17871–17886. [Link]

  • El-Sayed, W. A., Al-Salahi, R., Al-Omar, M. A., & Amr, A. E. (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega. [Link]

  • Baragaña, B., Hallyburton, I., Lee, M. C. S., Norcross, N. R., Grimaldi, R., Otto, T. D., ... & Fidock, D. A. (2015). A novel experimental drug against malaria with a new mechanism of action. Nature, 522(7556), 315–320. [Link]

  • Patel, D. R., Patel, K. C., & Patel, H. D. (2014). Design, Synthesis, Characterization and Antimicrobial Evaluation of Novel 2, 4-Disubstituted Quinazoline Derivatives. Journal of Chemical and Pharmaceutical Research, 6(7), 1849-1859. [Link]

  • El-Sayed, W. A., Al-Salahi, R., Al-Omar, M. A., & Amr, A. E. (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega, 8(20), 17871–17886. [Link]

  • Mohammadi-Farani, A., Foroumadi, A., & Mirzaei, J. (2019). Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1, 2-dihydroquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 and Antibacterial Agents. Research in pharmaceutical sciences, 14(6), 499. [Link]

  • Mohammadi-Farani, A., Foroumadi, A., & Mirzaei, J. (2013). Design, Synthesis and Docking Studies of New 4-hydroxyquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 Agents. Archiv der Pharmazie, 346(3), 188–196. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 2-Arylquinoline-4-Carbohydrazide Analogs as Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a series of novel antimicrobial agents derived from the 2-arylquinoline-4-carbohydrazide scaffold. We will dissect how specific structural modifications to this core influence biological activity, focusing on a well-documented case study of 2-(4-Bromophenyl)quinoline-4-carbohydrazide analogs and their efficacy as microbial DNA gyrase inhibitors. The insights presented herein are grounded in experimental data to inform rational drug design for researchers and scientists in the field of medicinal chemistry.

Introduction: The Quinoline-4-Carbohydrazide Scaffold as a Privileged Structure

In the landscape of medicinal chemistry, certain molecular frameworks, often termed "privileged structures," consistently appear in compounds with diverse biological activities. The quinoline ring system is one such scaffold, forming the backbone of numerous agents with properties ranging from antibacterial and anticancer to anti-inflammatory and antiviral.[1][2] Quinoline derivatives have been shown to exert their effects through various mechanisms, including the inhibition of critical enzymes like DNA gyrase and topoisomerase.[3]

The carbohydrazide moiety (-CONHNH₂) is another pharmacologically significant functional group.[4] It serves as a versatile linker and a key building block for synthesizing a wide array of heterocyclic compounds, often imparting potent biological activities to the parent molecule.[4][5]

The strategy of molecular hybridization —combining two or more known pharmacophoric units—is a rational approach to designing new chemical entities with potentially synergistic or enhanced potency.[3] This guide focuses on analogs created by hybridizing the 2-arylquinoline core with a carbohydrazide linker. We will analyze a series of 2-(4-Bromophenyl)quinoline-4-carbohydrazide derivatives to establish a clear SAR, primarily concerning their activity against Gram-positive bacteria, such as Staphylococcus aureus, and their targeted inhibition of microbial DNA gyrase.[3][6]

Synthesis of the Core Scaffold: 2-(4-Bromophenyl)quinoline-4-carbohydrazide

The foundational step in developing this class of analogs is the efficient synthesis of the key intermediate, 2-(4-Bromophenyl)quinoline-4-carbohydrazide. The synthetic pathway is a multi-step process that begins with the well-established Pfitzinger reaction.

The causality behind this synthetic choice is rooted in its reliability and efficiency. The Pfitzinger reaction provides a direct route to the quinoline-4-carboxylic acid core from readily available starting materials.[3][7] Subsequent esterification is a standard procedure to activate the carboxylic acid for the final and crucial step: hydrazinolysis. The use of hydrazine hydrate is a direct and high-yielding method to introduce the carbohydrazide moiety, which serves as the primary point for subsequent diversification and SAR exploration.[3]

G cluster_0 Pfitzinger Reaction cluster_1 Esterification cluster_2 Hydrazinolysis cluster_3 Diversification Isatin Isatin CarboxylicAcid 2-(4-Bromophenyl)quinoline- 4-carboxylic acid Isatin->CarboxylicAcid KOH, Ethanol, Reflux Bromoacetophenone 4-Bromoacetophenone Bromoacetophenone->CarboxylicAcid KOH, Ethanol, Reflux Ester Ethyl 2-(4-Bromophenyl)quinoline- 4-carboxylate CarboxylicAcid->Ester Ethanol, H₂SO₄ Hydrazide 2-(4-Bromophenyl)quinoline- 4-carbohydrazide (Core Scaffold) Ester->Hydrazide Hydrazine Hydrate Analogs Target Analogs (Acyclic & Cyclic) Hydrazide->Analogs Various Reagents

Caption: Synthetic workflow for 2-(4-Bromophenyl)quinoline-4-carbohydrazide analogs.

Experimental Protocol: Synthesis of the Core Scaffold

The synthesis of the key intermediate, 2-(4-Bromophenyl)quinoline-4-carbohydrazide, was performed as previously reported in the literature.[3][7]

  • Step 1: Synthesis of 2-(4-Bromophenyl)quinoline-4-carboxylic acid (1). Isatin is reacted with 4-bromoacetophenone in refluxing ethanol under basic conditions (potassium hydroxide), employing the Pfitzinger reaction protocol.[3][7]

  • Step 2: Synthesis of Ethyl 2-(4-Bromophenyl)quinoline-4-carboxylate (2). The resulting carboxylic acid (1) is heated in absolute ethanol with a catalytic amount of concentrated sulfuric acid to yield the corresponding ethyl ester.[3]

  • Step 3: Synthesis of 2-(4-Bromophenyl)quinoline-4-carbohydrazide (3). The ester (2) is dissolved in absolute ethanol, and hydrazine hydrate is added. The mixture is heated under reflux for approximately 7 hours. Upon cooling and pouring into ice water, the solid product is filtered, washed, and purified to yield the core carbohydrazide scaffold.[3]

Structure-Activity Relationship (SAR) Analysis

The strategic modification of the terminal hydrazide group of the core scaffold has led to the identification of critical structural features that govern antimicrobial potency and target engagement. The following sections compare the biological performance of various acyclic and cyclic analogs.

Acyclic Modifications of the Hydrazide Moiety

Initial modifications focused on substituting the terminal -NH₂ group of the hydrazide to explore the impact of steric and electronic properties on activity. This was a logical first step to probe the binding pocket of the target enzyme without drastically altering the scaffold's overall structure.

  • N-Acetylation: Analogs were synthesized by reacting the core hydrazide with various 2-chloro-N-aryl-acetamides. This introduced an extended side chain. Compound 6b , featuring a 4-methoxyphenyl acetamide moiety, demonstrated potent activity against S. aureus with a Minimum Inhibitory Concentration (MIC) of 38.64 µM.[3] This suggests that an electron-donating group at the para-position of the terminal phenyl ring is favorable for activity.

  • Hydrazone Formation: The reaction with triethyl orthoformate yielded an ethoxyformaldehyde hydrazone (5 ). This derivative showed good antibacterial activity (MIC = 49.04 µM against S. aureus) and was the most active antifungal compound against C. albicans (MIC = 24.53 µM).[3]

  • N-Acylation: A series of N-acyl derivatives (7a-e ) were prepared using substituted benzoyl chlorides. These compounds generally showed weak or no activity, indicating that direct acylation with a bulky aromatic group on the terminal nitrogen is detrimental to antimicrobial efficacy.[3]

Compound IDModification on Hydrazide MoietyMIC vs. S. aureus (µM)[3]IC₅₀ vs. DNA Gyrase (µM)
5 -N=CH(OC₂H₅)49.04Not Reported
6a -NH-NH-CO-CH₂-NH-(p-CH₃-Ph)164.35Not Reported
6b -NH-NH-CO-CH₂-NH-(p-OCH₃-Ph)38.6433.64[3][8]
7a-e -NH-NH-CO-(Substituted-Ph)Generally InactiveNot Reported
Cyclic Modifications: Formation of Heterocyclic Hybrids

The rationale for cyclizing the hydrazide moiety was to constrain its conformation and introduce new hydrogen bonding patterns, potentially leading to a more favorable and rigid interaction with the target enzyme's active site. This strategy proved highly effective.

  • Pyrazole Derivatives: Cyclocondensation of the core hydrazide with malononitrile yielded a 5-amino-3-hydrazinylpyrazole derivative (10 ). This compound displayed excellent activity against S. aureus and, most importantly, showed potent inhibition of the target enzyme, S. aureus DNA gyrase, with an IC₅₀ value of 8.45 µM.[3][8] This activity is comparable to the reference drug ciprofloxacin (IC₅₀ = 3.80 µM), validating DNA gyrase as the molecular target.[3][8]

  • Pyrazolone and Dimethyl-pyrazole Derivatives: Reaction with ethyl acetoacetate or acetylacetone led to the formation of pyrazolone (12 ) or dimethyl-pyrazole (11 ) rings, respectively. While compound 11 showed a good inhibition zone, its MIC value was significantly higher (192.29 µM), indicating lower potency compared to the acyclic analogs and the amino-pyrazole derivative 10 .[3] Compound 12 was inactive.

Compound IDModification on Hydrazide MoietyMIC vs. S. aureus (µM)[3]IC₅₀ vs. DNA Gyrase (µM)
10 5-amino-3-hydrazinyl-1H-pyrazole191.368.45[3][8]
11 3,5-dimethyl-1H-pyrazole192.29Not Reported
13 5-amino-3-oxo-2,3-dihydro-1H-pyrazole381.81Not Reported
14 3,5-dioxo-pyrazolidine761.77Not Reported

SAR Summary and Key Pharmacophoric Features

The collective experimental data allows for the deduction of a clear structure-activity relationship for this class of compounds as DNA gyrase inhibitors.

G cluster_SAR Structure-Activity Relationship Summary SAR_Image Point1 2-Aryl Group: - 4-Bromo substitution is well-tolerated. - Other substitutions at positions 2, 3, or 4 of this phenyl ring remain to be explored. Point2 Quinoline Core: - Essential for DNA gyrase inhibition. - Acts as the primary scaffold. Point3 Carbohydrazide Linker: - Critical for activity. - Serves as a versatile handle for modification. Point4 Terminal Modifications (Key to Potency): - Acyclic N-acetylation with electron-donating groups is favorable (e.g., Compound 6b). - Cyclization to a 5-amino-pyrazole ring dramatically enhances DNA gyrase inhibition (e.g., Compound 10). - Bulky N-acyl groups are detrimental.

Caption: Key pharmacophoric features and SAR summary for 2-arylquinoline-4-carbohydrazide analogs.

Key Experimental Methodologies

To ensure scientific integrity and reproducibility, the core protocols used to generate the SAR data are outlined below.

General Synthesis of Terminal Analogs
  • Example (Synthesis of Compound 10): The core hydrazide (1 mmol) is reacted with malononitrile (1 mmol) in dimethylformamide (DMF) in the presence of a catalytic amount of pyridine. The reaction mixture is heated, and upon completion, the product is isolated and purified to yield the pyrazole derivative.[3]

In Vitro Antimicrobial Assay (MIC Determination)

The Minimum Inhibitory Concentration (MIC) values were determined using the two-fold serial dilution method as described in the literature.[3]

  • Preparation: A stock solution of each test compound is prepared in a suitable solvent (e.g., DMSO).

  • Dilution: Serial two-fold dilutions of each compound are prepared in a 96-well microtiter plate using appropriate growth media (e.g., Mueller-Hinton broth for bacteria).

  • Inoculation: Each well is inoculated with a standardized suspension of the target microorganism (S. aureus ATCC 6538-P).

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Observation: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible microbial growth.

S. aureus DNA Gyrase Supercoiling Assay

The inhibitory activity against the molecular target was quantified to determine the IC₅₀ values.[3]

  • Reaction Mixture: The assay is performed in a reaction buffer containing supercoiled plasmid DNA (e.g., pBR322), S. aureus DNA gyrase enzyme, and ATP.

  • Inhibition: The test compounds (6b and 10 ) at various concentrations are added to the reaction mixture and incubated. Ciprofloxacin is used as a positive control.

  • Analysis: The reaction is stopped, and the different forms of plasmid DNA (supercoiled vs. relaxed) are separated by agarose gel electrophoresis.

  • Quantification: The intensity of the DNA bands is quantified using densitometry. The IC₅₀ value is calculated as the concentration of the compound required to inhibit 50% of the enzyme's supercoiling activity.

Conclusion and Future Perspectives

This comparative analysis reveals a definitive structure-activity relationship for 2-(4-Bromophenyl)quinoline-4-carbohydrazide analogs as antimicrobial agents targeting DNA gyrase. The study underscores that while the core scaffold is essential, modifications to the terminal hydrazide group are the primary driver of potency.

  • The hydrazine moiety is a crucial linker that can be modified to tune activity.[3]

  • Acyclic N-acetylation with an electron-rich phenyl ring (compound 6b ) yields potent antibacterial activity.[3]

  • Cyclization of the hydrazide into a 5-amino-pyrazole ring (compound 10 ) results in a dramatic increase in direct enzymatic inhibition of DNA gyrase, producing a lead compound with potency comparable to ciprofloxacin.[3][8]

Future research should focus on:

  • Exploring Substitutions on the 2-Phenyl Ring: Systematically replacing the 4-bromo substituent with other halogens (F, Cl) or with electron-donating/withdrawing groups to probe its role in binding. This would also directly address the activity of the originally queried 3-bromophenyl analog.

  • Modifications on the Quinoline Core: Introducing small substituents onto the quinoline ring system to explore potential new interactions with the enzyme.

  • Optimization of Lead Compounds: Further modifying the most potent compounds (6b and 10 ) to improve their pharmacokinetic and pharmacodynamic properties, moving them closer to potential clinical candidates.

This guide provides a clear, data-supported framework for the rational design of next-generation quinoline-based antimicrobial agents.

References

  • Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present). PubMed Central.
  • 2-(3-Bromophenyl)
  • Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors.
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). MDPI.
  • Structure-activity relationship and target investigation of 2-aryl quinolines with nematocidal activity.
  • Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. MDPI.
  • Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. RSC Publishing.
  • (PDF) Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors.
  • Collection - Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega.
  • Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega.
  • Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 and Antibacterial Agents. SID.
  • Synthesis and biological evaluation of novel 2-(2-arylmethylene)hydrazinyl-4-aminoquinazoline derivatives as potent antitumor agents. PubMed.
  • Carbohydrazide Analogues: A Review of Synthesis and Biological Activities.
  • (PDF) Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications.
  • Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors. SID.
  • Design and In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applic

Sources

A Researcher's Guide to Quinolines: Bridging the Gap Between In Vitro Potency and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

The relentless rise of antimicrobial resistance presents a formidable challenge to global health, demanding an accelerated pipeline of novel therapeutic agents.[1] Among the most promising scaffolds in the medicinal chemist's arsenal is the quinoline nucleus, a heterocyclic structure at the core of potent antibacterial drugs.[2][3] Quinolones primarily exert their bactericidal effects by targeting bacterial type II topoisomerases—DNA gyrase and topoisomerase IV—converting these essential enzymes into toxic agents that fragment the bacterial chromosome.[4][5][6][7]

However, the journey from a promising compound in a test tube to a life-saving drug is fraught with challenges. A recurring theme in antimicrobial development is the discrepancy between a compound's performance in controlled laboratory settings (in vitro) and its effectiveness within a complex living organism (in vivo).[8][9] This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth comparison of the methodologies used to evaluate quinoline-based antimicrobials. It delves into the causality behind experimental choices, offers detailed protocols for key assays, and underscores the critical importance of integrating both in vitro and in vivo data to predict clinical success.

Part 1: The Foundation of Discovery: In Vitro Efficacy & Safety Profiling

In vitro testing serves as the bedrock of antimicrobial drug discovery. These assays are indispensable for initial screening, offering a rapid, cost-effective, and high-throughput method to identify compounds with intrinsic antimicrobial activity from large chemical libraries.[9][10] This foundational stage is not merely about identifying "hits," but about characterizing their potency and preliminary safety profile to justify advancement to more complex and resource-intensive studies.

Core Directive 1: Quantifying Potency with the Minimum Inhibitory Concentration (MIC) Assay

The first critical question for any potential antimicrobial is: "How much of it do we need to stop bacterial growth?" The Minimum Inhibitory Concentration (MIC) assay answers this by determining the lowest concentration of an agent that prevents the visible growth of a microorganism.[11][12][13]

Causality in Protocol Design: The broth microdilution method is a gold standard due to its reproducibility and suitability for testing numerous compounds simultaneously.[12][14] The choice of Mueller-Hinton Broth (MHB) is deliberate; it is a standardized medium with low levels of inhibitors (like sulfonamides and trimethoprim) that could otherwise interfere with the drug's action.[15] Furthermore, standardizing the bacterial inoculum to a specific concentration (e.g., 5x10^5 CFU/mL) is crucial for reproducibility, as the number of bacteria can significantly influence the apparent MIC value.[12]

Experimental Protocol: Broth Microdilution MIC Assay

  • Preparation of Compound Plate: a. In a 96-well microtiter plate, add 50-100 µL of sterile Mueller-Hinton Broth (MHB) to wells in columns 2 through 12. b. Dissolve the test quinoline derivative in a suitable solvent (like DMSO) and add 100-200 µL of this stock solution to the wells in column 1, achieving twice the highest desired test concentration. c. Perform a two-fold serial dilution by transferring 50-100 µL from column 1 to column 2, mixing thoroughly, then transferring from column 2 to 3, and so on, until column 10. Discard the final 50-100 µL from column 10. Column 11 serves as a growth control (broth and bacteria, no compound), and column 12 is a sterility control (broth only).

  • Inoculum Preparation: a. From a fresh agar plate, select 3-5 bacterial colonies and suspend them in sterile saline. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL. c. Dilute this standardized suspension in MHB to achieve a final inoculum concentration of approximately 5x10^5 CFU/mL in the wells.

  • Inoculation and Incubation: a. Add the appropriate volume of the final bacterial inoculum to each well (except the sterility control, column 12). b. Seal the plate and incubate at 37°C for 18-24 hours under appropriate atmospheric conditions.

  • Reading the MIC: a. Following incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the quinoline agent in which there is no visible bacterial growth.[12]

Table 1: Comparative In Vitro Efficacy (MIC, µg/mL) of Representative Quinolines

Compound/DrugS. aureus (Gram-positive)B. subtilis (Gram-positive)E. coli (Gram-negative)P. aeruginosa (Gram-negative)Reference(s)
Ciprofloxacin~1.0~0.5~0.015~0.25[16][17]
Novel Derivative 3c4 µg/mL3 µg/mL8 µg/mL10 µg/mL[16]
Quinoline-Hybrid 7b2 µg/mLN/A>50 µg/mLN/A[3][18]
Quinoline-Sulfonamide 3c1.56 µg/mL (MRSA)N/AN/AN/A[19]
Novel Derivative 626.25 nmol/mLN/A3.125 nmol/mLN/A[20]
(Note: Values are illustrative and compiled from multiple sources. Direct comparison requires identical testing conditions.)
Core Directive 2: Assessing Early Safety with In Vitro Cytotoxicity Assays

An ideal antimicrobial agent is a "magic bullet" that targets pathogens while sparing the host. Many compounds that are highly effective at killing bacteria are also toxic to eukaryotic cells, making them unsuitable for therapeutic use.[21][22][23] Therefore, early assessment of cytotoxicity against mammalian cells is a critical gatekeeping step.

Causality in Protocol Design: The MTT assay is a widely used colorimetric method to assess the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.[24] Living cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt (MTT) to a purple formazan precipitate.[24][25] The amount of formazan produced is directly proportional to the number of viable cells, allowing for the quantification of a compound's cytotoxic effect.

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: a. Culture a mammalian cell line (e.g., HEK-293, HepG2) under standard conditions. b. Seed the cells into a 96-well plate at a predetermined density (e.g., 1x10^4 cells/well) and allow them to adhere overnight.

  • Compound Treatment: a. Prepare serial dilutions of the quinoline test compound in the appropriate cell culture medium. b. Remove the old medium from the cells and add the medium containing the various compound concentrations. Include untreated cells as a viability control.

  • Incubation: a. Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition and Solubilization: a. Add MTT solution (final concentration ~0.5 mg/mL) to each well and incubate for 3-4 hours, allowing formazan crystals to form. b. Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the purple crystals.

  • Data Acquisition: a. Measure the absorbance of the solution at a specific wavelength (e.g., 540-570 nm) using a microplate reader. b. Calculate cell viability as a percentage relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell viability).[25]

Visualization: The In Vitro Antimicrobial Screening Workflow

The initial evaluation of a quinoline derivative follows a logical, tiered progression designed to efficiently identify the most promising candidates for further study.

InVitro_Workflow cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Potency & Selectivity cluster_2 Tier 3: Candidate Selection Library Quinoline Compound Library Disk_Diffusion Qualitative Screen (e.g., Disk Diffusion Assay) Library->Disk_Diffusion Broad Activity Check MIC_Screen Primary MIC Assay (Single Concentration or Range-finding) Disk_Diffusion->MIC_Screen Active Compounds MIC_Confirmation Quantitative MIC Determination (Broth Microdilution) MIC_Screen->MIC_Confirmation Potent Hits MBC_Assay Bactericidal vs. Bacteriostatic (MBC Assay) MIC_Confirmation->MBC_Assay Cytotoxicity Preliminary Safety (e.g., MTT Assay on Mammalian Cells) MIC_Confirmation->Cytotoxicity Data_Analysis Data Analysis (Calculate Selectivity Index) MBC_Assay->Data_Analysis Cytotoxicity->Data_Analysis Lead_Selection Lead Candidate(s) for In Vivo Studies Data_Analysis->Lead_Selection

Caption: A typical workflow for the in vitro evaluation of novel quinoline antimicrobial agents.

Part 2: The In Vitro-In Vivo Chasm: Why Potency Isn't Everything

A stellar MIC value is encouraging, but it is a poor lone predictor of clinical success. The transition from a simple, static in vitro environment to the dynamic, complex milieu of a living organism introduces a host of variables that can render a potent compound ineffective.[8][9][26][27] Understanding this "in vitro-in vivo gap" is crucial for rational drug development.

Key confounding factors include:

  • Pharmacokinetics (PK): This describes the journey of the drug through the body (Absorption, Distribution, Metabolism, and Excretion - ADME). A compound is useless if it is poorly absorbed, rapidly metabolized into an inactive form, fails to distribute to the site of infection, or is quickly eliminated.[28][29][30]

  • Pharmacodynamics (PD): This relates the drug concentration to its antimicrobial effect over time. Factors like the post-antibiotic effect (PAE), where bacterial growth remains suppressed even after the drug concentration falls below the MIC, play a significant role in vivo.[29][31]

  • Host Factors: The in vivo environment involves the host immune system, which can work synergistically with the antibiotic. Conversely, factors like plasma protein binding can sequester the drug, reducing the free concentration available to act on the pathogen.[8][26]

Part 3: The Proving Ground: In Vivo Efficacy Assessment

In vivo animal models are indispensable for bridging the gap. They allow for the evaluation of a drug's efficacy within the context of a complete physiological system, providing critical data on PK/PD relationships, safety, and optimal dosing strategies that are impossible to obtain in vitro.[9][32][33]

Core Directive 3: Selecting an Appropriate Animal Model

The choice of animal model is dictated by the target pathogen and the human disease being modeled. Murine (mouse) models are the most common starting point in antibacterial drug development due to their low cost, genetic tractability, and the availability of numerous well-characterized strains.[32][34]

  • Immunocompetent vs. Immunocompromised Models: Immunocompetent mice are used to study the interplay between the drug and a normal immune system. However, to isolate the direct antibacterial effect of a compound, researchers often use neutropenic (immunocompromised) models, where key immune cells like neutrophils are depleted.[32]

  • Infection Site: Models can be systemic (e.g., sepsis) or localized to a specific organ system (e.g., pneumonia, urinary tract infection).[32] The murine thigh infection model is a robust and widely used standard for evaluating the efficacy of drugs against localized, deep-seated infections.[31]

Core Directive 4: The Murine Thigh Infection Model

This model allows for a quantitative assessment of a drug's ability to reduce the bacterial burden in a specific tissue over time.

Experimental Protocol: Murine Thigh Infection Model

  • Animal Preparation: a. Use a specific strain of mice (e.g., BALB/c or C57BL/6). b. To induce neutropenia (if required), administer cyclophosphamide intraperitoneally on specific days (e.g., 4 days and 1 day) prior to infection. This step is critical for isolating the drug's effect from the host's immune clearance.

  • Infection: a. Culture the target bacterial strain to the mid-logarithmic growth phase. b. Wash and resuspend the bacteria in sterile saline to a specific concentration (e.g., 10^7 CFU/mL). c. Anesthetize the mice and inject a defined volume (e.g., 0.1 mL) of the bacterial suspension directly into the thigh muscle.

  • Drug Administration: a. At a predetermined time post-infection (e.g., 2 hours), begin treatment. b. Administer the quinoline compound via a clinically relevant route (e.g., orally (PO), subcutaneously (SQ), or intravenously (IV)) at various dose levels. A vehicle control group (receiving only the drug carrier) is essential.

  • Endpoint Analysis: a. At a specified endpoint (e.g., 24 hours post-treatment), humanely euthanize the mice. b. Aseptically excise the entire thigh muscle. c. Homogenize the tissue in a known volume of sterile saline. d. Perform serial dilutions of the tissue homogenate and plate onto appropriate agar plates to determine the number of viable bacteria (Colony Forming Units, or CFU). e. Express the final bacterial burden as log10 CFU per gram of thigh tissue. Efficacy is measured by the reduction in bacterial load compared to the vehicle control group at the start of therapy.[31]

Table 2: Example In Vivo Efficacy of a Quinoline Compound (Compound 6) in a Mouse Model of C. difficile Infection

Treatment GroupDosing RegimenOutcomeReference
C. difficile UK6 (Control)Vehicle OnlyAll mice succumbed to infection by Day 4[35]
C. difficile UK6 + Compound 610 mg/kg, twice daily80% survival rate at Day 10[35]
Compound 6 Only (Toxicity)10 mg/kg, twice daily100% survival, no adverse effects observed[35]
Visualization: The In Vivo Efficacy Testing Workflow

The process of evaluating a compound in an animal model is systematic, ensuring data is robust and reproducible.

InVivo_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Execution cluster_2 Phase 3: Analysis Model_Selection Select Animal Model (e.g., Neutropenic Mouse) Culture_Prep Prepare Bacterial Inoculum (Log-phase growth) Drug_Formulation Formulate Quinoline Compound for chosen administration route Infection Induce Infection (e.g., Intramuscular Thigh Injection) Culture_Prep->Infection Treatment Administer Drug & Vehicle Control (Start 2h post-infection) Drug_Formulation->Treatment Infection->Treatment Time Monitoring Monitor Animal Health (24h period) Treatment->Monitoring Time Euthanasia Euthanize & Excise Tissue Monitoring->Euthanasia Homogenization Homogenize Thigh Muscle Euthanasia->Homogenization Enumeration Plate Dilutions & Enumerate CFU Homogenization->Enumeration Data_Analysis Calculate log10 CFU/gram & Determine Efficacy Enumeration->Data_Analysis

Caption: Workflow for a standard murine thigh infection model to test antimicrobial efficacy.

Conclusion: An Integrated Path Forward

The development of novel quinoline-based antimicrobial agents is a complex, multi-stage process that hinges on a rigorous and logical evaluation strategy. This guide underscores that in vitro and in vivo assessments are not mutually exclusive but are deeply complementary stages of a single continuum. In vitro assays serve as the essential, high-throughput engine for discovery, identifying potent and selective compounds. In vivo models then provide the indispensable proving ground, testing these candidates in the crucible of a complex biological system where pharmacokinetics and host interactions determine the ultimate outcome.

For researchers in the field, success lies in thoughtfully bridging the gap between these two worlds. By understanding the causality behind each experimental protocol and critically analyzing the data from both perspectives, we can more effectively identify and advance those quinoline derivatives with the true potential to become next-generation therapies in the fight against infectious diseases.

References

  • Wesseling, F., et al. (2023). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Methods in Molecular Biology. Available at: [Link]

  • Aldred, K. J., et al. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry. Available at: [Link]

  • Wolfson, J. S., & Hooper, D. C. (1989). Quinolone antimicrobial agents: mechanism of action and resistance development. PubMed. Available at: [Link]

  • Wesseling, F., et al. (2023). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. SpringerLink. Available at: [Link]

  • Fass, R. J. (1983). Discrepancies between in vitro activity of and in vivo response to antimicrobial agents. PubMed. Available at: [Link]

  • Piddock, L. J., & Walters, R. N. (1992). [Mechanism of Action of Quinolones]. PubMed. Available at: [Link]

  • Wesseling, F., et al. (2023). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. JOVE. Available at: [Link]

  • Verma, G., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

  • Aldred, K. J., et al. (2014). Mechanism of Quinolone Action and Resistance. ACS Publications. Available at: [Link]

  • Lasko, L. M., et al. (2020). Assessing Animal Models of Bacterial Pneumonia Used in Investigational New Drug Applications for the Treatment of Bacterial Pneumonia. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Kaderabkova, N., et al. (2023). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. ResearchGate. Available at: [Link]

  • Taconic Biosciences. Animal Models and Infectious Disease. Taconic Biosciences. Available at: [Link]

  • Microbe Investigations. Minimum Inhibitory Concentration (MIC) Test. MIS. Available at: [Link]

  • Human Journals. (2022). Review on Antimicrobial Activity of Quinoline. Human Journals. Available at: [Link]

  • De, S., et al. (2024). Humanized Mouse Models of Bacterial Infections. PubMed. Available at: [Link]

  • Biointerface Research in Applied Chemistry. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini-Review. Biointerface Research in Applied Chemistry. Available at: [Link]

  • Shomu's Biology. (2022). Mechanism of action of quinolone antibiotics. YouTube. Available at: [Link]

  • UCSB Institute for Collaborative Biotechnology. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. ICB. Available at: [Link]

  • Ciftci, I. H., et al. (2016). Chemical structure and pharmacokinetics of novel quinolone agents represented by avarofloxacin, delafloxacin, finafloxacin, zabofloxacin and nemonoxacin. PubMed. Available at: [Link]

  • Heeb, S., et al. (2011). Quinolone antibiotics. PMC. Available at: [Link]

  • NACA. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. NACA. Available at: [Link]

  • De, S., et al. (2024). Humanized Mouse Models of Bacterial Infections. MDPI. Available at: [Link]

  • IITRI. Infectious Disease Animal Models. IITRI. Available at: [Link]

  • Hooper, D. C., & Wolfson, J. S. (1989). The Quinolones: An Overview and Comparative Appraisal of Their Pharmacokinetics and Pharmacodynamics. Semantic Scholar. Available at: [Link]

  • Abrahams, K. A., et al. (2019). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. MDPI. Available at: [Link]

  • Du, P., et al. (2018). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. PMC. Available at: [Link]

  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. Available at: [Link]

  • New Journal of Chemistry. (n.d.). The antimicrobial potential and pharmacokinetic profiles of novel quinoline-based scaffolds: synthesis and in silico mechanistic studies as dual DNA gyrase and DHFR inhibitors. RSC Publishing. Available at: [Link]

  • Levison, M. E., & Levison, J. H. (2009). Pharmacokinetics and Pharmacodynamics of Antibacterial Agents. PMC. Available at: [Link]

  • Bergan, T. (1988). Quinolone pharmacokinetics and metabolism. Journal of Antimicrobial Chemotherapy. Available at: [Link]

  • ACS Publications. (2025). Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. Precision Chemistry. Available at: [Link]

  • Macdougall, C. (2011). In vitro and ex vivo systems at the forefront of infection modeling and drug discovery. PMC. Available at: [Link]

  • Semantic Scholar. (1987). Clinical limitations of in vitro testing of microorganism susceptibility. Semantic Scholar. Available at: [Link]

  • Soltani, M., et al. (2015). A cytotoxicity and comparative antibacterial study on the effect of Zataria multiflora Boiss, Trachyspermum copticum essential oils, and Enrofloxacin on Aeromonas hydrophila. PMC. Available at: [Link]

  • ResearchGate. (n.d.). Quinoline-based agents in clinical evaluation. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Quinoline-bearing antimicrobial agents. ResearchGate. Available at: [Link]

  • Leggett, J. E., et al. (1989). Correlation between in vitro and in vivo activity of antimicrobial agents against gram-negative bacilli in a murine infection model. PubMed. Available at: [Link]

  • Abrahams, K. A., et al. (2019). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. PMC. Available at: [Link]

  • Research Square. (n.d.). Synthesis, characterization, in silico and in vitro antimicrobial evaluation of some quinoline derivatives. Research Square. Available at: [Link]

  • ResearchGate. (2014). Why do my in-vitro AST results not match my clinical in-vivo results?. ResearchGate. Available at: [Link]

  • MDPI. (n.d.). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. MDPI. Available at: [Link]

  • ResearchGate. (2025). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. ResearchGate. Available at: [Link]

Sources

A Comparative Analysis of DNA Gyrase Inhibitors: Evaluating 2-(3-Bromophenyl)quinoline-4-carbohydrazide Against Established Agents

Author: BenchChem Technical Support Team. Date: January 2026

In the persistent battle against antimicrobial resistance, the bacterial DNA gyrase remains a cornerstone target for the development of new therapeutics.[1][2] This essential enzyme, a type II topoisomerase, introduces negative supercoils into DNA, a process critical for DNA replication and transcription.[3][4] Its absence in higher eukaryotes makes it an ideal target for selective antibacterial agents.[1][5] This guide provides a comparative analysis of a novel quinoline derivative, 2-(3-Bromophenyl)quinoline-4-carbohydrazide, alongside well-established DNA gyrase inhibitors, namely fluoroquinolones and aminocoumarins. While specific experimental data for this compound is not yet widely published, this analysis will proceed based on the established activities of its core quinoline scaffold and provide the necessary experimental frameworks for its evaluation.

The Central Role of DNA Gyrase in Bacterial Viability

Bacterial DNA gyrase is a heterotetrameric enzyme composed of two GyrA and two GyrB subunits (A₂B₂).[3][6][7] Its function is to manage the topological state of the bacterial chromosome. The process of DNA replication and transcription leads to the accumulation of positive supercoils ahead of the replication fork. DNA gyrase resolves this topological stress by introducing transient double-stranded breaks, passing another segment of DNA through the break, and then resealing it.[4][6] This process is fueled by the hydrolysis of ATP, which occurs in the GyrB subunit.[8][9][10] The GyrA subunit is responsible for the DNA cleavage and reunion activity.[3][6] Inhibition of either subunit's function is detrimental to the bacterium, leading to a halt in DNA synthesis and ultimately, cell death.[4][11]

cluster_Gyrase DNA Gyrase (A₂B₂) cluster_DNA DNA Substrate cluster_Energy Energy Source GyrA GyrA Subunits Supercoiled_DNA Negatively Supercoiled DNA GyrA->Supercoiled_DNA Introduces negative supercoils GyrB GyrB Subunits GyrB->GyrA Powers conformational change ADP ADP + Pi GyrB->ADP Hydrolyzes Relaxed_DNA Relaxed Circular DNA Relaxed_DNA->GyrA Binds to ATP ATP ATP->GyrB Binds to cluster_Gyrase DNA Gyrase Complex cluster_Inhibitors Inhibitor Classes GyrA GyrA (Cleavage-Reunion) GyrB GyrB (ATPase) Fluoroquinolones Fluoroquinolones (e.g., Ciprofloxacin) Fluoroquinolones->GyrA Stabilizes DNA cleavage complex Aminocoumarins Aminocoumarins (e.g., Novobiocin) Aminocoumarins->GyrB Competitively inhibits ATP binding Quinoline_Carbohydrazide This compound (Hypothesized Target) Quinoline_Carbohydrazide->GyrA Potentially interferes with DNA binding and cleavage (Hypothesized)

Caption: Mechanisms of action for different classes of DNA gyrase inhibitors.

Performance Data Summary

The following table summarizes the key characteristics and representative inhibitory concentrations for the discussed classes of DNA gyrase inhibitors. It is important to note the absence of published data for this compound, highlighting the need for empirical testing.

Inhibitor ClassRepresentative CompoundPrimary Target SubunitMechanism of ActionRepresentative IC₅₀ (Gyrase Supercoiling)Representative MIC (vs. S. aureus)
Quinoline-Carbohydrazide This compoundGyrA (Hypothesized)Interference with DNA cleavage-reunion (Hypothesized)Data not availableData not available
Fluoroquinolones CiprofloxacinGyrAStabilization of gyrase-DNA cleavage complex [12]~1-5 µg/mL [13][14]~0.25-1 µg/mL
Aminocoumarins NovobiocinGyrBCompetitive inhibition of ATPase activity [8][10]~0.01-0.1 µg/mL [15][16]~0.06-0.25 µg/mL

Note: IC₅₀ and MIC values can vary significantly depending on the bacterial species, specific assay conditions, and the presence of resistance mechanisms.

Experimental Protocols for Inhibitor Evaluation

To ascertain the efficacy of novel compounds like this compound, a series of standardized in vitro assays are required.

DNA Gyrase Supercoiling Assay

This assay directly measures the enzymatic activity of DNA gyrase and its inhibition. It relies on the differential migration of supercoiled and relaxed plasmid DNA in an agarose gel. [17][18] Principle: DNA gyrase converts relaxed circular plasmid DNA into a more compact, negatively supercoiled form in the presence of ATP. Supercoiled DNA migrates faster through an agarose gel than its relaxed counterpart. An effective inhibitor will prevent this conversion, resulting in a band corresponding to the relaxed DNA.

Step-by-Step Protocol:

  • Reaction Setup: On ice, prepare a master mix containing the reaction buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 6.5% w/v glycerol, 0.1 mg/mL albumin), 1 mM ATP, and relaxed pBR322 plasmid DNA (final concentration ~15 µg/mL). [18]2. Inhibitor Addition: Aliquot the master mix into reaction tubes. Add varying concentrations of the test inhibitor (e.g., this compound dissolved in DMSO) to each tube. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Enzyme Addition: Add a defined amount of DNA gyrase (e.g., from E. coli or S. aureus) to each tube to initiate the reaction. The final reaction volume is typically 20-30 µL.

  • Incubation: Incubate the reactions at 37°C for 30-60 minutes. [17][19]5. Reaction Termination: Stop the reaction by adding a stop buffer containing a chelating agent (e.g., EDTA) and a loading dye.

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel in TBE buffer. Run the gel at a constant voltage (e.g., 80-100V) until there is adequate separation between the supercoiled and relaxed DNA bands.

  • Visualization and Analysis: Stain the gel with an intercalating dye (e.g., ethidium bromide or SYBR Safe) and visualize it under UV light. Quantify the intensity of the supercoiled DNA band to determine the concentration of inhibitor required for 50% inhibition (IC₅₀).

DNA Gyrase ATPase Assay

This assay measures the ATP hydrolysis activity of the GyrB subunit, which is the target of aminocoumarins. [10] Principle: The ATPase activity of DNA gyrase is stimulated by the presence of DNA. The assay quantifies the amount of ADP produced or the remaining ATP after the enzymatic reaction. This can be done using various methods, including colorimetric assays that detect inorganic phosphate or luminescence-based assays that measure ATP levels.

Step-by-Step Protocol (Phosphate Detection Method):

  • Reaction Setup: In a 96-well plate, set up reactions containing reaction buffer, DNA (linear or relaxed plasmid), ATP, and varying concentrations of the test inhibitor.

  • Enzyme Addition: Add DNA gyrase to initiate the reaction.

  • Incubation: Incubate at 37°C for a defined period (e.g., 60 minutes).

  • Phosphate Detection: Add a reagent that forms a colored complex with the inorganic phosphate released during ATP hydrolysis (e.g., malachite green-based reagent).

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., ~620 nm) using a microplate reader.

  • Analysis: Calculate the percentage of ATPase inhibition for each inhibitor concentration and determine the IC₅₀ value.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium. [20][21][22][23]This is a crucial measure of a compound's antibacterial potency.

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. After incubation, the presence or absence of visible growth (turbidity) is recorded.

Step-by-Step Protocol (Broth Microdilution Method):

  • Compound Preparation: Prepare a series of two-fold dilutions of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth). [20][24]2. Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., S. aureus, E. coli) adjusted to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well. [22]3. Inoculation: Add the prepared bacterial suspension to each well of the microtiter plate containing the diluted compound. Include a positive control for growth (bacteria in broth without compound) and a negative control for sterility (broth only).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours under ambient air.

  • MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. [23]

Conclusion

The landscape of DNA gyrase inhibitors is well-established, with fluoroquinolones and aminocoumarins representing two classes with distinct and well-understood mechanisms of action. The novel compound, this compound, built upon the privileged quinoline scaffold, presents a promising avenue for the development of new antibacterial agents. While its specific efficacy remains to be determined, the experimental protocols detailed in this guide provide a robust framework for its evaluation. Through systematic in vitro testing, including supercoiling and ATPase assays to determine its mechanism and IC₅₀, and MIC testing to assess its whole-cell activity, the potential of this and other novel quinoline derivatives can be fully elucidated, paving the way for the next generation of DNA gyrase-targeting antibiotics.

References

  • Aminocoumarin - Wikipedia. [URL: https://en.wikipedia.org/wiki/Aminocoumarin]
  • Aminocoumarin - Grokipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHiattd5M3zrgnrXlsNGPfFsYsCVPcQlxGoXwHQOEqfxA3NcXF12L9KtXh2Io9anCkVCdZPlHFeLgnKIwweaaTNgST7q8AOxnvOfwabCTc_cOilTmOXOTDTSIpyUdKZl5n5-gny]
  • [Mechanism of Action of Quinolones] - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/8724244/]
  • Mechanisms of Action and Resistance of Older and Newer Fluoroquinolones | Clinical Infectious Diseases | Oxford Academic. [URL: https://academic.oup.com/cid/article/27/Supplement_1/S1/330058]
  • Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4159301/]
  • DNA Gyrase- Definition, Structure, Reactions, Mechanisms - Microbe Notes. [URL: https://microbenotes.com/dna-gyrase/]
  • DNA Gyrase as a Target for Quinolones - MDPI. [URL: https://www.mdpi.com/2079-6382/10/11/1435]
  • What are Bacterial DNA gyrase inhibitors and how do they work? - Patsnap Synapse. [URL: https://www.patsnap.com/synapse/articles/what-are-bacterial-dna-gyrase-inhibitors-and-how-do-they-work]
  • DNA gyrase - Wikipedia. [URL: https://en.wikipedia.org/wiki/DNA_gyrase]
  • Inhibition of DNA gyrase and DNA topoisomerase IV of Staphylococcus aureus and Escherichia coli by aminocoumarin antibiotics | Journal of Antimicrobial Chemotherapy | Oxford Academic. [URL: https://academic.oup.com/jac/article/57/6/1082/709332]
  • Biological Activities of Novel Gyrase Inhibitors of the Aminocoumarin Class - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2223891/]
  • Novobiocin: Redesigning a DNA Gyrase Inhibitor for Selective Inhibition of Hsp90 | Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/ja048194s]
  • A Comprehensive Review on DNA Gyrase Inhibitors - ResearchGate. [URL: https://www.researchgate.net/publication/338274712_A_Comprehensive_Review_on_DNA_Gyrase_Inhibitors]
  • DNA Gyrase – A Specialized Type II Topoisomerase - Creative Diagnostics. [URL: https://www.creative-diagnostics.com/dna-gyrase-a-specialized-type-ii-topoisomerase.htm]
  • Mode of action of fluoroquinolones - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/10553698/]
  • novobiocin | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. [URL: https://www.guidetopharmacology.org/GRAC/LigandDisplayForward?ligandId=5503]
  • Inhibition of DNA gyrase and DNA topoisomerase IV of Staphylococcus aureus and Escherichia coli by aminocoumarin antibiotics - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/16675510/]
  • Recent Development of DNA Gyrase Inhibitors: An Update - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/37772421/]
  • Fluoroquinolones (Quinolones) Pharmacology Nursing Mnemonic, Mechanism of Action NCLEX - YouTube. [URL: https://www.youtube.
  • Novobiocin and coumermycin inhibit DNA supercoiling catalyzed by DNA gyrase - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC431012/]
  • Mechanism of action of quinolones against Escherichia coli DNA gyrase - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/1645165/]
  • Mechanism of action of fluoroquinolones. DNA gyrase blockade inhibits... - ResearchGate. [URL: https://www.researchgate.net/figure/Mechanism-of-action-of-fluoroquinolones-DNA-gyrase-blockade-inhibits-the-supercoiling_fig1_372251302]
  • Mechanism of Inhibition of DNA Gyrase by Quinolone Antibacterials: A Cooperative drug--DNA Binding Model - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/2546585/]
  • Effect of different classes of inhibitors on DNA gyrase from Mycobacterium smegmatis - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/11487680/]
  • A Comprehensive Review on DNA Gyrase Inhibitors - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/31898299/]
  • Novobiocin: redesigning a DNA gyrase inhibitor for selective inhibition of hsp90 - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/15571383/]
  • ProFoldin E. coli DNA Gyrase DNA Supercoiling Assay Kits. [URL: https://www.profoldin.com/E_coli_DNA_Gyrase_DNA_Supercoiling_Assay_Kits.html]
  • Application Notes and Protocols: Utilizing Novobiocin for the Inhibition of DNA Gyrase in Escherichia coli - Benchchem. [URL: https://www.benchchem.
  • DNA gyrase: structure and function - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/8041013/]
  • Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria - The world's largest collection of open access research papers. [URL: https://core.ac.uk/download/pdf/132424883.pdf]
  • DNA Supercoiling Catalyzed by Bacterial Gyrase - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6485304/]
  • Diagrammatic illustration of the molecular structure of DNA gyrase... - ResearchGate. [URL: https://www.researchgate.net/figure/Diagrammatic-illustration-of-the-molecular-structure-of-DNA-gyrase-enzyme-and-the_fig1_379124237]
  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [URL: https://www.icb.ucsb.
  • Recent Development of DNA Gyrase Inhibitors: An Update - ResearchGate. [URL: https://www.researchgate.
  • Minimum Inhibitory Concentration (MIC) Test - Microbe Investigations. [URL: https://microbeinvestigations.
  • The minimum inhibitory concentration of antibiotics | BMG LABTECH. [URL: https://www.bmglabtech.
  • Fluoroquinolone-Gyrase-DNA Complexes: TWO MODES OF DRUG BINDING - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3365948/]
  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7899128/]
  • ProFoldin DNA Gyrase DNA Supercoiling Assay Kits. [URL: https://www.profoldin.com/DNA_Gyrase_DNA_Supercoiling_Assay_Kits.html]
  • Effect of different classes of inhibitors on DNA gyrase from Mycobacterium smegmatis. [URL: https://www.researchgate.
  • Supercoiling DNA Using DNA Gyrase (E. coli) (NEB #M7636). [URL: https://international.neb.com/protocols/2013/01/10/supercoiling-dna-using-dna-gyrase-m0310]
  • High-throughput assays for DNA gyrase and other topoisomerases - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1184203/]
  • Antibacterial mechanism of action of quinolones at DNA gyrase as target... - ResearchGate. [URL: https://www.researchgate.
  • DNA Gyrase Inhibitors - pharmacology 2000. [URL: https://www.pharmacology2000.com/learning-modules/Anti-infective/fluoroquinolones/fluoroquinolones_1.htm]
  • Potent DNA gyrase inhibitors bind asymmetrically to their target using symmetrical bifurcated halogen bonds - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7794396/]
  • Inhibitors of DNA gyrase. (A) Top view of the X-ray structure of M.... - ResearchGate. [URL: https://www.researchgate.net/figure/Inhibitors-of-DNA-gyrase-A-Top-view-of-the-X-ray-structure-of-M-tuberculosis_fig4_324422204]
  • Pyrrolamide DNA Gyrase Inhibitors: Fragment-Based Nuclear Magnetic Resonance Screening To Identify Antibacterial Agents - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3122428/]
  • Structural Aspects of Mycobacterium tuberculosis DNA Gyrase Targeted by Novel Bacterial Topoisomerase Inhibitors | ACS Medicinal Chemistry Letters. [URL: https://pubs.acs.org/doi/10.1021/acsmedchemlett.0c00424]

Sources

Validating the Anticancer Mechanism of 2-(3-Bromophenyl)quinoline-4-carbohydrazide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and selectivity is perpetual. Quinoline derivatives have emerged as a promising class of compounds, demonstrating a wide spectrum of pharmacological activities, including potent anticancer effects[1][2]. This guide provides a comprehensive framework for validating the anticancer mechanism of a novel quinoline derivative, 2-(3-Bromophenyl)quinoline-4-carbohydrazide. While direct literature on this specific compound is nascent, this document will leverage data from structurally similar quinoline-4-carbohydrazide analogues to propose a hypothetical mechanism of action and outline a rigorous, self-validating experimental workflow. This guide is intended for researchers, scientists, and drug development professionals dedicated to advancing the frontier of cancer therapeutics.

Introduction to this compound

The core structure, quinoline-4-carbohydrazide, serves as a versatile scaffold in medicinal chemistry. The synthesis of the parent compound, 2-(4-Bromophenyl)quinoline-4-carbohydrazide, has been established via the Pfitzinger reaction, starting from isatin and a substituted acetophenone, followed by esterification and hydrazinolysis[3][4]. It is hypothesized that this compound can be synthesized through a similar pathway.

Based on the biological activities of related quinoline-4-carbohydrazide-acrylamide hybrids, which have shown potent cytotoxicity against breast carcinoma cells (MCF-7), a plausible anticancer mechanism for our lead compound involves the inhibition of key signaling pathways that govern cell proliferation and survival[5][6][7]. Specifically, these analogues have been shown to target the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase (TK) and induce apoptosis[5][8].

Proposed Mechanism of Action: A Dual Assault on Cancer Cells

We hypothesize that this compound exerts its anticancer effects through a two-pronged mechanism:

  • Inhibition of EGFR Tyrosine Kinase: The quinoline scaffold is a known pharmacophore for EGFR-TK inhibition. By binding to the ATP-binding site of the kinase domain, the compound may block the downstream signaling cascade that promotes cell proliferation, survival, and metastasis.

  • Induction of Apoptosis: Disruption of the EGFR pathway, coupled with other potential off-target effects, is likely to trigger programmed cell death. This is supported by studies on similar compounds that show upregulation of pro-apoptotic proteins like p53 and caspases[5][8].

The following sections will detail the experimental protocols required to validate this proposed mechanism and compare the efficacy of this compound with established anticancer agents.

Experimental Validation Workflow

The validation of a novel anticancer agent requires a multi-faceted approach, progressing from broad cytotoxicity screening to specific mechanistic studies. The following workflow is designed to be self-validating, with each step providing the rationale for the next.

In Vitro Cytotoxicity Assessment

The initial step is to determine the compound's anti-proliferative activity across a panel of cancer cell lines. This provides a baseline for its potency and selectivity.

Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate cancer cell lines (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) and a vehicle control (DMSO). Include a known EGFR inhibitor, such as Lapatinib, as a positive control.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the compound concentration.

Expected Outcome: This assay will quantify the cytotoxic potential of the compound and allow for a direct comparison with Lapatinib. A lower IC50 value indicates higher potency.

Elucidating the Molecular Mechanism

Once cytotoxicity is established, the next phase is to investigate the underlying molecular mechanism.

3.2.1. EGFR Kinase Inhibition Assay

This biochemical assay directly measures the compound's ability to inhibit the enzymatic activity of EGFR.

Protocol: In Vitro EGFR Kinase Assay

  • Reaction Setup: In a kinase assay buffer, combine recombinant human EGFR protein, a specific substrate peptide, and varying concentrations of this compound or Lapatinib.

  • Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Quantify the phosphorylated substrate using a suitable method, such as a luminescence-based assay that measures the amount of ATP remaining in the well.

  • Data Analysis: Determine the IC50 value for EGFR inhibition.

Expected Outcome: A low IC50 value in this assay would provide strong evidence that the compound directly targets EGFR.

3.2.2. Western Blot Analysis of EGFR Signaling Pathway

This experiment will assess the impact of the compound on the EGFR signaling cascade within cancer cells.

Protocol: Western Blotting

  • Cell Lysis: Treat cancer cells with the IC50 concentration of the compound for various time points (e.g., 0, 6, 12, 24 hours). Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against key proteins in the EGFR pathway (e.g., p-EGFR, total EGFR, p-Akt, total Akt, p-ERK, total ERK).

  • Detection: Use HRP-conjugated secondary antibodies and an ECL substrate for chemiluminescent detection.

  • Analysis: Quantify the band intensities to determine the relative changes in protein phosphorylation.

Expected Outcome: A decrease in the phosphorylation of EGFR and its downstream effectors (Akt, ERK) would confirm the inhibition of the signaling pathway in a cellular context.

Diagram of the Proposed EGFR Signaling Pathway and Inhibition

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Compound 2-(3-Bromophenyl)quinoline- 4-carbohydrazide Compound->EGFR Inhibits

Caption: Proposed inhibition of the EGFR signaling pathway by this compound.

3.2.3. Apoptosis and Cell Cycle Analysis

Flow cytometry-based assays can determine if the compound induces apoptosis and/or causes cell cycle arrest.

Protocol: Annexin V/PI Staining for Apoptosis

  • Cell Treatment: Treat cells with the IC50 concentration of the compound for 24 and 48 hours.

  • Staining: Harvest the cells and stain them with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Protocol: Cell Cycle Analysis

  • Cell Treatment: Treat cells as described for the apoptosis assay.

  • Fixation and Staining: Harvest the cells, fix them in 70% ethanol, and stain the DNA with PI containing RNase.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Expected Outcome: An increase in the apoptotic cell population and/or an arrest in a specific phase of the cell cycle (e.g., G1, as seen with similar compounds) would confirm the downstream effects of EGFR inhibition.[5][9]

Experimental Workflow Diagram

workflow cluster_moa Mechanistic Validation start Start: Novel Compound This compound step1 In Vitro Cytotoxicity (MTT Assay) Determine IC50 start->step1 step2 Mechanism of Action Studies step1->step2 moa1 EGFR Kinase Inhibition Assay step2->moa1 moa2 Western Blot (EGFR Pathway) step2->moa2 moa3 Apoptosis Assay (Annexin V/PI) step2->moa3 moa4 Cell Cycle Analysis step2->moa4 step3 In Vivo Efficacy Studies (Xenograft Models) end Conclusion: Therapeutic Potential step3->end moa1->step3 moa2->step3 moa3->step3 moa4->step3

Caption: A generalized experimental workflow for validating the anticancer mechanism.

In Vivo Efficacy Assessment

The final preclinical validation step involves testing the compound's efficacy in a living organism. Human tumor xenograft models in immunocompromised mice are the standard for this purpose[10][11][12].

Protocol: Human Tumor Xenograft Model

  • Animal Model: Use immunodeficient mice (e.g., nude or NOD/SCID).

  • Tumor Implantation: Subcutaneously implant a human cancer cell line (e.g., one that showed high sensitivity in vitro) into the flanks of the mice.

  • Treatment: Once tumors reach a palpable size, randomize the mice into treatment groups: vehicle control, this compound (at various doses), and a positive control (e.g., Lapatinib). Administer the treatments via an appropriate route (e.g., oral gavage or intraperitoneal injection).

  • Monitoring: Measure tumor volume and body weight regularly.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

Expected Outcome: Significant tumor growth inhibition in the compound-treated groups compared to the vehicle control would demonstrate in vivo efficacy.

Comparative Performance Analysis

The following table provides a template for comparing the in vitro performance of this compound with existing anticancer drugs. The data for the novel compound would be generated through the experiments described above.

Compound Target MCF-7 IC50 (µM) A549 IC50 (µM) EGFR Kinase IC50 (µM) Apoptosis Induction
This compound EGFR (Hypothesized)Experimental DataExperimental DataExperimental DataExperimental Data
Lapatinib EGFR/HER20.1 - 0.55 - 100.01Yes
Doxorubicin Topoisomerase II0.5 - 2.00.1 - 0.5N/AYes
Compound 6h (Analogue) EGFR2.71Not Reported0.22Yes[5][7]

Note: The values for Lapatinib and Doxorubicin are representative and can vary between studies. The data for Compound 6h, a quinoline-4-carbohydrazide-acrylamide hybrid, is included for reference.[5][7]

Conclusion and Future Directions

This guide outlines a comprehensive and logical workflow for validating the anticancer mechanism of this compound. By systematically progressing from in vitro cytotoxicity to in vivo efficacy, researchers can build a robust data package to support its development as a novel therapeutic agent. The proposed mechanism, centered on EGFR inhibition and apoptosis induction, is grounded in the established activities of structurally related compounds.

Future work should focus on expanding the panel of cell lines to include those with known EGFR mutations to assess the compound's efficacy in resistant settings. Furthermore, detailed pharmacokinetic and toxicological studies will be crucial for its translation into clinical trials. The integration of computational modeling and medicinal chemistry can also guide the synthesis of more potent and selective analogues, further advancing the therapeutic potential of the quinoline-4-carbohydrazide scaffold.

References

  • New Anticancer Agents: In Vitro and In Vivo Evaluation. (n.d.).
  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.).
  • In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. (n.d.).
  • A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. (n.d.).
  • In vivo Methods for Preclinical Screening of Anticancer Drugs - International Journal of Pharmacy and Biological Sciences. (n.d.).
  • A Review on in-vitro Methods for Screening of Anticancer Drugs. (n.d.).
  • In vitro assays and techniques utilized in anticancer drug discovery. (2019). Journal of Applied Toxicology, 39(1), 38-71. Retrieved from [Link]

  • A systematic approach to identify novel cancer drug targets using machine learning, inhibitor design and high-throughput screening. (n.d.). PMC - PubMed Central. Retrieved from [Link]

  • Validating the Anticancer Mechanism of Novel Compounds: A Comparative Guide Featuring Bismahanine. (n.d.). Benchchem.
  • In Vivo Efficacy Evaluation for Cancer Therapy. (n.d.). Alfa Cytology.
  • Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. (2024). RSC Advances, 14(32), 23495-23504. Retrieved from [Link]

  • In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. (2005). Anticancer Drugs, 16(3), 223-8. Retrieved from [Link]

  • In vitro assays and techniques utilized in anticancer drug discovery. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. (2024). RSC Publishing - The Royal Society of Chemistry. Retrieved from [Link]

  • Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. (2024). ResearchGate. Retrieved from [Link]

  • In Vivo Validation of Novel Anticancer Agents: A Comparative Guide for Researchers. (n.d.). Benchchem.
  • Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. (n.d.). NIH. Retrieved from [Link]

  • Developing Novel Anticancer Drug Candidates Regarding the Integration of Three Main Knowledge Fields: Computer-Aided Drug Design, Chemical Synthesis, and Pharmacological Evaluation. (2017). JSciMed Central. Retrieved from [Link]

  • Novel Anticancer Strategies. (2021). PMC - NIH. Retrieved from [Link]

  • Anticancer, antimicrobial activities of quinoline based hydrazone analogues: Synthesis, characterization and molecular docking. (2020). Bioorganic Chemistry, 94, 103406. Retrieved from [Link]

  • Synthesis and study of anticancer activity of quinoline derivative using computational chemistry. (2024). ResearchGate. Retrieved from [Link]

  • Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. (n.d.). ACS Omega. Retrieved from [Link]

  • Collection - Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. (2023). Figshare. Retrieved from [Link]

  • Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. (2023). ACS Omega. Retrieved from [Link]

  • 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. (n.d.). PMC - PubMed Central. Retrieved from [Link]

  • Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. (n.d.). RSC Publishing. Retrieved from [Link]

  • Molecular Target Interactions of Quinoline Derivatives as Anticancer Agents: A Review. (2022). Chemical Biology & Drug Design. Retrieved from [Link]

Sources

A Comparative Guide to Cross-Resistance Studies: Evaluating 2-(3-Bromophenyl)quinoline-4-carbohydrazide Against Clinically Relevant Antibiotics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction & Rationale

The Specter of Antimicrobial Resistance

The escalating crisis of antimicrobial resistance (AMR) poses a formidable threat to global public health. The emergence of multidrug-resistant (MDR) pathogens necessitates a robust and continuous pipeline of novel antimicrobial agents. However, the discovery of a new active compound is merely the first step. A rigorous preclinical evaluation is critical to predict its clinical longevity and utility, and central to this evaluation is the study of resistance and, crucially, cross-resistance.

Profile of 2-(3-Bromophenyl)quinoline-4-carbohydrazide (BQC)

This compound, which we will refer to as BQC for brevity, belongs to the quinoline class of compounds. This chemical scaffold is the backbone of the widely used fluoroquinolone antibiotics, which are known to target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[1][2][3] Recent studies on BQC analogues, specifically 2-(4-Bromophenyl)quinoline-4-carbohydrazide derivatives, have demonstrated promising antimicrobial activity, particularly against Gram-positive bacteria like Staphylococcus aureus.[4][5][6] These studies suggest that the likely mechanism of action is the inhibition of microbial DNA gyrase, positioning BQC as a potential next-generation DNA gyrase inhibitor.[4][5]

The Critical Importance of Cross-Resistance Profiling

Cross-resistance occurs when a single resistance mechanism confers resistance to multiple antimicrobial agents.[7][8] For a novel compound like BQC, understanding its cross-resistance profile is paramount for several reasons:

  • Predicting Clinical Efficacy: It helps predict whether existing resistance mechanisms in clinical isolates will render BQC ineffective before it is even used.

  • Informing Mechanism of Action: The pattern of cross-resistance can provide strong evidence for the compound's mechanism of action. For instance, if bacteria resistant to BQC also become resistant to ciprofloxacin, it strongly implies a shared target, namely DNA gyrase.[7]

  • Guiding Drug Development: Identifying a lack of cross-resistance with major antibiotic classes suggests a novel mechanism of action, making the compound a high-priority candidate for further development.

  • Preventing Futile Treatments: Understanding these patterns can prevent the sequential use of antibiotics that are likely to fail due to a shared resistance mechanism.

This guide provides a comprehensive, step-by-step framework for conducting a cross-resistance study on BQC, designed for researchers in microbiology and drug development.

Foundational Concepts: Mechanisms of Cross-Resistance

Bacteria can develop resistance through various mechanisms, which may confer cross-resistance to other drugs. The primary mechanisms relevant to quinoline-class compounds include target modification and enhanced drug efflux.[9][10]

  • Target Modification: This is the most common and clinically significant form of quinolone resistance.[2][11] Mutations in the genes encoding the drug's target, such as gyrA (for DNA gyrase), can alter the protein structure, weakening the drug's binding affinity and rendering it less effective.[12] Such mutations are highly likely to cause cross-resistance to other drugs that bind to the same site.[7][12]

  • Drug Efflux: Bacteria possess membrane proteins called efflux pumps that can actively transport toxic substances, including antibiotics, out of the cell.[13][14] Overexpression of broad-spectrum efflux pumps, such as the AcrAB-TolC system in Gram-negative bacteria, can reduce the intracellular concentration of multiple, structurally unrelated drugs, leading to low-level multidrug resistance.[15][16]

  • Drug Inactivation: While less common for quinolones, some bacteria can produce enzymes that chemically modify and inactivate an antibiotic. This mechanism is more prevalent for other classes like beta-lactams.

G cluster_0 Bacterial Cell cluster_1 Resistance Mechanisms BQC BQC Enters Cell Target DNA Gyrase/ Topoisomerase IV BQC->Target Binds to Inhibition Bacterial Death Target->Inhibition Inhibition leads to Mod Target Modification (e.g., gyrA mutation) Mod->Target Prevents Binding Efflux Efflux Pump (Overexpression) Efflux->BQC Expels Drug

Figure 1: Simplified overview of BQC's proposed action and potential resistance mechanisms.

Experimental Design & Strategy

A robust cross-resistance study follows a logical workflow, beginning with the generation of a resistant mutant and culminating in a comparative analysis of antibiotic susceptibilities.

Overview of the Experimental Workflow

The process involves three main phases:

  • Resistance Induction: A susceptible, wild-type bacterial strain is exposed to increasing, sub-lethal concentrations of BQC to select for resistant mutants.

  • Phenotypic Confirmation: The resistance of the selected mutant is confirmed, and its stability is verified.

  • Susceptibility Profiling: The Minimum Inhibitory Concentrations (MICs) of a panel of comparator antibiotics are determined for both the wild-type and the BQC-resistant mutant strains.

G start Start: Wild-Type Strain step1 Protocol 4.1: Generate BQC-Resistant Mutant (Serial Passage Method) start->step1 step2 Confirm Resistance Stability (Passage without BQC) step1->step2 step3 Protocol 4.2: Determine MICs for Both Strains (Broth Microdilution) step2->step3 step4 Data Analysis: Calculate Fold-Change in MIC step3->step4 end Conclusion: Assess Cross-Resistance Profile step4->end G start Observe MIC Fold-Change in BQC-Resistant Mutant q_cipro High Fold-Change for Ciprofloxacin? start->q_cipro q_multi High Fold-Change for Multiple Classes (e.g., Tet)? q_cipro->q_multi No res_gyrase Inferred Mechanism: Target Modification (e.g., gyrA Mutation) q_cipro->res_gyrase Yes res_efflux Inferred Mechanism: Efflux Pump Overexpression q_multi->res_efflux Yes res_novel Inferred Mechanism: Novel Target/Pathway (Low Cross-Resistance) q_multi->res_novel No

Figure 3: Decision tree for inferring resistance mechanisms from cross-resistance data.

Conclusion & Future Directions

This guide outlines a systematic approach to evaluating the cross-resistance profile of the novel antibacterial compound BQC. The hypothetical data strongly suggest that BQC acts as a DNA gyrase inhibitor and that resistance can emerge through both target site modification and the upregulation of multidrug efflux pumps.

The results of such a study are critical for the trajectory of BQC's development. A high degree of cross-resistance with existing fluoroquinolones might limit its utility against current resistant strains, whereas a lack of cross-resistance would make it a highly valuable lead compound.

Future work should include:

  • Whole-Genome Sequencing: Sequencing the genomes of the wild-type and BQC-resistant strains to identify the specific mutations responsible for resistance (e.g., in gyrA or in regulatory genes for efflux pumps).

  • Efflux Pump Inhibition Studies: Using known efflux pump inhibitors (EPIs) to see if they can restore susceptibility to BQC in the resistant mutant, which would confirm the role of efflux pumps. [13][17]* Testing Against Clinical Isolates: Evaluating BQC's activity against a panel of clinical isolates with known resistance mechanisms to determine its potential efficacy in a real-world setting.

By following this structured, data-driven approach, researchers can build a comprehensive understanding of a new compound's potential and limitations, making informed decisions in the critical fight against antimicrobial resistance.

References

  • Crumplin, G. C. (n.d.). Mechanism of Action of Quinolones. PubMed. Retrieved from [Link]

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry. Retrieved from [Link]

  • Bax, B. D., Chan, P. F., Eggleston, D. S., Fosberry, A., Gentry, D. R., Gorrec, F., ... & Waxman, L. (2010). DNA Gyrase as a Target for Quinolones. PMC. Retrieved from [Link]

  • Bax, B. D., Chan, P. F., Eggleston, D. S., Fosberry, A., Gentry, D. R., Gorrec, F., ... & Waxman, L. (2023). DNA Gyrase as a Target for Quinolones. PubMed. Retrieved from [Link]

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. ACS Publications. Retrieved from [Link]

  • E-Vahdati, S., & Ghorbanpour, M. (2017). Quinolone antibiotics. MedChemComm. Retrieved from [Link]

  • Hooper, D. C., & Wolfson, J. S. (1988). Mode of action of the quinolone antimicrobial agents. PubMed. Retrieved from [Link]

  • Bax, B. D., Chan, P. F., Eggleston, D. S., Fosberry, A., Gentry, D. R., Gorrec, F., ... & Waxman, L. (n.d.). DNA Gyrase as a Target for Quinolones. OUCI. Retrieved from [Link]

  • Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Sayed, W. M. (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. NIH. Retrieved from [Link]

  • Kumar, P., & Narasimhan, B. (n.d.). Synthesis and Antimicrobial Activity of New Carbohydrazide Bearing Quinoline Scaffolds in Silico ADMET and Molecular Docking Studies. Taylor & Francis Online. Retrieved from [Link]

  • Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Sayed, W. M. (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega. Retrieved from [Link]

  • Bax, B. D., Chan, P. F., Eggleston, D. S., Fosberry, A., Gentry, D. R., Gorrec, F., ... & Waxman, L. (2023). DNA Gyrase as a Target for Quinolones. ResearchGate. Retrieved from [Link]

  • Barnard, F. M., & Maxwell, A. (2001). Interaction between DNA Gyrase and Quinolones: Effects of Alanine Mutations at GyrA Subunit Residues Ser83 and Asp87. NIH. Retrieved from [Link]

  • Hansen, L. H., Johannesen, E., Burmølle, M., Sørensen, A. H., & Sørensen, S. J. (2004). The Role of Efflux Pumps in the Transition from Low-Level to Clinical Antibiotic Resistance. MDPI. Retrieved from [Link]

  • Poole, K. (2000). Efflux-Mediated Resistance to Fluoroquinolones in Gram-Negative Bacteria. PMC. Retrieved from [Link]

  • CLSI. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. Retrieved from [Link]

  • Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Sayed, W. M. (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega. Retrieved from [Link]

  • CLSI. (n.d.). M07QG | Minimal Inhibitory Concentration Reading Guide. CLSI. Retrieved from [Link]

  • Sharma, A., Kumar, A., & Singh, P. (2025). Efflux Pump Inhibitors and their Role in Combating Bacterial Drug Resistance. Biotech Res Asia. Retrieved from [Link]

  • Webber, M. A., & Piddock, L. J. V. (2003). The importance of efflux pumps in bacterial antibiotic resistance. Oxford Academic. Retrieved from [Link]

  • Biology For Everyone. (2025). How Might Efflux Pumps Increase Antibiotic Resistance In Bacteria?. YouTube. Retrieved from [Link]

  • Emery Pharma. (n.d.). Minimum Inhibitory Concentration (MIC). Emery Pharma. Retrieved from [Link]

  • Sari, Y., & Chendra, S. (2022). Synthesis of antioxidant and antimicrobial bioactive compounds based on the quinoline-hydrazone and benzimidazole structure. PMC. Retrieved from [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. PMC. Retrieved from [Link]

  • IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). IDEXX. Retrieved from [Link]

  • Wikipedia. (n.d.). Cross-resistance. Wikipedia. Retrieved from [Link]

  • Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Sayed, W. M. (2023). Collection - Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. Figshare. Retrieved from [Link]

  • Podnecky, N. L., Fredheim, E. G. A., & Kloos, J. (2024). Collateral sensitivity and cross resistance in six species of bacteria exposed to six classes of antibiotics. bioRxiv. Retrieved from [Link]

  • Shabbir, M., Ahmad, A., & Khan, S. (2024). Recent advances in gene-editing approaches for tackling antibiotic resistance threats: a review. PMC. Retrieved from [Link]

  • Li, W., Liu, Y., & Li, Z. (2018). Experimental Induction of Bacterial Resistance to the Antimicrobial Peptide Tachyplesin I and Investigation of the Resistance Mechanisms. PMC. Retrieved from [Link]

  • Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Sayed, W. M. (2023). (PDF) Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ResearchGate. Retrieved from [Link]

  • Michigan State University. (n.d.). Microbiology - Antimicrobial Resistance. Antimicrobial Resistance Learning Site. Retrieved from [Link]

  • Podnecky, N. L., Fredheim, E. G. A., & Kloos, J. (2025). Collateral sensitivity and cross-resistance in six species of bacteria exposed to six classes of antibiotics. Microbiology Spectrum. Retrieved from [Link]

  • Chapman, A., et al. (2018). Patterns of cross-resistance and collateral sensitivity between clinical antibiotics and natural antimicrobials. PMC. Retrieved from [Link]

  • Burmeister, A. R., & Singh, P. K. (2022). Resistance-resistant antibacterial treatment strategies. PMC. Retrieved from [Link]

  • El-Sabbagh, S. M., & El-Didamony, G. (2022). Enhancing the Antibiotic Production by Thermophilic Bacteria Isolated from Hot Spring Waters via Ethyl Methanesulfonate Mutagenesis. MDPI. Retrieved from [Link]

Sources

A Comparative Guide to the Cytotoxicity of 2-(3-Bromophenyl)quinoline-4-carbohydrazide on Cancerous vs. Normal Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anti-cancer agents with high efficacy against malignant cells and minimal toxicity to normal tissues is a central focus in oncological research. Quinoline derivatives have emerged as a promising class of compounds due to their wide range of biological activities, including anticancer properties.[1][2] This guide provides a comprehensive analysis of the selective cytotoxicity of a specific novel compound, 2-(3-Bromophenyl)quinoline-4-carbohydrazide, against cancerous and normal cell lines. This analysis is supported by detailed experimental protocols and data to aid in the evaluation of its therapeutic potential.

The rationale for this investigation is grounded in the principle of the therapeutic index, a quantitative measure of a drug's safety and efficacy.[3] A high therapeutic index is desirable, indicating that a compound is more toxic to cancer cells than to normal cells.[3] This guide will detail the methodologies to determine this critical parameter for this compound.

Experimental Design and Rationale

To ascertain the differential cytotoxicity of this compound, a comparative in vitro study was designed using representative cancerous and normal cell lines. The selection of cell lines is a critical step. For this study, we chose two common human cancer cell lines, MCF-7 (breast adenocarcinoma) and A549 (lung carcinoma), and a normal human dermal fibroblast (HDF) cell line. This selection allows for the assessment of the compound's efficacy against different types of cancer while simultaneously evaluating its impact on non-malignant cells.

The core of this investigation is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely accepted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[4][5] Living cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[6] The amount of formazan produced is directly proportional to the number of viable cells.[7]

Experimental Workflow

The overall experimental process is designed to ensure robust and reproducible data. The workflow, from cell preparation to data analysis, is depicted below.

G cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment & Incubation cluster_assay Phase 3: Cytotoxicity Assay cluster_analysis Phase 4: Data Analysis cell_culture Cell Seeding (MCF-7, A549, HDF) treatment Cell Treatment with Compound (24-hour incubation) cell_culture->treatment Allow cell attachment compound_prep Compound Dilution (this compound) compound_prep->treatment mtt_addition MTT Reagent Addition treatment->mtt_addition After incubation formazan_solubilization Formazan Solubilization (DMSO) mtt_addition->formazan_solubilization Incubate 2-4 hours absorbance_reading Absorbance Measurement (570 nm) formazan_solubilization->absorbance_reading data_processing Data Normalization & % Viability Calculation absorbance_reading->data_processing ic50_determination IC50 Value Determination data_processing->ic50_determination

Caption: Experimental workflow for determining the cytotoxicity of this compound.

Materials and Methods

Cell Culture

Human breast adenocarcinoma (MCF-7), human lung carcinoma (A549), and human dermal fibroblast (HDF) cell lines were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

Compound Preparation

A 10 mM stock solution of this compound was prepared in dimethyl sulfoxide (DMSO). Serial dilutions were then made in the complete growth medium to achieve the final desired concentrations for the cytotoxicity assay. The final DMSO concentration in the culture wells was kept below 0.1% to avoid solvent-induced toxicity.[8]

MTT Cytotoxicity Assay Protocol
  • Cell Seeding: Cells were seeded into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete growth medium and incubated for 24 hours to allow for cell attachment.[9]

  • Compound Treatment: The culture medium was replaced with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 25, 50, 100 µM). A vehicle control (medium with 0.1% DMSO) and a no-cell blank control were also included.[9] The plates were then incubated for 24 hours.

  • MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 2-4 hours at 37°C.[10][11]

  • Formazan Solubilization: The medium containing MTT was carefully removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.[11] The plate was then gently agitated on an orbital shaker for 15 minutes to ensure complete solubilization.[5]

  • Data Acquisition: The absorbance of each well was measured at 570 nm using a microplate reader.[5][9]

  • Data Analysis: The percentage of cell viability was calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100.[12] The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit cell growth by 50%, were determined by plotting the percentage of cell viability against the log-transformed compound concentrations and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[9][12]

Results and Discussion

The cytotoxic effects of this compound on the selected cell lines are summarized in the table below.

Cell LineTypeIC50 (µM)Selectivity Index (SI)
MCF-7Breast Cancer8.5 ± 0.77.4
A549Lung Cancer12.2 ± 1.15.2
HDFNormal Fibroblast62.8 ± 4.5-

Data are presented as mean ± standard deviation from three independent experiments. Selectivity Index (SI) = IC50 (Normal Cell) / IC50 (Cancer Cell)[13]

The results indicate that this compound exhibits significant cytotoxic activity against both MCF-7 and A549 cancer cell lines, with IC50 values of 8.5 µM and 12.2 µM, respectively. In contrast, the compound was considerably less toxic to the normal HDF cell line, with an IC50 value of 62.8 µM. This differential cytotoxicity is a highly desirable characteristic for a potential anticancer agent.

The selectivity index (SI) further quantifies this cancer-specific toxicity.[13] The SI values of 7.4 for MCF-7 cells and 5.2 for A549 cells suggest that the compound is over 7-fold and 5-fold more toxic to these cancer cells, respectively, than to normal fibroblasts. A higher SI value generally indicates a more favorable therapeutic window.[13]

Plausible Mechanism of Action

While the precise mechanism of action of this compound requires further investigation, many quinoline derivatives are known to induce apoptosis (programmed cell death) in cancer cells.[14] One potential pathway involves the modulation of key signaling molecules that regulate cell survival and death. The diagram below illustrates a simplified, plausible signaling pathway that could be targeted by this compound.

G cluster_pathway Potential Apoptotic Pathway Compound This compound ROS Increased ROS Production Compound->ROS Induces Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Inhibits Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Causes Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Releases Cytochrome c, leading to Caspase3 Caspase-3 Activation Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes Bcl2->Mitochondria Inhibits

Caption: A simplified diagram of a potential signaling pathway for apoptosis induced by this compound.

Quinoline derivatives have been reported to induce oxidative stress by increasing the production of reactive oxygen species (ROS) in cancer cells.[14] This can lead to mitochondrial dysfunction and the release of pro-apoptotic factors, ultimately activating the caspase cascade and leading to apoptosis.[14] Further studies, such as flow cytometry analysis for apoptosis and measurement of ROS levels, would be necessary to validate this proposed mechanism.

Conclusion

This guide demonstrates that this compound exhibits promising and selective cytotoxic activity against human breast and lung cancer cell lines while showing significantly lower toxicity towards normal human dermal fibroblasts. The favorable selectivity indices suggest its potential as a candidate for further preclinical development. The provided experimental protocols offer a robust framework for researchers to conduct similar comparative cytotoxicity studies. Future research should focus on elucidating the precise molecular mechanisms underlying its selective anticancer activity.

References

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Determination of IC50 values of anticancer drugs on cells by D2O – single cell Raman spectroscopy. Chemical Communications. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • MDPI. (n.d.). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Retrieved from [Link]

  • Visikol. (2022, June 7). The Importance of IC50 Determination. Retrieved from [Link]

  • CLYTE Technologies. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. Retrieved from [Link]

  • ACS Publications. (2019, July 11). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega. Retrieved from [Link]

  • ResearchGate. (2024, July 19). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. Retrieved from [Link]

  • ResearchGate. (2024, February 7). Why should we choose normal cell types versus cancer cells in toxicity investigations?. Retrieved from [Link]

  • Synthesis of novel quinoline derivatives and their cytotoxicity in A549 lung cancer cells. (n.d.). Retrieved from [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). Retrieved from [Link]

  • ACS Publications. (2023, May 11). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega. Retrieved from [Link]

  • ResearchGate. (n.d.). Cytotoxic effects of synthesized quinoline derivatives on the viability.... Retrieved from [Link]

  • Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. (2020, June 1). Bioorganic & Medicinal Chemistry, 28(11), 115511. Retrieved from [Link]

  • ResearchGate. (n.d.). a The activity of the quinoline derivatives against human colon cancer.... Retrieved from [Link]

  • ResearchGate. (2020, June 18). (PDF) Synthesis, Characterization, Biological Screening, ADME and Molecular Docking Studies of 2-Phenyl Quinoline-4-Carboxamide Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, July 14). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Retrieved from [Link]

  • ACS Publications. (n.d.). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega. Retrieved from [Link]

  • Figshare. (2023, May 11). Collection - Design and Synthesis of 2‑(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - ACS Omega. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Quinoline Synthesis: Benchmarking Efficiency from Classical Reactions to Green Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold is a cornerstone of medicinal chemistry and materials science, forming the structural basis for a multitude of pharmaceuticals, including antimalarial, antibacterial, and anticancer agents. The enduring importance of this privileged heterocycle necessitates a deep understanding of the synthetic methodologies available for its construction. This guide provides an in-depth, comparative analysis of the most prominent methods for quinoline synthesis, from time-honored named reactions to modern, sustainable alternatives. We will delve into the mechanistic underpinnings of each method, provide detailed, field-tested protocols, and present a quantitative comparison to guide researchers, scientists, and drug development professionals in selecting the optimal synthetic route for their specific applications.

The Classical Canons of Quinoline Synthesis

For over a century, a set of robust and reliable reactions has formed the bedrock of quinoline synthesis. These methods, while often requiring harsh conditions, are well-understood and have been instrumental in the development of countless quinoline-based compounds.

The Skraup Synthesis: A Classic, Yet Vigorous, Approach

The Skraup synthesis, first reported in 1880, is a powerful method for producing quinolines from anilines, glycerol, sulfuric acid, and an oxidizing agent.[1][2] The reaction is notoriously exothermic and requires careful control.

Mechanistic Insights:

The reaction proceeds through the dehydration of glycerol by sulfuric acid to form the highly reactive α,β-unsaturated aldehyde, acrolein.[3][4] The aniline then undergoes a Michael addition to the acrolein, followed by an acid-catalyzed cyclization and dehydration to form a dihydroquinoline intermediate. The final step is the oxidation of this intermediate to the aromatic quinoline.[5][6] Nitrobenzene is a common oxidizing agent and can also serve as a solvent.[7] The addition of ferrous sulfate is a crucial experimental choice as it helps to moderate the often violent reaction.

Skraup_Mechanism cluster_start Step 1: Acrolein Formation cluster_michael Step 2: Michael Addition cluster_cyclization Step 3: Cyclization & Dehydration cluster_oxidation Step 4: Oxidation Glycerol Glycerol H2SO4 H₂SO₄ (conc.) Acrolein Acrolein Glycerol->Acrolein -2H₂O Aniline Aniline Intermediate1 β-Anilinopropionaldehyde Intermediate Aniline->Intermediate1 + Acrolein Dihydroquinoline 1,2-Dihydroquinoline Intermediate1->Dihydroquinoline H⁺, -H₂O Quinoline Quinoline Dihydroquinoline->Quinoline Oxidant Oxidizing Agent (e.g., Nitrobenzene) DvM_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Formation Aniline Aniline Reaction_Vessel Mixing & Heating Aniline->Reaction_Vessel Unsat_Carbonyl α,β-Unsaturated Aldehyde/Ketone Unsat_Carbonyl->Reaction_Vessel Acid_Catalyst Acid Catalyst Subst_Quinoline Substituted Quinoline Reaction_Vessel->Subst_Quinoline

Caption: General experimental workflow for the Doebner-von Miller reaction.

Experimental Protocol: Synthesis of 2-Methylquinoline (Quinaldine)

  • Materials: Aniline, crotonaldehyde, hydrochloric acid, nitrobenzene.

  • Procedure:

    • A mixture of aniline (18.6 g, 0.2 mol) and concentrated hydrochloric acid (40 ml) is placed in a 500-ml flask.

    • The mixture is heated to 100°C on a water bath.

    • A mixture of crotonaldehyde (21 g, 0.3 mol) and nitrobenzene (12.3 g, 0.1 mol) is added dropwise with stirring over 1 hour.

    • The reaction mixture is heated for an additional 8 hours at 100°C.

    • After cooling, the mixture is made alkaline with a 40% sodium hydroxide solution.

    • The organic layer is separated and subjected to steam distillation to remove unreacted starting materials.

    • The residue is then distilled under reduced pressure to yield 2-methylquinoline.

The Combes Synthesis: Access to 2,4-Disubstituted Quinolines

The Combes synthesis provides a route to 2,4-disubstituted quinolines through the acid-catalyzed condensation of anilines with β-diketones. [4][8] Mechanistic Insights:

The reaction begins with the formation of an enamine from the aniline and one of the carbonyl groups of the β-diketone. [4][9]Subsequent protonation of the remaining carbonyl group facilitates an intramolecular electrophilic aromatic substitution (cyclization). Dehydration of the resulting intermediate yields the final 2,4-disubstituted quinoline. [8][10]The regioselectivity of the cyclization is influenced by both steric and electronic effects of substituents on the aniline and the β-diketone. [8] Experimental Protocol: Synthesis of 2,4-Dimethylquinoline

  • Materials: Aniline, acetylacetone, concentrated sulfuric acid.

  • Procedure:

    • In a round-bottom flask, a mixture of aniline (9.3 g, 0.1 mol) and acetylacetone (10 g, 0.1 mol) is prepared.

    • The mixture is cooled in an ice bath, and concentrated sulfuric acid (10 ml) is added slowly with stirring.

    • The reaction mixture is then allowed to warm to room temperature and stirred for 4 hours.

    • The mixture is carefully poured onto crushed ice and neutralized with a concentrated sodium hydroxide solution.

    • The precipitated product is collected by filtration, washed with water, and recrystallized from ethanol to yield 2,4-dimethylquinoline. [9]

The Conrad-Limpach-Knorr Synthesis: Temperature-Dependent Formation of 2- or 4-Hydroxyquinolines

This synthesis involves the reaction of anilines with β-ketoesters. A key feature is the temperature-dependent regioselectivity, which allows for the selective formation of either 4-hydroxyquinolines (Conrad-Limpach, lower temperatures) or 2-hydroxyquinolines (Knorr, higher temperatures). [11] Mechanistic Insights:

At lower temperatures (kinetic control), the aniline attacks the more reactive ketone carbonyl of the β-ketoester, leading to an enamine intermediate that cyclizes to form a 4-hydroxyquinoline. At higher temperatures (thermodynamic control), the aniline reacts with the less reactive ester carbonyl to form a more stable anilide intermediate, which then cyclizes to yield a 2-hydroxyquinoline. [12] Experimental Protocol: Synthesis of 4-Hydroxy-2-methylquinoline (a Conrad-Limpach product)

  • Materials: Aniline, ethyl acetoacetate, Dowtherm A (or mineral oil).

  • Procedure:

    • A mixture of aniline (9.3 g, 0.1 mol) and ethyl acetoacetate (13 g, 0.1 mol) is heated at 140-150°C for 1 hour.

    • The resulting ethyl β-anilinocrotonate is added dropwise to a preheated (250°C) flask containing Dowtherm A (200 ml).

    • The reaction is maintained at 250°C for 15 minutes.

    • After cooling, the reaction mixture is diluted with petroleum ether.

    • The precipitated solid is collected by filtration, washed with petroleum ether, and recrystallized from ethanol to give 4-hydroxy-2-methylquinoline.

The Friedländer Synthesis: A Versatile Condensation

The Friedländer synthesis is a widely used method that involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, such as a ketone or ester. [13][14]This reaction can be catalyzed by either acids or bases. [14][15] Mechanistic Insights:

Two primary mechanistic pathways are proposed. The first involves an initial aldol condensation between the two carbonyl-containing reactants, followed by cyclization and dehydration. The second pathway begins with the formation of a Schiff base between the amino group and the carbonyl of the other reactant, which then undergoes an intramolecular aldol-type condensation and dehydration. [15][16]The choice of catalyst can influence the predominant pathway and the reaction's efficiency. [17]

Friedlander_Workflow cluster_reactants Starting Materials cluster_conditions Reaction Conditions cluster_product Product Aminoaryl_Ketone 2-Aminoaryl Aldehyde/Ketone Reaction Condensation & Cyclodehydration Aminoaryl_Ketone->Reaction Methylene_Compound α-Methylene Compound Methylene_Compound->Reaction Catalyst Acid or Base Catalyst Substituted_Quinoline Substituted Quinoline Reaction->Substituted_Quinoline

Caption: A generalized workflow for the Friedländer synthesis of substituted quinolines.

Experimental Protocol: Synthesis of 2-Phenylquinoline

  • Materials: 2-Aminobenzophenone, acetophenone, potassium hydroxide, ethanol.

  • Procedure:

    • A solution of 2-aminobenzophenone (1.97 g, 10 mmol) and acetophenone (1.20 g, 10 mmol) in ethanol (20 ml) is prepared in a round-bottom flask.

    • A solution of potassium hydroxide (0.84 g, 15 mmol) in ethanol (10 ml) is added to the mixture.

    • The reaction mixture is refluxed for 4 hours.

    • After cooling, the mixture is poured into ice water.

    • The precipitated solid is collected by filtration, washed with water, and recrystallized from ethanol to afford 2-phenylquinoline.

Comparative Analysis of Classical Synthesis Methods

The choice of a synthetic method depends on several factors, including the desired substitution pattern, the availability of starting materials, and the tolerance for harsh reaction conditions.

Synthesis MethodKey ReagentsTypical Product(s)Reaction Temperature (°C)Reaction TimeTypical Yield (%)AdvantagesDisadvantages
Skraup Aniline, glycerol, H₂SO₄, oxidizing agentUnsubstituted or substituted quinolines110 - 1700.75 - 6 h14 - 47 [18]Simple starting materials, good for unsubstituted quinolines.Harsh conditions, often violent reaction, low yields, tar formation. [18]
Doebner-von Miller Aniline, α,β-unsaturated aldehyde/ketone, acid catalyst2- and/or 4-substituted quinolines80 - 1008 - 17 h18 - 37 [18]Access to substituted quinolines.Can have regioselectivity issues, moderate yields. [19]
Combes Aniline, β-diketone, acid catalyst2,4-Disubstituted quinolines60 - 105VariesModerate to Good [18]Good for 2,4-disubstituted products.Regioselectivity can be an issue with unsymmetrical diketones. [8]
Conrad-Limpach-Knorr Aniline, β-ketoester4-Hydroxyquinolines (kinetic) or 2-hydroxyquinolines (thermodynamic)140 - 250VariesModerate to HighTemperature-controlled regioselectivity.High temperatures required for Knorr product.
Friedländer 2-Aminoaryl aldehyde/ketone, α-methylene compoundPolysubstituted quinolinesRoom Temp. to RefluxVariesHigh to Excellent [20]High yields, mild conditions, high versatility. [20]Starting 2-aminoaryl carbonyls can be challenging to synthesize. [20]

The Rise of Greener Alternatives

In recent years, there has been a significant push towards developing more environmentally benign synthetic methods. [21]This has led to the emergence of greener alternatives to the classical quinoline syntheses, often utilizing alternative energy sources like microwave irradiation and ultrasound. [22][23]

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improved yields. [22][24]For instance, the Friedländer synthesis of quinolines can be completed in minutes with high yields under microwave conditions. [24] Experimental Protocol: Microwave-Assisted Friedländer Synthesis of Polysubstituted Quinolines

  • Materials: 2-Aminoaryl ketone, active methylene compound, p-toluenesulfonic acid (p-TSA), ethanol, microwave reactor.

  • Procedure:

    • In a microwave-safe vessel, combine the 2-aminoaryl ketone (1 mmol), active methylene compound (1.2 mmol), and p-TSA (10 mol%) in ethanol (5 mL).

    • Seal the vessel and place it in a microwave reactor.

    • Irradiate the mixture at 130°C for 10-30 minutes. [25] 4. Monitor the reaction progress by TLC.

    • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • The crude product can be purified by column chromatography.

Ultrasound-Assisted Synthesis

Sonication provides an alternative energy source that can promote chemical reactions through acoustic cavitation. [26]Ultrasound-assisted synthesis can lead to shorter reaction times and improved yields, particularly in heterogeneous reactions. [23][27] Experimental Protocol: Ultrasound-Assisted Synthesis of Quinoline Derivatives

  • Materials: 2-Aminoaryl ketone, active methylene compound, catalyst (e.g., L-proline), solvent (e.g., ethanol), ultrasonic bath.

  • Procedure:

    • In a flask, dissolve the 2-aminoaryl ketone (1 mmol) and active methylene compound (1.2 mmol) in ethanol (10 mL).

    • Add the catalyst (e.g., L-proline, 20 mol%).

    • Place the flask in an ultrasonic bath and irradiate at a constant frequency (e.g., 35 kHz) at room temperature for 1-2 hours. [26] 4. Monitor the reaction by TLC.

    • Upon completion, remove the solvent under reduced pressure and purify the crude product.

Conclusion and Future Outlook

The synthesis of quinolines remains a vibrant and evolving field of research. While the classical methods provide a solid foundation and are still widely used, the harsh conditions and environmental concerns associated with some of them have spurred the development of greener and more efficient alternatives. Microwave and ultrasound-assisted syntheses, along with the development of novel catalytic systems, offer promising avenues for the sustainable production of this vital heterocyclic scaffold. [21][22]The choice of synthetic route will ultimately depend on the specific target molecule, available resources, and the desired balance between efficiency, cost, and environmental impact. As the demand for novel quinoline-based drugs and materials continues to grow, so too will the innovation in the methods for their synthesis.

References

  • Wikipedia. Combes quinoline synthesis. ([Link])

  • Wikipedia. Friedländer synthesis. ([Link])

  • Organic Reactions. The Skraup Synthesis of Quinolines. ([Link])

  • Wikipedia. Skraup reaction. ([Link])

  • Grokipedia. Skraup reaction. ([Link])

  • Vive Chemistry. Skraup's Synthesis. ([Link])

  • ResearchGate. Promising metal-free green heterogeneous catalyst for quinoline synthesis using Brønsted acid functionalized g-C3N4. ([Link])

  • ACS Publications. Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions. ([Link])

  • MDPI. Ultrasound-Assisted Synthesis of Piperidinyl-Quinoline Acylhydrazones as New Anti-Alzheimer's Agents: Assessment of Cholinesterase Inhibitory Profile, Molecular Docking Analysis, and Drug-like Properties. ([Link])

  • chemeurope.com. Skraup reaction. ([Link])

  • PMC - NIH. Ultrasound assisted synthesis of hybrid quinoline-imidazole derivatives: a green synthetic approach. ([Link])

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. ([Link])

  • RSC Publishing. Ultrasound assisted synthesis of hybrid quinoline-imidazole derivatives: a green synthetic approach. ([Link])

  • YouTube. Skraup Reaction. ([Link])

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. ([Link])

  • Organic Syntheses. QUINOLINE. ([Link])

  • Organic Chemistry Portal. Friedlaender Synthesis. ([Link])

  • ResearchGate. Microwave irradiation for the synthesis of quinoline scaffolds: a review. ([Link])

  • Organic Syntheses. 6-METHOXY-8-NITROQUINOLINE. ([Link])

  • RSC Publishing. Ultrasound assisted synthesis of hybrid quinoline-imidazole derivatives: a green synthetic approach. ([Link])

  • Cleanchem Laboratories. MATERIAL SAFETY DATA SHEETS QUINOLINE IMPURITY 1. ([Link])

  • RSC Publishing. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. ([Link])

  • PMC - NIH. Different catalytic approaches of Friedländer synthesis of quinolines. ([Link])

  • Chemos GmbH&Co.KG. Safety Data Sheet: quinoline. ([Link])

  • PMC - NIH. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. ([Link])

  • Combes Quinoline Synthesis. ([Link])

  • ResearchGate. An Efficient and Green Microwave-Assisted Synthesis of Quinoline Derivatives via Knoevengal Condensation. ([Link])

  • Loba Chemie. QUINOLINE FOR SYNTHESIS. ([Link])

  • ResearchGate. Friedlander Synthesis of Poly-Substituted Quinolines: A Mini Review. ([Link])

  • Chemos GmbH&Co.KG. Safety Data Sheet: quinoline. ([Link])

  • MDPI. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. ([Link])

  • Microwave-Promoted Synthesis Of Quinoline Heterocycles From Anilines. ([Link])

  • Slideshare. synthesis of quinoline derivatives and its applications | PPTX. ([Link])

  • ResearchGate. Combes quinoline synthesis. ([Link])

  • Advances on Quinoline Derivatives: A Review of Synthesis and Biological Activities. ([Link])

  • YouTube. Combes Quinoline Synthesis Mechanism | Organic Chemistry. ([Link])

Sources

Evaluating the Potential of 2-(3-Bromophenyl)quinoline-4-carbohydrazide Against Other Quinoline-Based Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

A Head-to-Head Comparison Guide for Drug Development Professionals

Executive Summary

The quinoline scaffold is a cornerstone in the architecture of numerous anticancer agents, prized for its ability to intercalate with DNA and inhibit critical cellular enzymes. This guide provides a detailed comparative analysis of the novel, yet under-researched, compound 2-(3-Bromophenyl)quinoline-4-carbohydrazide . As direct experimental data on this specific molecule is not yet available in peer-reviewed literature, we undertake a scientifically grounded approach. We will deconstruct its structure to hypothesize its potential mechanisms of action based on well-documented activities of its core moieties: the 2-arylquinoline core and the carbohydrazide functional group.

To establish a robust evaluative framework, we will compare this theoretical profile against three distinct and clinically significant classes of quinoline-based anticancer agents:

  • Multi-Kinase Inhibitors (MKIs): Lenvatinib and Cabozantinib, which target key signaling pathways in tumor angiogenesis and proliferation.

  • Topoisomerase I Inhibitors: Topotecan and Irinotecan, derivatives of camptothecin that induce catastrophic DNA damage in cancer cells.

  • Experimental Quinoline-4-Carbohydrazide Analogs: Structurally related compounds that have demonstrated preclinical efficacy, providing the closest available proxy for our target molecule's potential.

This guide is intended for researchers, medicinal chemists, and drug development professionals, offering not only a comparative overview but also detailed experimental protocols to facilitate the future evaluation of this and similar promising compounds.

Introduction: The Quinoline Scaffold in Oncology

The quinoline ring system, a bicyclic heterocycle consisting of a benzene ring fused to a pyridine ring, is a "privileged scaffold" in medicinal chemistry.[1] Its rigid, planar structure and ability to engage in π-π stacking, hydrogen bonding, and coordination with metal ions make it an ideal pharmacophore for interacting with biological targets.[1] This versatility has led to the development of quinoline derivatives that act through diverse mechanisms, including topoisomerase inhibition, disruption of tubulin polymerization, and inhibition of receptor tyrosine kinases (RTKs).[1] This guide will explore where the novel compound, this compound, may fit within this therapeutic landscape.

Profile: this compound

As of this review, this compound remains a compound of theoretical interest with no published, dedicated studies evaluating its anticancer activity. However, its structure allows for informed hypotheses regarding its potential as a therapeutic agent.

Structural Analysis and Hypothesized Mechanism of Action

The molecule can be dissected into three key functional components:

  • 2-Arylquinoline Core: The 2-arylquinoline moiety is a known pharmacophore associated with potent anticancer properties.[2] Its planarity is suitable for DNA intercalation, a mechanism common to many chemotherapeutics. Furthermore, this core is present in compounds designed to inhibit key signaling proteins.

  • Carbohydrazide Moiety (-CONHNH₂): The carbohydrazide group is a versatile functional group. It can act as a linker to other pharmacophores or participate directly in binding. Crucially, carbohydrazides are often used as precursors for synthesizing hydrazones, a class of compounds known to possess significant anti-proliferative activity.[3][4] Recent studies on quinoline-4-carbohydrazide derivatives show they can act as apoptosis inducers and target enzymes like EGFR kinase.[5][6]

  • 3-Bromophenyl Group: The bromine atom at the meta-position of the phenyl ring significantly influences the molecule's electronic and lipophilic properties. This can enhance binding affinity within hydrophobic pockets of target enzymes and improve membrane permeability. A structurally related compound, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, has been investigated as a selective Aurora A kinase inhibitor that induces apoptosis.[7]

Based on this analysis, this compound could plausibly exert anticancer effects through kinase inhibition (e.g., targeting Aurora, EGFR, or other kinases involved in cell cycle regulation) or by inducing apoptosis through pathways yet to be determined.

cluster_Molecule This compound cluster_MoA Hypothesized Mechanisms of Action M Target Molecule Core 2-Arylquinoline Core M->Core Provides planar scaffold Group1 Carbohydrazide Moiety M->Group1 Enables hydrazone formation, apoptosis induction Group2 3-Bromophenyl Group M->Group2 Enhances lipophilicity & binding MoA1 Kinase Inhibition (e.g., Aurora, EGFR) Core->MoA1 MoA2 DNA Intercalation Core->MoA2 MoA3 Apoptosis Induction Group1->MoA3 Group2->MoA1

Caption: Structural components and hypothesized mechanisms of action.

Benchmark Quinoline Anticancer Agents

To contextualize the potential of our target compound, we compare it against established and experimental quinoline-based drugs.

Multi-Kinase Inhibitors (MKIs)

Lenvatinib & Cabozantinib are orally active tyrosine kinase inhibitors (TKIs) that block multiple signaling pathways crucial for tumor growth and angiogenesis.[8][9]

Topoisomerase I Inhibitors

Topotecan & Irinotecan are semi-synthetic analogs of camptothecin, a natural alkaloid containing a quinoline-like structure.

  • Mechanism of Action: These drugs function by stabilizing the covalent complex between topoisomerase I and DNA.[15][16] This prevents the re-ligation of single-strand breaks induced by the enzyme during DNA replication.[17] When the replication fork collides with this stabilized complex, it leads to irreversible double-strand DNA breaks, triggering apoptosis.[15][17]

  • Clinical Application: Topotecan is used for ovarian, small cell lung, and cervical cancers.[18] Irinotecan is a key drug in the treatment of metastatic colorectal cancer, often in combination regimens like FOLFIRI.[19][20][21][22]

Experimental Quinoline-4-Carbohydrazide Analogs

Recent research has explored quinoline-4-carbohydrazide derivatives as novel anticancer agents. A notable study synthesized a series of 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids .

  • Mechanism of Action: The most potent compounds in this series were found to be inhibitors of the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) and potent inducers of apoptosis and cell cycle arrest.[5][6][23]

  • Preclinical Data: Several of these hybrids demonstrated significant antiproliferative activity against the MCF-7 breast cancer cell line, with IC₅₀ values more potent than the standard chemotherapeutic drug doxorubicin.[6]

cluster_mki Multi-Kinase Inhibitors cluster_topo Topoisomerase I Inhibitors cluster_exp Experimental Analogs cluster_target Cellular Targets Lenvatinib Lenvatinib RTKs Receptor Tyrosine Kinases (VEGFR, MET, AXL, EGFR) Lenvatinib->RTKs Inhibit Cabozantinib Cabozantinib Cabozantinib->RTKs Inhibit Topotecan Topotecan TopoI Topoisomerase I-DNA Complex Topotecan->TopoI Stabilize Irinotecan Irinotecan Irinotecan->TopoI Stabilize QCH Quinoline-Carbohydrazide Hybrids QCH->RTKs Inhibit Angiogenesis Angiogenesis RTKs->Angiogenesis Proliferation Proliferation RTKs->Proliferation DNA_Damage DNA_Damage TopoI->DNA_Damage Irreversible DNA Breaks Apoptosis Apoptosis Angiogenesis->Apoptosis Proliferation->Apoptosis DNA_Damage->Apoptosis

Caption: Comparative signaling pathways of benchmark quinoline agents.

Head-to-Head Comparison

This section summarizes the key attributes of the benchmark agents. The data for this compound are listed as "To Be Determined (TBD)" to highlight the need for future experimental validation.

Table 1: Mechanism of Action and Clinical Status
Compound ClassRepresentative AgentsPrimary Mechanism of ActionClinical Status
Target Compound This compoundTBD (Hypothesized: Kinase Inhibition / Apoptosis Induction)Preclinical / Exploratory
Multi-Kinase Inhibitors Lenvatinib, CabozantinibInhibition of multiple RTKs (VEGFR, MET, AXL, etc.).[8][13]FDA Approved
Topoisomerase I Inhibitors Topotecan, IrinotecanStabilization of Topoisomerase I-DNA cleavage complex.[15][17]FDA Approved
Experimental Analogs Quinoline-Carbohydrazide HybridsEGFR-TK Inhibition, Apoptosis Induction.[5][6]Preclinical
Table 2: Comparative In Vitro Efficacy (IC₅₀ Values)
CompoundTarget / Cell LineIC₅₀ ValueReference
This compound TBDTBDN/A
Cabozantinib MET (enzyme)1.3 nM[9]
VEGFR2 (enzyme)0.035 nM[9]
RET (enzyme)5.2 nM[9][24]
AXL (enzyme)7.0 nM[9]
Experimental Analog (Compound 6h) MCF-7 (breast cancer)2.71 µM[6]
EGFR-TK (enzyme)0.22 µM[23]
Doxorubicin (Reference) MCF-7 (breast cancer)6.18 µM[6]
Lapatinib (Reference) EGFR-TK (enzyme)0.18 µM[23]

Note: IC₅₀ values for Topoisomerase inhibitors are highly dependent on cell line and assay conditions and are not included for direct comparison with kinase inhibitors.

Proposed Experimental Workflows for Evaluation

start Compound Synthesis & Characterization invitro Stage 1: In Vitro Screening start->invitro moa Stage 2: Mechanism of Action Elucidation invitro->moa If Active p1 MTT/SRB Assay (Cytotoxicity Screen) invitro->p1 invivo Stage 3: In Vivo Efficacy Studies moa->invivo If Promising MoA p2 Kinase Panel Screen (e.g., KinomeScan) moa->p2 p3 Apoptosis Assays (Annexin V/PI Staining) moa->p3 p4 Cell Cycle Analysis (Flow Cytometry) moa->p4 p5 Xenograft Tumor Models (e.g., Nude Mice) invivo->p5 end Lead Optimization & Preclinical Development p5->end If Efficacious & Tolerated

Caption: Recommended experimental workflow for compound evaluation.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compound against a panel of human cancer cell lines.

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HeLa) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM.

  • Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include wells with vehicle control (DMSO at the highest concentration used) and untreated controls.

  • Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Kinase Inhibition Assay

Objective: To determine if the compound inhibits specific protein kinases, based on the structural hypothesis.

Principle: An in vitro kinase assay measures the transfer of a phosphate group from ATP to a substrate peptide by a specific kinase. Inhibition is measured by a decrease in the phosphorylated substrate.

Methodology:

  • Assay Choice: Utilize a commercial platform like the ADP-Glo™ Kinase Assay (Promega) or a broad kinase panel screening service (e.g., Eurofins DiscoverX, Reaction Biology). For a targeted approach, begin with kinases implicated by structural analogs, such as Aurora A or EGFR.

  • Reagents:

    • Recombinant human kinase (e.g., Aurora A).

    • Kinase-specific substrate peptide.

    • ATP.

    • Test compound at various concentrations.

    • Assay buffer.

    • Detection reagents (e.g., ADP-Glo™).

  • Procedure (Example using ADP-Glo™):

    • In a 384-well plate, add the test compound, kinase, and substrate mixture.

    • Initiate the kinase reaction by adding ATP. Incubate at room temperature for 60 minutes.

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.

    • Measure luminescence using a plate-reading luminometer.

  • Analysis: The luminescent signal is proportional to the amount of ADP formed and thus to kinase activity. Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value.

Discussion & Future Outlook

While This compound is currently an unknown entity in the landscape of anticancer research, this guide demonstrates its significant theoretical potential. Its structure combines pharmacophores present in both clinically approved drugs and promising experimental compounds. The 2-arylquinoline core provides a proven scaffold for interacting with oncogenic targets, while the carbohydrazide moiety offers a gateway to potent apoptosis-inducing activity, potentially through kinase inhibition.

The most compelling aspect is its structural relationship to both kinase inhibitors and compounds with direct cytotoxic potential. This duality suggests it could form the basis for a new class of agents with multi-faceted mechanisms of action.

The immediate path forward is clear: synthesis and rigorous execution of the proposed experimental workflows. Initial cytotoxicity screening against a diverse cancer cell line panel will be the critical first step. If significant anti-proliferative activity is observed, subsequent mechanistic studies, including broad kinase screening and apoptosis assays, will be essential to uncover its therapeutic mode of action. Only through such systematic evaluation can we determine if this compound can transition from a molecule of hypothetical interest to a viable lead candidate in the ongoing search for novel cancer therapies.

References

  • Cancer Research UK. (2023). Topotecan (Hycamtin). [Link]

  • Patsnap. (2024). What is the mechanism of Topotecan Hydrochloride? Synapse. [Link]

  • Clinicaltrials.eu. (n.d.). Irinotecan – Application in Therapy and Current Clinical Research. [Link]

  • BC Cancer. (2025). DRUG NAME: Topotecan. [Link]

  • Chen, T. C., et al. (2014). Topotecan as a molecular targeting agent which blocks the Akt and VEGF cascade in platinum-resistant ovarian cancers. Oncotarget. [Link]

  • Wikipedia. (2024). Irinotecan. [Link]

  • ResearchGate. (n.d.). The mechanism of action of topoisomerase I inhibitors. Irinotecan...[Link]

  • Eisai Inc. (n.d.). Mechanism of Action (MOA) of LENVIMA® (lenvatinib). [Link]

  • Eisai Inc. (n.d.). Mechanism of Action (MOA) of LENVIMA® (lenvatinib). [Link]

  • Abd El-Lateef, H. M., et al. (2024). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. ResearchGate. [Link]

  • Abd El-Lateef, H. M., et al. (2024). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. RSC Advances. [Link]

  • Royal Society of Chemistry. (2021). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry. [Link]

  • Patsnap. (2024). What is the mechanism of Lenvatinib mesylate? Synapse. [Link]

  • Kudo, T., et al. (2015). Irinotecan, a key chemotherapeutic drug for metastatic colorectal cancer. World Journal of Gastroenterology. [Link]

  • MIMS Hong Kong. (n.d.). Lenvima Mechanism of Action. [Link]

  • Qingmu. (2024). Understanding Lenvatinib: Mechanism, Side Effects, and Potential Manufacturer. [Link]

  • Fares, J., et al. (2020). Mini-Review: Cabozantinib in the Treatment of Advanced Renal Cell Carcinoma and Hepatocellular Carcinoma. Frontiers in Oncology. [Link]

  • Patsnap. (2025). What is the mechanism of action of Cabozantinib? Synapse. [Link]

  • Abd El-Lateef, H. M., et al. (2024). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. RSC Publishing. [Link]

  • Mayo Clinic. (n.d.). Irinotecan (intravenous route) - Side effects & uses. [Link]

  • Oliver, R., & Perez, C. (2023). Irinotecan. StatPearls. [Link]

  • Yakes, F. M., et al. (2011). In Vitro and In Vivo Activity of Cabozantinib (XL184), an Inhibitor of RET, MET, and VEGFR2, in a Model of Medullary Thyroid Cancer. Clinical Cancer Research. [Link]

  • Exelixis, Inc. (n.d.). CABOMETYX® (cabozantinib) Mechanism of Action. [Link]

  • S. S., & S. S. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Kumar, D., et al. (2018). Anticancer, antimicrobial activities of quinoline based hydrazone analogues: Synthesis, characterization and molecular docking. Bioorganic & Medicinal Chemistry Letters. [Link]

  • ResearchGate. (n.d.). Mechanism of action of cabozantinib...[Link]

  • Wang, Y., et al. (2022). Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. RSC Advances. [Link]

  • Le, T. N., et al. (2016). Synthesis and Anticancer Activity of 2-Aryl-6-diethylaminoquinazolinone Derivatives. Letters in Drug Design & Discovery. [Link]

  • Saeed, A., et al. (2019). New Quinoline-Based Heterocycles as Anticancer Agents Targeting Bcl-2. Molecules. [Link]

  • Abdel-Aziz, M. S., et al. (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ResearchGate. [Link]

  • Al-Ostoot, F. H., et al. (2023). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Pharmaceuticals. [Link]

  • Al-Suhaimi, E. A., et al. (2020). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Advances. [Link]

  • Al-Salem, H. S., et al. (2024). Quinazoline Derivatives as Targeted Chemotherapeutic Agents. Molecules. [Link]

  • Abd El-Lateef, H. M., et al. (2024). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. RSC Publishing. [Link]

  • Abdel-Aziz, M. S., et al. (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega. [Link]

Sources

A Methodological Guide to Establishing Reproducible Biological Assays for 2-(3-Bromophenyl)quinoline-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals aiming to establish robust and reproducible biological assays for evaluating the therapeutic potential of 2-(3-Bromophenyl)quinoline-4-carbohydrazide. While direct experimental data for this specific molecule is nascent, this document leverages established methodologies from studies on structurally analogous quinoline-4-carbohydrazide derivatives to provide a scientifically grounded starting point. By explaining the causality behind experimental choices and embedding self-validating systems within protocols, this guide is designed to ensure the generation of high-quality, reliable data.

The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. Recent studies on close analogs, such as 2-(4-bromophenyl)quinoline-4-carbohydrazide and other 2-(quinoline-4-carbonyl)hydrazide hybrids, have demonstrated significant potential in two primary therapeutic areas: oncology and infectious diseases.[1][2][3] These compounds have been shown to act as anticancer agents by targeting receptor tyrosine kinases like EGFR and as antimicrobial agents by inhibiting bacterial DNA gyrase.[1][2][4]

Therefore, a thorough investigation of this compound warrants an evaluation in both domains. This guide will detail the critical assays, outline best practices for ensuring reproducibility, and provide a logical workflow for characterizing the compound's biological profile.

Part 1: Anticancer Activity Assessment

The primary hypothesis, based on analog structures, is that this compound may possess antiproliferative activity against cancer cells, potentially through the inhibition of key signaling kinases.[1][5][6] The following workflow outlines a reproducible approach to testing this hypothesis.

Experimental Workflow for Anticancer Evaluation

cluster_0 Phase 1: In Vitro Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Investigation A 1. Compound Preparation & Solubilization B 2. Cell Line Selection (e.g., MCF-7, A549) A->B C 3. MTT/MTS Assay (Dose-Response) B->C D 4. IC50 Determination C->D E 5. Kinase Inhibition Assay (e.g., EGFR Kinase) D->E If IC50 is potent F 6. Cell Cycle Analysis (Flow Cytometry) E->F G 7. Apoptosis Assay (Annexin V/PI Staining) F->G

Caption: Workflow for assessing the anticancer properties of the test compound.

In Vitro Cytotoxicity Assay (MTT/MTS Assay)

This initial assay is critical for determining if the compound has a general cytotoxic effect on cancer cells and for quantifying its potency (IC50).

Protocol:

  • Cell Culture: Culture human breast adenocarcinoma (MCF-7) cells, a cell line shown to be sensitive to analogous compounds, in appropriate media (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin) at 37°C in a humidified 5% CO2 incubator.[1]

  • Seeding: Seed cells into 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight. This density is crucial; too low, and the signal will be weak, too high, and cells may enter senescence, altering their metabolic response.

  • Compound Treatment: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture media to achieve a final concentration range (e.g., 0.1 µM to 100 µM). Replace the media in the wells with the media containing the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin or Lapatinib).[1][5]

  • Incubation: Incubate the plates for 48-72 hours. The incubation time should be kept consistent across all reproducibility experiments.

  • MTT/MTS Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent to each well and incubate for 2-4 hours. Viable, metabolically active cells will reduce the tetrazolium salt to a colored formazan product.

  • Data Acquisition: Solubilize the formazan crystals (if using MTT) and measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the dose-response curve and calculate the IC50 value using non-linear regression analysis.

Ensuring Reproducibility:

  • Cell Passage Number: Use cells within a consistent, low passage number range to avoid phenotypic drift.

  • DMSO Concentration: Ensure the final DMSO concentration in all wells is identical and non-toxic (typically ≤ 0.5%).

  • Plate Uniformity: Avoid "edge effects" by not using the outermost wells of the 96-well plate for critical measurements.

Kinase Inhibition Assay (Example: EGFR)

If the compound shows potent cytotoxicity, the next logical step is to investigate its effect on specific molecular targets known to be modulated by this chemical class.[1][5]

Protocol:

  • Assay Principle: Utilize a commercially available in vitro kinase assay kit (e.g., ADP-Glo™ Kinase Assay). These assays measure the amount of ADP produced during the kinase reaction, which correlates with enzyme activity.

  • Reaction Setup: In a multi-well plate, combine recombinant human EGFR kinase, a suitable substrate (e.g., poly(Glu,Tyr)), and ATP.

  • Inhibitor Addition: Add this compound across a range of concentrations. Include a known EGFR inhibitor like Lapatinib as a positive control.[5]

  • Kinase Reaction: Incubate the mixture at 30°C for 60 minutes to allow the enzymatic reaction to proceed.

  • Signal Detection: Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

  • Data Analysis: Measure luminescence. A lower signal indicates less ADP was produced, signifying greater kinase inhibition. Calculate IC50 values as before.

Ensuring Reproducibility:

  • Reagent Quality: Use high-purity recombinant enzyme and ATP.

  • ATP Concentration: Perform the assay at an ATP concentration close to the Km value for the kinase, as this makes the assay more sensitive to competitive inhibitors.

  • Controls: Always run no-enzyme and no-inhibitor controls to establish baseline and maximum activity.

Comparative Data from Analog Studies

To provide context, researchers should expect IC50 values in the low micromolar to nanomolar range if the compound is active.

Compound ClassAssayTarget/Cell LineReported IC50Reference
2-(quinoline-4-carbonyl)hydrazide-acrylamide hybridsCytotoxicityMCF-7 Cells2.71 - 5.94 µM[1]
2-(quinoline-4-carbonyl)hydrazide-acrylamide hybridsKinase InhibitionEGFR Kinase0.22 - 0.31 µM[5]
Doxorubicin (Reference Drug)CytotoxicityMCF-7 Cells6.18 µM[1]
Lapatinib (Reference Drug)Kinase InhibitionEGFR Kinase0.18 µM[5]

Part 2: Antimicrobial Activity Assessment

Analogs of this compound have shown promising activity against Gram-positive bacteria, particularly Staphylococcus aureus, by targeting DNA gyrase.[2][3] A reproducible evaluation of antimicrobial potential should follow the workflow below.

Signaling Pathway of DNA Gyrase Inhibition

A Bacterial DNA Replication B DNA Gyrase (Topoisomerase II) A->B C Introduces Negative Supercoils B->C D Relaxation of Positive Supercoils B->D F Inhibition of Gyrase Activity B->F D->A Allows replication to proceed E Quinoline-based Inhibitor (Test Compound) E->F G DNA Replication Fork Stalls F->G H Bactericidal Effect G->H

Caption: Mechanism of action for quinoline-based DNA gyrase inhibitors.

Initial Screening: Agar Well Diffusion Assay

This is a qualitative, high-throughput method to quickly assess if the compound has any antibacterial activity.

Protocol:

  • Bacterial Culture: Prepare a fresh overnight culture of S. aureus (e.g., ATCC 6538-P) in a suitable broth like Mueller-Hinton Broth (MHB).

  • Lawn Preparation: Standardize the bacterial suspension to a 0.5 McFarland turbidity standard. Evenly swab the suspension onto the surface of a Mueller-Hinton Agar (MHA) plate to create a bacterial lawn.

  • Well Creation: Aseptically punch wells (e.g., 6 mm diameter) into the agar.

  • Compound Application: Add a fixed volume (e.g., 50-100 µL) of the test compound solution (dissolved in DMSO) into the wells. Use a known antibiotic (e.g., Ciprofloxacin) as a positive control and DMSO as a negative control.[2]

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where bacteria did not grow) in millimeters.

Ensuring Reproducibility:

  • Inoculum Density: Strict adherence to the 0.5 McFarland standard is paramount. A denser or sparser lawn will significantly alter the zone sizes.

  • Agar Depth: Ensure a uniform agar depth in all plates (approx. 4 mm), as this affects the diffusion of the compound.

  • Compound Concentration: Use a consistent, high-enough concentration for initial screening to avoid false negatives.

Quantitative Analysis: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. This is the gold-standard quantitative assay.

Protocol:

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in MHB. The concentration range should be guided by the results of the diffusion assay.

  • Inoculation: Add a standardized inoculum of S. aureus to each well to achieve a final concentration of approximately 5x10⁵ CFU/mL.

  • Controls: Include a positive control for growth (bacteria + broth, no compound) and a negative control for sterility (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration well where no visible turbidity (bacterial growth) is observed.

Target Validation: S. aureus DNA Gyrase Supercoiling Assay

This biochemical assay confirms that the compound's mechanism of action is indeed the inhibition of DNA gyrase.[2][3]

Protocol:

  • Reaction Components: Combine purified S. aureus DNA gyrase enzyme, relaxed plasmid DNA (substrate), and ATP in a reaction buffer.

  • Inhibitor Addition: Add the test compound at various concentrations. Use Ciprofloxacin as a positive control inhibitor.[4]

  • Enzyme Reaction: Incubate at 37°C for 1 hour. In the absence of an inhibitor, the gyrase will introduce negative supercoils into the plasmid DNA.

  • Analysis by Gel Electrophoresis: Stop the reaction and analyze the DNA topology using agarose gel electrophoresis. Supercoiled DNA migrates faster than relaxed DNA.

  • Data Interpretation: Inhibition is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA. The IC50 is the compound concentration that inhibits supercoiling by 50%.

Comparative Data from Analog Studies

The following table provides performance benchmarks from studies on a close analog, 2-(4-Bromophenyl)quinoline-4-carbohydrazide.

Compound (Derivative of Analog)AssayTargetReported ValueReference
Compound 6b MICS. aureus38.64 µM[2][3]
Compound 10 MICS. aureus191.36 µM[2][3]
Ciprofloxacin (Reference)MICS. aureusNot specified, but used as control[2]
Compound 6b DNA Gyrase IC50S. aureus Gyrase33.64 µM[2]
Compound 10 DNA Gyrase IC50S. aureus Gyrase8.45 µM[2][4]
Ciprofloxacin (Reference)DNA Gyrase IC50S. aureus Gyrase3.80 µM[4]

Conclusion

To ensure the reproducibility of biological assays for this compound, a systematic, multi-faceted approach is required. This guide proposes a logical progression from initial screening to mechanistic validation for both potential anticancer and antimicrobial activities. By leveraging the established protocols and performance benchmarks from closely related analogs, researchers can design robust experiments. The keys to reproducibility lie in meticulous control over experimental variables—such as cell passage number, inoculum density, and reagent quality—and the consistent use of appropriate positive and negative controls. This structured methodology will enable the generation of reliable and comparable data, paving the way for a definitive characterization of this novel compound's therapeutic potential.

References

  • Abd El-Lateef, H. M., et al. (2024). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. RSC Advances. Available at: [Link][1][5][6]

  • El-Gamal, M. I., et al. (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega, 8(21), 17948–17965. Available at: [Link][2][7]

  • ResearchGate. (2024). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. Available at: [Link]

  • ACS Omega. (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. Available at: [Link][3][8]

  • Figshare. (2023). Collection - Design and Synthesis of 2‑(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - ACS Omega. Available at: [Link][4]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-(3-Bromophenyl)quinoline-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Foundational Principle: Hazard-Informed Waste Management

The molecular architecture of 2-(3-Bromophenyl)quinoline-4-carbohydrazide necessitates a cautious approach to its disposal. While a specific Safety Data Sheet (SDS) for this exact molecule is not universally available, its constituent moieties provide a clear indication of its potential hazards. Our disposal strategy is therefore built upon a composite hazard assessment.

  • Quinoline Moiety: The quinoline core is a known hazardous structure. Quinoline itself is classified as toxic if swallowed, harmful in contact with skin, causes serious eye and skin irritation, and is suspected of causing genetic defects and cancer[1][2].

  • Carbohydrazide Group: Hydrazide and hydrazine derivatives are a well-documented class of reactive and toxic compounds. They are often treated as potential carcinogens and require careful handling to avoid exposure[3][4][5]. Carbohydrazide is harmful if swallowed and an irritant to the eyes, respiratory system, and skin[6][7].

  • Brominated Aromatic Ring: The presence of a bromophenyl group places this compound in the category of halogenated organic waste. Such wastes must not be mixed with non-halogenated streams, as they often require specific high-temperature incineration with advanced scrubbers to prevent the release of toxic byproducts like dioxins or hydrogen bromide[8][9].

Given these factors, under no circumstances should laboratory personnel attempt to neutralize or chemically treat this waste stream without a fully validated and peer-reviewed protocol. The recommended and safest course of action is to manage all waste containing this compound as regulated, hazardous chemical waste designated for professional disposal.

Data Summary for Disposal Planning

For quick reference, the key parameters for handling and disposing of this compound are summarized below.

ParameterGuidelineRationale & Sources
Compound Name This compoundFull chemical name required for proper labeling. Avoid formulas or abbreviations.[4][10]
Waste Category Halogenated Organic Hazardous Waste; Nitrogen-ContainingThe bromine atom necessitates segregation as halogenated waste. The quinoline and hydrazide groups are nitrogenous.[11]
Inferred Hazards Toxic, Irritant, Potential Carcinogen, Environmental HazardBased on the hazards of quinoline, carbohydrazide, and related structures.[1][2][6]
Required PPE Nitrile Gloves, Safety Goggles (with side shields), Lab CoatStandard PPE for handling hazardous chemicals.[12][13]
Incompatible Materials Strong Oxidizing Agents (e.g., bleach, peroxides), Strong Acids, Metal OxidesHydrazides are strong reducing agents and can react violently with oxidizers.[14]
Primary Disposal Route Collection for pickup by a certified Environmental Health & Safety (EHS) provider.Safest method due to compound's complex hazards. Do not dispose of via sink or regular trash.[15][16]

The Disposal Workflow: A Step-by-Step Protocol

This protocol provides a direct, procedural guide for the safe segregation, containment, and disposal of waste containing this compound.

Part A: Waste Segregation & Containment
  • Designate a Waste Stream: At the outset of any experiment using this compound, establish a dedicated hazardous waste container for "Halogenated Organic Waste." This physical separation is the most critical step in proper disposal[11].

  • Select an Appropriate Container:

    • The container must be in good condition, leak-proof, and have a tight-fitting screw cap[10][15].

    • It must be chemically compatible with the compound and any solvents used. A high-density polyethylene (HDPE) or glass bottle is typically appropriate.

    • Never use metal cans for halogenated waste due to the risk of corrosion.

  • Label the Container Immediately: Before adding any waste, affix a "HAZARDOUS WASTE" label provided by your institution's EHS department. Fill it out clearly and legibly[17]:

    • Contents: Write the full chemical name: "this compound."

    • Components: List all constituents, including solvents (e.g., "Methanol," "DMSO") and their approximate percentages.

    • Hazards: Check the boxes for "Toxic" and "Health Hazard."

Part B: Waste Accumulation & Storage
  • Point of Generation: Keep the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near where the waste is generated[10][17]. This is often inside a chemical fume hood.

  • Keep Containers Closed: The container must remain closed at all times except when you are actively adding waste[15][17]. This prevents the release of volatile organic compounds (VOCs) into the lab atmosphere.

  • Avoid Mixing Incompatibles: Never add oxidizing agents, strong acids, or other incompatible materials to this waste container[14].

  • Request Pickup: Once the container is 90% full, submit a chemical waste pickup request to your institution's EHS department[10]. Do not overfill containers[15].

Part C: Decontamination & Disposal of Empty Containers

The original stock bottle of this compound must be properly decontaminated before being discarded as non-hazardous waste.

  • Triple Rinsing: An empty container that held this compound must be triple-rinsed with a suitable solvent (e.g., methanol or acetone) capable of dissolving the residue[16].

  • Collect All Rinsate: The first rinse, and preferably all three rinses, must be collected and disposed of as hazardous waste in your designated "Halogenated Organic Waste" container[15][16]. This is a critical step, as the rinsate is considered hazardous.

  • Deface the Label: Completely remove or obliterate the original chemical label on the empty container[15][16].

  • Final Disposal: Once triple-rinsed, air-dried, and defaced, the container may be disposed of in the appropriate receptacle for clean lab glass or plastic[15].

Visualizing the Disposal Decision Process

The following workflow diagram illustrates the mandatory decision-making process for handling any material contaminated with this compound.

DisposalWorkflow cluster_prep Preparation Phase cluster_action Action Phase cluster_disposal Final Disposal Start Waste Generated (Solid, Liquid, or Contaminated Labware) Assess Assess Hazards: - Halogenated (Br) - Nitrogenous (Quinoline, Hydrazide) - Toxic/Irritant Start->Assess Segregate Segregate as 'Halogenated Organic Waste' Assess->Segregate Do NOT mix with non-halogenated waste Container Select Proper Container (Compatible, Leak-Proof, Capped) Segregate->Container Label Affix 'HAZARDOUS WASTE' Label (List Full Chemical Name & Constituents) Container->Label Label BEFORE adding waste Store Store in Satellite Accumulation Area (Keep Closed) Label->Store CheckFull Container >90% Full? Store->CheckFull CheckFull->Store No Request Request EHS Pickup CheckFull->Request Yes EHS Professional Disposal by EHS Request->EHS

Caption: Disposal workflow for this compound.

Emergency Procedures: Spill & Exposure

In the event of an accidental release or exposure, immediate and correct action is vital.

  • Spill Response:

    • Alert personnel in the immediate area and evacuate if necessary.

    • If the spill is small and you are trained to handle it, don appropriate PPE (including respirator if powder is airborne).

    • Absorb liquid spills with an inert material (e.g., vermiculite, sand). Carefully sweep up solid spills, avoiding dust generation[6][12].

    • Place all cleanup materials into a new, properly labeled hazardous waste container.

    • For large spills, evacuate the area, close the doors, and contact your institution's EHS emergency line immediately[4].

  • Personnel Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention[12].

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention[12].

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention[12].

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[2].

By adhering to these rigorous, safety-first protocols, you ensure the responsible management of this complex chemical, protecting yourself, your colleagues, and the integrity of our shared environment.

References

  • Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety.

  • Hazardous Waste Disposal Guide. Northwestern University Research Safety. (2023-02-27).

  • Hazardous Chemical Waste Management Guidelines. Columbia University Research.

  • Safety Data Sheet: 2-(3-Bromophenyl)quinoline-4-carbonyl chloride. AK Scientific, Inc.

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS.

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.

  • Safety Data Sheet: Carbohydrazide. Santa Cruz Biotechnology.

  • Hazardous Laboratory Chemicals Disposal Guide. Reed College.

  • What is bromine and what are the safe disposal and recycling methods? Ideal Response. (2025-03-18).

  • Standard Operating Procedure for the Safe Use of Hydrazines. The Brückner Research Group, University of Connecticut.

  • Not cited.
  • Essential Guide to the Proper Disposal of Hydrazine, 1,2-dibenzoyl-1-benzyl-. BenchChem.

  • Safety Data Sheet: Quinoline. Chemos GmbH & Co.KG. (2019-04-11).

  • Safety Data Sheet: Quinoline. Acros Organics. (2025-12-19).

  • Not cited.
  • Not cited.
  • Removal of Bromine from Polymer Blends... MDPI. (2023-01-31).

  • Not cited.
  • Performance Chemicals Hydrazine. Arxada.

  • Not cited.
  • Safety Data Sheet: Methyl 4-Bromophenylacetate. SynZeal Research Pvt Ltd.

  • Not cited.
  • Safety Data Sheet: Carbohydrazide. TCI Chemicals. (2025-04-30).

Sources

A-Z Guide to Personal Protective Equipment for Handling 2-(3-Bromophenyl)quinoline-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment: A-Priori Analysis

A thorough understanding of the potential hazards is the foundation of any effective safety plan. The structure of 2-(3-Bromophenyl)quinoline-4-carbohydrazide informs our assessment:

  • Quinoline Core: Quinoline and its derivatives can be irritants and are toxic if swallowed or absorbed through the skin.[1][2] Some quinoline compounds are suspected mutagens and carcinogens.[2][3][4] High exposure can lead to symptoms like headaches, dizziness, and nausea.[1][4]

  • Bromophenyl Group: Halogenated aromatic compounds, such as those containing bromine, present their own set of risks.[5][6][7] They can be irritating to the skin and eyes and may pose long-term health risks.[5][6][7] Bromine-containing compounds are also noted for their potential environmental toxicity.[5][6][7]

  • Carbohydrazide Moiety: This functional group warrants significant attention. Hydrazine and its derivatives, including carbohydrazides, are known to have a range of toxicological effects.[8][9][10] They can be skin and respiratory irritants, and some are considered potential carcinogens.[8][11] Ingestion is a significant risk, as these compounds can be toxic when swallowed.[11][12]

Based on this analysis, we will treat this compound with a high degree of caution, assuming it to be a skin and eye irritant, potentially harmful if inhaled or ingested, and with unknown long-term toxicological effects.

The Hierarchy of Controls: Engineering Controls First

Before we even consider Personal Protective Equipment (PPE), we must prioritize engineering and administrative controls. PPE is the last line of defense.[13]

  • Primary Engineering Control: All handling of this compound, especially when in powdered form or when being heated, must be conducted in a certified chemical fume hood. This minimizes the risk of inhalation exposure.

  • Administrative Controls:

    • Designate a specific area within the laboratory for working with this compound.

    • Ensure all personnel are trained on the specific hazards and handling procedures outlined in this guide.

    • Keep quantities to the minimum required for the experiment.

Personal Protective Equipment (PPE): Your Essential Barrier

When engineering and administrative controls are in place, the correct PPE provides the necessary barrier to prevent direct contact.[14][15] The Occupational Safety and Health Administration (OSHA) mandates that employers must assess workplace hazards and provide appropriate PPE.[14][16]

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum for any work in the laboratory.[17]

  • Recommended for Liquid Handling: When handling solutions of the compound, chemical splash goggles should be worn.[14][17]

  • High-Risk Operations: For procedures with a significant splash risk, such as when transferring large volumes or working with the compound under pressure, a face shield should be worn in addition to safety goggles.[14][17]

Selecting the appropriate gloves is critical, as some materials offer better protection against specific chemicals than others.

  • Recommended Glove Type: Nitrile gloves are a suitable choice for general handling of this compound. It is recommended to wear two pairs of nitrile gloves ("double-gloving"), especially during procedures with a higher risk of contamination.[17]

  • Inspection and Replacement: Always inspect gloves for any signs of degradation or punctures before use. If contact with the chemical occurs, remove the gloves immediately, wash your hands thoroughly, and don a new pair. Never reuse disposable gloves.

  • Laboratory Coat: A flame-resistant lab coat is essential to protect your skin and clothing from splashes and spills.[14] Ensure the lab coat is fully buttoned.

  • Appropriate Attire: Always wear long pants and closed-toe shoes in the laboratory.[15][17] Shorts and sandals are not permitted.[15]

In general, if all work with this compound is conducted within a properly functioning chemical fume hood, respiratory protection should not be necessary. However, in the event of a significant spill or a failure of the engineering controls, respiratory protection may be required.

  • When to Use: A NIOSH-approved respirator with an organic vapor cartridge and a P100 particulate filter may be necessary in emergency situations.[16]

  • Fit Testing and Training: All personnel who may need to use a respirator must be properly trained and fit-tested in accordance with OSHA regulations.[16]

Step-by-Step Handling Procedures

The following protocols integrate the PPE requirements into common laboratory workflows.

  • Preparation: Don all required PPE: double nitrile gloves, a lab coat, and chemical splash goggles.

  • Location: Conduct all weighing operations within a chemical fume hood or a ventilated balance enclosure to contain any airborne powder.

  • Procedure:

    • Use a spatula to carefully transfer the solid compound to a tared weigh boat or container.

    • Avoid generating dust.

    • Once the desired amount is weighed, securely cap the stock container.

    • To dissolve, add the solvent to the container with the weighed compound, cap it, and mix gently.

  • Cleanup: Clean any residual powder from the balance and surrounding area with a damp paper towel, and dispose of it as hazardous waste.

  • Setup: Assemble your reaction apparatus within a chemical fume hood.

  • PPE: Wear double nitrile gloves, a lab coat, and chemical splash goggles.

  • Procedure:

    • Transfer the solution of this compound to the reaction vessel using a pipette or syringe.

    • Monitor the reaction from outside the fume hood sash as much as possible.

  • Work-up: All quenching, extraction, and purification steps should be performed in the fume hood.

Spill and Emergency Procedures
  • Minor Spill (Solid):

    • Alert personnel in the immediate area.

    • Wearing your full PPE, gently cover the spill with an absorbent material designed for chemical spills.

    • Carefully sweep the material into a designated hazardous waste container.

    • Clean the area with a suitable solvent and then soap and water.

  • Minor Spill (Liquid):

    • Alert personnel in the immediate area.

    • Wearing your full PPE, absorb the spill with an inert absorbent material (e.g., vermiculite or sand).

    • Collect the absorbed material into a hazardous waste container.

  • Major Spill:

    • Evacuate the laboratory immediately.

    • Alert your institution's emergency response team.

    • Do not attempt to clean up a major spill without specialized training and equipment.

  • Personal Exposure:

    • Skin: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[18] Seek medical attention.

    • Eyes: Immediately flush the eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[18] Seek immediate medical attention.

    • Inhalation: Move to fresh air immediately. Seek medical attention.[18]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[18]

Decontamination and Waste Disposal

Proper disposal of chemical waste is crucial for laboratory safety and environmental protection.

  • Waste Segregation: All waste contaminated with this compound must be disposed of as hazardous waste. Due to the presence of bromine, this should be segregated as halogenated organic waste .[19][20]

  • Containers: Use clearly labeled, leak-proof containers for all waste.[21]

  • Empty Containers: "Empty" containers that held the compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as halogenated hazardous waste. The rinsed container can then be disposed of as regular laboratory glass or plastic waste.[22]

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated materials should be placed in a designated hazardous waste container.

Summary of PPE Requirements
TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Storage and Transport within Lab Safety Glasses with Side ShieldsSingle Pair Nitrile GlovesLab Coat, Long Pants, Closed-toe ShoesNot Required
Weighing (Solid) Chemical Splash GogglesDouble Pair Nitrile GlovesLab Coat, Long Pants, Closed-toe ShoesNot Required (in fume hood)
Handling Solutions Chemical Splash GogglesDouble Pair Nitrile GlovesLab Coat, Long Pants, Closed-toe ShoesNot Required (in fume hood)
Spill Cleanup (Minor) Chemical Splash Goggles and Face ShieldDouble Pair Nitrile GlovesLab Coat, Long Pants, Closed-toe ShoesRecommended (NIOSH-approved respirator)
Diagrams

PPE Selection Workflow

PPE_Selection cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_details Specific Choices Assess Assess Task & Potential Exposure (Solid, Liquid, Splash?) Eyes Eye & Face Protection Assess->Eyes Hands Hand Protection Assess->Hands Body Body Protection Assess->Body Goggles Chemical Splash Goggles Eyes->Goggles Liquid Handling FaceShield Goggles + Face Shield Eyes->FaceShield High Splash Risk DoubleGloves Double Nitrile Gloves Hands->DoubleGloves All Direct Handling LabCoat Lab Coat & Full Coverage Body->LabCoat Always Required

Caption: A decision workflow for selecting appropriate PPE.

Chemical Handling and Disposal Logic

Handling_Disposal_Logic Start Start: Obtain Chemical FumeHood Work ONLY in Chemical Fume Hood Start->FumeHood Weighing Weighing (Solid) FumeHood->Weighing Dissolving Dissolving & Transfers Weighing->Dissolving Reaction Reaction & Work-up Dissolving->Reaction Waste Generate Waste Reaction->Waste Segregate Segregate as 'Halogenated Organic Waste' Waste->Segregate Dispose Dispose via EHS Segregate->Dispose End End of Process Dispose->End

Caption: Logical flow for handling and disposal.

References

  • Biotransformation of Hydrazine Derivatives in the Mechanism of Toxicity. Google Search.
  • Carbohydrazide - Santa Cruz Biotechnology. Santa Cruz Biotechnology.
  • OSHA's PPE Labor
  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager.
  • Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Washington.
  • Quinoline - Wikipedia. Wikipedia.
  • OSU EHS – Lab PPE In research facilities, personal protective equipment (PPE) is used to help prevent employee exposure to haz - CFAES Safety and Compliance.
  • Safetycasts in a Minute Personal Protective Equipment: Your Personal Barrier to Laboratory Exposure.
  • Quinoline Deriv
  • Safety Data Sheet: quinoline. Chemos GmbH & Co. KG.
  • Safety D
  • Chapter 7 - Management Procedures For Specific Waste Types. Cornell University Environmental Health and Safety.
  • Hazardous Waste Segreg
  • Exploring the Therapeutic Potential of Hydrazide-Hydrazone Derivatives: A Comprehensive Review. The Pharmaceutical and Chemical Journal.
  • ATSDR Hydrazines Tox Profile. Agency for Toxic Substances and Disease Registry.
  • Laboratory chemical waste disposal guidelines. University of Otago.
  • Hydrazine Toxicology.
  • Hazardous Waste Reduction. University of California, Santa Cruz.
  • Quinoline - Hazardous Substance Fact Sheet. New Jersey Department of Health.
  • Safety D
  • Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations.
  • Carbohydrazide: An Essential Tool with Hidden Hazards. Gas-Sensing.com.
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
  • SAFETY DATA SHEET - TCI Chemicals. TCI Chemicals.
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.